1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine
Description
Propriétés
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-RPLUSTTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677030 | |
| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-49-3 | |
| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)
This in-depth technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in lipid research, membrane biophysics, and drug delivery systems.
Introduction: The Significance of Deuterated Phospholipids
This compound, a deuterated derivative of DMPC, is a synthetic phospholipid of significant interest in the study of biological membranes and lipid-based drug delivery systems. The substitution of hydrogen with deuterium in the acyl chains provides a powerful tool for various biophysical techniques, including neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed investigation of lipid bilayer structure and dynamics. Understanding the physical properties of DMPC-d54 is paramount for the design and interpretation of such experiments, as these properties govern its behavior in aqueous environments and its interactions with other molecules.
Core Physical Properties of DMPC-d54
The fundamental physical characteristics of DMPC-d54 are summarized in the table below. These properties are crucial for sample preparation, experimental design, and data interpretation.
| Property | Value | Source(s) |
| Chemical Formula | C₃₆H₁₈D₅₄NO₈P | [1][2][3] |
| Molecular Weight | 732.27 g/mol | [3][4][5] |
| CAS Number | 78415-49-3 | [2][6] |
| Synonyms | d54-DMPC, 1,2-Ditetradecanoyl-d54-sn-glycero-3-phosphocholine, Dimyristoyl phosphatidylcholine-d54, 14:0 PC-d54 | [2] |
| Appearance | White powder/solid | [2][3][4] |
| Purity | Typically >98% | [1][7] |
| Storage Temperature | -20°C | [2][7][3][4][8] |
| Solubility | Soluble in ethanol and Chloroform:Methanol:Water (65:25:4) at 5mg/mL; Insoluble in DMSO.[6] | [6][9][10] |
The Critical Role of Phase Transition
The most significant physical property of DMPC-d54, like other phospholipids, is its thermotropic phase behavior. This refers to the transition between a well-ordered "gel" phase (Lβ') and a more fluid "liquid-crystalline" phase (Lα) as a function of temperature. This transition is characterized by the main phase transition temperature (Tm).
For the non-deuterated form, DMPC, the Tm is well-established to be around 23-24°C.[11][12][13][14][15] The deuteration of the acyl chains in DMPC-d54 can slightly alter this transition temperature. Some studies have reported a transition midpoint temperature for a deuterated DMPC derivative to be around 19–20°C.[16] This shift is an important consideration for experiments aiming to mimic biological membranes, which exist in a fluid state at physiological temperatures.
The phase state of the lipid bilayer has profound implications for its physical properties, including:
-
Membrane Fluidity and Permeability: The liquid-crystalline phase exhibits significantly higher fluidity and permeability compared to the gel phase.[11][13] This is crucial for the function of membrane-embedded proteins and for the release of encapsulated drugs from liposomes.
-
Liposome Formation and Stability: The ability to form stable unilamellar or multilamellar vesicles is dependent on the temperature relative to the Tm.
-
Protein-Lipid Interactions: The phase state of the lipid bilayer can influence the conformation, orientation, and function of membrane proteins.
The transition from the gel to the liquid-crystalline phase is a cooperative process that involves a significant change in the conformational freedom of the acyl chains.
Conclusion
The physical properties of this compound, particularly its well-defined phase transition, make it an invaluable tool for researchers in biophysics and drug development. A thorough understanding and precise characterization of these properties, especially the phase transition temperature, are fundamental to the design of robust experiments and the accurate interpretation of results. The methodologies outlined in this guide provide a framework for the reliable characterization and application of this important deuterated phospholipid.
References
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54 | 78415-49-3.
- China Isotope. (n.d.). 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE (DMPC)(DIMYRISTOYL-D54, 97%; 50-60% ON ALPHA CARBONS).
- Meister, A., & Blume, A. (2006). Solubilization of DMPC-d54 and DMPG-d54 vesicles with octylglucoside and sodium dodecyl sulfate studied by FT-IR spectroscopy. Physical Chemistry Chemical Physics, 8(39), 4569-4578.
- Metasci. (n.d.). Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphocholine.
- Heberle, F. A., Pan, J., Petruzielo, R. S., & Katsaras, J. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(12), 2735-2745.
- Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1366150.
- Wang, Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14781.
- Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1366150.
- Leonenko, Z. V., Finot, E., & Amrein, M. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(4), 1297-1307.
- ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various... | Download Scientific Diagram.
- Semantic Scholar. (2023, June 29). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology.
- Avanti Polar Lipids. (n.d.). 14:0 PC (DMPC) | 18194-24-6.
- Creative Biolabs. (n.d.). DMPC.
- Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs).
Sources
- 1. 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE (DMPC)(DIMYRISTOYL-D54, 97%; 50-60% ON ALPHA CARBONS) – China Isotope [en.isotopechem.com]
- 2. DMPC-d54 | FB Reagents [fbreagents.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2-ジミリストイル-d54-sn-グリセロ-3-ホスホコリン 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2-二肉豆蔻酰-d54-sn-甘油-3-磷酸胆碱 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. isotope.com [isotope.com]
- 8. goldbio.com [goldbio.com]
- 9. 1,2-Dimyristoyl-d54-sn-glycero-3-PC | CAS 78415-49-3 | Cayman Chemical | Biomol.com [biomol.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 12. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. nbi.ku.dk [nbi.ku.dk]
An In-Depth Technical Guide to 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Silent Workhorse of Membrane Biophysics
In the intricate world of membrane biophysics and structural biology, understanding the dynamics and structure of lipid bilayers is paramount. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a well-characterized and commonly used phospholipid for creating model membranes due to its defined acyl chain length and transition temperature.[1] However, for powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, its hydrogen-rich structure can generate overwhelming background signals, obscuring the molecule of interest. To circumvent this, researchers turn to its deuterated analogue: 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine, or DMPC-d54.[2][3][4]
This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of DMPC-d54. It further delves into its critical applications in NMR and neutron scattering, offering field-proven insights into why this molecule is an indispensable tool for elucidating the structure and function of membrane proteins and the biophysical properties of lipid bilayers.
Molecular Structure and Chemical Formula of DMPC-d54
DMPC-d54 is a synthetic phospholipid where all 54 hydrogen atoms on the two myristoyl acyl chains have been replaced with deuterium (²H). This isotopic substitution is the key to its utility in advanced biophysical studies.
Chemical Name: this compound[5][6][7]
Synonyms: d54-DMPC, 1,2-Ditetradecanoyl-d54-sn-glycero-3-phosphocholine, Dimyristoyl phosphatidylcholine-d54, 14:0 PC-d54[7]
Chemical Formula: C₃₆H₁₈D₅₄NO₈P[7][8]
The molecular structure consists of a hydrophilic phosphocholine headgroup, a glycerol backbone, and two hydrophobic perdeuterated myristoyl (14-carbon) acyl chains.
Caption: Chemical structure of DMPC-d54.
Physicochemical Properties
The key physicochemical properties of DMPC-d54 are summarized in the table below, with a comparison to its non-deuterated counterpart, DMPC.
| Property | DMPC-d54 | DMPC | Reference(s) |
| CAS Number | 78415-49-3 | 18194-24-6 | [6][7] |
| Molecular Weight | ~732.3 g/mol | ~677.9 g/mol | [7][8] |
| Chemical Formula | C₃₆H₁₈D₅₄NO₈P | C₃₆H₇₂NO₈P | [7][8] |
| Main Phase Transition (Tm) | ~19-20 °C | ~23-24 °C | [9][10] |
| Purity | Typically >99% | Typically >99% | [7][8] |
| Storage Temperature | -20°C | -20°C | [7][8] |
It is noteworthy that the main phase transition temperature (Tm), where the lipid bilayer transitions from a gel-like to a fluid-like state, is slightly lower for DMPC-d54 compared to DMPC.[9] This is a known effect of acyl chain deuteration and should be considered in experimental design.
Synthesis of DMPC-d54
The synthesis of DMPC-d54 is a multi-step process that primarily involves the synthesis of perdeuterated myristic acid followed by its esterification to a glycerophosphocholine backbone. While biosynthesis in deuterated media is a viable method for producing a mixture of deuterated lipids, chemical synthesis offers precise control over the final product.[2][11]
A general chemical synthesis workflow is as follows:
Caption: General workflow for the chemical synthesis of DMPC-d54.
The synthesis of the perdeuterated fatty acid is the most critical and complex step, often involving multiple reactions to achieve high levels of deuterium incorporation. Once the deuterated myristic acid is obtained, it is coupled to the sn-1 and sn-2 positions of the glycerol backbone of sn-glycero-3-phosphocholine using esterification methods, such as Steglich esterification.[11] The final product is then purified using techniques like column chromatography to ensure high purity.
Applications in Advanced Biophysical Techniques
The strategic replacement of hydrogen with deuterium in DMPC-d54 is the cornerstone of its utility in modern biophysical research. This isotopic substitution dramatically alters the molecule's interaction with neutrons and its magnetic resonance properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H-NMR studies of membrane proteins reconstituted into lipid bilayers, the sheer number of protons in the lipids creates a massive, broad signal that can overwhelm the signals from the protein of interest. By using DMPC-d54, the lipid signals in the ¹H-NMR spectrum are effectively silenced, allowing for the clear observation of the protein's resonances.[12][13]
Furthermore, in solid-state ²H-NMR, DMPC-d54 is used to probe the order and dynamics of the lipid acyl chains themselves. The deuterium nucleus possesses a quadrupole moment, and the resulting quadrupolar splitting in the ²H-NMR spectrum is highly sensitive to the orientation and motional averaging of the C-D bond.[12] By analyzing the ²H-NMR spectra of DMPC-d54 bilayers, researchers can derive detailed information about lipid packing, the influence of embedded proteins or drugs on membrane fluidity, and the formation of lipid domains.[12][13]
Neutron Scattering
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are exceptionally powerful for studying the structure of biological macromolecules and their complexes.[3][4][14] The utility of this technique is greatly enhanced by "contrast variation," which relies on the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm).
The scattering length density (SLD) of a molecule is a measure of its ability to scatter neutrons. By strategically deuterating components within a complex, one can "match out" the scattering from certain parts, rendering them effectively invisible to neutrons.
Neutron Scattering Length Densities (SLD)
| Component | Approximate SLD (10⁻⁶ Å⁻²) |
| H₂O | -0.56 |
| D₂O | 6.40 |
| DMPC (protiated) | ~ -0.3 to 0.5 |
| DMPC-d54 | ~ 6.5 - 7.5 |
| Typical Protein | ~ 2.0 - 2.5 |
Note: Exact SLD values depend on the specific molecular volume and hydration.
When studying a membrane protein in a lipid bilayer using SANS, embedding the protein in DMPC-d54 liposomes and conducting the experiment in D₂O allows the lipid bilayer to be "contrast matched" to the solvent. This effectively makes the lipid bilayer invisible, and the scattering signal arises solely from the protein, providing unambiguous information about its shape and conformation within the membrane.[3][4][14] Conversely, using protiated protein in a DMPC-d54 bilayer in a mixture of H₂O/D₂O can highlight the lipid structure around the protein.
Experimental Protocols: Preparation of DMPC-d54 Model Membranes
The following are generalized protocols for the preparation of DMPC-d54 liposomes and nanodiscs, common platforms for studying membrane proteins.
Preparation of DMPC-d54 Liposomes (Extrusion Method)
This protocol describes the formation of unilamellar vesicles of a defined size.
Step-by-Step Methodology:
-
Lipid Film Preparation: Dissolve a known quantity of DMPC-d54 powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: Add the desired aqueous buffer to the dried lipid film. The buffer should be pre-heated to a temperature above the Tm of DMPC-d54 (~20°C) to facilitate hydration.
-
Vortexing: Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.
-
Freeze-Thaw Cycles (Optional): To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to several (5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.
-
Extrusion: Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane a minimum of 11 times to generate unilamellar vesicles of a uniform size distribution. The solution should become translucent.[1]
-
Characterization: Characterize the size and lamellarity of the liposomes using techniques such as dynamic light scattering (DLS).
Preparation of DMPC-d54 Nanodiscs
Nanodiscs are soluble, monodisperse, and native-like membrane mimetics composed of a lipid bilayer encircled by a membrane scaffold protein (MSP).[15][16]
Step-by-Step Methodology:
-
Component Preparation: Prepare stock solutions of DMPC-d54 solubilized in a detergent (e.g., sodium cholate), the membrane scaffold protein (MSP), and the membrane protein of interest (if applicable), also in a detergent-containing buffer.[17]
-
Mixing: Combine the DMPC-d54, MSP, and the membrane protein in a specific molar ratio. The optimal ratio depends on the specific MSP construct and the target protein.[17]
-
Incubation: Allow the mixture to incubate to facilitate the formation of mixed micelles.
-
Detergent Removal: Remove the detergent from the mixture to initiate the self-assembly of nanodiscs. This is typically achieved by adding detergent-adsorbing beads (e.g., Bio-Beads) and incubating for several hours.[16][18]
-
Purification: Separate the assembled nanodiscs from empty nanodiscs, protein aggregates, and residual components using size-exclusion chromatography (SEC).
-
Characterization: Verify the formation and homogeneity of the nanodiscs using techniques like SEC, DLS, and transmission electron microscopy (TEM).
Caption: Workflow for the self-assembly of DMPC-d54 nanodiscs.
Conclusion
DMPC-d54 is more than just an isotopically labeled lipid; it is a powerful tool that enables researchers to unlock structural and dynamic information from complex biological systems that would otherwise be inaccessible. Its ability to render the lipidic component of a model membrane "silent" in ¹H-NMR or "contrast matched" in neutron scattering experiments provides an unparalleled advantage in the study of membrane proteins. As techniques in structural biology and biophysics continue to advance, the demand for precisely engineered molecules like DMPC-d54 will undoubtedly grow, solidifying its role as a cornerstone of modern membrane research.
References
- Clifton, L. A., et al. (2015). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. ANSTO.
- Das, C., et al. (2023). Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. IUCr Journals.
- ResearchGate. (n.d.). Synthesis and structure of deuterated PA lipids. ResearchGate.
- ANSTO. (n.d.). Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications. ANSTO.
- ResearchGate. (n.d.). (Top) Chemical structure and schematic representation of the deuterated... ResearchGate.
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. Avanti Polar Lipids.
- Glover, K. J., et al. (2021). Rapid preparation of nanodiscs for biophysical studies. PMC.
- Kelley, E. G. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. MDPI.
- ResearchGate. (n.d.). Chemical structures of: DMPC (a), curcumin (diketo form) (b) and cholesterol (c) molecules. ResearchGate.
- Luchini, A., et al. (2020). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Nature.
- Nagao, M., et al. (2017). Neutron scattering studies on dynamics of lipid membranes. PMC.
- Ghoneim, A., & Roux, M. (2021). Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. PMC.
- Nickels, J. D., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. PubMed.
- ResearchGate. (n.d.). Theoretical Scattering Length Densities (SLD) Calculated from the... ResearchGate.
- Sligar Lab. (2008). Protocols for Preparation of Nanodiscs. University of Illinois.
- Nagao, M., et al. (2023). Neutron scattering studies on dynamics of lipid membranes. AIP Publishing.
- ANSTO. (2021). Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering. ANSTO.
- Cube Biotech. (n.d.). Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids. Cube Biotech.
- Institut Laue-Langevin. (n.d.). Deuterated natural phospholipids for advanced cellular membrane models. ILL Neutrons for Society.
- ResearchGate. (n.d.). Representative solid-state 2H NMR spectra for (a) DMPC-d 54 in the L α... ResearchGate.
- Clifton, L. A., et al. (2018). Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering. PubMed.
- Ritchie, T. K., et al. (2009). Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. PubMed Central.
- NIST Center for Neutron Research. (2022). 2022 NIST Center for Neutron Research School on Small Angle Neutron Scattering and Neutron Reflectometry NG7 SANS Self-assembly in binary lipid mixtures. NIST.
- Brown, M. F. (n.d.). Representative solid-state 2H NMR spectra for (a) DMPC-d 54 in the L α... ResearchGate.
- Peters, G. H., et al. (2003). Small-angle neutron scattering from multilamellar lipid bilayers: Theory, model, and experiment. DTU Inside.
- ResearchGate. (n.d.). General workflow for nanodisc preparation. ResearchGate.
- ResearchGate. (2015). Can the DMPC liposome be prepared with and without magnesium chloride? ResearchGate.
- Heimburg, T., & Marsh, D. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Niels Bohr Institutet.
- Lin, H.-Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC.
- J. Łuczkowski, M., et al. (2021). DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein-Liposome Interactions Using NMR Spectroscopy. MDPI.
- ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various... ResearchGate.
- Gásfár, R., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar.
- ResearchGate. (n.d.). 2 H NMR order parameters of DMPC-d54 multilamellar liposomes in the... ResearchGate.
- ResearchGate. (n.d.). ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the... ResearchGate.
- Tero, R., et al. (2006). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. NIH.
- ResearchGate. (n.d.). Phase transition temperature of DMPC and POPC as a function of... ResearchGate.
- Brown Lab. (n.d.). Lipid Membrane Biophysics. Arizona Faculty Sites.
- Oldfield, E., et al. (1972). Lipid mobility in Acholeplasma membranes using deuteron magnetic resonance. SciSpace.
- Gortzi, O., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. NIH.
- ResearchGate. (n.d.). 2 H NMR spectrum of the DMPC/DMPCd54 liquid crystalline system and symbols showing the positions used to determine order parameters. ResearchGate.
Sources
- 1. DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein-Liposome Interactions Using NMR Spectroscopy [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound, 78415-49-3 | BroadPharm [broadpharm.com]
- 7. DMPC-d54 | FB Reagents [fbreagents.com]
- 8. caymanchem.com [caymanchem.com]
- 9. nbi.ku.dk [nbi.ku.dk]
- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Rapid preparation of nanodiscs for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cube-biotech.com [cube-biotech.com]
- 18. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
Navigating the Thermal Landscape of a Workhorse Model Membrane: A Technical Guide to the Phase Transition of Deuterated DMPC Bilayers
Abstract
For researchers in membrane biophysics, drug delivery, and materials science, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is an indispensable tool for creating model biological membranes. The deuterated variant of DMPC, particularly with deuterium atoms on the acyl chains (DMPC-d54), is crucial for techniques like neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. A critical parameter governing the physical state and function of these model membranes is the main phase transition temperature (Tm), which marks the shift from a tightly packed gel phase to a more fluid liquid-crystalline phase. This guide provides a comprehensive technical overview of the phase transition of deuterated DMPC bilayers, detailing the underlying physical principles, the significant impact of deuteration, and robust experimental protocols for its characterization.
Introduction: The Significance of DMPC and the Gel-to-Liquid Crystalline Transition
DMPC is a saturated 14-carbon chain phospholipid that spontaneously forms bilayer structures in aqueous environments, mimicking the lipid core of biological membranes. The main phase transition of DMPC bilayers is a cooperative process where the hydrocarbon chains of the lipid molecules transform from a highly ordered, all-trans conformation (the gel phase, Lβ' or Pβ') to a disordered state with a mix of trans and gauche conformers (the liquid-crystalline phase, Lα)[1][2]. This transition is not merely a change in fluidity; it is accompanied by significant alterations in bilayer thickness, area per lipid, and lateral diffusion, all of which can profoundly influence the behavior of embedded proteins and the permeability of the membrane to exogenous molecules.
The temperature at which this transition occurs, the Tm, is a key determinant of the membrane's physical state under experimental conditions. For protiated DMPC, the Tm is typically observed around 24 °C[3][4][5]. However, for many advanced characterization techniques, isotopic labeling is essential. The substitution of hydrogen with deuterium in the acyl chains provides a powerful contrast for neutron scattering and is a cornerstone of solid-state 2H-NMR studies, which yield detailed information on lipid chain order and dynamics[6][7][8][9]. Understanding how this isotopic substitution affects the fundamental properties of the bilayer, most notably its Tm, is paramount for the accurate design and interpretation of experiments.
The Isotope Effect: Why Deuteration Lowers the Phase Transition Temperature
A consistent and significant observation is that the deuteration of the acyl chains of saturated phospholipids, including DMPC, leads to a decrease in the main phase transition temperature[3][10][11][12]. For DMPC, this depression is in the range of 3.9 to 4.3 °C[3][10][11]. This phenomenon can be attributed to subtle differences in the intermolecular forces between protiated and deuterated hydrocarbon chains.
The C-D bond is slightly shorter and has a lower vibrational frequency than the C-H bond. This leads to a smaller effective volume occupied by the deuterated methylene groups and weaker van der Waals interactions between the deuterated acyl chains. Consequently, less thermal energy is required to disrupt the ordered packing of the gel phase, resulting in a lower Tm. This effect has been consistently documented and is a critical consideration for any work involving deuterated lipids as proxies for their hydrogenous counterparts[10][11].
Below is a diagram illustrating the molecular ordering in the gel and liquid-crystalline phases.
Caption: Molecular ordering of lipid acyl chains below and above the Tm.
Quantitative Data Summary
The following table summarizes the main phase transition temperatures for protiated and chain-deuterated DMPC as determined by various techniques.
| Lipid Species | Technique | Main Transition Temperature (Tm) (°C) | Reference |
| Protiated DMPC | Differential Scanning Calorimetry (DSC) | 23.9 | [5] |
| Protiated DMPC | DSC | 23.6 | [3] |
| Protiated DMPC | Nanoplasmonic Sensing (NPS) | 22.5 | [4] |
| Protiated DMPC | Atomic Force Microscopy (AFM) | 23.5 | [2] |
| Chain-Deuterated DMPC (DMPC-d54) | DSC | ~19-20 | [3] |
| Chain-Deuterated Phospholipids (general) | Multiple | Tm (protiated) - 4.3 ± 0.1 | [10] |
Experimental Methodologies for Determining the Phase Transition Temperature
Several robust techniques can be employed to accurately measure the Tm of deuterated DMPC bilayers. The choice of method often depends on the available instrumentation and the specific information required beyond just the transition temperature.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the thermotropic phase behavior of lipid bilayers. It directly measures the heat flow into or out of a sample as a function of temperature. The main phase transition is an endothermic process, and the Tm is typically taken as the temperature at the peak of the endotherm.
-
Lipid Film Preparation:
-
Dissolve a known amount of DMPC-d54 in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing at a temperature well above the expected Tm (e.g., 30-35 °C)[13]. This will form multilamellar vesicles (MLVs).
-
For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm[13].
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
-
Place an equivalent volume of the buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the pans in the DSC instrument.
-
Equilibrate the sample at a starting temperature below the expected transition (e.g., 5 °C).
-
Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the transition (e.g., 40 °C).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tm is identified as the peak temperature of the main endothermic transition.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
-
Caption: Workflow for DSC measurement of DMPC-d54 phase transition.
Solid-State Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy
2H-NMR is a powerful technique that provides detailed information about the structure and dynamics of deuterated molecules. For DMPC-d54, the 2H-NMR spectrum is highly sensitive to the motional state of the acyl chains. In the gel phase, the restricted motion results in a broad, often featureless spectrum. In contrast, the rapid, anisotropic motion in the liquid-crystalline phase gives rise to a characteristic Pake doublet spectrum. By acquiring spectra at different temperatures, the phase transition can be monitored.
-
Sample Preparation:
-
Prepare MLVs of DMPC-d54 as described in the DSC protocol.
-
Centrifuge the MLV suspension to form a pellet.
-
Carefully transfer the hydrated lipid pellet to a solid-state NMR rotor.
-
-
NMR Measurement:
-
Place the rotor in the NMR probe, which is equipped with temperature control.
-
Allow the sample to equilibrate at each desired temperature for at least 15-20 minutes.
-
Acquire 2H-NMR spectra at incremental temperatures spanning the expected phase transition range (e.g., from 10 °C to 30 °C in 1-2 °C steps). A quadrupolar echo pulse sequence is typically used.
-
-
Data Analysis:
-
The transition from the gel to the liquid-crystalline phase is marked by the appearance of the Pake doublet spectrum.
-
The first moment of the spectrum (M1) can be calculated at each temperature. A plot of M1 versus temperature will show a sharp change at the Tm, providing a quantitative measure of the transition.
-
Caption: Schematic of 2H-NMR spectral changes across the Tm.
Factors Influencing the Phase Transition of Deuterated DMPC
While deuteration itself is a primary factor, several other experimental variables can influence the Tm of DMPC bilayers:
-
Hydration Level: The phase transition is dependent on the presence of water. In excess water, the Tm is stable. However, at low hydration levels, the transition temperature can be affected.
-
Presence of Other Molecules: The incorporation of other molecules into the bilayer can significantly alter its phase behavior. For instance, cholesterol is known to broaden or even eliminate the main phase transition[14]. The presence of peptides, drugs, or alcohols can also shift the Tm[15][16].
-
Solvent Isotopologue: Using D2O instead of H2O as the solvent can have a minor, often increasing, effect on the Tm[17].
-
Substrate Interactions: For supported lipid bilayers, interactions with the solid substrate can increase the Tm compared to vesicles in solution[1].
Conclusion and Field-Proven Insights
The main phase transition of deuterated DMPC bilayers is a fundamental property that dictates the physical state of this widely used model membrane system. The key takeaway for researchers is that chain deuteration consistently lowers the Tm by approximately 4 °C compared to protiated DMPC. This isotopic effect must be accounted for when designing experiments and interpreting data, especially when using deuterated lipids as direct analogs for their non-deuterated counterparts.
For reliable and reproducible characterization of the Tm, Differential Scanning Calorimetry offers a direct and robust thermodynamic measurement. For studies focused on the molecular details of lipid dynamics and order, 2H-NMR spectroscopy provides an unparalleled view of the changes occurring at the molecular level during the phase transition. By understanding the principles and experimental protocols outlined in this guide, researchers can confidently navigate the thermal landscape of deuterated DMPC bilayers, ensuring the integrity and accuracy of their investigations in membrane science and drug development.
References
- Bryant, G., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Colloids and Surfaces B: Biointerfaces, 177, 196-203.
- Vist, M. R., & Davis, J. H. (1992). Deuterium magnetic resonance study of phase equilibria and membrane thickness in binary phospholipid mixed bilayers. Biochemistry, 31(35), 8258-68.
- Request PDF. (n.d.). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers. ResearchGate.
- Grage, S. L., et al. (2016). Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides. ResearchGate.
- Davis, J. H. (1983). A calorimetry and deuterium NMR study of mixed model membranes of 1-palmitoyl-2-oleylphosphatidylcholine and saturated phosphatidylcholines. Biochemistry, 22(23), 5425-35.
- She, Y., et al. (2015). Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study. Langmuir, 31(30), 8327-34.
- Cremer, P. S., & Kim, J. (2006). Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. National Institute of Standards and Technology.
- Uhríková, D., et al. (2008). Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic. PMC.
- Lafleur, M., et al. (1996). 2 H NMR spectra of selectively deuterated and perdeuterated DMPC phospholipids embedded in a DMPC/DCPC bicelle system. ResearchGate.
- Watts, A. (1990). Deuterium NMR to study the surface of phospholipid bilayers. ISMAR.
- She, Y., et al. (2015). Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study. Langmuir, 31(30), 8327-34.
- H-W. Hui, & R. G. W. Mehlhorn. (1985). Deuterium NMR spectra of ͑ a ͒ POPC- d 31 ͑ b ͒ POPC. ResearchGate.
- Heimburg, T., & Marsh, D. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Niels Bohr Institutet.
- Van der Vegt, N. F. A., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. ACS Publications.
- Davis, J. H. (n.d.). CHAPTER 10: Deuterium NMR of Mixed Lipid Membranes. The Royal Society of Chemistry.
- Pénzes, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI.
- Nollert, P., & Gaub, H. E. (2004). Structural Calorimetry of Main Transition of Supported DMPC Bilayers by Temperature-Controlled AFM. PMC.
- Wang, Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC.
- Poveda, J. A., et al. (2002). Deuterium NMR spectrum of the AChR γ -TM4 labeled at Ala471 reconstituted into DMPC. ResearchGate.
- Lee, K. Y. C., & McConnell, H. M. (1995). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. PMC.
- Kato, M., & Kawai, K. (2023). FTIR study of temperature- and pressure-induced phase transitions and intermolecular interaction changes in DMPC bilayers in H2O and D2O. ResearchGate.
- Pénzes, T., et al. (2023). Phase transition temperatures of DMPC determined by various methods. ResearchGate.
- Malvern Panalytical. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
- Pénzes, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar.
- Pénzes, T., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. PMC.
- Request PDF. (n.d.). Alternative methods of determining phase transition temperatures of phospholipids that constitute liposomes on the example of DPPC and DMPC. ResearchGate.
- Nollert, P., & Gaub, H. E. (2004). Structural calorimetry of main transition of supported DMPC bilayers by temperature-controlled AFM. Biophysical Journal, 87(4), 2522-31.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Structural Calorimetry of Main Transition of Supported DMPC Bilayers by Temperature-Controlled AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbi.ku.dk [nbi.ku.dk]
- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium magnetic resonance study of phase equilibria and membrane thickness in binary phospholipid mixed bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural calorimetry of main transition of supported DMPC bilayers by temperature-controlled AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Synthesis and Purification of Chain-Deuterated Phospholipids: A Comprehensive Technical Guide
Introduction: The Critical Role of Deuterated Phospholipids in Advanced Research
In the landscape of modern biophysical and pharmaceutical research, the subtle substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, within phospholipid molecules has profound implications. Chain-deuterated phospholipids, where deuterium atoms replace hydrogen atoms in the fatty acyl chains, are indispensable tools for elucidating the intricate structure and dynamics of lipid bilayers and membrane-associated proteins. The significant difference in the neutron scattering length between hydrogen and deuterium renders these molecules exceptionally valuable for neutron scattering techniques, enabling detailed structural analysis of lipid membranes.[1] Furthermore, the substitution of protons with deuterons simplifies ¹H Nuclear Magnetic Resonance (NMR) spectra, thereby facilitating the study of complex biomolecular systems.[1][2]
This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis and purification of chain-deuterated phospholipids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. We will delve into chemical synthesis, biosynthetic production in genetically engineered organisms, and chemoenzymatic strategies, providing detailed protocols and comparative analyses to empower researchers to select the most appropriate method for their specific application.
Part 1: Strategic Approaches to the Synthesis of Chain-Deuterated Phospholipids
The choice of a synthetic strategy for producing chain-deuterated phospholipids is governed by several factors, including the desired deuteration pattern (selective vs. perdeuteration), the required yield, and the specific phospholipid of interest. The three primary approaches—chemical synthesis, biosynthesis, and chemoenzymatic methods—each present a unique set of advantages and limitations.
Chemical Synthesis: Precision and Control
Chemical synthesis offers unparalleled control over the precise location of deuterium atoms, making it the ideal method for producing phospholipids with specifically deuterated acyl chains.[1] A common and effective strategy involves the initial synthesis of deuterated fatty acids, followed by their esterification to a glycerophosphocholine backbone.[1]
A representative workflow for the chemical synthesis of a chain-deuterated phospholipid, such as dioleoyl-sn-glycero-3-phosphocholine (DOPC), is depicted below.
Experimental Protocol: Chemical Synthesis of Chain-Perdeuterated DOPC
This protocol outlines a generalized procedure for the synthesis of a dioleoylphosphatidylcholine with perdeuterated oleic acid chains.
Part 1: Synthesis of Deuterated Oleic Acid
-
Perdeuteration of Precursors: Start with saturated precursors, azelaic acid and nonanoic acid. Perform a hydrothermal H/D exchange reaction using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst at elevated temperature and pressure.[3][4][5] This step is repeated to achieve high levels of deuteration (>98%).[4]
-
Functional Group Transformations: Convert the deuterated precursors into suitable intermediates for the coupling reaction. For instance, the deuterated azelaic acid can be selectively converted to its mono-methyl ester, and the deuterated nonanoic acid can be reduced to the corresponding aldehyde.
-
Wittig Reaction for Unsaturation: Couple the two deuterated fragments using a Wittig reaction to introduce the cis-double bond characteristic of oleic acid.[3] This step is crucial for controlling the stereochemistry of the final product.
-
Hydrolysis: Hydrolyze the resulting methyl ester to yield the free deuterated oleic acid.
Part 2: Esterification to Form Deuterated DOPC
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the synthesized deuterated oleic acid and sn-glycero-3-phosphocholine (GPC) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Coupling Reaction: Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to the solution.[1] This is a Steglich esterification.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The crude product is then purified using column chromatography to yield the final chain-deuterated DOPC. A yield of approximately 60% can be expected for this esterification step.[1]
Biosynthesis in Escherichia coli: Nature's Machinery
For the production of complex, physiologically relevant phospholipids, biosynthesis in genetically modified Escherichia coli offers a powerful alternative to chemical synthesis.[1] By manipulating the growth medium and carbon sources, it is possible to achieve controlled deuteration of the acyl chains, glycerol backbone, or headgroup.[1]
Experimental Protocol: Biosynthesis of Deuterated Phosphatidylcholine (PC)
This protocol is a generalized procedure based on established methods for producing deuterated lipids in E. coli.[1]
-
Adaptation of E. coli to Deuterated Media: Gradually adapt a suitable E. coli strain (e.g., one engineered to produce PC) to grow in a deuterated minimal medium by incrementally increasing the percentage of D₂O in the growth medium.[1]
-
Large-Scale Fermentation: Inoculate a large-scale fermenter containing the deuterated minimal medium with the adapted E. coli strain. Utilize a deuterated carbon source, such as d8-glycerol, to achieve high levels of deuteration in the acyl chains and glycerol backbone.[1] Maintain optimal fermentation parameters such as pH, temperature, and dissolved oxygen.
-
Lipid Extraction: Harvest the E. coli cells by centrifugation. Perform a total lipid extraction using a modified Bligh-Dyer method.[1]
-
Purification of Deuterated PC: Separate the desired deuterated PC from other lipids in the extract using silica gel column chromatography.[1]
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic methods leverage the high specificity of enzymes for particular reactions, such as the regioselective hydrolysis or esterification of an acyl chain, in combination with efficient chemical steps.[6] This approach is particularly advantageous for the synthesis of mixed-acyl phospholipids with high purity and defined stereochemistry.[6][7]
Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated POPC
This protocol outlines a general strategy for producing 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.
-
Enzymatic Hydrolysis: Start with a commercially available phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). Use a lipase that is specific for the sn-1 position to selectively hydrolyze the oleoyl group, yielding 2-oleoyl-sn-glycero-3-phosphocholine (lyso-PC).
-
Purification of Lyso-PC: Purify the resulting lyso-PC from the reaction mixture using chromatographic techniques.
-
Chemical Esterification: Esterify the purified lyso-PC at the free sn-1 position with a perdeuterated palmitic acid (palmitic acid-d31) using a chemical coupling method, such as the Steglich esterification described in the chemical synthesis section.
-
Final Purification: Purify the final deuterated POPC product using chromatography to remove any unreacted starting materials and byproducts.[1]
| Method | Advantages | Disadvantages | Typical Deuteration Level | Typical Yield |
| Chemical Synthesis | High control over deuteration site; suitable for large-scale production.[1] | Multi-step, complex procedures; potential for low overall yields.[1] | >98% for precursors, ~94% for final fatty acids.[1] | ~60% for final phospholipid esterification.[1] |
| Biosynthesis | Produces complex, physiologically relevant lipids; can achieve perdeuteration.[1] | Requires expertise in molecular biology and fermentation; potential for isotopic scrambling. | High, dependent on deuterated media and carbon source.[1] | Variable, dependent on cell growth and extraction efficiency. |
| Chemoenzymatic | High regioselectivity; combines the specificity of enzymes with the efficiency of chemical reactions.[6] | May require optimization of enzymatic conditions; enzymes can be costly. | High, dependent on deuterated precursors. | Modest to good. |
Part 2: Purification of Chain-Deuterated Phospholipids
The purification of synthesized deuterated phospholipids is a critical step to ensure the removal of unreacted starting materials, byproducts, and other lipid contaminants. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used method for the purification of phospholipids on both small and large scales.[8][9][10] The separation is based on the differential adsorption of the lipids to the silica gel stationary phase and their elution with a mobile phase of increasing polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pour it into a glass column. Allow the silica gel to settle and pack uniformly.
-
Sample Loading: Dissolve the crude lipid mixture in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a stepwise or gradient of solvents with increasing polarity. A common solvent system starts with chloroform and gradually introduces methanol.[8]
-
Neutral lipids are typically eluted first with chloroform.
-
Phospholipids are then eluted with mixtures of chloroform and methanol. The elution order generally follows increasing polarity of the headgroup (e.g., phosphatidylethanolamine before phosphatidylcholine).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the desired deuterated phospholipid.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
High-Performance Liquid Chromatography (HPLC)
For high-purity applications and analytical separations, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12][13][14][15] Normal-phase HPLC on a silica column is commonly used for the separation of phospholipid classes.
Experimental Protocol: HPLC Purification
-
Column and Mobile Phase: Use a silica-based HPLC column. A typical isocratic mobile phase for phospholipid separation is a mixture of acetonitrile, methanol, and a small amount of acid (e.g., phosphoric or sulfuric acid).[11][12]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of chloroform and diethyl ether.[11]
-
Injection and Separation: Inject the sample onto the HPLC system and run the separation at a constant flow rate.
-
Detection: Monitor the elution of the phospholipids using a suitable detector. Since phospholipids have poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[14]
-
Fraction Collection: Collect the peak corresponding to the deuterated phospholipid.
-
Solvent Removal: Remove the solvent from the collected fraction to obtain the highly purified product.
| Purification Method | Advantages | Disadvantages | Scale |
| Silica Gel Column Chromatography | High capacity; relatively low cost.[9][10] | Lower resolution compared to HPLC; can be time-consuming. | Milligrams to grams.[9] |
| HPLC | High resolution and purity; automated.[11] | Lower capacity; more expensive equipment and solvents. | Micrograms to milligrams. |
Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized phospholipids.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the deuterated phospholipid and confirming the incorporation of deuterium.[16][17][18][19][20]
-
Interpretation of Mass Spectra: The mass spectrum of a deuterated phospholipid will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. The mass shift will correspond to the number of deuterium atoms incorporated. For example, each hydrogen atom (mass ≈ 1.008 Da) replaced by a deuterium atom (mass ≈ 2.014 Da) will increase the molecular weight by approximately 1.006 Da.
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the molecular ion and provide structural information, confirming the location of the deuterated acyl chains.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²H NMR, is a definitive method for confirming the presence and location of deuterium atoms in the phospholipid molecule.[2][21][22][23][24]
-
¹H NMR: In the ¹H NMR spectrum of a chain-deuterated phospholipid, the signals corresponding to the protons on the acyl chains will be significantly reduced or absent, providing direct evidence of deuteration.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, and their chemical shifts can be used to confirm their location within the acyl chains. The quadrupolar splitting observed in the ²H NMR spectra of deuterated lipids in bilayers provides information about the order and dynamics of the acyl chains.[2][22]
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, confirmation of deuterium incorporation, and isotopic purity.[16] |
| Tandem MS (MS/MS) | Structural information, location of deuterated acyl chains.[17] |
| ¹H NMR | Absence of proton signals confirms deuteration. |
| ²H NMR | Direct detection of deuterium, information on location, order, and dynamics.[2][21] |
Conclusion: Empowering a Deeper Understanding of Biological Membranes
The synthesis and purification of chain-deuterated phospholipids represent a sophisticated yet essential capability for modern life sciences research. The choice of synthetic and purification methodologies should be carefully considered based on the specific research objectives, required purity, and available resources. By providing detailed, field-proven insights and protocols, this guide aims to equip researchers with the knowledge to confidently produce and characterize these invaluable molecular tools. The continued development and application of deuterated phospholipids will undoubtedly lead to further breakthroughs in our understanding of membrane biology, protein function, and the molecular basis of disease, ultimately paving the way for novel therapeutic interventions.
References
- Scheme 1. Proposed Chemoenzymatic Synthesis of Chain-Deuterated POPC | Download Scientific Diagram - ResearchGate.
- Column chromatography of PL - Cyberlipid.
- Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | ACS Omega.
- Molecular areas of phospholipids as determined by 2H NMR spectroscopy. Comparison of phosphatidylethanolamines and phosphatidylcholines - PMC - NIH.
- Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl - ANSTO.
- (PDF) Dry column chromatography of phospholipids - ResearchGate.
- A rapid, isocratic method for phospholipid separation by high-performance liquid chromatography - ResearchGate.
- Deuterium NMR study of the interaction of alpha-tocopherol with a phospholipid model membrane - PubMed.
- Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed.
- Synthesis of novel deuterated lipids and surfactants.
- Synthesis of deuterated [D-32]oleic acid and its phospholipid derivative [D-64]dioleoyl-sn-glycero-3-phosphocholine - ResearchGate.
- Separation of lipids by Silica Gel G column chromatography - ResearchGate.
- Low-temperature 2H NMR spectroscopy of phospholipid bilayers containing docosahexaenoyl (22:6 omega 3) chains - PubMed.
- Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System - Remedy Publications LLC.
- A Rapid Method For Phospholipid Class Separation by HPLC using an Evaporative Light-Scattering Detector - ResearchGate.
- The HPLC Preparative Scale-Up of Soybean Phospholipids Application | Agilent.
- High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed.
- (PDF) Synthesis of Perdeuterated Linoleic Acid‐d31 and Chain Deuterated 1‐Palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62 - ResearchGate.
- Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography.
- NMR of phospholipids and membrane- bound systems - MIT.
- LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS.
- Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH.
- Phospholipids and proteins in biological membranes. Deuterium NMR as a method to study structure, dynamics, and interactions | Accounts of Chemical Research - ACS Publications.
- Characterization of Lipids by MALDI Mass Spectrometry – AOCS.
- Chemoenzymatic Generation of Phospholipid Membranes Mediated by Type I Fatty Acid Synthase - PubMed.
- Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - NIH.
- Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular areas of phospholipids as determined by 2H NMR spectroscopy. Comparison of phosphatidylethanolamines and phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. remedypublications.com [remedypublications.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deuterium NMR study of the interaction of alpha-tocopherol with a phospholipid model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Low-temperature 2H NMR spectroscopy of phospholipid bilayers containing docosahexaenoyl (22:6 omega 3) chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. web.mit.edu [web.mit.edu]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Differences Between DMPC and DMPC-d54
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a well-characterized synthetic phospholipid widely employed in membrane biophysics and as a fundamental component in liposomal drug delivery systems. The substitution of hydrogen with its heavier isotope, deuterium, in the acyl chains to create DMPC-d54 introduces subtle yet significant alterations to its physicochemical properties. This technical guide provides a comprehensive analysis of these differences, offering insights into the causality behind experimental observations and detailing the methodologies used for their characterization. Understanding these distinctions is paramount for researchers leveraging deuterated lipids in neutron scattering studies, NMR spectroscopy, and for those developing advanced drug delivery platforms where membrane properties are critical to function.
Introduction: The Isotope Effect in Lipid Bilayers
Deuterium (²H), an isotope of hydrogen with an additional neutron, forms a stronger covalent bond with carbon than protium (¹H). This seemingly minor difference in mass and bond strength, known as the kinetic isotope effect, manifests in measurable changes at the macroscopic level of a lipid bilayer. The primary consequence of acyl chain deuteration in phospholipids like DMPC is a subtle alteration in the intermolecular van der Waals forces. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker attractive forces between adjacent lipid tails. This fundamental difference underpins the observed variations in phase behavior, molecular packing, and membrane mechanics between DMPC and its deuterated counterpart, DMPC-d54.
Comparative Physicochemical Properties
The substitution of hydrogen with deuterium in the myristoyl chains of DMPC results in distinct changes to its bulk and molecular properties. These differences are crucial for the design and interpretation of experiments, particularly in biophysical studies.
Phase Transition Behavior
The most pronounced effect of acyl chain deuteration is the depression of the main phase transition temperature (Tₘ), the temperature at which the lipid bilayer transitions from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα).
Table 1: Comparison of Physicochemical Properties of DMPC and DMPC-d54
| Property | DMPC | DMPC-d54 | Causality of Difference |
| Main Phase Transition Temperature (Tₘ) | ~23.9 °C | ~19.6 °C | Weaker inter-chain van der Waals attractions in DMPC-d54 due to the shorter, less polarizable C-D bonds require less thermal energy to induce the gel-to-liquid crystalline phase transition. |
| Area per Lipid (Aₗ) | ~60 Ų (at 30 °C, Lα phase) | Expected to be slightly larger than DMPC | The weaker inter-chain attractions in DMPC-d54 are hypothesized to lead to a slight increase in the average distance between lipid molecules, resulting in a larger area per lipid. However, direct, unambiguous experimental values are not consistently reported and may be system-dependent. |
| Membrane Thickness (d) | ~39 Å (at 30 °C, Lα phase) | ~44.2 Å (Lα phase) | The relationship is complex. While deuterated chains can lead to a reduction in bilayer thickness, other factors such as changes in lipid packing and headgroup hydration can influence the overall thickness. The cited value for DMPC-d54 suggests that in this specific case, other structural rearrangements may compensate for or override a simple chain-shortening effect. |
| Bending Rigidity (κ) | ~7.22 x 10⁻²⁰ J (at 295 K, Pβ' phase) | Not definitively established | The effect of deuteration on bending rigidity is not well-documented. It is theorized that the weaker inter-chain interactions in DMPC-d54 could lead to a more flexible membrane with a lower bending rigidity, but this requires further experimental validation. |
Molecular Packing and Membrane Dimensions
The subtle changes in intermolecular forces also influence how the lipid molecules pack together in the bilayer, affecting both the area each molecule occupies and the overall thickness of the membrane.
Experimental Methodologies for Characterization
A suite of biophysical techniques is employed to precisely measure the physicochemical differences between DMPC and DMPC-d54. Each technique provides unique insights into the structure and dynamics of the lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the phase transition temperature of lipid vesicles. It measures the heat flow into or out of a sample as it is heated or cooled, revealing the energetic changes associated with phase transitions.
-
Liposome Preparation:
-
Dissolve a known quantity of DMPC or DMPC-d54 lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline) at a temperature above the Tₘ of the lipid to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
DSC Sample Preparation:
-
Accurately transfer a known volume of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.
-
Prepare a reference pan containing the same volume of the corresponding buffer.
-
Hermetically seal both pans.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tₘ.
-
Heat the sample at a constant scan rate (e.g., 1 °C/min) through the phase transition.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tₘ is determined as the peak temperature of the main endothermic transition.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
-
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for determining the structural parameters of lipid vesicles, such as membrane thickness and area per lipid. The key advantage of using neutrons is their sensitivity to isotopic substitution. The significant difference in the neutron scattering length of hydrogen and deuterium allows for contrast variation experiments, where specific parts of the system can be "highlighted" or "masked" by selectively deuterating components. DMPC-d54 is invaluable in SANS studies because the deuterated acyl chains provide strong contrast against a D₂O/H₂O solvent mixture, allowing for precise determination of the hydrophobic core thickness.
-
Sample Preparation:
-
Prepare LUVs of DMPC or DMPC-d54 as described in the DSC protocol, using a D₂O-based buffer for contrast.
-
The lipid concentration should be optimized for the specific SANS instrument (typically 1-10 mg/mL).
-
-
SANS Measurement:
-
Load the vesicle suspension into a quartz cuvette.
-
Place the sample in the neutron beamline.
-
Acquire scattering data over a range of scattering vectors (q).
-
-
Data Analysis:
-
The raw scattering data is corrected for background and detector efficiency.
-
The resulting scattering intensity profile is fitted to a theoretical model for unilamellar vesicles.
-
This analysis yields parameters such as the bilayer thickness, area per lipid, and vesicle radius.
-
Implications for Research and Drug Development
The physicochemical differences between DMPC and DMPC-d54 have significant implications for their application in research and development:
-
Neutron Scattering: The lower Tₘ of DMPC-d54 must be taken into account when designing temperature-dependent SANS experiments to ensure the bilayer is in the desired phase.
-
NMR Spectroscopy: The altered chain dynamics in DMPC-d54 may influence the interpretation of relaxation measurements in ²H NMR studies.
-
Drug Delivery: For liposomal drug formulations, the lower Tₘ of deuterated lipids could be exploited to design thermosensitive liposomes that release their payload at a lower temperature. The potential changes in membrane fluidity and packing could also affect drug encapsulation efficiency and release kinetics.
-
Membrane Protein Studies: When reconstituting membrane proteins into lipid bilayers, the choice between DMPC and DMPC-d54 could influence protein conformation and function, particularly for proteins sensitive to bilayer thickness and lateral pressure.
Conclusion
The deuteration of the acyl chains in DMPC to form DMPC-d54 induces subtle but significant changes in its physicochemical properties, most notably a depression of the main phase transition temperature. These differences, arising from altered intermolecular forces, have important consequences for the application of these lipids in biophysical studies and drug delivery. A thorough understanding of these isotope effects, and the experimental techniques used to characterize them, is essential for the accurate interpretation of experimental data and the rational design of lipid-based nanosystems.
References
- A Differential Scanning Calorimetry (DSC)
- Neutron scattering studies on dynamics of lipid membranes
- Impact of sterol tilt on membrane bending rigidity in cholesterol and 7DHC-containing DMPC membranes
- Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosph
- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of n
- NMR detection of lipid domains
- Evidence that bilayer bending rigidity affects membrane protein folding
- Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes
- Small-angle X-ray and neutron scattering applied to lipid-based nanoparticles
- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes
- Small-angle neutron scattering from multilamellar lipid bilayers: Theory, model, and experiment
- DSC thermograms of DMPC-d 54 SSVs. The T m during the heating cycle is indicated to the left of each trace with the nanoparticle support diameter on the right.
- Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells
- [SANS curves in absolute scale (a) d54-DMPC: DMPG = 0.75:0.25 and (b) d54-DMPC: DMPG = 0.5:0.5 with various P/L ratios: lipid only (black), 1/100 (purple), 1/30 (blue), 1/10 (red).]([Link]
DMPC-d54 in Model Membranes: A Technical Guide for Advanced Biophysical Characterization
Executive Summary
Model membranes are indispensable tools in biophysics and drug development, offering a simplified yet powerful platform to study the intricate interactions between lipids, proteins, and therapeutic agents. Within this field, the use of isotopically labeled lipids has revolutionized our ability to resolve molecular-level details. This guide focuses on 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54), a perdeuterated phospholipid, and its pivotal role in advancing our understanding of membrane structure and dynamics. By strategically replacing hydrogen with deuterium, DMPC-d54 enables researchers to exploit the unique capabilities of techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. We will explore the fundamental principles behind deuteration, the specific physicochemical properties of DMPC-d54, and its application in sophisticated analytical methods. This document provides field-proven protocols and expert insights to empower researchers, scientists, and drug development professionals to leverage DMPC-d54 for high-fidelity characterization of membrane systems.
The Foundation: Model Membranes and the Role of DMPC
Biological membranes are extraordinarily complex, comprising a vast array of lipids, proteins, and carbohydrates that collaboratively mediate cellular function. To dissect this complexity, researchers rely on model membranes, which are simplified, reconstituted systems that mimic the lipid bilayer of native cells.[1] These models, ranging from simple liposomes to supported lipid bilayers, provide a controlled environment to investigate fundamental biophysical processes, such as protein folding, ion transport, and the mechanisms of drug action.[2]
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a zwitterionic, saturated phospholipid frequently used in these models. Its 14-carbon acyl chains give it a main phase transition temperature (T_m) of approximately 24°C, which is conveniently near room temperature, allowing for the study of both the gel and the fluid (liquid-crystalline) phases of the membrane.[3] However, when studying multi-component systems, a critical challenge arises: analytically distinguishing the lipid bilayer from the molecule of interest (e.g., an embedded peptide or drug). This is where isotopic labeling, specifically deuteration, provides an elegant and powerful solution.
The Isotopic Advantage: Why Perdeuteration (d54)?
The utility of DMPC-d54 stems from the replacement of all 54 non-exchangeable hydrogen (¹H) atoms on its two acyl chains with deuterium (²H), a stable, heavier isotope of hydrogen.[4] While it is generally assumed that deuteration has a minimal impact on the physical properties of lipids, it is important to note that it can cause slight changes, such as a decrease in the phase transition temperature.[5][6] The primary motivation for this isotopic substitution is not to alter the lipid's behavior, but to fundamentally change how it is "seen" by specific analytical techniques.
2.1 Neutron Scattering: The Power of Contrast Matching
Neutron scattering is a premier technique for determining the structure of complex biological assemblies.[7][8] Neutrons scatter from atomic nuclei, and the magnitude of this scattering is described by a property called the scattering length density (SLD). Critically, hydrogen (¹H) and deuterium (²H) have vastly different SLDs. This difference is the cornerstone of the "contrast variation" method.[9]
By using DMPC-d54, researchers can prepare model membranes whose SLD can be precisely tuned. For instance, by hydrating DMPC-d54 liposomes in a specific mixture of H₂O and D₂O, the overall SLD of the lipid bilayer can be made identical to that of the surrounding solvent. In this "contrast-matched" or "invisible" state, the scattering signal from the lipid membrane is effectively nullified.[10] Consequently, any scattering signal observed comes exclusively from the hydrogenous (non-deuterated) component, such as a membrane protein or a drug molecule embedded within the bilayer.[11] This allows for the unambiguous determination of the shape, location, and conformation of the molecule of interest within its membrane environment.[8][11]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamics
In solid-state NMR, deuteration serves two key purposes. First, ²H NMR of DMPC-d54 provides exquisitely detailed information about the order and dynamics of the lipid acyl chains.[12][13] The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient gives rise to a "quadrupolar splitting" in the NMR spectrum. The magnitude of this splitting is directly proportional to the order parameter of the C-²H bond, which reflects the motional freedom of that specific segment of the acyl chain.[14] By analyzing these splittings, one can create a detailed profile of membrane fluidity and see precisely how an interacting molecule (like a drug) perturbs this order.[15][16]
Second, in studies focused on observing a hydrogenous peptide or protein within the membrane using ¹H NMR, the overwhelming signal from the thousands of lipid ¹H atoms can obscure the much weaker signal from the molecule of interest. By using DMPC-d54, the background ¹H signal from the lipids is eliminated, dramatically improving the signal-to-noise ratio and allowing for high-resolution structural studies of the embedded molecule.[17]
Physicochemical Properties of DMPC-d54
While isotopically similar, the increased mass of deuterium imparts subtle but measurable differences in the physical behavior of DMPC-d54 compared to its hydrogenous counterpart, DMPC. It is crucial for researchers to be aware of these differences when designing experiments. A systematic study found that for saturated lipids, chain deuteration lowers the gel-to-fluid phase transition temperature by approximately 4.3 ± 0.1 °C.[5]
| Property | DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | DMPC-d54 (perdeuterated chains) | Rationale for Difference |
| Formula Weight | 677.9 g/mol | 732.3 g/mol [4] | Increased mass from 54 deuterium atoms. |
| Main Transition (T_m) | ~24 °C[3][18] | ~19–20 °C[6] | Weaker van der Waals interactions between C-D bonds compared to C-H bonds lead to a less stable gel phase. |
| Area per Lipid (A_L) | ~59.5 Ų (at 30°C)[14][19] | Slightly smaller | Deuterated chains are slightly shorter and cause a small reduction in the bilayer's lateral area.[5] |
| Bilayer Thickness (D_B) | ~46.6 Å (at 48°C for POPC) | Slightly thinner | A direct consequence of the reduced area per lipid and shorter effective chain length.[5] |
Note: Specific values for area and thickness can vary with temperature and hydration. The values provided are representative for the fluid (L_α) phase.
Applications & Methodologies
4.1 Neutron Scattering: Elucidating Structure
Causality: The primary reason to use DMPC-d54 in neutron scattering is to isolate the scattering signal of a non-deuterated component within the membrane. This is essential for determining the structure and position of membrane-associated proteins, peptides, or drug molecules without interference from the much larger lipid component.[8][11]
Workflow for a SANS Experiment:
Protocol: Preparation of DMPC-d54 Vesicles for SANS
This protocol details the creation of contrast-matched Large Unilamellar Vesicles (LUVs) incorporating a hydrogenous protein.
-
Lipid Film Formation:
-
Co-dissolve DMPC-d54 and the purified, non-deuterated protein of interest in a suitable organic solvent (e.g., chloroform/methanol/water mixture). The lipid-to-protein ratio will depend on the specific system.
-
In a round-bottom flask, remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid-protein film on the wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent. Causality: A completely dry and homogenous film is critical for uniform hydration and vesicle formation.
-
-
Contrast-Matching Buffer Preparation:
-
Calculate the required D₂O percentage to match the SLD of DMPC-d54. The SLD of DMPC-d54 is high, typically requiring a buffer of nearly 100% D₂O for a perfect match. The exact percentage can be calculated using online tools or standard formulas based on the molecular composition.
-
Prepare the buffer (e.g., HEPES or Tris) using the calculated ratio of D₂O and H₂O, ensuring the final pH (or pD) is correct.
-
-
Hydration:
-
Warm the contrast-matching buffer to a temperature well above the T_m of DMPC-d54 (~20°C), for example, to 30-35°C.
-
Add the warm buffer to the dried lipid-protein film and agitate vigorously (e.g., by vortexing) for 1 hour. Causality: Hydrating above the T_m ensures the lipids are in a fluid state, which is necessary for proper swelling and formation of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Subject the resulting MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. Causality: This step helps to break up large lipid aggregates and improves the efficiency of the subsequent extrusion process.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).
-
Heat the extruder assembly to the same temperature as the hydration buffer (e.g., 30-35°C).
-
Pass the MLV suspension through the membrane 19-21 times. Causality: This mechanical process forces the lipids to re-form into unilamellar vesicles of a defined size, creating a monodisperse sample ideal for SANS analysis.
-
-
Final Sample:
-
The resulting translucent solution contains LUVs where the DMPC-d54 bilayer is "invisible" to neutrons, and the scattering signal arises solely from the embedded protein.
-
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics
Causality: The quadrupolar splitting observed in ²H NMR spectra of DMPC-d54 is directly proportional to the motional ordering of the acyl chains. This allows for a site-specific analysis of membrane fluidity. Perturbations to this fluidity by drugs or peptides are immediately evident as changes in the spectral line shape.[14][15]
Relationship between NMR Spectra and Membrane Properties:
Protocol: Preparation of DMPC-d54 Multilamellar Vesicles (MLVs) for Solid-State NMR
-
Lipid Film Formation:
-
Dissolve DMPC-d54 powder in chloroform or a 2:1 chloroform:methanol mixture to a concentration of 10-20 mg/mL. If studying an interaction, the molecule of interest can be co-dissolved at this stage.
-
In a glass vial, evaporate the solvent under a nitrogen stream while rotating the vial to create a thin, even film.
-
Place the vial under high vacuum for at least 2 hours to ensure all solvent is removed.
-
-
Hydration:
-
Add the desired buffer (e.g., PBS) to the lipid film. The amount should be sufficient to fully hydrate the lipids (typically >40% by weight).
-
Seal the vial and allow it to hydrate undisturbed at a temperature above the T_m of DMPC-d54 (e.g., 30°C) for 12-24 hours. Causality: This slow, passive hydration promotes the formation of well-ordered, stacked bilayers, which are ideal for solid-state NMR.
-
-
Homogenization:
-
To ensure uniform hydration, subject the sample to several (5-7) freeze-thaw cycles between liquid nitrogen and a warm water bath (~35°C).
-
Gently vortex the sample between cycles.
-
-
Sample Packing:
-
Centrifuge the hydrated lipid suspension at high speed (e.g., >15,000 x g) to form a compact pellet.
-
Carefully transfer the lipid pellet into a solid-state NMR rotor (e.g., 4mm ZrO₂) using a small spatula, ensuring no air bubbles are trapped.
-
Seal the rotor with the appropriate caps. The sample is now ready for analysis.
-
Applications in Drug Development
The use of DMPC-d54 provides critical insights throughout the drug discovery and development pipeline, particularly for membrane-interacting compounds.[20][21]
-
Mechanism of Action Studies: For antimicrobial peptides or other membrane-disrupting agents, neutron scattering with DMPC-d54 can visualize the formation of pores or other structural rearrangements in the bilayer, confirming the drug's mechanism.[22][23]
-
Drug Localization: By labeling the drug with an isotope and using deuterated lipids, techniques like NMR and neutron reflectometry can determine the precise depth and orientation of a drug molecule within the membrane, which is crucial for understanding its activity.
-
Formulation Development: DMPC-d54 is used to characterize the structure of lipid-based drug delivery systems, such as liposomes.[24] SANS can reveal the lamellarity, thickness, and integrity of these nanocarriers, ensuring quality and stability.
-
Predicting Bioavailability: The interaction of a drug with a simple DMPC-d54 membrane can provide initial data on its membrane permeability and partitioning behavior, which are key parameters influencing its absorption and distribution in the body.[2]
Conclusion and Future Outlook
DMPC-d54 is far more than just an expensive analogue of a common lipid. It is a sophisticated molecular tool that unlocks otherwise inaccessible structural and dynamic information within model membranes. Its application in neutron scattering and NMR spectroscopy allows researchers to effectively silence the signal from the most abundant component—the lipid bilayer—and focus with unprecedented clarity on the molecules that matter most for function and pharmacology. As research moves toward more complex and biologically relevant membrane models containing multiple lipid species and cholesterol, the principles of selective deuteration, pioneered with lipids like DMPC-d54, will continue to be a cornerstone of advanced biophysical investigation.
References
- Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. IUCr Journals.
- ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the... ResearchGate.
- Left panel: 31 P static NMR spectra of d54-DMPC multilamellar vesicles... ResearchGate.
- High resolution 1H nuclear magnetic resonance of a transmembrane peptide. PubMed.
- 2 H NMR. Left bottom trace: spectra of DMPC-d54 below transition... ResearchGate.
- 2 H NMR spectrum of the DMPC/DMPCd54 liquid crystalline system and symbols showing the positions used to determine order parameters. ResearchGate.
- Neutron scattering studies on dynamics of lipid membranes. PubMed Central - NIH.
- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. PubMed.
- Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering. ANSTO.
- Deuterated natural phospholipids for advanced cellular membrane models. Institut Laue-Langevin.
- Deuterated lipids (L-Lab). Institut Laue-Langevin.
- Area per Lipid and Acyl Length Distributions in Fluid Phosphatidylcholines Determined by 2H NMR Spectroscopy. ResearchGate.
- Structural Analysis of Artificial Macromolecular Membrane Proteins by Contrast-Matching Neutron Scattering. ISSP-NSL activity reports.
- Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy. NIH.
- Area per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy. PubMed Central.
- Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Niels Bohr Institutet.
- Schematic view of DMPC-d54. According to the Carpentier model, three... ResearchGate.
- Area per Lipid in DPPC-Cholesterol Bilayers: Analytical Approach. arXiv.
- Direct comparison of elastic incoherent neutron scattering experiments with molecular dynamics simulations of DMPC phase transitions. PubMed.
- high-sensitivity differential scanning calorimetry and electron spin resonance studies of the structural properties of dimyristoylphosphatidylcholine membranes interacting with pentagastrin-related pentapeptides. PubMed.
- Lipid Membrane Interaction of Peptide/DNA Complexes Designed for Gene Delivery. ACS Publications.
- The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. SciRep.
- Can the DMPC liposome be prepared with and without magnesium chloride? ResearchGate.
- Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PubMed Central - NIH.
- Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. PubMed Central - NIH.
- (a) In-plane neutron scattering pattern from a sandwiched sample of... ResearchGate.
- Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering. ANSTO.
- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed Central.
- A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture. NIH.
- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed.
- Phase transition temperatures of DMPC determined by various... ResearchGate.
- Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar.
- Isothermal adsorption curves for d54-DMTAP a, d54-DMPC b, and... ResearchGate.
- Interactions between DMPC Model Membranes, the Drug Naproxen, and the Saponin β-Aescin. MDPI.
- (PDF) Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. ResearchGate.
- Influence of Different Polymer Belts on Lipid Properties in Nanodiscs Characterized by CW EPR Spectroscopy. ChemRxiv | Cambridge Open Engage.
- Synthesis of novel deuterated lipids and surfactants. SINE2020.
- Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. PubMed Central - NIH.
- Behaviour and interactions of proteins and peptides with and within membranes; from simple models to cellular membranes: general discussion. PubMed Central.
- Alliin interacts with DMPC model membranes to modify the membrane dynamics: FTIR and DSC Studies. Request PDF - ResearchGate.
- Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. MDPI.
- Tumor protein D54 binds intracellular nanovesicles via an amphipathic lipid packing sensor (ALPS) motif. bioRxiv.
- Drug Discovery and Molecular Pharmacology C (DMPC). NIH Center for Scientific Review.
- The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy. LinkedIn.
- Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment. PubMed Central - NIH.
Sources
- 1. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DMPC-d54 | FB Reagents [fbreagents.com]
- 5. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbi.ku.dk [nbi.ku.dk]
- 7. Deuterated lipids (L-Lab) - ILL Neutrons for Society [ill.eu]
- 8. Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering [apo.ansto.gov.au]
- 9. DSpace [apo.ansto.gov.au]
- 10. nsl-ar.issp.u-tokyo.ac.jp [nsl-ar.issp.u-tokyo.ac.jp]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High resolution 1H nuclear magnetic resonance of a transmembrane peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DMPC | NIH Center for Scientific Review [public.csr.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. researchgate.net [researchgate.net]
- 23. Behaviour and interactions of proteins and peptides with and within membranes; from simple models to cellular membranes: general discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage Conditions and Long-Term Stability of Solid DMPC-d54
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of DMPC-d54 in Advanced Research
1,2-dimyristoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DMPC-d54) is a cornerstone synthetic phospholipid in biophysical and pharmaceutical research. Its primary application lies in the creation of model membrane systems, such as liposomes and nanodiscs, for the structural and functional characterization of membrane proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.[1][2] The perdeuteration of the myristoyl chains provides a "silent" lipid background, enabling researchers to focus on the signals from the protein of interest without interference from lipid proton signals.
Given its synthesis complexity and critical role as an internal standard and membrane mimetic, maintaining the structural and isotopic integrity of solid DMPC-d54 is paramount.[2][3] Degradation, even at low levels, can introduce significant artifacts into sensitive biophysical measurements, compromise the physicochemical properties of reconstituted membrane systems, and invalidate experimental data. This guide provides a comprehensive overview of the optimal storage conditions, known stability profile, potential degradation pathways, and robust analytical methodologies to ensure the long-term viability of solid DMPC-d54 for high-stakes research and development.
PART 1: Optimal Storage and Handling Protocols for Solid DMPC-d54
The preservation of solid DMPC-d54 hinges on controlling the key environmental factors that can initiate chemical degradation: temperature, moisture, and atmospheric oxygen.
Temperature: The Primary Determinant of Stability
The universally recommended storage temperature for solid DMPC-d54 is -20°C .[1][3][4][5] This temperature is not arbitrary; it is a critical control point founded on fundamental chemical principles. Storing the lipid at -20°C significantly reduces the kinetic energy of the molecules, thereby slowing down potential degradation reactions to a negligible rate. While some protocols may suggest short-term storage at 2-8°C, this is not advisable for long-term preservation as it can accelerate hydrolysis if any moisture is present. Storing at temperatures below -30°C is generally not necessary for the solid and is more relevant for solutions to prevent solvent-phase effects.[6]
Atmosphere and Moisture: Mitigating Hydrolytic Degradation
DMPC-d54 contains two ester linkages in its glycerol backbone, which are susceptible to hydrolysis. The presence of water can lead to the cleavage of these bonds, resulting in the formation of lysophospholipids (e.g., lyso-DMPC) and free deuterated myristic acid. This degradation compromises the purity of the material and alters the self-assembly properties of the lipid, impacting the integrity of liposomes or nanodiscs.
To prevent hydrolysis, the following self-validating protocols are essential:
-
Store under Desiccating Conditions: Always store the vial of solid DMPC-d54 inside a desiccator containing a fresh, active desiccant (e.g., silica gel or Drierite). This creates a micro-environment with minimal water vapor.
-
Use an Inert Atmosphere: Before sealing the container for long-term storage, flush the vial with a dry, inert gas such as argon or nitrogen. This displaces atmospheric oxygen and residual moisture, providing an additional layer of protection.
-
Equilibration Before Opening: When removing the lipid from -20°C storage, always allow the container to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing onto the cold lipid powder, which would introduce water and accelerate degradation.
Light and Oxygen: Considerations for a Saturated Lipid
DMPC is a saturated phospholipid, meaning its acyl chains lack double bonds. This structural feature makes it inherently less susceptible to peroxidation—a major degradation pathway for unsaturated lipids. Consequently, DMPC-d54 is not considered particularly light-sensitive.[5] However, as a best practice in lipid handling, storage in an opaque container or a dark environment (e.g., within a laboratory freezer) is still recommended to eliminate any potential for light-induced degradation over multi-year storage periods.
PART 2: Long-Term Stability Profile and Degradation Pathways
When stored under the optimal conditions described above, solid DMPC-d54 exhibits excellent long-term stability.
Quantitative Stability Data
The stability of DMPC-d54 is well-documented by various suppliers, with consistent results when stored properly. The data below is a summary from publicly available technical datasheets.
| Parameter | Recommended Condition | Stability Period | Source(s) |
| Storage Temperature | -20°C | ≥ 1 to 4 years | [1][3][4][5] |
| Physical Form | Solid / Powder | N/A | [1][4] |
| Atmosphere | Dry / Desiccated | N/A | |
| Purity (Initial) | >99% | N/A | [1][5] |
The variation in the stated stability period (from ≥1 year to ≥4 years) likely reflects the different durations over which suppliers have conducted their specific real-time stability studies.[3][5] For critical applications, users should always refer to the certificate of analysis for the specific lot they are using.
Potential Degradation Pathways
Understanding the potential routes of degradation is key to implementing effective preventative measures and designing appropriate analytical tests.
This is the most probable degradation pathway if the material is improperly handled. As previously mentioned, it involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, catalyzed by water and potentially accelerated by acidic or basic conditions. The primary degradation products are lyso-DMPC-d27 and free myristic acid-d27.
A unique consideration for deuterated lipids is the potential for H/D (Hydrogen/Deuterium) exchange. For deuterated fatty acid chains, the deuterium atoms on the alpha-carbon (the carbon atom adjacent to the carbonyl group) can be susceptible to exchange.[5] This process, while generally slow in the solid state at -20°C, can be accelerated by the presence of moisture or catalysts. This exchange would result in a mixed population of molecules that are no longer fully deuterated at that specific position, which can be problematic for quantitative NMR or neutron scattering experiments.
The diagram below illustrates the primary potential degradation pathways for DMPC-d54.
Caption: Potential degradation pathways for solid DMPC-d54.
PART 3: Experimental Protocol for Long-Term Stability Assessment
A robust stability-indicating analytical program is a self-validating system that ensures the material's integrity over its intended use period. The following protocol outlines a comprehensive approach for assessing the stability of a new lot of solid DMPC-d54.
Workflow Overview
The workflow involves establishing a baseline (T=0), subjecting aliquots to storage conditions, and analyzing them at predetermined time points against the baseline to detect any changes.
Caption: Experimental workflow for a DMPC-d54 stability study.
Step-by-Step Methodology
Objective: To quantify the purity and confirm the identity of DMPC-d54 over time under recommended storage conditions.
1. Materials and Equipment:
-
DMPC-d54 solid
-
HPLC-grade Chloroform, Methanol, Water
-
Ammonium formate (for LC-MS)
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data)
-
NMR Spectrometer (≥400 MHz)
-
Analytical balance, Class A glassware
-
Environmental chamber for accelerated stability
2. T=0 Baseline Analysis:
-
Sample Preparation: Accurately weigh and dissolve DMPC-d54 in a suitable solvent system, such as Chloroform:Methanol (2:1, v/v), to a known concentration (e.g., 1 mg/mL).
-
HPLC-CAD/ELSD Purity Assay:
-
Inject the prepared sample onto a suitable normal-phase or reversed-phase column.
-
Develop a gradient method capable of separating DMPC from potential degradation products like lyso-DMPC and myristic acid. CAD and ELSD are universal detectors suitable for lipids which lack a strong chromophore.
-
Integrate all peaks. The purity is calculated as the area of the main DMPC peak divided by the total area of all peaks. This serves as the primary purity measurement.[7][8]
-
-
LC-MS Identity and Degradant Identification:
-
Infuse the sample or perform an LC-MS run.
-
Confirm the mass of the parent ion corresponding to DMPC-d54 (m/z ~732.3).[1][4]
-
Scrutinize the data for masses corresponding to potential degradation products (e.g., lyso-DMPC-d27) or signs of H/D exchange (presence of M-1, M-2 peaks beyond natural isotopic abundance).
-
-
NMR Structural Confirmation:
-
Acquire ¹H and ³¹P NMR spectra. The ¹H NMR should show a significant reduction or absence of signals in the acyl chain region. The ³¹P NMR should show a single peak corresponding to the phosphocholine headgroup, confirming the absence of headgroup hydrolysis.
-
3. Sample Storage:
-
Aliquot the solid DMPC-d54 into multiple small, airtight glass vials.
-
Flush each vial with argon or nitrogen, seal tightly, and place them in a desiccator.
-
Place the primary set of samples in a -20°C freezer for the long-term study.
-
(Optional) Place a secondary set of samples in an environmental chamber at accelerated conditions (e.g., 40°C, 75% relative humidity) to perform a forced degradation study, which helps to identify likely degradation products quickly.[9][10]
4. Time-Point Analysis:
-
At each scheduled time point (e.g., 3, 6, 12, 24, 36, and 48 months), remove one vial from the -20°C storage.
-
Allow the vial to equilibrate to room temperature as described in section 1.2.
-
Perform the complete analytical suite (HPLC-CAD/ELSD, LC-MS, NMR) as described for the T=0 baseline.
5. Data Evaluation:
-
Compare the purity results from HPLC at each time point with the T=0 value. A significant decrease in the main peak area percentage indicates degradation.
-
Analyze the LC-MS data for any increase in the intensity of degradation product ions.
-
Compare NMR spectra to detect any structural changes.
-
The shelf-life is defined as the time point at which the purity drops below a pre-defined specification (e.g., 98%) or significant degradation products are observed.
Conclusion
The integrity of DMPC-d54 is not a given; it is the result of meticulous adherence to scientifically grounded storage and handling protocols. The foundational principles are clear: store at -20°C, under dry, inert conditions, and always prevent moisture condensation. By implementing these procedures and employing a robust analytical stability program, researchers, scientists, and drug developers can ensure the validity of their experiments and the long-term value of this critical research material. This guide provides the framework to maintain the integrity of DMPC-d54, thereby upholding the quality and reproducibility of the data it helps to generate.
References
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54 (this compound).
- ResearchGate. (n.d.). Schematic pathway of phospholipid degradation mediated by GDPDs.
- Frontiers in Nutrition. (2024, July 8). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation.
- National Institutes of Health. (2024, July 9). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation.
- PubMed. (n.d.). Mechanism of membrane phospholipid degradation in ischemic-reperfused rat hearts.
- Pharmacy 180. (n.d.). Degradation of Phospholipids.
- SINE2020. (2019, September 9). Synthesis of novel deuterated lipids and surfactants.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- PubMed. (2022, February 15). A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies.
- ResearchGate. (2022, February). A comprehensive report of long-term stability data for a range ATMPs.
- ResearchGate. (n.d.). Comparison of the central part of ²H NMR spectra of pure DMPC-d54.
- PubMed. (n.d.). Effects of sample handling and storage on quantitative lipid analysis in human serum.
- International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques.
- ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubMed. (n.d.). Degradation of membrane phospholipids in the cultured human astroglial cell line UC-11MG during ATP depletion.
- National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Sources
- 1. DMPC-d54 | FB Reagents [fbreagents.com]
- 2. Documents download module [ec.europa.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to Isotopic Purity Requirements for Deuterated Lipid Standards
Introduction: The Imperative of Isotopic Fidelity in Lipid Analysis
In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precision and accuracy is paramount. Quantitative bioanalysis, especially in the burgeoning field of lipidomics, relies heavily on the use of internal standards to correct for variability during sample preparation and analysis.[1][2][3] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated lipids, are the gold standard.[1][4] Their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly throughout the analytical workflow, from extraction to detection by mass spectrometry (MS).[2][3][5]
However, the utility of a deuterated lipid standard is intrinsically linked to its isotopic purity . This technical guide provides a comprehensive overview of the critical importance of isotopic purity for deuterated lipid standards. We will delve into the underlying principles, the analytical techniques for its determination, the practical implications for data quality, and best practices for its implementation in a regulated and research environment. This guide is intended for researchers, scientists, and drug development professionals who seek to enhance the robustness and reliability of their quantitative lipid analyses.
I. The Concept of Isotopic Purity and Its Significance
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium, at designated positions within the molecule.[6] It is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[7]
-
Species Abundance: This refers to the percentage of the entire population of molecules that possesses the desired, fully deuterated isotopic composition.[7]
It is a common misconception that a starting material with 99% isotopic enrichment will result in a final product where 99% of the molecules are the fully deuterated version.[7] The actual distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions) follows a statistical pattern.[7] For a lipid standard with multiple deuterium atoms, the final product will inevitably contain a small population of molecules with fewer deuterium atoms (e.g., d-1, d-2, etc.).[7]
The significance of high isotopic purity lies in its direct impact on the accuracy and precision of quantitative measurements. An internal standard with significant isotopic impurity can introduce several analytical challenges:
-
Cross-talk or Isotopic Overlap: The presence of incompletely deuterated species in the internal standard can contribute to the signal of the analyte, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ).
-
Inaccurate Calibration Curves: If the isotopic impurity is not accounted for, the relationship between the analyte concentration and the response ratio (analyte/internal standard) will be skewed, resulting in a non-linear or inaccurate calibration curve.[8]
-
Compromised Assay Sensitivity: High levels of the unlabeled (d0) species in the deuterated standard can artificially elevate the baseline, thereby reducing the sensitivity of the assay.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of well-characterized reference standards, including their purity.[9][10] While a Certificate of Analysis (CoA) may not be strictly required for an internal standard if its suitability is demonstrated, ensuring its isotopic purity is a critical aspect of this demonstration.[10]
II. Determining Isotopic Purity: Key Analytical Techniques
A rigorous assessment of isotopic purity is a non-negotiable aspect of using deuterated lipid standards. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[11]
A. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the distribution of isotopologues in a deuterated standard.[12][13][14] Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide the necessary mass accuracy and resolution to distinguish between the different isotopic species.[14]
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
-
Sample Preparation: Dissolve the deuterated lipid standard in a high-purity solvent (e.g., methanol, acetonitrile) to a suitable concentration (e.g., 1 µg/mL).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to an HRMS instrument. A suitable chromatographic method should be used to ensure the standard is free from co-eluting impurities.
-
Mass Spectrometric Analysis: Acquire full-scan mass spectra in a high-resolution mode (e.g., >60,000 FWHM).
-
Data Analysis:
-
Extract the ion chromatograms for the expected molecular ions of all relevant isotopologues (e.g., d0, d1, d2...dn).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area of desired deuterated isotopologue / Sum of areas of all isotopologues) x 100
-
Table 1: Hypothetical Isotopic Distribution of a d5-Lipid Standard
| Isotopologue | Measured Peak Area | Relative Abundance (%) |
| d0 (Unlabeled) | 5,000 | 0.5 |
| d1 | 10,000 | 1.0 |
| d2 | 20,000 | 2.0 |
| d3 | 50,000 | 5.0 |
| d4 | 150,000 | 15.0 |
| d5 (Desired) | 765,000 | 76.5 |
| Total | 1,000,000 | 100.0 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and confirms the position of deuterium labeling.[7][15]
-
¹H NMR: Can be used to observe the absence or reduction of proton signals at the sites of deuteration.
-
²H NMR: Directly detects the deuterium atoms, confirming their presence at the expected chemical shifts.
Experimental Protocol: NMR Analysis for Positional Confirmation
-
Sample Preparation: Dissolve a sufficient amount of the deuterated lipid standard in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Compare the integration of signals at the deuterated positions to a non-deuterated reference standard.
-
²H NMR Acquisition: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms.
III. Isotopic Purity Requirements: A Risk-Based Approach
The required isotopic purity of a deuterated lipid standard is not a one-size-fits-all parameter. It depends on the specific application and the required level of accuracy and precision. Most research and pharmaceutical applications require isotopic enrichment levels above 95%.[6] For many applications, an isotopic purity of ≥98% is recommended to minimize potential interferences.[5][16]
Table 2: Recommended Isotopic Purity Levels for Different Applications
| Application | Recommended Isotopic Purity | Rationale |
| Regulated Bioanalysis (e.g., GLP, clinical studies) | ≥ 98% | High accuracy and precision are critical for regulatory submissions. Minimizes risk of isotopic contribution to the analyte signal, especially at the LLOQ. |
| Quantitative Lipidomics Research | ≥ 95% | Ensures reliable quantification for comparative studies and biomarker discovery. |
| Metabolic Flux Analysis / In-vivo Tracer Studies | ≥ 99% | Crucial to distinguish between the administered tracer and endogenous levels, and to accurately measure incorporation rates.[17] |
| Qualitative Identification | > 90% | Sufficient for confirming the presence of a lipid, but not recommended for accurate quantification. |
The following diagram illustrates the decision-making process for selecting an appropriate deuterated lipid standard based on its isotopic purity.
Caption: Decision workflow for selecting deuterated lipid standards.
IV. Consequences of Inadequate Isotopic Purity
Using a deuterated lipid standard with insufficient or uncharacterized isotopic purity can have significant repercussions on experimental outcomes and data integrity.
The following diagram illustrates the impact of isotopic impurity on a mass spectrum.
Caption: Impact of isotopic impurity on mass spectra.
V. Best Practices for Utilizing Deuterated Lipid Standards
To ensure the highest quality data, a set of best practices should be followed when working with deuterated lipid standards.
-
Source from Reputable Suppliers: Obtain standards from manufacturers who provide a comprehensive Certificate of Analysis (CoA) detailing the isotopic purity, chemical purity, and methods of characterization.[16]
-
Verify Isotopic Purity: Whenever possible, independently verify the isotopic purity of a new lot of standard using HRMS.
-
Proper Storage and Handling: Store standards according to the manufacturer's recommendations to prevent degradation. Avoid deuterium-hydrogen exchange by using aprotic solvents for storage where possible.[18]
-
Optimize Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector and should be consistent across all samples.[2]
-
Method Validation: Thoroughly validate the bioanalytical method, including an assessment of selectivity to ensure no interference from the internal standard.[10][19]
Conclusion: A Foundation of Quality for Reliable Results
References
- Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
- Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- Concert Pharmaceuticals. (n.d.).
- SCION Instruments. (n.d.). Internal Standards – What are they?
- Kumar, P., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4645-4653. [Link]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
- Pate, S. L., et al. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.
- Gao, X., et al. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central, 36(5), 693-714. [Link]
- ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. [Link]
- Diraison, F., et al. (1997). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 32(1), 81-86. [Link]
- Wang, M. (2022). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. YouTube. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
- Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
- Tulloch, A. P. (1983). Synthesis, analysis and application of specifically deuterated lipids. Progress in Lipid Research, 22(4), 235-256. [Link]
- Harkewicz, R., & Dennis, E. A. (2011). Applications of Mass Spectrometry to Lipids and Membranes. PubMed Central, 3(1), 1-20. [Link]
- U.S. Food and Drug Administration. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
- Hartler, J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central, 10(11), 184. [Link]
- U.S. Food and Drug Administration. (2001).
- Isotope Science / Alfa Chemistry. (n.d.).
- Wolrab, D., et al. (2021). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms.
- Lipidomicstandards.org. (n.d.).
- Harkewicz, R., & Dennis, E. A. (2011). Applications of Mass Spectrometry to Lipids and Membranes. eScholarship. [Link]
- ANSTO. (n.d.).
- Lin, J., et al. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes. Journal of Agricultural and Food Chemistry, 47(7), 2813-2821. [Link]
- Hartler, J., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. PubMed, 13(2), 277-285. [Link]
- European Spallation Source. (2019).
- Al-Horani, R. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. YouTube. [Link]
- Longdom Publishing. (n.d.).
- Hamper, B. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]
- Hartler, J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
- Pleil, J. D. (2020). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
- Almac Group. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. isotope.com [isotope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry Using Deuterated Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding cellular physiology and the development of numerous diseases.[1] Dysregulated lipid metabolism is a hallmark of prevalent chronic conditions, including cardiometabolic diseases.[2] Mass spectrometry-based lipidomics is an indispensable tool for elucidating the mechanisms of lipid dysfunction and is widely applied in epidemiological and clinical research.[2] However, the accurate and reproducible quantification of individual lipid species presents significant analytical challenges due to the vast complexity of the lipidome and variations inherent in sample preparation and mass spectrometric analysis.[3] To overcome these hurdles, isotope dilution mass spectrometry (ID-MS) employing deuterated lipids as internal standards has been established as the "gold standard" for quantitative lipid analysis.[1][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, methodologies, and applications of ID-MS with a focus on the use of deuterated lipids. As a Senior Application Scientist, the aim is to not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a deep understanding of this powerful analytical technique.
The Core Principle: Isotope Dilution as a Self-Validating System
Isotope dilution is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled form of the analyte to a sample.[4][5] This "spike" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes, such as deuterium (²H).[1] The fundamental strength of ID-MS lies in its ability to correct for sample loss during preparation and for variations in instrument response, such as matrix effects and ionization suppression or enhancement.[1][6]
Once the deuterated internal standard is added to the sample and allowed to equilibrate, the ratio of the endogenous (light) analyte to the isotopically labeled (heavy) standard remains constant throughout the entire analytical workflow. Any loss of the analyte during extraction, purification, or derivatization will affect both the light and heavy forms equally, thus preserving the critical isotope ratio.[6] This ratio, measured by the mass spectrometer, is then used to calculate the precise concentration of the analyte in the original sample.[7]
Diagram: The Fundamental Principle of Isotope Dilution Mass Spectrometry
Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.
The Role of Deuterated Lipids: The Ideal Internal Standard
The selection of an appropriate internal standard is paramount for the success of any ID-MS experiment. Deuterated lipids are considered ideal internal standards for several key reasons:
-
Chemical and Physical Identity: Deuterated lipids are chemically and physically almost identical to their endogenous counterparts.[8] This ensures that they behave similarly during extraction, chromatography, and ionization, leading to accurate correction for any variations.
-
Mass Shift: The incorporation of deuterium atoms results in a predictable mass shift that allows the mass spectrometer to easily distinguish between the endogenous analyte and the internal standard.[1]
-
Minimal Isotopic Interference: The natural abundance of heavy isotopes in the endogenous lipid is generally low, minimizing the potential for spectral overlap with the deuterated standard. For high accuracy, it is common practice to use lipids with three or more deuterium labels to shift the mass sufficiently beyond the natural isotope cluster of the analyte.[9]
-
Commercial Availability: A wide range of deuterated lipid standards for various lipid classes are commercially available, facilitating their use in diverse research applications.[10][11]
| Property | Deuterated Lipid Internal Standard | Rationale for Superiority in ID-MS |
| Chemical Behavior | Nearly identical to the endogenous lipid. | Ensures co-extraction and co-elution, accurately reflecting sample processing variations. |
| Mass | Higher mass due to deuterium incorporation. | Allows for clear differentiation from the endogenous analyte by the mass spectrometer. |
| Ionization Efficiency | Very similar to the endogenous lipid. | Corrects for matrix effects and ionization suppression/enhancement. |
| Natural Abundance | Not naturally present in significant amounts. | Minimizes background interference and improves the signal-to-noise ratio. |
Experimental Workflow: A Step-by-Step Guide to Quantitative Lipidomics
The following section outlines a detailed, step-by-step methodology for a typical ID-MS experiment for the quantification of lipids in a biological sample, such as plasma or cell culture.
Sample Preparation and Spiking
This initial step is critical for ensuring the accuracy of the final quantification.
Protocol:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, cell pellets) and store them immediately at -80°C to prevent lipid degradation.[12]
-
Internal Standard Preparation: Prepare a stock solution of the deuterated lipid internal standard mixture in a suitable organic solvent (e.g., methanol or a chloroform/methanol mixture). The concentration of each standard should be carefully determined and verified.[10]
-
Spiking: To a known volume or weight of the biological sample, add a precise volume of the deuterated internal standard mixture. This should be done at the earliest possible stage of sample handling to account for any subsequent sample loss.[1]
-
Homogenization and Equilibration: Thoroughly vortex or sonicate the sample to ensure complete homogenization and equilibration of the internal standards with the endogenous lipids. Allow the mixture to equilibrate for a set period (e.g., 10 minutes) before proceeding to extraction.[12]
Causality Behind the Choices: Adding the internal standard at the very beginning is the cornerstone of isotope dilution. It ensures that the standard experiences the exact same processing as the analyte, making the final ratio a true reflection of the original sample concentration.[6]
Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from the complex biological matrix while minimizing degradation and contamination. The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed.
Protocol (Modified Folch Extraction):
-
To the homogenized sample, add a solution of chloroform:methanol (2:1, v/v).[13]
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
Expert Insight: The choice of extraction solvent can influence the recovery of different lipid classes. For a broad lipidomics analysis, a biphasic extraction is generally preferred. For more targeted analyses, a single-phase extraction might be sufficient.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the analytical workhorse for lipidomics, providing both separation of complex lipid mixtures and their sensitive detection and quantification.
Protocol:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 or C30 reversed-phase column for separation based on hydrophobicity).[14] The choice of column and mobile phase gradient will depend on the specific lipid classes of interest.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. A triple quadrupole (TQ) mass spectrometer is often used for targeted quantification due to its high sensitivity and specificity in multiple reaction monitoring (MRM) mode.[15][16]
-
Data Acquisition: Set up the mass spectrometer to acquire data in MRM mode. For each lipid and its corresponding deuterated internal standard, a specific precursor ion to product ion transition is monitored. This provides an additional layer of specificity to the analysis.[15]
Diagram: Experimental Workflow for ID-MS of Lipids
Caption: A typical experimental workflow for isotope dilution mass spectrometry of lipids.
Data Analysis and Quantification
The final step involves processing the raw LC-MS data to obtain the concentrations of the target lipids.
Protocol:
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous lipid and its deuterated internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.
-
Calibration Curve: Generate a calibration curve by analyzing a series of standards containing known concentrations of the endogenous lipid and a fixed concentration of the deuterated internal standard. Plot the peak area ratio against the concentration of the endogenous lipid.
-
Concentration Determination: Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of the endogenous lipid in the sample.
Trustworthiness Through Self-Validation: The use of a stable isotope-labeled internal standard for every analyte, where possible, creates a self-validating system. Any variability in the analytical process should, in theory, be corrected for by the internal standard, leading to highly reproducible and accurate quantitative data.[8]
Applications in Research and Drug Development
The high accuracy and precision of ID-MS using deuterated lipids have made it an invaluable tool in various fields:
-
Biomarker Discovery and Validation: ID-MS is crucial for the validation of potential lipid biomarkers for various diseases.[16]
-
Drug Discovery and Development: This technique is used to study the effects of drugs on lipid metabolism and to quantify drug candidates and their metabolites in biological matrices.[17][18] The use of deuterated compounds in drug development can also improve the pharmacokinetic properties of a drug.[19]
-
Clinical Diagnostics: ID-MS is employed in clinical laboratories for the routine quantification of lipids and other small molecules for diagnostic purposes.[20]
-
Nutritional Science: Researchers use ID-MS to study the metabolism of dietary lipids and their impact on health.[21]
Challenges and Considerations
While ID-MS is a powerful technique, it is not without its challenges:
-
Availability and Cost of Standards: The synthesis of deuterated lipids can be complex and expensive, and not all lipid species have commercially available deuterated standards.[3][22]
-
Isotopic Purity of Standards: The isotopic purity of the deuterated standard can affect the accuracy of quantification, especially at low analyte concentrations.[23]
-
Matrix Effects: While ID-MS corrects for many matrix effects, severe ion suppression can still impact the sensitivity of the assay.[24]
-
Chromatographic Co-elution: Co-elution of isobaric lipid species can interfere with quantification if they are not adequately separated by chromatography.[13]
Conclusion
Isotope dilution mass spectrometry using deuterated lipids represents the pinnacle of quantitative lipid analysis. Its ability to correct for analytical variability makes it an exceptionally robust and reliable technique. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of ID-MS are essential for generating high-quality, reproducible data that can confidently drive scientific discovery and innovation.
References
- Revolutionizing Lipidomics: High-Throughput Analysis Enabled by Deuterated Internal Standards - Benchchem. (n.d.).
- Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. (2023). Journal of Proteome Research.
- Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. (n.d.). National Institute of Standards and Technology.
- Isotope dilution. (n.d.). In Wikipedia.
- Isotope dilution. (2025). In Britannica.
- Advantageous uses of mass spectrometry for the quantification of proteins. (n.d.). SciSpace.
- Analysis work flow for isotope dilution MRM-MS data with and without the use of AuDIT. (n.d.). ResearchGate.
- LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins. (n.d.). Springer Nature Experiments.
- Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. (2023). Journal of Proteome Research.
- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.gov.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry.
- Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. (2020). Drug Discovery Today.
- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing.
- Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum. (2011). Chemistry and Physics of Lipids.
- Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. (2018). National Institutes of Health.
- Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011). Journal of Visualized Experiments.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Rapid Communications in Mass Spectrometry.
- Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview. (2022). YouTube.
- Synthesis of novel deuterated lipids and surfactants. (2019). SINE2020.
- Mass Spectrometric Quantitation in Lipidomic Studies. (2018). YouTube.
- HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. (2020). National Institutes of Health.
- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). CHROMacademy.
- Analyst. (2021). RSC Publishing.
- Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. (2015). Analytica Chimica Acta.
- Synthesis, analysis and application of specifically deuterated lipids. (1983). Progress in Lipid Research.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). National Institutes of Health.
- Quantification of lipids in egg PG using a deuterated standard lipid as... (n.d.). ResearchGate.
- A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies. (n.d.). ResearchGate.
- Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones. (n.d.). PubMed.
- On-line isotope dilution analysis with the 7700 Series ICP-MS. (2011). Agilent.
- Validation of an isotope dilution gas chromatography–mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples. (n.d.). ResearchGate.
- Isotope Dilution Analysis for Particle Mass Determination Using Single-Particle Inductively Coupled Plasma Time-of-Flight Mass. (2023). Analytical Chemistry.
- Applications of Deuterium in medicinal chemistry. (2019). Biojiva.
- Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. (1997). Journal of Mass Spectrometry.
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. (2023). iris.unina.it.
- Recommendations for good practice in MS-based lipidomics. (n.d.). u:scholar.
- Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. (n.d.). PubMed.
- Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. (2024). MDPI.
- Analytical Challenges and Recent Advances in Mass Spectrometry Based Lipidomics. (n.d.). pubs.acs.org.
- Clinical Application and Synthesis Methods of Deuterated Drugs. (n.d.). PubMed.
- Application of Lipidomics to Assess Lipogenesis in Drug Development and Pre-Clinical Trials. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osti.gov [osti.gov]
- 8. scispace.com [scispace.com]
- 9. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. caymanchem.com [caymanchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins | Springer Nature Experiments [experiments.springernature.com]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biojiva.com [biojiva.com]
- 20. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Natural Abundance of Deuterium and Its Effect on Mass Spectrometry
Foreword
In the precise world of mass spectrometry, where the accurate measurement of mass-to-charge ratios underpins the identification and quantification of molecules, even the subtle contributions of naturally occurring isotopes can have significant consequences. Among these, deuterium (²H), the stable heavy isotope of hydrogen, plays a unique and often challenging role. Its natural abundance, though small, can introduce complexities in mass spectra that, if not properly understood and accounted for, can lead to erroneous data interpretation. This is particularly critical in the fields of drug discovery and development, where the intentional use of deuterium labeling is a sophisticated strategy to modulate drug metabolism and pharmacokinetics.
This technical guide provides a comprehensive exploration of the natural abundance of deuterium and its multifaceted effects on mass spectrometry. We will delve into the theoretical underpinnings of isotopic distribution, provide practical, field-proven protocols for the calibration of mass spectrometers and the correction of mass spectral data, and offer insights into the strategic design of experiments involving deuterated compounds. This guide is intended for researchers, scientists, and drug development professionals who seek to not only understand these isotopic effects but also to harness them for more accurate and reliable analytical outcomes.
The Fundamental Nature of Deuterium and Its Natural Abundance
Deuterium (D or ²H) is a stable isotope of hydrogen, possessing a nucleus with one proton and one neutron. This contrasts with the most common hydrogen isotope, protium (¹H), which has only a single proton in its nucleus. The presence of this additional neutron nearly doubles the mass of the deuterium atom compared to protium.
The natural abundance of deuterium on Earth is approximately 0.0156%, meaning that for every 6,420 hydrogen atoms, one is a deuterium atom.[1][2] This abundance can vary slightly depending on the water source.[2] While this percentage may seem small, in molecules that contain numerous hydrogen atoms, the statistical probability of incorporating one or more deuterium atoms becomes significant, leading to observable effects in mass spectrometry.
| Isotope | Natural Abundance (%) |
| ¹H (Protium) | ~99.9844 |
| ²H (Deuterium) | ~0.0156 |
The Manifestation of Deuterium in Mass Spectra: Isotopic Peaks
The core principle of mass spectrometry is the separation of ions based on their mass-to-charge ratio (m/z). The presence of naturally occurring isotopes, including deuterium, gives rise to a cluster of peaks in the mass spectrum for a given molecule, known as the isotopic distribution.
The M+1 Peak
For an organic molecule, the peak corresponding to the mass of the molecule with all its constituent atoms as their most abundant isotopes is termed the molecular ion peak (M⁺). The M+1 peak is a smaller peak that appears at one mass unit higher than the M⁺ peak. While the M+1 peak is predominantly due to the natural abundance of carbon-13 (¹³C), which is approximately 1.1%, deuterium also contributes to this peak.[3]
The contribution of deuterium to the M+1 peak is particularly relevant for molecules with a high hydrogen-to-carbon ratio. The probability of a molecule containing one deuterium atom can be estimated based on the number of hydrogen atoms and the natural abundance of deuterium.
The M+2 Peak and Beyond
The M+2 peak, appearing at two mass units higher than the M⁺ peak, can arise from the presence of two ¹³C atoms, one atom of an element with a prominent M+2 isotope like oxygen-18 (¹⁸O), or two deuterium atoms. For molecules rich in hydrogen, the contribution of two deuterium atoms to the M+2 peak should not be overlooked, especially in high-resolution mass spectrometry where precise mass measurements can help distinguish between these possibilities.
As the size of a molecule and the number of hydrogen atoms increase, the probability of it containing multiple deuterium atoms also increases, leading to the appearance of M+3, M+4, and subsequent isotopic peaks.
The Critical Need for Natural Abundance Correction
The process of removing the contribution of naturally occurring heavy isotopes from the measured mass spectral data is known as natural abundance correction.[4]
Methodologies for Isotopic Analysis and Correction
Mass Spectrometer Calibration for Isotopic Abundance
Accurate isotopic analysis begins with proper calibration of the mass spectrometer. This ensures that the instrument's measurements of isotope ratios are traceable to international standards.
Protocol 1: Mass Spectrometer Calibration for Hydrogen Isotope Ratio Analysis
Objective: To calibrate the mass spectrometer for accurate measurement of deuterium/hydrogen (D/H) isotope ratios using certified reference materials.
Materials:
-
Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution mass spectrometer with stable isotope ratio analysis capabilities.
-
Certified Reference Materials (CRMs) for hydrogen isotopes, such as those from the National Institute of Standards and Technology (NIST) or the International Atomic Energy Agency (IAEA). Examples include VSMOW2 (Vienna Standard Mean Ocean Water 2) and SLAP2 (Standard Light Antarctic Precipitation 2).[2][6][7]
-
Working standards (in-house materials calibrated against CRMs).
Procedure:
-
Instrument Preparation:
-
Ensure the mass spectrometer is tuned and has achieved a stable operating condition according to the manufacturer's guidelines.
-
Perform routine maintenance and performance checks.
-
-
Preparation of Standards:
-
Prepare a series of dilutions of the certified reference materials and working standards to cover the expected range of isotopic abundances in the samples.
-
-
Analysis Sequence:
-
Begin the analytical sequence with several measurements of a working standard to confirm instrument stability.
-
Analyze the certified reference materials at the beginning, middle, and end of the analytical run.
-
Analyze the unknown samples, interspersed with working standards at regular intervals (e.g., every 5-10 samples) to monitor for any instrument drift.
-
-
Data Processing:
-
Calculate the raw D/H ratios from the measured ion intensities.
-
Use the data from the certified reference materials to create a calibration curve to correct for instrumental mass bias.
-
Apply the calibration to the raw data of the unknown samples to obtain their corrected isotope ratios.
-
-
Quality Control:
-
Monitor the measurements of the working standards throughout the run. Any significant deviation may indicate a problem with the instrument and necessitate re-analysis.
-
Caption: Workflow for Mass Spectrometer Calibration.
Mathematical Correction for Natural Isotope Abundance
The most common method for correcting for natural isotope abundance is the matrix-based approach, often referred to as the Brauman method.[5][8] This method uses a correction matrix to mathematically deconvolve the measured isotopic distribution into the true distribution arising from the isotopic label.
The Correction Matrix (C): A Conceptual Overview
The relationship between the measured and corrected mass isotopomer distributions can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the measured intensities of the mass isotopomers (M, M+1, M+2, etc.).
-
C is the correction matrix.
-
M_corrected is the vector of the corrected intensities, representing the true isotopic enrichment.
The correction matrix is constructed based on the elemental composition of the molecule and the known natural abundances of the isotopes of each element.[9][10] Each column in the matrix represents the theoretical isotopic distribution of a molecule with a specific number of heavy isotopes from the tracer.
To obtain the corrected distribution, the equation is rearranged:
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Protocol 2: Step-by-Step Natural Abundance Correction
Objective: To correct raw mass spectral data for the contribution of naturally occurring isotopes.
Step 1: Determine the Elemental Composition Accurately determine the chemical formula of the analyte, including any derivatizing agents.
Step 2: Construct the Correction Matrix (C) This can be done manually for simple molecules or using software for more complex ones. The matrix elements are calculated based on the binomial expansion of the isotopic abundances for each element. Several software packages, such as IsoCor and IsoCorrectoR, can automate this process.[9][10]
Step 3: Measure the Isotopic Distribution (M_measured) Acquire the mass spectrum of the sample and determine the relative intensities of the molecular ion peak and its associated isotopic peaks.
Step 4: Perform the Matrix Operation Calculate the inverse of the correction matrix (C⁻¹) and multiply it by the vector of measured intensities (M_measured) to obtain the corrected intensities (M_corrected).
Step 5: Normalize the Corrected Data The resulting corrected intensities are typically normalized so that their sum is 100%.
Caption: The Matrix-Based Natural Abundance Correction Workflow.
Deuterium in Drug Development: The Kinetic Isotope Effect and Its Implications
The strategic replacement of hydrogen with deuterium in a drug molecule is a powerful tool in medicinal chemistry. This is due to the Deuterium Kinetic Isotope Effect (KIE) , which is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom.[11]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step, replacing this hydrogen with deuterium can significantly slow down the metabolism of the drug.[4]
This can lead to several desirable outcomes:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can increase the drug's half-life and exposure (Area Under the Curve - AUC).[12]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[4]
-
Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of undesirable or toxic metabolites.[1][13]
Case Study: Deutetrabenazine
Deutetrabenazine is an excellent example of a successfully developed deuterated drug. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. By deuterating the methoxy groups of tetrabenazine, its metabolism is slowed, leading to a more favorable pharmacokinetic profile and allowing for a lower and less frequent dosing regimen compared to the non-deuterated parent drug.[4]
| Parameter | Tetrabenazine | Deutetrabenazine |
| Dosing Frequency | 2-3 times daily | Twice daily |
| Active Metabolites | Rapidly formed and eliminated | Slower formation and elimination, leading to more stable plasma concentrations |
Experimental Design for Deuterium Labeling Studies
When designing studies involving deuterated compounds, several factors must be considered to ensure the generation of high-quality, interpretable data.
Protocol 3: Designing a Deuterium Labeling Study for Drug Metabolism
Objective: To design an experiment to evaluate the effect of deuterium substitution on the metabolism of a drug candidate.
Step 1: Identify Metabolic "Soft Spots"
-
Conduct in vitro metabolism studies (e.g., using liver microsomes) with the non-deuterated parent drug to identify the primary sites of metabolic transformation.
-
These "soft spots" are the prime candidates for deuteration.
Step 2: Strategic Deuteration
-
Synthesize deuterated analogs of the drug candidate with deuterium atoms placed at the identified metabolic soft spots.
-
Consider the synthesis of analogs with varying degrees of deuteration to assess the impact of the number of deuterium atoms.
Step 3: In Vitro Metabolic Stability Assay
-
Incubate the deuterated and non-deuterated compounds with liver microsomes or other relevant metabolic systems.
-
Monitor the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for the deuterated and non-deuterated compounds.
Step 4: In Vivo Pharmacokinetic Study
-
Administer the deuterated and non-deuterated compounds to an appropriate animal model.
-
Collect blood samples at various time points and quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Calculate and compare key pharmacokinetic parameters such as AUC, Cₘₐₓ, t₁/₂, and clearance.
Step 5: Addressing the Chromatographic Isotope Effect
-
During LC-MS/MS method development, be aware that deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[14]
-
Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to minimize this separation if co-elution is desired for certain applications, such as using the deuterated compound as an internal standard.[14]
Sources
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Reference Materials-Organic Compounds [analytical-reference-materials.iaea.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Lipidomics
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. What's the Deal with Lipidomics? - Plasmion GmbH [plasmion.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidomicstandards.org [lipidomicstandards.org]
- 14. caymanchem.com [caymanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. researchgate.net [researchgate.net]
- 20. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of DMPC-d54 Unilamellar Liposomes by Extrusion
<
Abstract
This application note provides a detailed, field-proven protocol for the preparation of unilamellar liposomes composed of 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54). The use of deuterated lipids like DMPC-d54 is particularly advantageous for structural biology studies employing techniques such as small-angle neutron scattering (SANS), where contrast matching can be used to highlight specific components within a larger assembly.[1][2][3] The protocol herein describes the thin-film hydration method followed by vesicle extrusion, a robust and widely adopted technique for producing liposomes with a controlled, homogeneous size distribution.[4][5] We will elaborate on the critical steps, from initial lipid film formation to final vesicle characterization by dynamic light scattering (DLS), explaining the scientific rationale behind each procedural choice to ensure reproducibility and optimal outcomes for researchers in drug development and membrane biophysics.
Introduction
Liposomes are artificially prepared spherical vesicles composed of a lipid bilayer, which can encapsulate a variety of molecules.[6] Their biocompatibility and ability to carry both hydrophilic and hydrophobic payloads have made them invaluable tools in drug delivery, gene therapy, and as model systems for cell membranes.[5][6] The production of unilamellar vesicles (liposomes with a single bilayer) of a defined size is crucial for many applications, as vesicle size significantly influences their pharmacokinetic and pharmacodynamic properties.[7][8]
The extrusion technique has become a cornerstone for the preparation of unilamellar liposomes due to its simplicity, reproducibility, and scalability.[6] The process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[5] This action disrupts the larger MLVs, causing them to reform into smaller vesicles with a diameter corresponding to the pore size of the membrane.[5]
DMPC-d54, a deuterated version of the saturated phospholipid DMPC, is chemically identical to its non-deuterated counterpart but possesses a different neutron scattering length.[2][3][9] This property is exploited in SANS experiments to selectively render certain components "invisible" to neutrons by matching their scattering length density to that of the solvent, a technique known as contrast matching.[1][2] This allows for the unambiguous study of proteins or other molecules reconstituted into the deuterated lipid bilayer.
This guide will walk you through a comprehensive protocol for preparing DMPC-d54 unilamellar liposomes, with a focus on achieving a monodisperse population of vesicles suitable for advanced biophysical characterization.
Materials and Equipment
Materials
| Material | Supplier | Part Number | Notes |
| DMPC-d54 (this compound) | Avanti Polar Lipids | 860345 | Available as powder or in chloroform.[10] |
| Chloroform, HPLC Grade | (e.g., Sigma-Aldrich) | (e.g., 366927) | Use a high-purity solvent to avoid contaminants. |
| Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS) | (e.g., Gibco) | (e.g., 10010023) | Buffer should be filtered (0.22 µm) and degassed. |
| Liquid Nitrogen | Local Supplier | - | For freeze-thaw cycles. |
| Argon or Nitrogen Gas, High Purity | Local Supplier | - | For drying the lipid film. |
Equipment
| Equipment | Description |
| Rotary Evaporator | For creating a thin lipid film.[11] |
| Round-Bottom Flask | 10-50 mL capacity, depending on the volume. |
| Water Bath or Heating Block | To maintain temperature above the lipid's phase transition temperature.[12][13] |
| Mini-Extruder | (e.g., Avanti Polar Lipids Mini-Extruder) |
| Polycarbonate Membranes | 100 nm pore size (or desired final vesicle size). |
| Filter Supports | For the extruder assembly. |
| Gas-tight Hamilton Syringes | 250 µL or 1 mL capacity. |
| Dynamic Light Scattering (DLS) Instrument | For size analysis of the liposomes.[7][14] |
| Glass Vials | For storage of the final liposome suspension. |
| Vacuum Pump/House Vacuum | For complete drying of the lipid film. |
Experimental Protocol
The overall workflow for the preparation of DMPC-d54 unilamellar liposomes can be visualized as follows:
Caption: Workflow for DMPC-d54 unilamellar liposome preparation.
Part 1: Thin Lipid Film Formation
The initial step is to create a thin, uniform film of DMPC-d54 on the interior surface of a round-bottom flask. This high surface area is critical for efficient hydration.[4][11]
-
Lipid Preparation: Weigh the desired amount of DMPC-d54 powder and dissolve it in chloroform in a glass vial to a final concentration of 10-20 mg/mL.[12] If using DMPC-d54 pre-dissolved in chloroform, transfer the required volume directly.
-
Solvent Evaporation: Transfer the lipid solution to a round-bottom flask. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 30-35°C. Rotate the flask and apply a vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.[11][13]
-
Complete Solvent Removal: Once the film appears dry, continue to dry it under a high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.[11] Residual solvent can alter the properties and stability of the resulting liposomes.
Part 2: Hydration and MLV Formation
In this stage, the dry lipid film is rehydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).[11][12]
-
Buffer Preparation: Pre-warm the desired hydration buffer (e.g., PBS) to a temperature above the gel-liquid crystal transition temperature (Tm) of DMPC. The Tm of DMPC is approximately 24°C, however, its deuterated counterpart, DMPC-d54, has a slightly lower Tm.[15][16] A hydration temperature of 30-35°C is recommended.
-
Hydration: Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film.[12][13] The volume should be chosen to achieve the desired final lipid concentration (typically 10-20 mg/mL).
-
MLV Formation: Agitate the flask by vortexing or by placing it back on the rotary evaporator (without vacuum) for 30-60 minutes, maintaining the temperature above the Tm.[12] This process allows the lipid sheets to swell and detach, forming heterogeneous, multilamellar vesicles.[12] The suspension will appear milky.
-
Freeze-Thaw Cycles: To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[17][18][19] This is achieved by alternately placing the sample in liquid nitrogen until fully frozen, and then thawing it in a warm water bath (e.g., 30-35°C).[20] These cycles disrupt the lamellar structure, leading to the formation of more unilamellar vesicles upon extrusion.[18][20]
Part 3: Extrusion for Unilamellar Vesicle Formation
Extrusion is the critical step for reducing the size of the liposomes and creating a population with a narrow size distribution.[5]
Caption: The liposome suspension is passed through a membrane.
-
Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions. Place two stacked 100 nm polycarbonate membranes between the filter supports. Using two stacked membranes is a common practice that improves the efficiency of the sizing process.
-
Temperature Equilibration: Place the assembled extruder in a heating block or water bath set to 30-35°C to ensure the extrusion is performed above the Tm of DMPC-d54.[21][22] Extruding below the Tm is not effective as the lipids are in a gel state.[22]
-
Loading the Extruder: Draw the MLV suspension into one of the gas-tight syringes. Connect this syringe to one side of the extruder and an empty syringe to the other side.
-
Extrusion Process: Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membranes into the empty syringe. This constitutes one "pass."[19]
-
Repetitive Extrusion: Pass the suspension back and forth between the two syringes for a total of 11 to 21 passes.[23] An odd number of passes is recommended to ensure the final product is collected in the clean syringe. Repeated passes are necessary to achieve a homogeneous size distribution.[5][19] The back pressure will decrease as the vesicles become more uniform in size.
Part 4: Characterization and Storage
-
Size Analysis: The size distribution of the final unilamellar liposome preparation should be characterized using Dynamic Light Scattering (DLS).[7][24] A properly prepared sample extruded through a 100 nm membrane should yield a monomodal distribution with a Z-average diameter of approximately 100-120 nm and a low polydispersity index (PDI < 0.1).[21] Dilute a small aliquot of the liposome suspension in filtered buffer to an appropriate concentration for DLS analysis to avoid measurement artifacts from multiple scattering events.[25]
-
Storage:
-
Short-term: For immediate use, store the liposome suspension at 4°C. DMPC liposomes can be stable for several days to weeks at this temperature.[26]
-
Long-term: For longer storage, it is recommended to flash-freeze the liposomes in liquid nitrogen and store them at -80°C.[13] However, be aware that freeze-thaw cycles can affect vesicle integrity and may lead to fusion or leakage.[27] If long-term storage is necessary, the addition of a cryoprotectant like trehalose may be beneficial.[27]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High PDI (>0.2) after extrusion | Insufficient number of extrusion passes. | Increase the number of passes to at least 11. For some lipid compositions, more passes may be needed. |
| Extrusion temperature was too low. | Ensure the extruder and lipid suspension are maintained above the Tm of DMPC-d54 throughout the process. | |
| Low sample recovery/clogged membrane | MLV suspension was too concentrated. | Dilute the initial MLV suspension. A concentration of 10-20 mg/mL is generally manageable. |
| Initial MLVs are too large and rigid. | Ensure sufficient hydration time and perform freeze-thaw cycles prior to extrusion to break down large structures.[19] | |
| Inconsistent DLS results | Sample is too concentrated. | Dilute the sample further with filtered buffer before measurement.[25] |
| Presence of dust or aggregates. | Ensure all buffers are filtered and glassware is scrupulously clean. Centrifuge the sample at low speed to pellet any large aggregates before DLS. |
Conclusion
The thin-film hydration followed by extrusion method is a reliable and effective technique for producing DMPC-d54 unilamellar liposomes with a controlled and uniform size distribution.[4] By carefully controlling key parameters such as temperature, the number of extrusion passes, and lipid concentration, researchers can consistently generate high-quality vesicles. The resulting deuterated liposomes are ideal for a range of biophysical applications, particularly neutron scattering studies, where they serve as a powerful tool for elucidating the structure and function of membrane-associated biological systems.
References
- Joshi, A., & Sharma, P. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 1522, 17–22. [Link]
- Fields, D. (2022). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. [Link]
- Genizer. (2025).
- CD Formulation. (n.d.).
- Hauser, H., & Gains, N. (2000). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear magnetic resonance. European Biophysics Journal, 29(4-5), 319-327. [Link]
- Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Pharmaceutical Sciences and Research, 3(2), 333-343. [Link]
- Pikart, C., & Lebeau, L. (2000). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear. European Biophysics Journal, 29, 319-327. [Link]
- MacDonald, R. C., MacDonald, R. I., Menco, B. P., Takeshita, K., Subbarao, N. K., & Hu, L. R. (1991). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(2), 297-303. [Link]
- Sterlitech. (2023).
- Hupfeld, S., Holsaeter, A. M., & Skar, M. (2006). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Journal of Nanoscience and Nanotechnology, 6(9-10), 3026-3034. [Link]
- International Journal of Research Trends and Innovation. (n.d.).
- Westh, P., & Mouritsen, O. G. (2003). Freeze/thaw effects on lipid-bilayer vesicles investigated by differential scanning calorimetry. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1615(1-2), 77-83. [Link]
- Danaei, M., Dehghankhold, M., Ataei, S., Hasanzadeh Davarani, F., Javanmard, R., Dokhani, A., ... & Mozafari, M. R. (2018). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods, 9(1), 1-6. [Link]
- Sterlitech. (n.d.). Liposome Extrusion. [Link]
- Carugo, D., Coclite, A., & De Angelis, F. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(12), 2029. [Link]
- Heller, W. T. (2014). Assembly of deuterated phospholipid nanodiscs for Small-Angle Neutron Scattering studies. Acta Crystallographica Section A: Foundations and Advances, 70(a1), C1362. [Link]
- du Plessis, J., Ramachandran, C., Weiner, N., & Müller, D. G. (1996). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Development and Industrial Pharmacy, 22(12), 1273-1278. [Link]
- du Plessis, J., Ramachandran, C., Weiner, N., & Müller, D. G. (1996). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Development and Industrial Pharmacy, 22(12), 1273-1278. [Link]
- Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Generation of large unilamellar vesicles from long-chain saturated phosphatidylcholines by extrusion technique. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161-168. [Link]
- Pikart, C., & Lebeau, L. (2000). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: Characterization by electron microscopy and 31P-nuclear magnetic resonance. European Biophysics Journal, 29(4), 319-327. [Link]
- Larin, A. V., Laktionov, P. P., & Gallyamov, M. O. (2022). Stability of DMPC Liposomes Externally Conjugated with Branched Polyglycerol. Polymers, 14(16), 3362. [Link]
- Mady, M. M. (2009). Controlling the Physical Stability of Liposomal Colloids. Journal of Dispersion Science and Technology, 30(5), 697-701. [Link]
- Chen, Y. C., Lin, Y. C., & Chen, C. H. (2017). Stability of the pH-sensitive anionic liposomes (DMPC/anionic bilayer... Journal of the Taiwan Institute of Chemical Engineers, 79, 1-7. [Link]
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. [Link]
- Marbán, A., Lázaro-Ibáñez, E., Otero-Cacho, A., & González, E. (2024). Different storage and freezing protocols for extracellular vesicles: a systematic review. Cellular and Molecular Life Sciences, 81(1), 1-22. [Link]
- Carter, C. A., & Posse, V. (2022). Liposome extrusion of PI(4,5)P 2 -containing large unilamellar vesicles... STAR Protocols, 3(3), 101538. [Link]
- Mortensen, K. (1989). Phase diagram of DMPC-d54 cholesterol mixtures as obtained from neutron scattering.
- Heimburg, T., & Seeger, H. M. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(3), 596-606. [Link]
- Pownall, H. J., Massey, J. B., Kusserow, S. K., & Gotto, A. M. (1978). Physical properties of lipid-protein complexes formed by the interaction of dimyristoylphosphatidylcholine and human high-density apolipoprotein A-II. Biochemistry, 17(7), 1183-1188. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Comparison of the central part of ²H NMR spectra of pure DMPC-d54. [Link]
- Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]
- Manufacturing Chemist. (2016).
- Sugiyama, M., & Inoue, R. (2021). Deuteration Aiming for Neutron Scattering. Biophysics and Physicobiology, 18, 24-32. [Link]
- Sugiyama, M., & Inoue, R. (2021). Deuteration Aiming for Neutron Scattering. Biophysics and Physicobiology, 18, 24-32. [Link]
- Sugiyama, M., & Inoue, R. (2021). Deuteration Aiming for Neutron Scattering. Biophysics and Physicobiology, 18, 24-32. [Link]
- Moore, P. B. (1979). The Preparation of Deuterated Ribosomal Materials for Neutron Scattering. Methods in Enzymology, 59, 639-655. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuteration Aiming for Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 6. ijrti.org [ijrti.org]
- 7. news-medical.net [news-medical.net]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. nbi.ku.dk [nbi.ku.dk]
- 16. Physical properties of lipid-protein complexes formed by the interaction of dimyristoylphosphatidylcholine and human high-density apolipoprotein A-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drorlist.com [drorlist.com]
- 19. sterlitech.com [sterlitech.com]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liposomes.ca [liposomes.ca]
- 23. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. phmethods.net [phmethods.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Different storage and freezing protocols for extracellular vesicles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Leveraging DMPC-d54 for High-Resolution Solid-State NMR Studies of Membrane Proteins
Introduction: The Imperative for Native-Like Environments in Membrane Protein Structural Biology
Membrane proteins are central figures in cellular communication, transport, and energy transduction, representing a significant portion of the human proteome and major targets for pharmaceutical intervention.[1] However, their inherent hydrophobicity and reliance on a lipid bilayer for structural and functional integrity pose considerable challenges to traditional structural biology techniques.[2][3] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful tool to study these molecules in their native-like phospholipid bilayer environment, circumventing the need for crystallization and providing atomic-level insights into their structure, dynamics, and interactions.[4][5][6][7][8][9]
Magic Angle Spinning (MAS) ssNMR, in particular, allows for the acquisition of high-resolution spectra from non-crystalline, immobilized samples, such as membrane proteins reconstituted in liposomes.[5][10][11] A critical aspect of successful ssNMR studies of membrane proteins is the meticulous preparation of the sample, where the choice of lipid can profoundly impact spectral quality. This application note provides a comprehensive guide to the use of 1,2-dimyristoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DMPC-d54) for ssNMR studies of membrane proteins, detailing the rationale, protocols, and key experimental considerations.
The Rationale for DMPC-d54 in ssNMR: A "Silent" Backdrop for Unobstructed Views
The primary challenge in 1H-detected ssNMR of proteins embedded in lipid bilayers is the overwhelming abundance of protons in the lipid acyl chains. These lipid protons create a dense network of dipolar couplings, leading to significant line broadening and obscuring the signals from the protein of interest.[12] Perdeuteration of the lipid acyl chains, as in DMPC-d54, effectively "silences" the lipid background in 1H ssNMR experiments.[12][13] This isotopic substitution dramatically reduces the 1H-1H dipolar interactions, resulting in narrower linewidths and enhanced spectral resolution for the protein signals.[12][14]
Why DMPC?
Beyond deuteration, the choice of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) offers several advantages:
-
Well-Characterized Phase Behavior: DMPC has a main phase transition temperature (Tm) of approximately 24°C.[15][16][17][18] Above this temperature, it exists in a biologically relevant liquid-crystalline (Lα) phase, which is crucial for the proper folding and function of many membrane proteins.[19] This well-defined Tm allows for precise temperature control during experiments to maintain the desired membrane fluidity.
-
Moderate Chain Length: The 14-carbon acyl chains of DMPC provide a bilayer thickness that is suitable for a wide range of transmembrane proteins.
-
Commercial Availability: High-purity DMPC-d54 is readily available from commercial suppliers, ensuring consistency and reproducibility in sample preparation.[1]
Experimental Workflow: From Gene to High-Resolution Spectra
The successful application of DMPC-d54 in ssNMR studies of membrane proteins hinges on a meticulously executed workflow, from protein expression to the final NMR data acquisition.
Figure 1: General experimental workflow for ssNMR studies of membrane proteins reconstituted in DMPC-d54 liposomes.
Detailed Protocols
Part 1: Membrane Protein Expression, Isotopic Labeling, and Purification
This protocol assumes expression in E. coli, a common host for membrane protein production.
Materials:
-
Expression vector containing the gene of interest.
-
E. coli expression strain (e.g., BL21(DE3), C43(DE3)).
-
M9 minimal media prepared with 15NH4Cl and 13C-glucose as the sole nitrogen and carbon sources, respectively.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, DNase I).
-
Detergent for solubilization (e.g., DDM, LDAO).
-
Purification buffers (equilibration, wash, and elution buffers for affinity chromatography).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
Protocol:
-
Expression and Labeling:
-
Transform the expression plasmid into the chosen E. coli strain.
-
Grow a starter culture in LB medium.
-
Inoculate M9 minimal media containing 15NH4Cl and 13C-glucose with the starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (typically 0.4-1 mM) and continue to grow for the optimized time and temperature for your protein.
-
-
Cell Lysis and Membrane Isolation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing the chosen detergent at a concentration above its critical micelle concentration (CMC).
-
Incubate with gentle agitation to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation.
-
-
Purification:
-
Purify the solubilized protein using affinity chromatography (or other appropriate methods).
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the purified protein. It is crucial to maintain the detergent concentration above the CMC throughout the purification process.
-
Part 2: Preparation of DMPC-d54 Proteoliposomes
Materials:
-
DMPC-d54 powder.
-
Organic solvent (e.g., chloroform/methanol mixture).
-
Reconstitution buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl).
-
Detergent removal system (e.g., Bio-Beads® SM-2, dialysis tubing).
Protocol:
-
DMPC-d54 Film Formation:
-
Dissolve the desired amount of DMPC-d54 in an organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with reconstitution buffer to a final lipid concentration of typically 10-20 mg/mL.
-
Vortex the suspension until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).
-
-
Size Homogenization (Extrusion):
-
To obtain unilamellar vesicles of a defined size (typically 100 nm), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size using a mini-extruder.[20]
-
-
Reconstitution:
-
Combine the purified protein (in detergent solution) with the DMPC-d54 liposomes at the desired lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined empirically for each protein.
-
Add additional detergent to the mixture if necessary to partially or fully solubilize the liposomes.
-
Incubate the mixture to allow the protein to insert into the lipid-detergent micelles.
-
-
Detergent Removal:
-
Remove the detergent gradually to allow the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free reconstitution buffer over 2-3 days.
-
Bio-Beads®: Add Bio-Beads® to the mixture to adsorb the detergent.[21] This method is often faster than dialysis.
-
-
-
Proteoliposome Harvesting:
-
Pellet the proteoliposomes by ultracentrifugation.
-
Wash the pellet with reconstitution buffer to remove any residual contaminants.
-
Part 3: ssNMR Sample Preparation and Spectroscopy
Materials:
-
MAS ssNMR rotor (e.g., 3.2 mm, 1.3 mm).
-
Sample packing tool.
Protocol:
-
Rotor Packing:
-
Carefully pack the hydrated proteoliposome pellet into the MAS rotor using a specialized packing tool.
-
Ensure the sample is well-compacted to achieve stable spinning.
-
-
ssNMR Spectroscopy:
-
Perform experiments at a temperature above the Tm of DMPC (e.g., 30-37°C) to ensure the bilayer is in the liquid-crystalline phase.
-
Utilize standard 1H-detected multidimensional correlation experiments (e.g., 1H-15N HSQC-based experiments) to obtain high-resolution spectra of the protein.[22]
-
The choice of specific pulse sequences will depend on the scientific question being addressed (e.g., resonance assignment, distance measurements, dynamics).[23]
-
Data Presentation and Expected Outcomes
The use of DMPC-d54 should yield significantly improved spectral quality compared to protonated lipids.
Table 1: Expected Impact of DMPC-d54 on ssNMR Spectral Parameters
| Parameter | With Protonated Lipids | With DMPC-d54 | Rationale |
| 1H Linewidths | Broad | Narrow | Reduction of 1H-1H dipolar couplings.[12] |
| Spectral Resolution | Low | High | Narrower lines lead to better separation of peaks.[14] |
| Sensitivity | Reduced | Enhanced | Less signal loss due to faster transverse relaxation. |
| Spectral Artifacts | Potential for spin diffusion from lipids to protein | Minimized | Deuteration isolates the protein's proton spin system. |
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad protein signals despite using DMPC-d54 | - Protein aggregation during reconstitution.- Incomplete detergent removal.- Sample heterogeneity. | - Optimize the lipid-to-protein ratio.- Ensure gradual and complete detergent removal.- Verify liposome size and homogeneity by dynamic light scattering. |
| Low reconstitution efficiency | - Inappropriate detergent or LPR.- Protein instability. | - Screen different detergents and LPRs.- Ensure the protein is stable in the chosen detergent prior to reconstitution. |
| Poor spectral sensitivity | - Low protein concentration in the rotor.- Suboptimal NMR experimental setup. | - Optimize reconstitution to maximize the amount of protein incorporated.- Ensure proper probe tuning and shimming. |
Conclusion: A Clearer View of Membrane Protein Biology
The use of perdeuterated lipids, and specifically DMPC-d54, is a cornerstone of modern solid-state NMR spectroscopy of membrane proteins. By providing a "silent" lipid environment, DMPC-d54 enables the acquisition of high-resolution, high-sensitivity spectra that are essential for detailed structural and dynamic characterization. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully employ DMPC-d54 in their ssNMR studies, ultimately leading to a deeper understanding of the intricate world of membrane protein function.
References
- McDermott, A. (2009). Structure and Dynamics of Membrane Proteins by Magic Angle Spinning Solid-State NMR. Annual Review of Biophysics, 38, 385-403. [Link]
- Opella, S. J. (1997). NMR structural studies of membrane proteins. Nature Structural Biology, 4, 845-848. [Link]
- Cross, T. A., Sharma, M., Yi, M., & Zhou, H. X. (2011). Solid-state NMR of membrane proteins. Annual Review of Biophysics, 40, 279-303. [Link]
- Warschawski, D. E., Arnold, A. A., & Marcotte, I. (2011). The power of solid-state NMR: studying the structure and dynamics of membrane-associated peptides and proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(3), 775-791. [Link]
- Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids.
- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. [Link]
- Lin, J. C., & Wagner, G. (2021). Solid-State NMR of Membrane Proteins in Lipid Bilayers: To Spin or Not To Spin?. Accounts of Chemical Research, 54(7), 1768-1779. [Link]
- Shigemitsu, Y., et al. (2023). Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR. Journal of Biomolecular NMR, 77(1), 1-11. [Link]
- Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161-168. [Link]
- Rigaud, J. L., Pitard, B., & Levy, D. (1995). Reconstitution of membrane proteins into liposomes: application to energy-transducing membrane proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1231(3), 223-246. [Link]
- Böckmann, A., et al. (2017). Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR. In: High-Resolution Solid-State NMR of Proteins. Methods in Molecular Biology, vol 1635. Humana Press, New York, NY. [Link]
- Das, N., & Opella, S. J. (2013). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Journal of Magnetic Resonance, 228, 93-99. [Link]
- Budai, L., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. International Journal of Molecular Sciences, 24(3), 2345. [Link]
- Davis, J. H. (1983). The description of membrane lipid conformation, order and dynamics by 2H-NMR. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(2), 117-171. [Link]
- Hagn, F., et al. (2013). Optimized E. coli expression and purification of the human 7S domain of the collagen IV α345 hexamer for solid-state NMR studies. Journal of Biomolecular NMR, 55(1), 111-122. [Link]
- Lórenz, C., et al. (2021). Proton Detected Solid-State NMR of Membrane Proteins at 28 Tesla (1.2 GHz) and 100 kHz Magic-Angle Spinning. Molecules, 26(11), 3291. [Link]
- Park, S. H., & Opella, S. J. (2015). Solid-state NMR and Membrane Proteins. Protein Science, 24(9), 1361-1375. [Link]
- Bibby, T. S., & Nield, J. (2013). A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. PeerJ, 1, e16. [Link]
- ResearchGate. (2015). How do I reconstitute a membrane protein into liposomes?.
- Wi, S., & Byeon, I. J. L. (2019). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. Journal of Magnetic Resonance, 307, 106573. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magic-angle-spinning solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-state NMR and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Protein Structure and Dynamics from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermotropic phase transition in soluble nanoscale lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. portlandpress.com [portlandpress.com]
Application Notes & Protocols: DMPC-d54 in Neutron Scattering for Membrane Structure Analysis
Foreword: Beyond Pictures to Mechanisms
In the intricate world of cellular biology and drug development, understanding the cell membrane is not merely an academic exercise; it is fundamental to deciphering disease mechanisms and designing effective therapeutics. The lipid bilayer is the arena where countless critical interactions occur—from signal transduction to drug permeation. Small-Angle Neutron Scattering (SANS) offers a unique and powerful lens to observe these processes at a molecular scale. Unlike other techniques, SANS allows us to make specific components of a complex assembly "invisible," focusing our view on the parts that matter most. This guide is dedicated to one of the most valuable tools in the SANS toolkit: 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54). By replacing the 54 hydrogen atoms on the acyl chains of DMPC with deuterium, we gain unparalleled control over neutron scattering contrast, enabling us to dissect membrane structures and interactions with exquisite detail. This document moves beyond simple protocols to explain the causality behind the methods, empowering researchers to not only apply these techniques but to innovate with them.
Part 1: The Core Principle — The Power of Isotopic Contrast
The unmatched advantage of neutron scattering in biological sciences stems from the profound difference in how neutrons interact with hydrogen (¹H) and its heavier isotope, deuterium (²H). This difference is the cornerstone of the contrast variation method.[1][2]
Scattering Length Density (SLD): The Neutron's "View"
In neutron scattering, the key parameter is the Scattering Length Density (SLD, ρ) , which is analogous to electron density in X-ray scattering.[3][4] It is calculated by summing the coherent scattering lengths of all atoms in a molecule and dividing by the molecular volume. Crucially, hydrogen has a negative scattering length (-3.74 fm), while deuterium has a large, positive one (6.67 fm). This isotopic substitution dramatically alters the SLD of a molecule without significantly changing its chemical properties.[1][5]
Contrast Variation and the "Invisible" Component
The intensity of scattered neutrons is proportional to the square of the difference in SLD between a particle and the surrounding solvent—this difference is the "contrast". By preparing our solvent with different mixtures of light water (H₂O) and heavy water (D₂O), we can precisely tune the solvent's SLD.[6] When the solvent SLD is adjusted to be identical to the average SLD of a specific component, that component provides no contrast and becomes effectively invisible to the neutrons. This is the contrast match point .[3][7]
Why DMPC-d54 is Essential
DMPC is a widely used model lipid due to its well-characterized properties and a main phase transition temperature (Tₘ) of approximately 24°C, which is convenient for laboratory experiments.[8][9] In DMPC-d54 , the acyl chains are fully deuterated, giving the hydrophobic membrane core a very high SLD, vastly different from both the hydrogenous lipid headgroups and the aqueous solvent.[5][10] This high degree of isotopic labeling provides an enormous range for contrast variation, allowing researchers to selectively probe different parts of a membrane assembly. For instance, one can prepare a solvent that matches the SLD of the DMPC-d54 bilayer, effectively erasing its signal and isolating the scattering from a non-deuterated protein embedded within it.[11]
Quantitative Data: SLD Values
The ability to plan a contrast variation experiment hinges on knowing the SLD of each component. These values allow for the precise calculation of the D₂O/H₂O mixture needed to match out a specific part of the system.
| Component | Chemical Moiety | Typical SLD (10⁻⁶ Å⁻²) | Approximate Match Point (% D₂O) |
| Light Water | H₂O | -0.56 | N/A |
| Heavy Water | D₂O | 6.40 | N/A |
| DMPC Headgroup | C₁₀H₁₈O₈PN | 1.70 | ~25% |
| DMPC Acyl Chains (Protiated) | C₂₈H₅₄ | -0.49 | ~8% |
| DMPC-d54 Acyl Chains (Deuterated) | C₂₈D₅₄ | 6.71 | >100% (unmatchable) |
| Typical Protein (Protiated) | Average | ~2.40 | ~42% |
| DMPC-d54 Bilayer (Average) | Headgroup + d54-Tails | ~5.80 | ~84% |
Note: These are calculated theoretical values. The exact match point can vary slightly based on lipid hydration, temperature, and specific buffer components. It is often determined empirically.[4][10]
Figure 1: Contrast matching principle with DMPC-d54.
Part 2: Key Applications in Membrane Research
The strategic use of DMPC-d54 in SANS experiments unlocks structural details across a range of critical research areas.
-
High-Resolution Bilayer Structure: By measuring scattering from DMPC-d54 vesicles in different D₂O/H₂O mixtures, one can precisely model the bilayer's internal structure. This allows for the determination of fundamental parameters such as the hydrophobic thickness, headgroup thickness, area per lipid molecule, and the volume of water penetration into the headgroup region.[10][12]
-
Localization of Membrane-Associated Molecules: This is a cornerstone application. By incorporating a hydrogenated (non-deuterated) peptide or drug molecule into vesicles made of DMPC-d54, one can create a solvent contrast condition (e.g., ~84% D₂O) where the lipid bilayer is matched out. The resulting scattering signal arises almost exclusively from the molecule of interest, allowing for the determination of its position (e.g., in the headgroup region, shallowly in the core, or spanning the bilayer) and its state of aggregation.[11][13]
-
Conformational Changes of Embedded Proteins: SANS can reveal changes in the shape and size (radius of gyration) of a membrane protein. By using a deuterated protein in a DMPC-d54 system, it's possible to create "triple contrast" scenarios to study complex interactions. For example, one can match out the lipid to observe the protein's conformation, and then change the contrast to match out the protein's core, revealing only its surface-exposed domains.[14]
-
Characterization of Lipid Domains: Biological membranes are not homogenous; they contain micro- or nanoscopic domains (rafts) enriched in certain lipids. SANS is uniquely suited to study these without the artifacts of fluorescent labels.[15] By creating vesicles from a mixture of hydrogenated lipids and DMPC-d54, the contrast between different lipid domains can be enhanced, enabling the direct measurement of their size, shape, and distribution within the bilayer.[2]
Figure 2: Workflow for a protein interaction study using SANS.
Part 3: Field-Proven Experimental Protocols
The quality of SANS data is inextricably linked to the quality of the sample. The following protocols provide a robust framework for preparing high-quality DMPC-d54 vesicles and conducting a SANS experiment.
Protocol 1: Preparation of DMPC-d54 Large Unilamellar Vesicles (LUVs)
This protocol uses the lipid film hydration and extrusion method, which is reliable for producing monodisperse vesicles of a defined size.[16]
A. Materials & Reagents
-
DMPC-d54 powder (high purity)
-
Chloroform (HPLC grade)
-
Buffer of choice (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Prepare two stocks: one in 100% H₂O and one in 100% D₂O.
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
B. Step-by-Step Methodology
-
Lipid Film Formation:
-
Accurately weigh the desired amount of DMPC-d54 powder and dissolve it in chloroform in the round-bottom flask. A typical concentration for SANS is 5-10 mg/mL in the final suspension.
-
Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to ~30-35°C (above DMPC's Tₘ).
-
Rotate the flask to create a thin, uniform lipid film on the inner surface as the chloroform evaporates.
-
Causality: A thin, even film is critical for efficient and homogenous hydration. Clumps of lipid will hydrate poorly, leading to a high population of multilamellar vesicles (MLVs).[16]
-
Once the film appears dry, connect the flask to a high-vacuum line for at least 2 hours (preferably overnight) to remove all residual solvent. Residual chloroform can alter membrane properties.
-
-
Hydration:
-
Prepare the desired D₂O/H₂O buffer mixture for your experiment.
-
Warm the buffer and the flask containing the lipid film to a temperature well above DMPC's Tₘ (~35-40°C).
-
Add the warm buffer to the flask. The final lipid concentration is typically 5-10 mg/mL.
-
Vortex vigorously for several minutes. The solution will become milky, indicating the formation of MLVs.
-
Causality: Hydrating above the Tₘ ensures the lipids are in a fluid state, which facilitates the formation of well-structured bilayers.[16]
-
-
Size Reduction (Freeze-Thaw Cycles):
-
To break down large MLVs and improve extrusion efficiency, subject the sample to 5-10 freeze-thaw cycles.
-
Alternate between freezing the sample rapidly in liquid nitrogen and thawing it in the warm water bath (~40°C).
-
Causality: The formation of ice crystals disrupts the lamellar structure of large MLVs, creating smaller vesicles that are easier to extrude.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-warmed to ~40°C.
-
Ensure the lipid suspension is also at ~40°C. Load it into one of the gas-tight syringes.
-
Pass the suspension back and forth through the membrane 21-31 times. An odd number of passes ensures the final sample is in the opposite syringe.
-
Causality: Forcing the vesicles through the defined pores of the membrane shears the MLVs and reforms them into LUVs with a narrow size distribution centered around the pore diameter. This monodispersity is crucial for accurate data modeling.
-
The resulting solution should be translucent, indicating successful LUV formation. Store at 4°C if not used immediately, but re-equilibrate to the desired experimental temperature before measurement.
-
Figure 3: LUV preparation workflow.
Protocol 2: SANS Data Acquisition and Analysis Principles
A. The SANS Instrument A SANS instrument guides a beam of neutrons from a source (reactor or spallation) through a series of collimators to the sample.[14] Neutrons scattered by the sample are recorded on a 2D position-sensitive detector. The scattering angle (2θ) is related to the scattering vector, q, which probes different length scales in the sample (q = 4πsin(θ)/λ).
B. Data Collection Strategy For a robust structural analysis, several measurements are required:
-
Sample Scattering: The DMPC-d54 LUV suspension in a quartz cuvette (typically 1-2 mm path length).
-
Solvent Scattering: The corresponding buffer (same D₂O/H₂O ratio) in an identical cuvette. This is for background subtraction.
-
Empty Cuvette Scattering: Measures the scattering from the quartz cell itself.
-
Blocked Beam Measurement: Measures the electronic background of the detector.
-
Standard Scatterer: A well-characterized material (e.g., porous silica) is measured to calibrate the scattering intensity to absolute units (cm⁻¹).
C. Data Analysis Principles
-
Data Reduction: Raw 2D scattering data is corrected for detector sensitivity, radially averaged to produce a 1D plot of intensity I(q) versus q, and background-subtracted.
-
Modeling the Form Factor: For dilute, monodisperse vesicles, the scattering curve is dominated by the particle's form factor, P(q). This function is modeled based on assumptions about the vesicle's geometry. A common approach is a multi-shell model, where the bilayer is represented by shells for the headgroups and acyl chains, each with its own thickness and SLD.[2]
-
Contrast Variation Analysis (Stuhrmann Analysis): By fitting the scattering data from a series of D₂O/H₂O contrasts simultaneously, one can separate the contributions from the particle's overall shape and its internal SLD variations. This provides a much more constrained and reliable structural model.[6]
Part 4: Scientific Integrity and Advanced Insights
Trustworthiness: Validating Your System
-
Check for Aggregation: Before any SANS measurement, characterize your vesicle solution with Dynamic Light Scattering (DLS) to confirm the size distribution and absence of large aggregates. Aggregation will manifest as a sharp, undesirable upturn in the SANS data at very low q values.[7]
-
Temperature Control: The structure of a DMPC bilayer is highly sensitive to temperature, especially near its 24°C phase transition.[17][18] Ensure precise temperature control of the sample holder during the entire SANS experiment.
-
Isotopic Effects: While generally minor, the phase transition temperature of deuterated lipids can be slightly different from their hydrogenated counterparts.[18] When comparing results to literature on hydrogenated DMPC, this small shift should be considered. SAXS can be used as a complementary technique to confirm that the overall structure is not significantly perturbed by deuteration, as X-rays are insensitive to the isotopic substitution.[7]
Expertise: Synergistic Approaches For the most comprehensive understanding, SANS data should not be interpreted in isolation.
-
SANS + SAXS: Small-Angle X-ray Scattering provides complementary information. Since X-rays scatter from electrons, the contrast profile across the membrane is different. A simultaneous fit of both SANS and SAXS data provides a highly rigorous validation of a structural model.[10]
-
SANS + Molecular Dynamics (MD): MD simulations can generate atomistic models of a lipid bilayer and any embedded proteins. The SLD profile can be calculated directly from the simulation coordinates and used to generate a theoretical SANS curve. This can then be compared directly with experimental data, providing a powerful link between atomistic detail and experimental observation.[2][17]
References
- Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. (2022). MDPI. [Link]
- Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs. (2021). PubMed Central. [Link]
- Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. (2022).
- Exploiting neutron scattering contrast variation in biological membrane studies. (2022). AIP Publishing. [Link]
- Contrast variation small-angle neutron scattering (SANS) reveals the... (2017).
- Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. (2022). PubMed. [Link]
- Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases. (2020). Frontiers. [Link]
- Neutron scattering studies on dynamics of lipid membranes. (2023). PubMed Central. [Link]
- Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins. (2012).
- Neutron Scattering Analysis: First Nanoscale Look at a Living Cell Membrane. (2017). ORNL. [Link]
- Neutron scattering studies on dynamics of lipid membranes. (2023). PubMed. [Link]
- Neutron scattering studies on dynamics of lipid membranes. (2023). OUCI. [Link]
- Theoretical Scattering Length Densities (SLD)
- Small-angle neutron scattering from multilamellar lipid bilayers: Theory, model, and experiment. (2000). DTU Orbit. [Link]
- Small angle neutron scattering for the study of solubilised membrane proteins. (2013). HAL Open Science. [Link]
- Direct localization of detergents and bacteriorhodopsin in the lipidic cubic phase by small-angle neutron sc
- Neutron scattering studies on dynamics of lipid membranes. (2023). AIP Publishing. [Link]
- Structural Analysis of Artificial Macromolecular Membrane Proteins by Contrast-Matching Neutron Scattering. (2023). ISSP-NSL Activity Reports. [Link]
- Direct comparison of elastic incoherent neutron scattering experiments with molecular dynamics simulations of DMPC phase transitions. (2016). PubMed. [Link]
- Can the DMPC liposome be prepared with and without magnesium chloride? (2015).
- Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. (2008). Niels Bohr Institute. [Link]
- Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (2018).
- 2022 NIST Center for Neutron Research School on Small Angle Neutron Scattering and Neutron Reflectometry NG7 SANS Self-assembly in binary lipid mixtures. (2022). NIST. [Link]
- In-plane neutron scattering pattern from a sandwiched sample of... (2018).
- Phase transition temperatures of DMPC determined by various... (2023).
- Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023). Semantic Scholar. [Link]
- Liposome preparation v1. (2023).
- Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021).
- Phase Transition Temperatures for Glycerophospholipids. (N.d.). Avanti Polar Lipids. [Link]
- General preparation of liposomes using probe-tip sonic
- Biomembrane Structure and Material Properties Studied With Neutron Scattering. (2019).
Sources
- 1. Neutron scattering studies on dynamics of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. nist.gov [nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nsl-ar.issp.u-tokyo.ac.jp [nsl-ar.issp.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes | MDPI [mdpi.com]
- 14. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct comparison of elastic incoherent neutron scattering experiments with molecular dynamics simulations of DMPC phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbi.ku.dk [nbi.ku.dk]
Application Notes and Protocols for Quantitative Lipidomics: Leveraging DMPC-d54 as an Internal Standard in LC-MS
Introduction: The Imperative for Precision in Lipid Quantification
In the landscape of modern biomedical research and drug development, the field of lipidomics has emerged as a critical discipline for elucidating the complex roles of lipids in health and disease. The accurate quantification of lipid species is paramount, yet it is fraught with analytical challenges. The inherent complexity of the lipidome, coupled with variations in sample extraction, matrix effects, and instrument response, can introduce significant variability and inaccuracy into experimental results.[1][2] To surmount these obstacles, the use of stable isotope-labeled internal standards is not merely a recommendation but a foundational requirement for robust and reproducible quantitative analysis.[1]
This guide provides a comprehensive framework for the utilization of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-d54 (DMPC-d54) as an internal standard for the precise quantification of phosphatidylcholines (PCs) and other lipid classes in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). As a deuterated analogue of a common saturated phosphatidylcholine, DMPC-d54 closely mimics the physicochemical properties of endogenous PCs, ensuring it faithfully navigates the entire analytical workflow alongside the analytes of interest. This co-extraction and co-ionization behavior is the cornerstone of its ability to correct for analytical variability, thereby enabling accurate and reliable quantification.
The Rationale for DMPC-d54: Embracing the Gold Standard
The principle of isotope dilution mass spectrometry (IDMS) underpins the use of DMPC-d54. By introducing a known quantity of this heavy-isotope labeled standard into a sample at the very outset of the experimental workflow, a direct comparison can be made between the signal intensity of the endogenous analyte and the internal standard. This ratio serves as the basis for quantification, effectively normalizing for variations that can occur at multiple stages of the analysis.
Key Advantages of Using DMPC-d54:
-
Correction for Matrix Effects: Biological samples are complex mixtures containing a plethora of molecules that can interfere with the ionization of the target analytes in the mass spectrometer's source. This phenomenon, known as matrix effect (ion suppression or enhancement), is a major source of analytical inaccuracy.[2] Because DMPC-d54 has nearly identical physicochemical properties to its endogenous counterparts, it experiences the same matrix effects. Consequently, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement.
-
Compensation for Extraction Inefficiency: No lipid extraction method is 100% efficient. The recovery of lipids can vary between samples due to differences in sample viscosity, lipid composition, and minor variations in the execution of the protocol. By adding DMPC-d54 prior to extraction, any losses of the analyte during this process will be mirrored by proportional losses of the internal standard, thus preserving the accuracy of the final quantitative measurement.
-
Normalization of Instrument Response: The sensitivity of a mass spectrometer can fluctuate over time due to factors such as source contamination, detector aging, and changes in tuning parameters. DMPC-d54 co-elutes with or near the analytes of interest and is detected in the same analytical run, thereby providing a stable reference point to normalize for any instrument drift.
Physicochemical Properties of DMPC-d54
A thorough understanding of the internal standard's properties is essential for its effective implementation.
| Property | Value | Source |
| Full Name | 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine | [3] |
| Synonyms | DMPC-d54, 14:0 PC-d54 | [3] |
| Molecular Formula | C₃₆H₁₈D₅₄NO₈P | [3] |
| Molecular Weight | 732.3 g/mol | [3] |
| Purity | >99% | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
| Solubility | Soluble in ethanol and Chloroform:Methanol:Water (65:25:4) at 5mg/mL. Insoluble in DMSO. | [4] |
Experimental Workflow: A Step-by-Step Guide
The following protocols provide a detailed methodology for the use of DMPC-d54 as an internal standard in a typical lipidomics workflow.
Diagram of the Quantitative Lipidomics Workflow
Caption: A generalized workflow for quantitative lipid analysis using DMPC-d54.
Protocol 1: Preparation of DMPC-d54 Solutions
Materials:
-
DMPC-d54 powder (e.g., from a reputable supplier)
-
LC-MS grade chloroform
-
LC-MS grade methanol
-
Glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of DMPC-d54 powder and transfer it to a 1 mL glass vial.
-
Add 1 mL of chloroform to dissolve the powder completely.
-
Vortex briefly to ensure homogeneity.
-
Store the stock solution at -20°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution. For example, to prepare a 10 µg/mL working solution, transfer 10 µL of the 1 mg/mL stock solution into a clean glass vial and add 990 µL of methanol.
-
Vortex thoroughly.
-
This working solution is now ready to be spiked into your samples. The final concentration in the sample should be optimized based on the expected concentration of the endogenous analytes and the sensitivity of the mass spectrometer.
-
Protocol 2: Sample Preparation and Lipid Extraction
The choice of extraction method depends on the sample type and the lipid classes of interest. The Bligh-Dyer and methyl-tert-butyl ether (MTBE) methods are two of the most commonly employed techniques.
A. Bligh-Dyer Extraction:
This method is well-suited for a wide range of biological samples.[5]
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
DMPC-d54 working solution
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
Procedure:
-
To 100 µL of plasma in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add a known amount of the DMPC-d54 working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for another 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).
B. MTBE Extraction:
This method offers the advantage of having the lipid-containing organic phase as the upper layer, which can simplify its collection.[6][7]
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
DMPC-d54 working solution
-
Methanol (LC-MS grade)
-
MTBE (LC-MS grade)
-
Deionized water (LC-MS grade)
Procedure:
-
To 100 µL of plasma in a glass tube, add 750 µL of methanol.
-
Add a known amount of the DMPC-d54 working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Vortex for 10 seconds.
-
Add 2.5 mL of MTBE and vortex or sonicate for 10 minutes.
-
Incubate at room temperature for 1 hour on a shaker.
-
Add 625 µL of deionized water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (MTBE layer) and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.[8]
Protocol 3: LC-MS/MS Analysis
The choice between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) depends on the specific analytical goals. RP-LC separates lipids based on their acyl chain length and degree of unsaturation, while HILIC separates them based on the polarity of their headgroups.[9][10] For the quantification of total phosphatidylcholines, HILIC can be advantageous as it groups all PCs together, simplifying the analysis. However, RP-LC is more commonly used for comprehensive lipid profiling.
Typical LC-MS/MS Parameters for Phosphatidylcholine Analysis (RP-LC):
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 40% B; 2-15 min, 40-100% B; 15-18 min, 100% B; 18-18.1 min, 100-40% B; 18.1-25 min, 40% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas | 600 - 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for DMPC-d54 and an Example Endogenous PC:
The most common and abundant fragment ion for phosphatidylcholines in positive ion mode corresponds to the phosphocholine headgroup at m/z 184.[11]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| DMPC-d54 | 733.8 (approx. [M+H]⁺) | 184.1 | Requires optimization |
| PC(16:0/18:1) | 760.6 (approx. [M+H]⁺) | 184.1 | Requires optimization |
Note on Collision Energy Optimization: The optimal collision energy is instrument-dependent and should be determined empirically for each analyte. This is typically done by infusing a standard solution of the analyte and monitoring the intensity of the product ion across a range of collision energies.
Data Analysis: From Raw Data to Quantitative Results
Diagram of the Isotope Dilution Principle
Caption: The principle of isotope dilution for accurate quantification.
Protocol 4: Calibration Curve and Quantification
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known amounts of a non-deuterated PC standard (e.g., PC(16:0/18:1)) into a blank matrix (e.g., delipidized plasma or the reconstitution solvent). Each calibration standard should also contain a fixed amount of the DMPC-d54 internal standard. A typical concentration range for the analyte could be 0.1 to 50 µg/mL.
-
Analyze Standards and Samples: Inject the calibration standards and the prepared biological samples into the LC-MS/MS system.
-
Integrate Peak Areas: For each injection, integrate the peak areas for the MRM transition of the analyte and the MRM transition of DMPC-d54.
-
Calculate Response Ratios: For each calibration standard and each sample, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of DMPC-d54)
-
Construct the Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the response ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be >0.99 for a good linear fit.
-
Quantify the Analyte in Samples: Using the equation from the calibration curve, calculate the concentration of the analyte in your biological samples: Concentration of Analyte = (Response Ratio of Sample - c) / m
Example Calculation:
| Sample | Analyte Peak Area | DMPC-d54 Peak Area | Response Ratio | Concentration (µg/mL) |
| Cal Std 1 | 10,500 | 100,000 | 0.105 | 0.5 |
| Cal Std 2 | 21,000 | 102,000 | 0.206 | 1.0 |
| Cal Std 3 | 105,000 | 101,000 | 1.040 | 5.0 |
| Cal Std 4 | 208,000 | 99,000 | 2.101 | 10.0 |
| Unknown Sample | 150,000 | 103,000 | 1.456 | ? |
-
Calibration Curve Equation: y = 0.21x + 0.001 (R² = 0.999)
-
Concentration of Unknown Sample: (1.456 - 0.001) / 0.21 = 6.93 µg/mL
Troubleshooting and Best Practices
-
Signal Instability: Fluctuations in the internal standard signal across a batch can indicate issues with the LC system, the MS source, or the sample preparation.[12] Ensure consistent sample preparation and check for clogs or leaks in the LC system. Regular cleaning of the MS source is also crucial.
-
Isotopic Overlap: While unlikely with a d54-labeled standard, it is important to check for any potential isotopic overlap between the internal standard and the endogenous analytes. This can be assessed by analyzing a blank matrix sample and a sample spiked only with the internal standard.
-
Choice of Internal Standard Concentration: The concentration of DMPC-d54 should be chosen to provide a strong and stable signal without saturating the detector. It should ideally be in the mid-range of the expected analyte concentrations.
-
Storage and Handling: DMPC-d54 should be stored at -20°C in a tightly sealed vial to prevent degradation.[3] Avoid repeated freeze-thaw cycles.
Conclusion
The meticulous use of DMPC-d54 as an internal standard is a powerful strategy to enhance the accuracy, precision, and reliability of LC-MS-based lipid quantification. By providing a robust means to correct for the myriad sources of analytical variability, this approach empowers researchers to generate high-quality, reproducible data, thereby advancing our understanding of the critical role of lipids in biological systems and disease pathogenesis. The protocols and principles outlined in this guide serve as a comprehensive resource for the successful implementation of this gold-standard technique in the modern lipidomics laboratory.
References
- Cajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 75, 12-23.
- Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54.
- BenchChem. (2025).
- Bird, S. S., Marur, V. R., Sniatynski, M. J., & Ty-Johnson, T. T. (2011). A high-throughput lipidomics method using scheduled multiple reaction monitoring. Journal of the American Society for Mass Spectrometry, 22(11), 2035–2045.
- Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146.
- Murphy, R. C. (2015). Lipidomics: A Mass Spectrometry-Based Approach. John Wiley & Sons.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
- Dordai, L., et al. (2016). LC-MS/MS METHOD FOR DETERMINATION OF L-Α-PHOSPHATIDYLCHOLINE FROM SOYBEAN. Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii, 26(4), 409-416.
- Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367–412.
- Thermo Fisher Scientific. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass Spectrometer.
- Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. John Wiley & Sons.
- SCIEX. (n.d.). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
- Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Does a stable isotopically labeled internal standard always correct analyte response?". Journal of pharmaceutical and biomedical analysis, 42(4), 497–504.
- Maciel, E., Neves, B., & Domingues, P. (2020). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 412(24), 5951–5966.
- Holčapek, M., Liebisch, G., & Ejsing, C. S. (2018). The role of LC–MS in lipidomics. LCGC Europe, 31(5), 244-253.
- Buré, C., Ayciriex, S., Testet, E., & Schmitter, J. M. (2012). A single run LC-MS/MS method for phospholipidomics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 106–114.
- ResearchGate. (n.d.). Calibration curve, use of internal standard and relative response factor.
- Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). A new strategy for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 50(10), 2001–2014.
- YouTube. (2018, October 3). Mass Spectrometric Quantitation in Lipidomic Studies.
- Gusev, A. I. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' journal of analytical chemistry, 369(3-4), 370–377.
- Koivusalo, M., Haimi, P., Heikinheimo, L., Kostiainen, R., & Somerharju, P. (2001). A new quantitative analysis of the major lipid classes by a one-step chromatography and precipitation procedure. Journal of lipid research, 42(4), 663–672.
- ResearchGate. (n.d.). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
- ResearchGate. (n.d.). What can be a cause of losing signal over time in LC-MS/MS?.
- Li, M., Yang, L., Bai, Y., & Liu, H. (2014). A rapid and sensitive method for the quantitation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine in rat plasma by ultra-performance liquid chromatography–tandem mass spectrometry.
- Hou, W., Zhou, H., & El-Kour, T. (2011). A simple and rapid method for the analysis of phospholipids by high-performance liquid chromatography with a charged aerosol detector.
- Taguchi, R., Nishida, M., & Ikeda, K. (2007). Qualitative and quantitative analyses of phospholipids by LC–MS for lipidomics. In Lipidomics (pp. 3-20). Humana Press.
- Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 612-619.
- LIPID MAPS. (2007). Internal standards for lipidomic analysis.
- SCIEX. (2024, October 26). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
- ResearchGate. (n.d.). Rapid Quantification and Validation of Lipid Concentrations within Liposomes.
- Koelmel, J. P., Kroeger, N. M., Ulmer, C. Z., Bowden, J. A., Patterson, R. E., Cochran, J. A., ... & Yost, R. A. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values.
- Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Analytical strategies for quantitative accuracy in nontargeted lipidomics. Journal of the American Society for Mass Spectrometry, 29(10), 1993-2001.
- Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' journal of analytical chemistry, 369(3-4), 370–377.
- ResearchGate. (n.d.). What can be a cause of losing signal over time in LC-MS/MS?.
- ResearchGate. (n.d.). Palytoxin Signal in LC-MS and UV: Preliminary Investigation on the Effect of Solvent and Temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMPC-d54 | FB Reagents [fbreagents.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Application Note & Protocol: Reconstitution of Membrane Proteins into DMPC-d54 Nanodiscs
Abstract
Nanodisc technology provides a powerful platform for the functional and structural investigation of membrane proteins in a native-like, detergent-free lipid bilayer environment.[1][2][3] This guide offers a detailed protocol and in-depth scientific rationale for the reconstitution of membrane proteins into nanodiscs using deuterated 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54) and Membrane Scaffold Proteins (MSPs). The use of DMPC-d54 is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy, as it minimizes background signals from the lipid acyl chains, thereby enhancing the spectral resolution of the incorporated protein.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust system for studying challenging membrane protein targets.
Introduction: The Power of a Native-Like Environment
Membrane proteins are integral to a vast array of cellular processes and represent a majority of modern drug targets.[4] However, their hydrophobic nature makes them notoriously difficult to study outside of their native membrane context.[6][7] Traditional methods using detergents to solubilize membrane proteins can often lead to instability, aggregation, and loss of function.[6][7]
Nanodiscs overcome these limitations by providing a soluble, precisely defined patch of lipid bilayer, stabilized by an encircling belt of two Membrane Scaffold Protein (MSP) molecules.[1][3][6] This architecture offers several key advantages:
-
Native-like Environment: The lipid bilayer within the nanodisc mimics the cell membrane, preserving the structure and function of the embedded protein.[3][7]
-
Detergent-Free: Once assembled, the system is free of detergents, which can interfere with downstream biophysical and functional assays.[8]
-
Monodispersity and Homogeneity: The size of the nanodisc is controlled by the length of the MSP used, leading to highly homogeneous and monodisperse preparations.[1][9]
-
Accessibility: Both sides of the membrane protein are accessible to ligands, substrates, and binding partners.[3]
The use of deuterated DMPC (DMPC-d54) is a strategic choice for specific biophysical applications, most notably NMR spectroscopy. By replacing protons with deuterium on the lipid acyl chains, the overwhelming signal from the lipids is rendered invisible in ¹H-NMR experiments, allowing for unobstructed observation of the membrane protein itself.[10]
Principle of Self-Assembly
The formation of membrane protein-containing nanodiscs is a thermodynamically driven self-assembly process.[11][12] The core principle involves the removal of detergent from a solution containing the target membrane protein, phospholipids (DMPC-d54), and MSP.
Initially, all components are solubilized in a detergent, typically sodium cholate, forming mixed micelles.[6][13] As the detergent is gradually removed—usually through adsorption by hydrophobic beads—the system seeks a new, lower-energy state.[6][11][14] This drives the spontaneous assembly of the DMPC-d54 lipids into a bilayer, which is then captured and stabilized by the encircling MSPs. The detergent-solubilized membrane protein partitions into this forming lipid bilayer, resulting in a soluble, stable nanodisc-protein complex.[11]
Materials and Reagents
Core Components & Reagents
| Component | Description | Supplier Example |
| DMPC-d54 | 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine. Perdeuterated lipid for minimizing background in NMR studies.[15] | Avanti Polar Lipids |
| Membrane Scaffold Protein (MSP) | Recombinantly expressed protein (e.g., MSP1D1, MSP1E3) that forms the "belt" of the nanodisc. The choice of MSP dictates the diameter of the final nanodisc.[16] | Cube Biotech, Sigma-Aldrich |
| Target Membrane Protein | Purified and detergent-solubilized protein of interest. Must be stable in the chosen detergent. | User-provided |
| Sodium Cholate | A bile salt detergent commonly used for nanodisc reconstitution due to its high critical micelle concentration (CMC), which facilitates its removal.[14] | Sigma-Aldrich |
| Hydrophobic Beads | e.g., Bio-Beads™ SM-2. Used for the efficient removal of detergent to initiate self-assembly.[8][14] | Bio-Rad Laboratories |
| Buffer Components | Tris-HCl, NaCl, EDTA. Buffer composition should be optimized for the stability of the target protein. | Standard lab suppliers |
Buffer Formulations
-
ND Buffer (Standard): 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA.
-
Lipid Solubilization Buffer: ND Buffer containing 100 mM Sodium Cholate.
Experimental Protocol: Step-by-Step Reconstitution
This protocol is a robust starting point and may require optimization based on the specific properties of the target membrane protein.[8] Key variables to optimize include the molar ratios of the components and incubation times.
Step 1: Preparation of DMPC-d54 Lipid Stock
Causality: The lipids must be fully solubilized into detergent micelles to be available for the self-assembly process. Incomplete solubilization will lead to poor nanodisc formation and aggregation.[11]
-
Transfer the desired amount of DMPC-d54 (in chloroform) to a glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the vial's inner surface.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.[17]
-
Resuspend the lipid film in the Lipid Solubilization Buffer to a final concentration of 50 mM DMPC-d54.
-
Incubate the solution at a temperature above the phase transition temperature of DMPC (~24°C), for instance at 30°C, with intermittent vortexing until the solution is completely clear. This indicates full solubilization.[18]
Step 2: The Reconstitution Mix
Causality: The stoichiometry of MSP, lipid, and target protein is the most critical factor for successful and homogeneous nanodisc formation.[6] The ratios determine the size of the nanodisc and the efficiency of membrane protein incorporation. The ratios provided below are a common starting point for an MSP1D1-based nanodisc, which has a diameter of approximately 10 nm.
-
In a microcentrifuge tube, combine the components in the following order. The final volume can be adjusted with ND Buffer.
| Component | Molar Ratio (vs. MSP) | Example Calculation (for 10 nmol MSP1D1) |
| MSP1D1 | 1 | 10 nmol |
| DMPC-d54 | 80 | 800 nmol |
| Target Membrane Protein | 0.2 (Start with 1:5 ratio of Protein:MSP) | 2 nmol |
-
Gently mix the components and incubate on ice for 30 minutes to 1 hour to allow for equilibration of the mixed micelles.[19]
Step 3: Initiation of Self-Assembly via Detergent Removal
Causality: The gradual removal of detergent destabilizes the micelles, driving the system towards the more energetically favorable state of assembled nanodiscs.[11][12] Hydrophobic beads provide a large surface area for efficient detergent adsorption.
-
Prepare the hydrophobic beads by washing them extensively with methanol, followed by water, and finally equilibrating them in ND Buffer.[8]
-
Add the equilibrated, damp beads to the reconstitution mixture. A common starting point is to use 0.8 grams of beads per 1 mL of reconstitution mixture.[14]
-
Incubate the mixture on a gentle rotator at a temperature near the phase transition of DMPC (~24°C) for 4 hours to overnight. The self-assembly temperature is crucial; for DMPC, room temperature is appropriate.[18]
Step 4: Purification of Assembled Nanodiscs
Causality: The reconstitution reaction will contain a mixture of fully assembled nanodiscs (with and without the target protein), empty nanodiscs, and unincorporated protein or lipid aggregates.[6] A multi-step purification strategy is essential to isolate a homogeneous sample.
-
Affinity Chromatography (if applicable): If the MSP or the target protein has an affinity tag (e.g., a His-tag), this is the most effective first step.
-
Carefully remove the reconstitution mixture from the beads.
-
Apply the supernatant to an equilibrated affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with ND Buffer (containing a low concentration of imidazole for Ni-NTA) to remove non-specifically bound components.
-
Elute the nanodisc complexes using an appropriate elution buffer (e.g., high concentration of imidazole).
-
-
Size Exclusion Chromatography (SEC): This step separates the assembled nanodiscs from any remaining aggregates and unincorporated smaller components.[6][20]
-
Concentrate the eluate from the affinity step if necessary.
-
Inject the sample onto an SEC column (e.g., Superdex 200 or equivalent) pre-equilibrated with ND Buffer.
-
Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a sharp, well-defined peak.
-
Collect fractions across the peak and analyze them by SDS-PAGE.
-
Quality Control and Characterization
A self-validating protocol requires rigorous quality control to confirm the successful formation of homogeneous, protein-loaded nanodiscs.
-
SDS-PAGE: Analyze fractions from the SEC purification. Successful reconstitution will show co-elution of the MSP and the target membrane protein in the same fractions.[8]
-
Negative Stain Electron Microscopy: Provides direct visualization of the nanodiscs, confirming their size, shape, and homogeneity.[20]
-
Dynamic Light Scattering (DLS): Can be used to assess the size distribution and monodispersity of the nanodisc preparation.[1]
Visualizing the Workflow
Diagram 1: The Nanodisc Self-Assembly Process
Caption: A two-step chromatographic approach for purifying nanodisc samples.
Conclusion and Outlook
The reconstitution of membrane proteins into DMPC-d54 nanodiscs is a robust and highly adaptable technique. It provides an unparalleled system for studying the structure, function, and dynamics of these challenging proteins in a controlled, native-like environment. The specific use of deuterated lipids opens the door to advanced NMR studies that would otherwise be intractable. By carefully controlling the stoichiometry and purification steps as outlined in this guide, researchers can produce high-quality, monodisperse samples suitable for a wide range of downstream biophysical and biochemical applications, ultimately accelerating discovery in membrane protein science and drug development.
References
- Cube Biotech. (n.d.). Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids.
- Nath, A., et al. (2017). Biophysical Characterization of Membrane Proteins in Nanodiscs. PMC - NIH.
- Grethen, A., et al. (2022). Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers. Methods in Molecular Biology.
- Das, A., et al. (2021). Characterization of nanodisc-forming peptides for membrane protein studies. PubMed.
- Profacgen. (n.d.). Nanodisc for Protein Purification.
- Sligar, S. G. (2008). Protocols for Preparation of Nanodiscs. University of Illinois.
- Denisov, I. G., & Sligar, S. G. (2011). Membrane Protein Assembly into Nanodiscs. PMC - NIH.
- Bayburt, T. H., & Sligar, S. G. (2010). Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. PubMed Central.
- Cube Biotech. (2021). How to make MSP nanodiscs: The protocol. YouTube.
- Daury, L., et al. (2017). Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy. Methods in Molecular Biology.
- Carlson, M. L., et al. (2018). Nanodisc Self-Assembly is Thermodynamically Reversible and Controllable. PMC - NIH.
- Denisov, I. G., & Sligar, S. G. (2017). Nanodiscs for the study of membrane proteins. PMC - NIH.
- Vostrikov, V. V., & Telling, G. C. (2016). Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression. Methods in Molecular Biology.
- Dufourc, E. J., et al. (2015). Lipid Internal Dynamics Probed in Nanodiscs. Chemistry.
- Arcario, M. J., et al. (2021). Examining the Thermotropic properties of Large, Circularized Nanodiscs. ResearchGate.
- Lu, G. J., et al. (2007). The effect of deuteration on high resolution C solid state NMR spectra of a 7-TM protein. Biochemistry.
- Brown, M. F., et al. (2018). Solid-State Deuterium NMR Spectroscopy of Membranes. ResearchGate.
- Leung, S. S. W., & Thewalt, J. (2014). Deuterium NMR of Mixed Lipid Membranes. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Cartoon representation of a standard nanodisc assembly protocol.
- ResearchGate. (n.d.). Membrane scaffold proteins. A summary of the most used MSPs in nanodisc formation.
- ResearchGate. (n.d.). MSPs and Membrane Scaffold Peptides Utilized for Preparing Nanodiscs.
- ResearchGate. (n.d.). Structural features of the POPC and DMPC nanodiscs containing WT or....
- Glover, K. J., et al. (2012). Structures and Dynamics of Anionic Lipoprotein Nanodiscs. PMC - NIH.
- Kang, G. B., et al. (1979). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. Proceedings of the National Academy of Sciences.
- ACS Publications. (2018). Isolation of Monodisperse Nanodisc-Reconstituted Membrane Proteins Using Free Flow Electrophoresis. Analytical Chemistry.
- MDPI. (2021). Biophysical Characterization of Membrane Proteins Embedded in Nanodiscs Using Fluorescence Correlation Spectroscopy.
- PubMed. (n.d.). Biophysical characterization of membrane proteins in nanodiscs.
- Nature. (2022). Developing Nanodisc-ID for label-free characterizations of membrane proteins.
- Springer. (2017). Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy.
- Wiley Online Library. (2015). Lipid Internal Dynamics Probed in Nanodiscs.
Sources
- 1. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of nanodisc-forming peptides for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanodisc for Protein Purification - Profacgen [profacgen.com]
- 4. isotope.com [isotope.com]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.com]
- 7. Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cube-biotech.com [cube-biotech.com]
- 9. Nanodiscs: Membrane Protein Research in Near-Native Conditions [labome.com]
- 10. researchgate.net [researchgate.net]
- 11. Membrane Protein Assembly into Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanodisc Self-Assembly is Thermodynamically Reversible and Controllable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of DMPC/DHPC Bicelles with Deuterated Lipids for High-Resolution NMR Spectroscopy
For: Researchers, scientists, and drug development professionals in the field of structural biology and membrane protein characterization.
Introduction: The Power of Bicelles in Membrane Mimetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of biomolecules at atomic resolution. However, its application to integral membrane proteins (IMPs) has historically been challenging due to the difficulty of solubilizing and maintaining the native conformation of these proteins outside of their natural lipid bilayer environment. While detergent micelles have been widely used, their curved surfaces can induce non-native conformations.[1] Bicelles, or bilayered micelles, offer a compelling alternative by providing a more native-like, planar lipid bilayer environment that is still compatible with high-resolution solution and solid-state NMR techniques.[1][2][3]
These discoidal nanostructures are typically formed from a mixture of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which forms the planar bilayer region, and a short-chain phospholipid or detergent, like 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), which sequesters the hydrophobic edges of the bilayer, rendering the entire assembly soluble.[4][5] The size and properties of the bicelles can be precisely tuned by adjusting the molar ratio of the long-chain to short-chain lipid, known as the 'q' ratio ([DMPC]/[DHPC]).[4][6]
A critical advancement for ¹H-based NMR studies has been the use of deuterated lipids. By replacing protons with deuterium atoms on the lipid molecules, the overwhelming solvent and lipid proton signals are significantly suppressed, allowing for the clear observation of the signals from the isotopically labeled protein of interest.[1][7] This application note provides a comprehensive, field-proven guide to the preparation and validation of DMPC/DHPC bicelles incorporating deuterated lipids for the structural and dynamic analysis of membrane proteins by NMR spectroscopy.
The "Why": Causality in Bicelle Preparation
The success of an NMR experiment hinges on the quality and homogeneity of the sample. For bicelles, this means achieving a monodisperse population of stable, appropriately sized discoidal structures that correctly incorporate the target protein. Each step in the preparation protocol is designed to address specific biophysical principles.
The Critical Role of the q-Ratio
The q-ratio is the single most important parameter in determining the size and phase behavior of the bicelle mixture.[4][8]
-
Low q-ratios (q ≈ 0.25 - 0.6): These conditions favor the formation of small, rapidly tumbling isotropic bicelles.[4][5] These are ideal for solution NMR studies as their fast tumbling averages out anisotropic interactions, leading to sharp, well-resolved spectra.[4] A q-ratio between 0.5 and 0.6 is often recommended as an excellent compromise, providing a near-ideal lipid bilayer environment while maintaining favorable relaxation properties for high-resolution NMR.[4][9]
-
High q-ratios (q > 2.5): These conditions lead to the formation of larger, disc-like structures that can spontaneously align in a strong magnetic field.[2][3][10] This property is exploited in solid-state NMR to study the orientation and dynamics of membrane-associated molecules.[2][3]
The choice of q-ratio is therefore dictated by the specific NMR experiment being performed. For high-resolution structure determination of a membrane protein, a low q-ratio is typically employed.
The Significance of Deuterated Lipids
In ¹H NMR spectroscopy, the signals from the protons of the lipids and the aqueous solvent can be orders of magnitude more intense than those from the protein of interest, obscuring the very information we seek to obtain. Using deuterated DMPC (e.g., DMPC-d54) and DHPC (e.g., DHPC-d22) effectively "silences" the lipid component of the bicelle in the ¹H spectrum.[7] This is crucial for experiments like Transverse Relaxation Optimized Spectroscopy (TROSY), which are essential for studying large biomolecular complexes.
Temperature and Phase Behavior
DMPC/DHPC mixtures exhibit complex phase behavior that is highly dependent on temperature and concentration.[8][11][12] DMPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 24°C.[13] It is critical to perform the hydration and homogenization steps above this temperature to ensure the lipids are in a fluid state, which is necessary for the spontaneous formation of well-defined bicelles.[13][14] Temperature cycling (e.g., repeated freeze-thaw cycles or heating and cooling) is a common and effective method to promote the formation of a homogeneous bicelle solution.[5][14][15]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of deuterated DMPC/DHPC bicelles and the incorporation of a membrane protein.
Materials and Reagents
-
Deuterated 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)
-
Deuterated 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine (DHPC-d22)
-
Chloroform (HPLC grade)
-
Nitrogen gas (high purity)
-
High-vacuum pump
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.8)
-
Deuterium oxide (D₂O, 99.9%)
-
Purified, detergent-solubilized membrane protein of interest
Protocol 1: Preparation of a Deuterated Bicelle Stock Solution (q=0.5)
This protocol describes the preparation of 1 mL of a 15% (w/v) total lipid stock solution.
Step 1: Lipid Film Preparation
-
In a clean glass vial, combine the appropriate amounts of DMPC-d54 and DHPC-d22 from their chloroform stocks to achieve the desired q-ratio. For a q=0.5, the molar ratio of DMPC to DHPC is 1:2.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom and sides of the vial.[13][16]
-
Place the open vial in a desiccator and connect it to a high-vacuum pump for at least 4 hours (overnight is recommended) to remove any residual chloroform.[13] This step is critical as residual solvent can interfere with bicelle formation and the NMR experiment.
Step 2: Hydration and Homogenization
-
Add the desired volume of NMR buffer to the dried lipid film to achieve the target total lipid concentration (e.g., for a 15% w/v solution, add buffer to a final volume of 1 mL for 150 mg of total lipid).[17]
-
Allow the lipid film to hydrate for several hours at a temperature above the Tm of DMPC (>24°C).[13][17] Gentle, intermittent vortexing can aid this process.
-
To ensure complete homogenization, subject the sample to several cycles of heating and cooling. A robust method is to alternate between incubating the vial at 40°C for 10 minutes and cooling it on ice for 10 minutes, with brief vortexing after each cycle.[14][17] Repeat this 3-5 times. The solution should become clear and slightly viscous, indicating the formation of a homogeneous bicelle solution.[14][15]
Protocol 2: Incorporation of Membrane Protein into Bicelles
-
Start with a purified, detergent-solubilized membrane protein at a known concentration.
-
Mix the protein solution with the pre-formed deuterated bicelle stock solution.[18] The final concentrations of protein and lipid will depend on the specific requirements of the NMR experiment.
-
Incubate the mixture at 4°C for 1-2 hours to facilitate the initial incorporation of the protein into the bicelles.[18]
-
Remove the original solubilizing detergent. Dialysis is a common and effective method.[18]
-
Transfer the protein-bicelle mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of NMR buffer at 4°C for 24-48 hours, with several buffer changes to ensure complete detergent removal.[18]
-
Quality Control and Sample Validation
A self-validating protocol includes checks to ensure the quality of the bicelle preparation.
-
Visual Inspection: A properly formed bicelle solution should be clear and transparent. Any persistent turbidity may indicate the presence of larger aggregates or vesicles.[11]
-
¹H NMR: Acquire a simple 1D ¹H NMR spectrum. The final q-ratio of the sample can be confirmed by integrating the resolved methyl peaks of DMPC and DHPC.[4][9]
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool to assess the phase and alignment of the bicelles. For isotropic bicelles, a single, relatively sharp peak is expected. For aligned bicelles, two distinct peaks corresponding to the bilayer (DMPC) and rim (DHPC) lipids will be observed.[19]
Data Presentation and Visualization
Key Parameters for DMPC/DHPC Bicelle Preparation
| Parameter | Recommended Range | Rationale |
| q-Ratio ([DMPC]/[DHPC]) | 0.3 - 0.7 | For isotropic, fast-tumbling bicelles suitable for solution NMR.[4][20] |
| Total Lipid Concentration | 5% - 20% (w/v) | Balances signal strength with sample viscosity. Lower concentrations may be needed for some techniques to avoid light scattering.[10] |
| Temperature | > 24°C (during prep) | Must be above the main phase transition temperature of DMPC to ensure lipid fluidity.[13] |
| NMR Experiment Temp. | 30°C - 45°C | Common range for solution NMR studies of proteins in bicelles.[5][9] |
Workflow for Bicelle Preparation and Protein Incorporation
Caption: Workflow for preparing deuterated DMPC/DHPC bicelles and incorporating a membrane protein for NMR studies.
Conclusion
The use of deuterated DMPC/DHPC bicelles provides a robust and near-native membrane mimetic system for the high-resolution structural and dynamic analysis of membrane proteins by NMR spectroscopy. By carefully controlling the q-ratio, ensuring complete removal of organic solvents, and employing proper hydration and homogenization techniques, researchers can produce high-quality, monodisperse samples. The protocols and validation checkpoints outlined in this guide are designed to be a self-validating system, increasing the likelihood of successful NMR experiments and yielding high-quality, interpretable data.
References
- De Angelis, A. A., & Opella, S. J. (2007). Bicelle samples for solid-state NMR of membrane proteins. Nature protocols, 2(10), 2332–2338. [Link]
- Lau, T. L., & Chou, J. J. (2014). Optimal bicelle q for solution NMR studies of protein transmembrane partition. Protein science : a publication of the Protein Society, 23(1), 111–116. [Link]
- Avanti Polar Lipids. (n.d.).
- Ye, W., Lind, J., Eriksson, J., & Mäler, L. (2014). Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition. Physical chemistry chemical physics : PCCP, 16(15), 7016–7023. [Link]
- Lau, T. L., & Chou, J. J. (2014). Optimal Bicelle Size q for Solution NMR Studies of the Protein Transmembrane Partition.
- Harroun, T. A., Koslowsky, M., Nieh, M. P., de Lannoy, C. F., Raghunathan, V. A., & Katsaras, J. (2005). Comprehensive examination of mesophases formed by DMPC and DHPC mixtures. Langmuir : the ACS journal of surfaces and colloids, 21(12), 5356–5361. [Link]
- De Angelis, A. A., & Opella, S. J. (2007). Bicelle samples for solid-state NMR of membrane proteins. Nature Protocols, 2(10), 2332-2338. [Link]
- Hagn, F., Etzkorn, M., Raschle, T., & Wagner, G. (2013). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. Journal of biomolecular NMR, 56(4), 377–387. [Link]
- Glover, K. J., Whiles, J. A., & Vold, R. R. (2001). The magic of bicelles lights up membrane protein structure. Biophysical journal, 81(4), 2163–2171. [Link]
- Faham, S., & Bowie, J. U. (2002). Crystallizing membrane proteins using lipidic bicelles. Journal of molecular biology, 316(1), 1–6. [Link]
- Dufourc, E. J., Mayer, C., Stohrer, J., Althoff, G., & Kothe, G. (1992). Reinvestigation by phosphorus NMR of lipid distribution in bicelles. Biophysical journal, 61(1), 42–57. [Link]
- ResearchGate. (n.d.). (a)
- Chou, J. J. (2014). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Angewandte Chemie, 126(1), 113-118. [Link]
- ResearchGate. (n.d.).
- Kim, D. H., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Molecules, 23(12), 3298. [Link]
- Vanderbilt University Structural Biology. (n.d.). Screening Conditions for NMR of Integral Membrane Proteins Background Reading Phase I. [Link]
- Cuerrier, C. M., et al. (2014). Lipid concentration and molar ratio boundaries for the use of isotropic bicelles. Langmuir, 30(20), 5847-5856. [Link]
- Ujwal, R., & Bowie, J. U. (2011). High-throughput crystallization of membrane proteins using the lipidic bicelle method. Journal of visualized experiments : JoVE, (58), 3351. [Link]
- ResearchGate. (n.d.). NMR Spectroscopy of Lipid Bilayers. [Link]
- ResearchGate. (n.d.).
- Beales, P. A., & Ciani, B. (2012). Non-micellar systems for solution NMR spectroscopy of membrane proteins. Biochemical Society transactions, 40(5), 969–974. [Link]
- Columbus, L., & Hubbell, W. L. (2014). Optimization of bicelle lipid composition and temperature for EPR spectroscopy of aligned membranes. Journal of magnetic resonance (San Diego, Calif. : 1997), 247, 52–58. [Link]
- Ingvarsson, P. T., et al. (2012). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. Journal of Pharmaceutical Sciences, 101(10), 3563-3573. [Link]
- Columbus, L., & Hubbell, W. L. (2014). Optimization of bicelle lipid composition and temperature for EPR spectroscopy of aligned membranes. Journal of magnetic resonance (San Diego, Calif. : 1997), 247, 52–58. [Link]
- Nugraheni, R. W., et al. (2020). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. Systematic Reviews in Pharmacy, 11(11), 1256-1264. [Link]
- ResearchGate. (n.d.). Bicelle Mixture Phases.
- Practical Biochemistry. (2022, August 10). Preparing Lipids for extrusion, from chloroform to aqueous buffer. [Link]
- ResearchGate. (n.d.). (PDF) Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. [Link]
Sources
- 1. The Magic of Bicelles Lights Up Membrane Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicelle samples for solid-state NMR of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Crystallization of Membrane Proteins Using the Lipidic Bicelle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. avantiresearch.com [avantiresearch.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reinvestigation by Phosphorus NMR of Lipid Distribution in Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Topic: Lipid Film Hydration Method for Creating DMPC-d54 Multilamellar Vesicles
An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the preparation of multilamellar vesicles (MLVs) composed of deuterated 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54) using the lipid film hydration technique. This foundational method is widely employed in membrane biophysics, drug delivery systems, and materials science. We delve into the core scientific principles governing lipid self-assembly, provide a detailed, step-by-step protocol with explanations for each critical stage, and discuss essential characterization techniques. The specific use of DMPC-d54 is highlighted for its utility in neutron scattering studies, which leverage deuterium's unique scattering properties to probe membrane structure and dynamics with high precision.
Foundational Principles
The Essence of Lipid Self-Assembly
Phospholipids, such as DMPC, are amphipathic molecules possessing a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail. When a dried lipid film is introduced to an aqueous environment, these molecules spontaneously arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water.[1][2] This fundamental driving force leads to the formation of a stable bilayer structure, the basic building block of liposomes. In the lipid film hydration method, as the aqueous buffer permeates the dried lipid layers, the sheets of bilayers swell, detach from the surface, and fold upon themselves to form concentric, onion-like structures known as multilamellar vesicles (MLVs).[3]
The Significance of DMPC and its Phase Transition (Tm)
DMPC is a saturated phospholipid frequently used in membrane models due to its well-defined physical properties. A critical parameter is its main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ) to a disordered, fluid liquid-crystalline phase (Lα).[4][5][6] For DMPC, this transition occurs at approximately 24°C.[7][8] The successful hydration of the lipid film and the formation of vesicles is critically dependent on performing the hydration step at a temperature above the Tm, where the lipid chains are mobile and can readily rearrange into curved bilayer structures.[9]
The Advantage of Deuteration: DMPC-d54
The use of chain-deuterated DMPC (DMPC-d54), where hydrogen atoms in the acyl chains are replaced with deuterium, is particularly advantageous for biophysical studies using neutron scattering techniques like Small-Angle Neutron Scattering (SANS).[10][11] Hydrogen and deuterium have significantly different neutron scattering lengths, allowing for "contrast matching." This enables researchers to selectively highlight or obscure different components within a complex system (e.g., making the lipid bilayer effectively "invisible" to neutrons to study an embedded protein), providing unparalleled detail on membrane structure and molecular interactions.[12][13]
Experimental Workflow and Protocol
The following protocol details the preparation of DMPC-d54 MLVs via the lipid film hydration method. The entire process is visualized in the workflow diagram below.
Sources
- 1. Relevance of multilamellar and multicompartmental vesicles in biological fluids: understanding the significance of proportional variations and disease correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Characterization of Vesicles and Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermotropic phase transition in soluble nanoscale lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [apo.ansto.gov.au]
- 13. Deuterium magnetic resonance: theory and application to lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Calculating the correct concentration of DMPC-d54 for spiking biological samples.
Application Note: A Senior Scientist's Guide to Quantitative Lipidomics
Topic: Calculating and Implementing the Correct Concentration of DMPC-d54 for Spiking Biological Samples
Foundational Principle: The Imperative of the Internal Standard
In the landscape of quantitative mass spectrometry (MS), particularly in the complex field of lipidomics, the pursuit of accuracy is paramount. Biological matrices are inherently variable, and the multi-step workflows of sample preparation—from extraction and phase separation to dry-down and reconstitution—introduce potential sources of error at every stage.[1][2] An internal standard (IS) is the linchpin of a robust quantitative method, a known quantity of a reference compound added to samples to correct for analytical variability and ensure data integrity.[3][4][5]
The "gold standard" for this correction is the use of a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS, such as 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54), is the ideal proxy for the analyte of interest. It is chemically and physically identical to its endogenous, non-labeled counterpart (DMPC), ensuring it behaves similarly during extraction, chromatography, and ionization.[6][7] However, its increased mass due to deuterium incorporation allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte signal to the IS signal, variations in sample loss, injection volume, and matrix-induced ion suppression or enhancement are effectively normalized.[8]
This guide provides the foundational logic and actionable protocols for the precise use of DMPC-d54, empowering researchers to move beyond mere estimation to achieve accurate, reproducible quantification of phosphatidylcholines.
DMPC-d54: Physicochemical Profile
Understanding the fundamental properties of your standard is the first step toward its effective implementation. DMPC-d54 is a deuterated form of DMPC, a saturated 14-carbon phosphatidylcholine.
| Property | Value | Source |
| Full Chemical Name | This compound | [9][10] |
| Molecular Formula | C₃₆H₁₈D₅₄NO₈P | [9][11] |
| Molecular Weight | 732.27 g/mol | [9][10][11] |
| CAS Number | 78415-49-3 | [9][10] |
| Purity | Typically >99% (TLC) | [9][11] |
| Supplied Form | Lyophilized powder or in chloroform solution | [9][11] |
| Storage Temperature | -20°C | [9][10][11] |
| Solubility | Soluble in ethanol and Chloroform:Methanol mixtures. | [12] |
Note: Deuterated fatty acids may experience some exchange of deuteriums on the alpha-carbon position, resulting in a mixture of fully and partially deuterated compounds at that specific location.[9][11] Always refer to the Certificate of Analysis provided by the manufacturer for lot-specific purity and concentration.
Protocol I: Preparation of a High-Concentration Primary Stock Solution
The primary stock solution is the cornerstone of your quantitative experiments. Its concentration must be known with the highest possible accuracy. It is strongly recommended to purchase DMPC-d54 as a powder to avoid uncertainty associated with solvent evaporation in pre-dissolved standards.
Objective: To prepare a 1 mg/mL primary stock solution of DMPC-d54.
Materials:
-
DMPC-d54, lyophilized powder (e.g., from Avanti Polar Lipids)[11]
-
High-purity chloroform (HPLC or MS-grade)
-
High-purity methanol (HPLC or MS-grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Gas-tight glass syringe (e.g., Hamilton syringe)
-
Amber glass screw-cap vials with PTFE-lined septa
Methodology:
-
Equilibration: Allow the sealed vial of DMPC-d54 powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric water onto the hygroscopic lipid powder.
-
Weighing: Accurately weigh a precise amount of DMPC-d54 powder (e.g., 5.00 mg) directly into a tared Class A volumetric flask (e.g., 5 mL). Perform this step in a fume hood.
-
Solubilization: Prepare a solvent mixture of Chloroform:Methanol (2:1, v/v). Add a small amount of the solvent to the flask to dissolve the lipid. Gently swirl the flask until the powder is fully dissolved.
-
Bringing to Volume: Once dissolved, carefully add the Chloroform:Methanol solvent to the calibration mark on the volumetric flask. Use a glass pipette for the final addition to ensure accuracy.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting & Storage: Immediately aliquot the primary stock solution into smaller-volume amber glass vials. This minimizes the number of freeze-thaw cycles the main stock undergoes. Store all aliquots at -20°C.
Calculation:
-
Concentration (mg/mL) = Mass of DMPC-d54 (mg) / Volume of Flask (mL)
-
Example: 5.00 mg / 5.00 mL = 1.00 mg/mL
Causality: Using a 2:1 chloroform:methanol mixture ensures robust solubilization of the amphipathic DMPC-d54 molecule.[13] Storing in amber glass vials protects the lipid from potential photodegradation, and PTFE-lined caps prevent solvent evaporation and contamination.
Caption: Workflow for preparing the DMPC-d54 primary stock solution.
Protocol II: Crafting the Working Internal Standard (IS) Solution
Repeatedly accessing the primary stock is poor practice. A working solution is prepared at a lower concentration in a solvent that is compatible with your biological sample and extraction method.
Objective: To prepare a 10 µg/mL working IS solution from the 1 mg/mL primary stock.
Methodology:
-
Thaw: Retrieve one aliquot of the 1 mg/mL primary stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation (C₁V₁ = C₂V₂):
-
C₁ (Initial Concentration) = 1 mg/mL = 1000 µg/mL
-
C₂ (Final Concentration) = 10 µg/mL
-
V₂ (Final Volume) = 1000 µL (1 mL)
-
V₁ (Initial Volume) = (C₂ * V₂) / C₁ = (10 µg/mL * 1000 µL) / 1000 µg/mL = 10 µL
-
-
Execution: Using a calibrated pipette, transfer 990 µL of your chosen solvent (e.g., isopropanol, which is commonly used in lipid extraction) into a clean glass vial.
-
Addition: Using a gas-tight syringe for accuracy with organic solvents, carefully withdraw 10 µL of the thawed primary stock solution and dispense it into the 990 µL of solvent.
-
Homogenization: Cap the vial and vortex for 30 seconds to ensure complete mixing.
-
Storage: This working solution should be stored at -20°C and can be used for daily experiments. It is advisable to prepare fresh working solutions weekly or bi-weekly depending on usage.
| Parameter | Primary Stock | Working Solution A | Working Solution B |
| Concentration | 1000 µg/mL | 100 µg/mL | 10 µg/mL |
| Dilution Factor | - | 1:10 | 1:100 |
| Volume from Stock | - | 100 µL | 10 µL |
| Final Volume | - | 1 mL | 1 mL |
| Solvent | Chloroform:Methanol (2:1) | Isopropanol | Isopropanol |
Causality: Creating a working solution in a less volatile and less aggressive solvent like isopropanol improves handling safety and is often more compatible with initial steps of common "single-phase" extraction protocols like the Matyash method.
The Core Calculation: Determining the Optimal Spiking Amount
This is the most critical calculation. The goal is to add an amount of DMPC-d54 that results in a final on-column concentration comparable to the endogenous DMPC you expect to measure and well within the linear dynamic range of your mass spectrometer.
Guiding Principles:
-
Analyte-to-IS Ratio: The ideal analyte-to-IS peak area ratio is between 0.1 and 10. This ensures both peaks are well-defined and quantifiable.
-
Instrument Sensitivity: The final concentration of the IS in the injection vial must be significantly above the instrument's limit of quantification (LOQ), typically 10-50 times higher.
-
Matrix Considerations: The concentration of endogenous lipids varies dramatically between sample types.
Worked Example: Spiking Human Plasma
-
Assumptions:
-
Sample Volume: 50 µL of human plasma.
-
Expected Endogenous DMPC: ~20 µM in plasma.
-
Lipid Extraction: A protein precipitation/liquid-liquid extraction method.
-
Final Reconstitution Volume: 100 µL.
-
Working IS Solution: 10 µg/mL DMPC-d54.
-
Step-by-Step Calculation:
-
Calculate Molar Concentration of Working IS:
-
MW of DMPC-d54 = 732.27 g/mol (or µg/µmol)
-
Concentration = 10 µg/mL = 10,000 µg/L
-
Molar Concentration = (10,000 µg/L) / (732.27 µg/µmol) = 13.66 µmol/L (µM)
-
-
Determine Target IS Concentration in Final Vial:
-
Aim for a concentration in the same order of magnitude as the expected endogenous analyte. A good starting point is 5 µM . This is within the expected range and high enough for robust detection.
-
-
Calculate Total Moles of IS Needed in the Final Vial:
-
Moles = Concentration × Volume
-
Moles = 5 µmol/L × 0.0001 L (100 µL) = 0.0005 µmoles (or 0.5 nanomoles)
-
-
Calculate the Volume of Working IS to Spike:
-
Volume = Moles / Concentration
-
Volume = 0.0005 µmol / 13.66 µmol/L = 0.0000366 L
-
Volume in µL = 0.0000366 L × 1,000,000 µL/L = 36.6 µL
-
Practical Adjustment: Spiking 36.6 µL is impractical. It is better to adjust the working solution concentration or the spiking volume. A common practice is to use a standard, small spiking volume (e.g., 10 µL or 20 µL) to minimize variability.
Revised Approach (using a 10 µL spike):
-
Objective: Add 0.5 nmol of IS using a 10 µL spike. What concentration should the working solution be?
-
Required Concentration = Moles / Volume = 0.5 nmol / 10 µL = 0.05 nmol/µL = 50 µM
-
To make a 50 µM working solution:
-
50 µM = 50 µmol/L
-
Concentration (µg/L) = 50 µmol/L * 732.27 µg/µmol = 36,614 µg/L = 36.6 µg/mL
-
This iterative logic allows you to design a robust protocol with practical, reproducible steps.
Recommended Starting Spiking Concentrations (per sample):
| Biological Matrix | Typical Sample Amount | Recommended IS Amount (Absolute) |
| Human Plasma/Serum | 50 - 100 µL | 0.5 - 2 nanomoles |
| Cultured Cells (e.g., HeLa) | 1 - 2 million cells | 0.2 - 1 nanomoles |
| Tissue Homogenate | 10 - 20 mg (wet weight) | 0.5 - 5 nanomoles |
Protocol III: The Spiking Event & Extraction Workflow
The timing of the spike is non-negotiable for accurate quantification. The internal standard must be added at the earliest possible stage , before any disruptive solvents or extraction steps are introduced.[3][14] This ensures the IS experiences the exact same physical and chemical environment as the endogenous analyte, thereby accounting for any losses during the entire sample preparation process.
Methodology:
-
Sample Aliquoting: Thaw your biological samples (e.g., plasma) on ice. Aliquot the desired volume (e.g., 50 µL) into a clean glass tube.
-
The Spiking Event: Add the calculated volume of your DMPC-d54 working solution (e.g., 10 µL of 50 µM stock) directly to the plasma.
-
Vortex: Briefly vortex the tube for 5-10 seconds to ensure the IS is thoroughly mixed with the sample matrix.
-
Initiate Extraction: Immediately proceed with your lipid extraction protocol. For example, add the first extraction solvent (e.g., isopropanol or methanol) as dictated by your chosen method (e.g., Folch, Bligh-Dyer, Matyash).[13][15]
Caption: The complete lipidomics workflow, highlighting the critical initial spiking step.
Trustworthiness: A Self-Validating System
A protocol is only trustworthy if it includes checks and balances. Your internal standard is not just a correction factor; it is a powerful diagnostic tool.
-
Monitor the IS Peak Area: In a well-controlled experiment, the absolute peak area of DMPC-d54 should be reasonably consistent across all samples in an analytical batch (e.g., coefficient of variation <%25).[16] A sample showing a dramatically lower IS signal (e.g., >3 standard deviations from the mean) may indicate a failed extraction or severe, sample-specific matrix suppression, and its quantitative data should be treated with caution.
-
Evaluate Matrix Effects: To formally assess the impact of your matrix, prepare two sample sets.[6]
-
Set A (Neat Solution): Spike the DMPC-d54 working solution into your final injection solvent.
-
Set B (Post-Extraction Spike): Perform a full lipid extraction on a blank matrix sample (containing no IS). After the dry-down step, reconstitute the extract and then spike in the same amount of DMPC-d54 as in Set A.
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. A robust method will have an MF close to 1, and the SIL-IS should effectively correct for this.[17]
-
-
Confirm Linearity: Prepare a calibration curve by spiking known amounts of a non-deuterated DMPC standard into your blank biological matrix (which already contains the fixed amount of DMPC-d54). The ratio of DMPC/DMPC-d54 should be linear across the expected concentration range of your samples.
By implementing these quality control measures, you build a self-validating system that ensures the final calculated concentrations are not just numbers, but accurate reflections of the biological reality.
References
- Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research. [Link]
- Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. PubMed. [Link]
- Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC. [Link]
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
- UC Davis - Metabolomics: Sample preparation for Lipidomics. Protocols.io. [Link]
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. [Link]
- Sample Prep for Lipidomic Mass Spec. Biocompare. [Link]
- 14:0 PC-d54 Product Inform
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomics. [Link]
- Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. MDPI. [Link]
- A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies.
- Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]
- Bicelle Preper
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
- Spiking and homogenization of biological matrices for production of reference materials using cryogenic processes. PMC. [Link]
- High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evalu
- Solubilization of DMPC-d54 and DMPG-d54 vesicles with octylglucoside and sodium dodecyl sulfate studied by FT-IR spectroscopy. RSC Publishing. [Link]
- The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
- Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy.
- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect.
Sources
- 1. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 14:0 PC-d54 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 10. DMPC-d54 | FB Reagents [fbreagents.com]
- 11. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. biocompare.com [biocompare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quantitative Lipidomics: A High-Fidelity Workflow Using Deuterated Internal Standards
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The accurate quantification of lipid species is fundamental to understanding cellular metabolism, identifying disease biomarkers, and advancing drug development. However, the inherent complexity of the lipidome presents significant analytical challenges, including extraction inefficiency, matrix effects, and instrumental variability. This guide details a robust experimental workflow for quantitative lipidomics that leverages stable isotope dilution mass spectrometry. By incorporating deuterated lipids as internal standards at the earliest stage of sample preparation, this methodology provides a self-validating system that corrects for analytical variance, ensuring the highest degree of accuracy and reproducibility. We provide field-proven protocols for lipid extraction, LC-MS/MS analysis, and data processing, explaining the scientific rationale behind each critical step to empower researchers to generate high-fidelity quantitative data.
The Principle: Stable Isotope Dilution as the Cornerstone of Accuracy
The fundamental role of an internal standard (IS) in mass spectrometry is to correct for variations inherent in the analytical workflow, from sample extraction to final detection[1]. An ideal internal standard should perfectly mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by sources of error like sample loss during preparation or ionization suppression in the mass spectrometer[1][2].
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated lipids, are widely regarded as the "gold standard" for quantitative mass spectrometry[1][2]. The principle of stable isotope dilution is elegantly simple:
-
A known quantity of a deuterated (heavy) version of the target lipid is added ("spiked") into the sample at the very beginning of the workflow.
-
This deuterated standard, being chemically and physically almost identical to its endogenous (light) counterpart, experiences the same loss during extraction and the same ionization efficiency in the mass spectrometer.
-
The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) lipids due to their mass difference.
-
By measuring the peak area ratio of the endogenous lipid to the deuterated standard, one can accurately calculate the initial concentration of the endogenous lipid, as the ratio remains constant regardless of sample loss or matrix effects.
This approach effectively cancels out most sources of analytical error, providing a robust and reliable quantification strategy[3][4].
Experimental Workflow: From Sample to Quantified Data
The entire process can be visualized as a sequential workflow, beginning with sample preparation and culminating in data analysis. Each step is critical for maintaining the integrity of the quantitative data.
Figure 1: High-level overview of the quantitative lipidomics workflow.
Detailed Protocols and Methodologies
Consistent and detailed protocols are essential for generating reproducible lipidomics data. The following sections provide step-by-step methodologies for the key stages of the workflow.
Materials and Reagents
-
Solvents: LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
-
Internal Standards: A commercially available deuterated lipid mixture is highly recommended. Examples include Avanti® Polar Lipids SPLASH® LIPIDOMIX® or SCIEX Lipidyzer™ Internal Standards Kits, which cover multiple lipid classes[2][5][6].
-
Glassware: Use solvent-rinsed glass tubes (e.g., borosilicate) to prevent lipid contamination from plastics.
-
Sample Matrix: e.g., Human plasma, cell pellets, tissue homogenates.
-
Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator.
Protocol: Lipid Extraction using the Bligh-Dyer Method
The Bligh-Dyer method is a robust technique for extracting total lipids from samples with high water content[7][8]. It relies on creating a single-phase chloroform/methanol/water system to thoroughly extract lipids, followed by a phase separation to isolate them[7].
Protocol for 100 µL Plasma Sample:
-
Sample Aliquoting: In a 2 mL glass centrifuge tube, aliquot 100 µL of plasma. Place the tube on ice.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the deuterated internal standard mixture directly to the plasma.
-
Causality: This is the most critical step. Adding the IS at the beginning ensures it undergoes the exact same extraction and analysis process as the endogenous lipids, which is the basis for accurate correction[2].
-
-
Monophasic Extraction: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Induce Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of LC-MS grade water and vortex for another minute[7].
-
Causality: Adjusting the solvent ratios breaks the monophasic system, leading to the formation of two distinct layers: a lower chloroform phase containing the lipids and an upper aqueous phase[7].
-
-
Centrifugation: Centrifuge the sample at 2,000-3,000 x g for 10 minutes at 4°C to achieve a clean separation of the layers. You will observe a lower organic phase, an upper aqueous phase, and a disc of precipitated protein at the interface.
-
Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower chloroform phase. Transfer it to a new clean glass tube.
-
Expert Tip: Apply gentle positive pressure (bubbling) while passing the pipette through the upper phase to prevent its entry into the pipette[9]. Avoid collecting the protein interface.
-
-
Solvent Evaporation: Dry the collected chloroform phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Storage: Once completely dry, the lipid extract can be stored at -80°C until analysis.
Protocol: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity needed for accurate lipid quantification[10]. A targeted approach using Multiple Reaction Monitoring (MRM) is standard for this application, where a specific precursor ion is selected and a specific fragment ion is monitored for both the endogenous lipid and its deuterated standard.
Typical LC-MS/MS Parameters:
-
Sample Reconstitution: Reconstitute the dried lipid extract in 100-200 µL of a suitable LC-MS grade solvent, such as a 90:10 isopropanol:acetonitrile mixture. Vortex thoroughly to ensure all lipids are redissolved.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 100 mm length, 2.1 mm internal diameter, <2 µm particle size)[11].
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid[1].
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[1].
-
Flow Rate: 0.3-0.5 mL/min[1].
-
Column Temperature: 55°C for reproducible retention times[1].
-
Gradient: A typical run involves starting at a low percentage of mobile phase B, then gradually increasing the concentration of B to elute the more hydrophobic lipids over a 15-20 minute gradient.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), often operated in both positive and negative modes (polarity switching) to detect different lipid classes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Pre-defined MRM transitions for each target lipid and its corresponding deuterated internal standard must be programmed into the acquisition method.
-
Example MRM Pair:
-
Endogenous PC(16:0/18:1): Q1 (Precursor) m/z 760.6 → Q3 (Fragment) m/z 184.1
-
Deuterated PC(16:0/18:1)-d9 IS: Q1 (Precursor) m/z 769.6 → Q3 (Fragment) m/z 184.1
-
-
Data Processing and Quantification
The final step is to process the raw LC-MS/MS data to calculate the concentration of each lipid species.
-
Peak Integration: Integrate the chromatographic peak areas for each endogenous lipid (AreaAnalyte) and its corresponding deuterated internal standard (AreaIS).
-
Calculate Response Ratio: Determine the ratio of the analyte peak area to the internal standard peak area.
-
Response Ratio = (AreaAnalyte / AreaIS)
-
-
Quantification: Use a calibration curve to determine the absolute concentration. The curve is generated by analyzing a series of standards with known concentrations of the analyte spiked with a constant amount of the internal standard. The Response Ratio is plotted against the concentration. The concentration of the unknown sample is then calculated from its Response Ratio using the regression equation from the calibration curve.
Sample Data Presentation
Quantitative results should be presented clearly. The table below illustrates a typical format for reporting final concentrations.
| Lipid Species | Endogenous Peak Area (Analyte) | Deuterated IS Peak Area (IS) | Response Ratio (Analyte/IS) | Concentration (µM) |
| PC(16:0/18:1) | 1,520,000 | 780,000 | 1.95 | 24.5 |
| CE(18:2) | 850,000 | 410,000 | 2.07 | 55.1 |
| TG(16:0/18:1/18:2) | 2,100,000 | 950,000 | 2.21 | 48.2 |
| SM(d18:1/16:0) | 640,000 | 330,000 | 1.94 | 15.8 |
Conclusion
The use of deuterated internal standards is the cornerstone of a robust and accurate quantitative lipidomics workflow. By correcting for inevitable variations in sample handling, extraction efficiency, and instrument response, this stable isotope dilution strategy ensures high data fidelity. The detailed protocols provided herein offer a field-proven framework for researchers in basic science and drug development to confidently quantify lipids, enabling deeper insights into their critical roles in health and disease.
References
- Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method | PDF | Mass Spectrometry.
- Unknown. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer.
- Unknown. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer.
- Cyberlipid. (n.d.). Liquid samples (bligh and dyer).
- Mtoz Biolabs. (n.d.). How Are Lipids Extracted and Exosomes Isolated in Lipidomics Research?.
- Giera, M., & Newman, J. W. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 79.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- National Institutes of Health. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies.
- Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812-1824.
- Slideshare. (n.d.). Lipid extraction by folch method.
- National Institutes of Health. (n.d.). Applications of Mass Spectrometry to Lipids and Membranes.
- National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies.
- Journal of Visualized Experiments. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis.
- Gethings, L. A., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research, 22(4), 1277-1287.
- ACS Publications. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry.
- Avanti Research. (n.d.). Deuterated Phospholipids.
- Trötzmüller, M., et al. (2020). A combined flow injection/reversed phase chromatography – high resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C- internal standards. bioRxiv.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- SCIEX. (n.d.). Lipidyzer™ Platform Kits - Accurate Quantitative Lipidomics.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- SCIEX. (n.d.). Introducing New Solutions for Next-Generation Lipidomics.
- SCIEX. (n.d.). The Lipidyzer Platform - complete solution for Lipidomics Research.
- eScholarship.org. (n.d.). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics.
- National Institutes of Health. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity.
- Avanti Research. (n.d.). Deuterated Sphingolipids.
- ResearchGate. (n.d.). A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies.
- ResearchGate. (n.d.). Quantification of lipids in egg PG using a deuterated standard lipid.
- Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117812.
- National Institutes of Health. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values.
- SCIEX. (n.d.). Comprehensive Targeted Method for Global Lipidomics Analysis.
- LCGC International. (2021). Untargeted LC–MS Lipidomics with Data Independent Acquisition using Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra.
- LabX.com. (n.d.). Lipidyzer Platform from SCIEX.
- LCGC International. (2017). The Role of LC–MS in Lipidomics.
- EUNCL. (2017). Measuring Lipid Composition – LC-MS/MS.
- LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
- National Institutes of Health. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Lipidyzer™ Platform Kits [sciex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Introduction: The Power of Isotopic Labeling in Membrane Biophysics
An In-Depth Technical Guide to DMPC-d54: Applications and Protocols for Studying Lipid-Protein Interactions
The intricate dance between lipids and proteins within the cell membrane governs a vast array of biological processes, from signal transduction to molecular transport. Understanding these interactions at a molecular level is paramount for fundamental research and is a cornerstone of modern drug development. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated 14-carbon phospholipid widely used to create model membranes due to its well-characterized physical properties and phase behavior.[1][2]
To dissect the specific contributions of the lipid environment, researchers require tools that can distinguish the lipid molecules from the protein they envelop. This is where isotopic labeling becomes an indispensable strategy. DMPC-d54 , in which the 54 hydrogen atoms on the two myristoyl acyl chains are replaced with deuterium (²H), is a powerful probe for this purpose.[3][4] The significant difference in the physical properties of hydrogen (¹H) and deuterium (²H) nuclei provides a unique "contrast" that can be exploited by sophisticated biophysical techniques. Because the substitution of hydrogen with deuterium results in only minor alterations to the physical properties of the lipids, DMPC-d54 serves as an excellent mimic of its protiated counterpart.[5][6]
This guide provides a detailed overview and field-proven protocols for leveraging DMPC-d54 in three primary analytical domains: Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy, Neutron Scattering, and Mass Spectrometry.
Part 1: Elucidating Lipid Order and Dynamics with Solid-State NMR Spectroscopy
Solid-state NMR (SSNMR) is a premier, non-destructive technique for investigating the structure and dynamics of molecules in non-crystalline, biologically relevant states, such as lipid bilayers.[7]
Core Principle: Deuterium (²H) NMR and the Quadrupolar Splitting
The deuterium nucleus possesses a quadrupole moment, making it exquisitely sensitive to its local electronic environment. In an anisotropic setting like a lipid membrane, the interaction of this quadrupole with the local electric field gradient results in a characteristic "Pake doublet" in the ²H NMR spectrum. The separation between the two peaks of this doublet is known as the quadrupolar splitting (ΔνQ).
This splitting is directly proportional to the orientational order parameter (S_CD_), which quantifies the motional restriction of the carbon-deuterium (C-D) bond relative to the external magnetic field. A larger splitting indicates a more ordered, motionally restricted state, while a smaller splitting signifies a more disordered, fluid state. By using DMPC-d54, where every C-D bond on the acyl chains is a probe, one can build a detailed, position-specific map of lipid order from the headgroup down to the terminal methyl group.[8][9]
Application: Probing the Protein's Footprint on the Membrane
When a membrane protein is reconstituted into a DMPC-d54 bilayer, it perturbs the surrounding lipids. ²H SSNMR can precisely measure this perturbation.[7]
-
Identifying Boundary Lipids: Lipids in direct contact with the protein's transmembrane surface (termed "annular" or "boundary" lipids) are motionally restricted compared to the "bulk" lipids further away. This results in a distinct spectral component corresponding to the boundary lipids, often observable as a broadening of the overall spectrum or, in some cases, a separate, more ordered signal.[10][11][12]
-
Quantifying Perturbations: By comparing the order parameter profiles of pure DMPC-d54 with the protein-containing sample, researchers can quantify the magnitude and depth of the protein's influence on the bilayer.[9]
-
Analyzing Phase Behavior: The presence of a protein can alter the gel-to-liquid crystalline phase transition temperature (Tm) of the DMPC bilayer (Tm ≈ 23°C).[1][10] ²H SSNMR can monitor this transition, revealing how the protein stabilizes or destabilizes the surrounding lipid phases.[10]
Experimental Workflow & Protocols
Protocol 1: Preparation of DMPC-d54/Protein Multilamellar Vesicles (MLVs)
-
Stock Solutions: Prepare a stock solution of your purified membrane protein in a suitable buffer. Prepare a separate stock solution of DMPC-d54 in chloroform or a chloroform/methanol mixture (e.g., at 10 mg/mL).
-
Mixing: In a round-bottom flask, combine the DMPC-d54 solution with the membrane protein at the desired lipid-to-protein molar ratio (LPR). If the protein is not soluble in organic solvent, it will be introduced during the hydration step.
-
Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the wall. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the appropriate buffer (e.g., phosphate buffer) to the dry film to achieve the desired final lipid concentration (typically 20-50% w/w). If the protein was not added in step 2, use the protein stock solution for hydration. Vortex gently to resuspend the film, creating MLVs.
-
Homogenization: Subject the sample to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (~40°C). This process reduces inter-lamellar spacing and creates more uniform vesicles.
-
Sample Packing: Carefully transfer the hydrated MLV paste into a solid-state NMR rotor (e.g., 4mm ZrO₂) using a spatula or specialized packing tool, ensuring no air bubbles are trapped.
Protocol 2: ²H SSNMR Data Acquisition and Analysis
-
Spectrometer Setup: Place the rotor in the SSNMR probe. Tune the probe to the deuterium frequency for the given magnetic field strength.
-
Acquisition: Acquire ²H NMR spectra using a quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the rapidly decaying signal from the broad powder pattern.
-
Temperature Control: Record spectra at a temperature above the DMPC phase transition (e.g., 30°C) to ensure a fluid bilayer state. Additional spectra can be recorded at various temperatures to study the phase transition.
-
Data Processing: The raw time-domain signal (FID) is Fourier transformed to yield the frequency-domain spectrum. A 'de-Pake-ing' algorithm can be applied to transform the powder pattern into a more easily interpretable spectrum of a single bilayer orientation.[13]
-
Analysis: Measure the quadrupolar splittings (ΔνQ) for each resolved C-D bond position. Calculate the order parameter using the formula: S_CD_ = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz). Compare the S_CD_ profile of the DMPC-d54/protein sample to that of a pure DMPC-d54 control.
| Carbon Position | Typical S_CD_ (Pure DMPC-d54 at 30°C) | Hypothetical S_CD_ (+ Protein) | Interpretation |
| C2 | 0.20 | 0.22 | Slight ordering near headgroup |
| C3-C8 (Plateau) | 0.21 | 0.25 | Significant ordering effect in the upper chain region |
| C12 | 0.15 | 0.17 | Moderate ordering extends down the chain |
| C14 (Methyl) | 0.04 | 0.05 | Minimal effect in the disordered bilayer center |
Part 2: Visualizing Protein-Lipid Complexes with Neutron Scattering
Neutron scattering is a powerful technique for determining the structure of large, complex, and dynamic molecular assemblies. Its utility in studying lipid-protein systems stems from the profound difference in neutron scattering length density (SLD) between hydrogen and deuterium.[5][6]
Core Principle: Contrast Matching
By strategically mixing hydrogenated (protiated) and deuterated components, one can make parts of a complex "invisible" to neutrons. This is achieved by adjusting the D₂O/H₂O ratio of the solvent to match the SLD of a specific component (e.g., the lipid). When the SLD of the solvent matches the SLD of the DMPC-d54 lipids, the lipids will not contribute to the scattering signal, and the resulting Small-Angle Neutron Scattering (SANS) pattern will be dominated by the protein alone.[14]
Application: Defining Protein Structure in a Native-like Environment
-
Determining Protein Shape and Size: By contrast-matching the DMPC-d54 bilayer (often in nanodiscs for a monodisperse sample), SANS can be used to determine the radius of gyration (Rg) and overall shape of the membrane protein as it sits within the lipid environment.[14]
-
Probing Lipid Dynamics: Quasi-Elastic Neutron Scattering (QENS) measures the energy transfer between neutrons and the sample, providing information on molecular motions on the pico- to nanosecond timescale. Using DMPC-d54 allows for the isolation of the dynamic behavior of water or the protein by minimizing the signal from the lipid acyl chains.[5][6][15]
-
Mapping Membrane Structure: Using different contrast schemes (e.g., protiated protein in DMPC-d54/D₂O vs. protiated protein in protiated DMPC/D₂O) allows researchers to model the entire complex, including the thickness of the bilayer and the depth of protein insertion.[6]
Experimental Workflow & Protocols
Protocol 3: Preparation of Protein-Loaded DMPC-d54 Nanodiscs for SANS
This protocol is adapted for Membrane Scaffold Proteins (MSPs), which are commonly used to form nanodiscs.[16]
-
Lipid Film Preparation: Prepare a thin film of DMPC-d54 as described in Protocol 1, Step 3.
-
Solubilization: Resuspend the DMPC-d54 film in a buffer containing a detergent (e.g., sodium cholate) and the appropriate MSP (e.g., MSP1E3D1) at a specific molar ratio (e.g., 160:1 DMPC:MSP).[16] Also add the membrane protein of interest at a ratio of 1-2 proteins per nanodisc. Incubate until the solution is clear.
-
Detergent Removal: Add adsorbent beads (e.g., Bio-Beads) to the mixture and incubate for several hours or overnight at a temperature near the DMPC phase transition to initiate nanodisc self-assembly.
-
Purification: Remove the beads and purify the assembled nanodiscs from empty nanodiscs and unincorporated protein using size-exclusion chromatography (SEC).
-
Buffer Exchange: Exchange the purified nanodiscs into the final buffer for the SANS experiment. To make the DMPC-d54 "invisible," this buffer should be 100% D₂O.
| Component | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | Contrast Matching Condition |
| H₂O | -0.56 | - |
| D₂O | 6.36 | - |
| Protiated Protein | ~2.2 | Buffer with ~38% D₂O |
| DMPC-d54 | ~6.5 | Buffer with ~100% D₂O |
| Protiated DMPC | ~ -0.3 | Buffer with ~5% D₂O |
Part 3: Quantitative Analysis with Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). In lipidomics, MS is the primary tool for comprehensive lipid profiling.[17]
Core Principle: Isotope Dilution
The core application for DMPC-d54 in MS is as an internal standard for absolute quantification. Because DMPC-d54 is chemically identical to its protiated counterpart but has a distinct, higher mass, it can be added to a sample in a known amount at the very beginning of the sample preparation process.[4] Any sample loss during extraction or processing will affect both the analyte (endogenous DMPC) and the standard (DMPC-d54) equally. By comparing the final signal intensity of the analyte to the standard, one can calculate the precise absolute amount of the analyte in the original sample.
Application: Quantifying Lipid Changes in Protein Interactions
While SSNMR and neutron scattering probe the structural consequences of lipid-protein interactions, MS can probe the compositional consequences. For example, if a protein's function involves modifying, transporting, or binding specific lipids, MS with DMPC-d54 as an internal standard can be used to:
-
Quantify Lipid Consumption/Production: In enzymatic assays where DMPC is a substrate, DMPC-d54 can be used to precisely measure reaction rates.
-
Measure Lipid Binding Stoichiometry: By analyzing the lipid content of a purified protein-lipid complex relative to a known amount of added DMPC-d54 standard, one can determine how many lipid molecules are tightly bound.
-
Profile Cellular Lipid Changes: In cell-based experiments, DMPC-d54 can serve as a robust standard to measure how the overexpression or activation of a specific membrane protein alters the cellular levels of DMPC and other lipids.
Experimental Workflow & Protocols
Protocol 4: Lipid Extraction and Quantification using DMPC-d54 Internal Standard
This protocol describes a modified Bligh-Dyer extraction.[18]
-
Sample Preparation: Start with a defined volume or cell number of your sample in an aqueous buffer (e.g., 1 mL).
-
Standard Spiking: Add a precise, known amount of DMPC-d54 from a stock solution directly to the sample. This step is critical and must be done before any extraction steps.
-
Single-Phase Mixture: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously to create a single-phase solution and allow lipids to dissolve.
-
Phase Separation: Add 1.25 mL of chloroform and vortex. Then add 1.25 mL of water and vortex again. This will result in a final solvent ratio of 2:2:1.8 chloroform:methanol:water.
-
Extraction: Centrifuge the sample (e.g., at 1000 x g for 5 minutes) to separate the phases. The lipids will be in the lower, organic (chloroform) phase.
-
Collection: Carefully collect the lower organic phase using a glass pipette, avoiding the protein interface.
-
Analysis: Dry the collected organic phase under nitrogen and reconstitute in a suitable solvent for MS analysis (e.g., methanol). Analyze by electrospray ionization (ESI) MS. For phosphatidylcholines (PC), a precursor ion scan for m/z 184.07 (the phosphocholine headgroup fragment) in positive ion mode is highly specific.[18][19]
| Lipid Species | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| DMPC | C₃₆H₇₂NO₈P | 677.50 | 678.51 |
| DMPC-d54 | C₃₆H₁₈D₅₄NO₈P | 731.84 | 732.85 |
Conclusion and Future Perspectives
DMPC-d54 is more than just a deuterated lipid; it is a versatile and powerful tool that unlocks molecular-level insights into the complex world of lipid-protein interactions. By providing a crucial isotopic contrast, it enables researchers to use SSNMR to map the energetic landscape of the bilayer, employ neutron scattering to visualize protein structures in their membrane context, and leverage mass spectrometry for precise quantification of lipid dynamics. These techniques, underpinned by the use of DMPC-d54, are vital in basic membrane biophysics and have direct applications in drug development, where understanding how a therapeutic molecule modulates the interplay between a target protein and its lipid environment can be key to optimizing efficacy and safety.[20][21] The continued development of more sophisticated isotopic labeling patterns and analytical methods will further enhance our ability to unravel the secrets of the cell membrane.
References
- Nakagawa, H., & Umemoto, K. (2023). Neutron scattering studies on dynamics of lipid membranes. The Journal of Chemical Physics, 158(20). [Link]
- Paddy, M. R., Dahlquist, F. W., Davis, J. H., & Bloom, M. (1982). Evidence for protein-associated lipids from deuterium nuclear magnetic resonance studies of rhodopsin-dimyristoylphosphatidylcholine recombinants. Biochemistry, 21(7), 1612-1617. [Link]
- Nakagawa, H., & Umemoto, K. (2023). Neutron scattering studies on dynamics of lipid membranes. AIP Publishing. [Link]
- Heberle, F. A., et al. (2010). Rapid preparation of nanodiscs for biophysical studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(3), 444-450. [Link]
- Hong, M., & Su, Y. (2013). Structure and Dynamics of Membrane Proteins from Solid-State NMR. Annual review of physical chemistry, 64, 21-41. [Link]
- Dahlquist, F. W., Muchmore, D. C., Davis, J. H., & Bloom, M. (1977). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. Proceedings of the National Academy of Sciences, 74(12), 5435-5439. [Link]
- Dahlquist, F. W., Muchmore, D. C., Davis, J. H., & Bloom, M. (1977). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. Proceedings of the National Academy of Sciences of the United States of America, 74(12), 5435–5439. [Link]
- Hong, M. (2009). Membrane Protein Structure and Dynamics from NMR Spectroscopy. Annual Review of Biophysics, 38, 153-174. [Link]
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. Avanti Polar Lipids Product Page. [Link]
- Miao, Y., et al. (2023). Solid-state NMR structure determination of a membrane protein in E. coli cellular inner membrane. Proceedings of the National Academy of Sciences, 120(45), e2308736120. [Link]
- Andreas, L. B., et al. (2016). 4D solid-state NMR for protein structure determination. Physical Chemistry Chemical Physics, 18(46), 31499-31508. [Link]
- Johansen, J. L., et al. (2021). Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases. Frontiers in Molecular Biosciences, 8, 707633. [Link]
- ResearchGate. (n.d.). ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the “de-Pake-ing” processing (red line).
- ResearchGate. (n.d.). Left panel: 31 P static NMR spectra of d54-DMPC multilamellar vesicles...
- Loquet, A. (2018). Database of solid-state NMR protein structures. Loquet Lab. [Link]
- ResearchGate. (n.d.). 2 H NMR spectrum of the DMPC/DMPCd54 liquid crystalline system...
- Nakagawa, H., & Umemoto, K. (2023). Neutron scattering studies on dynamics of lipid membranes.
- Lee, J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11. [Link]
- ResearchGate. (n.d.). 2 H NMR spectrum of A) pure DMPC-d 54 dispersions at 300 K...
- NIH Center for Scientific Review. (n.d.). Drug Discovery and Molecular Pharmacology C (DMPC). NIH. [Link]
- Avanti Polar Lipids. (n.d.).
- Kim, J. Y., et al. (1993). Synthesis and characterization of 1,2-dimyristoylamido-1, 2-deoxyphosphatidylcholine as an artificial boundary lipid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(1), 1-6. [Link]
- Lakey, J. H., & Sljoka, A. (2013). Examining protein-lipid complexes using neutron scattering. Methods in molecular biology, 974, 105-119. [Link]
- ResearchGate. (n.d.). 2 H NMR order parameters of DMPC-d54 multilamellar liposomes...
- ResearchGate. (n.d.). The proposed methodology applied to a sample of a DMPC/DMPCd54 liquid...
- Blume, A., & Hübner, W. (1995). Solubilization of DMPC-d54 and DMPG-d54 vesicles with octylglucoside and sodium dodecyl sulfate studied by FT-IR spectroscopy. Vibrational Spectroscopy, 9(1), 31-40. [Link]
- Jung, E., et al. (2011). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of analytical science and technology, 2(3), 91-101. [Link]
- Slideshare. (n.d.). The use of mass spectrometry in lipidomices.
- Fedoryshchak, R. O., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(9), 2399-2408. [Link]
- Stansfeld, P. J., & Sansom, M. S. (2019). Emerging Diversity in Lipid–Protein Interactions. Accounts of Chemical Research, 52(4), 1039-1047. [Link]
- Kalra, J. (2016). Applications for Drug Development.
Sources
- 1. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. DMPC-d54 | FB Reagents [fbreagents.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Structure and Dynamics of Membrane Proteins from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for protein-associated lipids from deuterium nuclear magnetic resonance studies of rhodopsin-dimyristoylphosphatidylcholine recombinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid preparation of nanodiscs for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uab.edu [uab.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. DMPC | NIH Center for Scientific Review [public.csr.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Formation of High-Quality Supported Lipid Bilayers with DMPC-d54 on Mica Substrates
Introduction: The Power of Model Membranes
Supported lipid bilayers (SLBs) have become an indispensable tool in membrane biophysics, drug discovery, and nanoscience.[1][2][3] By providing a planar, well-defined model of the cell membrane, SLBs allow researchers to investigate a wide range of phenomena, including lipid-protein interactions, membrane dynamics, and the mechanisms of drug action, using an array of surface-sensitive techniques.[3][4] Mica is an exemplary substrate for these studies, particularly for high-resolution imaging techniques like Atomic Force Microscopy (AFM), due to its atomic flatness, optical transparency, and hydrophilic nature.[1][2][3]
This application note provides a comprehensive guide to the preparation and characterization of SLBs using 1,2-dimyristoyl-sn-glycero-3-phosphocholine-d54 (DMPC-d54) on freshly cleaved mica. The use of deuterated lipids, such as DMPC-d54, is particularly advantageous for neutron scattering techniques, which can provide unparalleled detail on membrane structure and dynamics by leveraging the difference in neutron scattering length between hydrogen and deuterium.[5][6][7][8] This protocol is designed for researchers, scientists, and drug development professionals seeking to create robust and reliable model membrane systems.
Principle of the Method: Vesicle Fusion
The formation of an SLB on a hydrophilic substrate like mica is most commonly achieved through the vesicle fusion method.[9][10][11] This process involves three key stages:
-
Vesicle Adsorption: Small unilamellar vesicles (SUVs) in an aqueous buffer are introduced to the mica surface and adsorb.
-
Vesicle Rupture and Fusion: Upon reaching a critical surface concentration, the adsorbed vesicles rupture and fuse with neighboring vesicles. This is an energetically favorable process driven by the high curvature strain of the small vesicles and the hydrophilic interaction with the mica surface.
-
Bilayer Spreading: The fused lipid patches then spread across the surface to form a continuous, planar lipid bilayer.
The success of this method is critically dependent on several factors, including the cleanliness and quality of the mica substrate, the size and uniformity of the lipid vesicles, the lipid composition, buffer conditions (ionic strength and pH), and the temperature.[9]
Materials and Reagents
| Item | Supplier & Catalog No. | Notes |
| DMPC-d54 | Avanti Polar Lipids, Inc. | Store at -20°C. |
| Chloroform | HPLC Grade | Use in a fume hood. |
| Muscovite Mica Sheets | Grade V-1 | --- |
| Ethanol, 200 Proof | --- | For cleaning. |
| Deionized Water | >18 MΩ·cm | --- |
| HEPES Buffer | --- | Or other suitable biological buffer. |
| Sodium Chloride (NaCl) | --- | For adjusting ionic strength. |
| Calcium Chloride (CaCl₂) | --- | Optional, can promote vesicle fusion. |
| Mini-Extruder Set | Avanti Polar Lipids, Inc. | --- |
| Polycarbonate Membranes | 100 nm pore size | For extruder. |
| Glass Vials & Syringes | --- | --- |
| Nitrogen Gas | High purity | For solvent evaporation. |
Experimental Protocols
Part 1: Preparation of DMPC-d54 Small Unilamellar Vesicles (SUVs)
The initial and critical step is the formation of a homogenous population of SUVs. The extrusion method is highly recommended as it produces vesicles with a well-defined and narrow size distribution, which is crucial for uniform SLB formation.[12]
Rationale: The process begins by dissolving the lipid in an organic solvent to ensure a homogenous mixture at the molecular level. The solvent is then removed to form a thin lipid film. Hydration of this film in an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). These large, onion-like structures are then forced through a polycarbonate membrane with a defined pore size (e.g., 100 nm) under high pressure. This process disrupts the MLVs and forces them to reassemble into SUVs with a diameter close to the pore size of the membrane. Performing this process above the lipid's main phase transition temperature (Tₘ) is essential to ensure the lipid is in a fluid state, allowing for efficient vesicle formation and rearrangement.[13]
Step-by-Step Protocol:
-
Lipid Film Preparation: a. Dissolve the DMPC-d54 powder in chloroform to a final concentration of 5-10 mg/mL in a clean glass vial.[14] b. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom and lower walls.[10][14] c. Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10][12]
-
Hydration: a. Hydrate the dry lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-2 mg/mL. b. Vortex the vial vigorously for several minutes until all the lipid film is suspended in the buffer, creating a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with two 100 nm polycarbonate membranes according to the manufacturer's instructions.[12] b. The main phase transition temperature (Tₘ) of DMPC is approximately 24°C.[15][16][17][18] To ensure the lipid is in the fluid phase, pre-heat the extruder assembly and the MLV suspension to a temperature above the Tₘ (e.g., 35-40°C). c. Load the MLV suspension into one of the gas-tight syringes and carefully place it into the extruder. d. Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 21 times).[12] The solution should become translucent, indicating the formation of SUVs. e. The resulting SUV solution can be stored at 4°C for short-term use. For longer storage, it is recommended to keep them above the Tₘ to prevent aggregation or fusion.
Part 3: SLB Formation by Vesicle Fusion
This is the core step where the SUVs self-assemble into a planar bilayer on the mica surface.
Rationale: The vesicle fusion process is temperature-dependent. Incubating the sample above the Tₘ of DMPC (24°C) ensures the lipids are in a fluid, liquid-crystalline phase, which facilitates vesicle rupture and the spreading of the bilayer. [13]The presence of divalent cations like Ca²⁺ can sometimes promote fusion, especially for vesicles containing negatively charged lipids, by screening electrostatic repulsion and bridging the vesicles to the negatively charged mica surface. [19][20][21][22][23]However, for zwitterionic lipids like DMPC on mica, fusion often proceeds efficiently without additional cations. [11]A final rinsing step is crucial to remove any non-fused or excess vesicles from the surface, leaving behind a clean, continuous SLB.
Step-by-Step Protocol:
-
Place the freshly cleaved mica substrate in a suitable chamber or on a clean surface.
-
Pipette a small volume (e.g., 50-100 µL) of the DMPC-d54 SUV solution onto the mica surface. Ensure the entire surface is covered.
-
Incubate the sample at a temperature above the Tₘ of DMPC (e.g., 35-40°C) for 30-60 minutes. [24]This allows sufficient time for vesicle adsorption, fusion, and bilayer formation.
-
After incubation, gently rinse the surface with several milliliters of pre-warmed buffer to wash away any excess vesicles. This can be done by repeatedly exchanging the buffer in the chamber without exposing the bilayer to air.
-
The SLB is now formed and should be kept hydrated with buffer at all times.
Characterization and Quality Control
Verifying the formation of a continuous and fluid SLB is a critical final step. A combination of techniques provides the most comprehensive picture of bilayer quality.
Atomic Force Microscopy (AFM)
AFM is a powerful tool for visualizing the topography of the SLB with nanometer resolution. [4][25]
-
Imaging: In contact or tapping mode, AFM can confirm the presence of a continuous bilayer and identify any defects, holes, or adsorbed vesicles.
-
Force Spectroscopy: By "poking" the bilayer with the AFM tip, one can perform a force-distance measurement to determine the bilayer thickness. A successful DMPC bilayer should have a thickness of approximately 4-5 nm. [24]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is an acoustic technique that measures changes in frequency (Δf) and dissipation (ΔD) of a sensor crystal as material adsorbs to its surface. [4][26][27]It provides real-time, label-free data on the kinetics of SLB formation.
-
Signature of SLB Formation: The process has a characteristic QCM-D signature. Initially, vesicle adsorption leads to a decrease in frequency (mass uptake) and an increase in dissipation (soft, hydrated layer). As the vesicles rupture and form a planar bilayer, water is expelled, leading to an increase in frequency and a sharp decrease in dissipation, as the final SLB is a much more rigid and less hydrated film. [27][28][29]* Quantitative Data: A complete DMPC SLB on a SiO₂-coated sensor (similar to mica) typically results in a frequency shift (Δf) of approximately -25 Hz and a very low dissipation shift (ΔD) near zero. [4]
Technique Parameter Measured Typical Value for DMPC SLB Interpretation AFM Topography Smooth, uniform surface Confirms continuous bilayer, absence of defects. Bilayer Thickness ~4-5 nm Confirms single bilayer structure. QCM-D Frequency Shift (Δf) ~ -25 Hz Indicates the adsorbed mass of the lipid bilayer. | | Dissipation Shift (ΔD) | < 1 x 10⁻⁶ | Indicates a rigid, well-ordered film, not a soft layer of intact vesicles. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete bilayer formation (patches of bilayer and vesicles) | Insufficient incubation time or temperature. Poor vesicle quality (too large or polydisperse). | Increase incubation time/temperature. Ensure extrusion is performed correctly and above Tₘ. |
| No bilayer formation, only adsorbed vesicles | Temperature is below the Tₘ. Mica surface is contaminated. | Ensure incubation temperature is well above 24°C. Use freshly cleaved mica every time. |
| Bilayer has many defects or holes | Incomplete rinsing. Low vesicle concentration. | Rinse more thoroughly with pre-warmed buffer. Increase the concentration of the SUV solution. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for creating high-quality DMPC-d54 supported lipid bilayers on mica substrates. By carefully controlling vesicle preparation, substrate cleanliness, and incubation conditions, researchers can generate robust model membranes suitable for a wide range of biophysical and pharmaceutical studies. The combination of AFM and QCM-D provides a powerful means of validating the quality and integrity of the formed bilayer, ensuring a solid foundation for subsequent experimental investigations.
References
- Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging - PMC. (n.d.). National Center for Biotechnology Information.
- Matysik, A., & Kraut, R. S. (2014). Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging. Journal of Visualized Experiments, (88), e52054. [Link]
- Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging. (n.d.). ResearchGate.
- Summary of Methods to Prepare Lipid Vesicles. (n.d.). University of California, San Diego.
- Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging. (2014, February 27). JoVE.
- Formation of Supported Lipid Bilayers by Vesicle Fusion: Effect of Deposition Temperature. (n.d.). ResearchGate.
- The process of vesicle fusion and SLB formation is schematically shown... (n.d.). ResearchGate.
- Yepuri, R. (2021). Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering. ANSTO.
- Advancements in the provision of deuterated lipids for neutron applications from the National Deuteration Facility. (2020). INIS-IAEA.
- Richter, R. P., Bérat, R., & Brisson, A. R. (2006). Following the Formation of Supported Lipid Bilayers on Mica: A Study Combining AFM, QCM-D, and Ellipsometry. Biophysical Journal, 91(9), 3396–3407. [Link]
- Deuterated lipids (L-Lab). (n.d.). Institut Laue-Langevin.
- Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids.
- Nagao, M., Kelley, E. G., & Ashkar, R. (2023). Neutron scattering studies on dynamics of lipid membranes. The Journal of Chemical Physics, 158(20), 200901. [Link]
- Preparation and analysis of small unilamellar phospholipid vesicles of a uniform size. (n.d.). DeepDyve.
- Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. (n.d.). IUCr Journals.
- Dahm, T., & Tufenkji, N. (2016). Understanding the formation of supported lipid bilayers via vesicle fusion—A case that exemplifies the need for the complementary method approach (Review). Biointerphases, 11(2), 020801. [Link]
- Phase transition temperatures of DMPC determined by various... (n.d.). ResearchGate.
- de Aguiar, H. B., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry B, 125(43), 11997–12005. [Link]
- Denisov, I. G., et al. (2009). Thermotropic phase transition in soluble nanoscale lipid bilayers. Journal of the American Chemical Society, 131(41), 14930–14938. [Link]
- Chan, Y.-H. M., & Boxer, S. G. (2007). Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion. Current Opinion in Chemical Biology, 11(6), 581–587. [Link]
- Budai, L., et al. (2022). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Polymers, 14(9), 1833. [Link]
- Mica Supported Lipid Bilayers For High Resolution Optical Microscopy Imaging l Protocol Preview. (2022, August 18). YouTube.
- Preparation of small unilamellar vesicles. (2013, July 2). Caroline Ajo-Franklin Research Group.
- Richter, R., Mukhopadhyay, A., & Brisson, A. (2003). Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study. Biophysical Journal, 85(5), 3035–3047. [Link]
- A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. (2021, December 20). NIH.
- Kölbli, B., et al. (2023). Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid. Langmuir, 39(32), 11245–11255. [Link]
- Effect of Ca2+ on Vesicle Fusion on Solid Surface: An In vitro Model of Protein-Accelerated Vesicle Fusion. (n.d.). ResearchGate.
- Peschel, A., et al. (2018). Quartz Crystal Microbalance With Dissipation Monitoring: A Versatile Tool to Monitor Phase Transitions in Biomimetic Membranes. Frontiers in Chemistry, 6, 349. [Link]
- Valincius, G., et al. (2021). Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study. Membranes, 11(11), 849. [Link]
- Leckband, D. E., & Israelachvili, J. N. (1993). Role of calcium in the adhesion and fusion of bilayers. Biochemistry, 32(4), 1127–1140. [Link]
- Calcium-induced compaction and clustering of vesicles tracked with molecular resolution. (n.d.). ScienceDirect.
- Role of Calcium in the Adhesion and Fusion of Bilayers. (n.d.). Illinois Experts.
- AFM images of supported DMPC bilayer on mica in ultrapure water during... (n.d.). ResearchGate.
- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. (2015). MDPI.
- Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. (2022). MDPI.
- Quartz crystal microbalance and atomic force microscopy to characterize mimetic systems based on supported lipids bilayer. (2022). Frontiers.
- Supported Lipid Bilayers for Atomic Force Microscopy Studies. (2018). PMC.
Sources
- 1. Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quartz crystal microbalance and atomic force microscopy to characterize mimetic systems based on supported lipids bilayer [frontiersin.org]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. Deuterated lipids (L-Lab) - ILL Neutrons for Society [ill.eu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mse.iastate.edu [mse.iastate.edu]
- 15. avantiresearch.com [avantiresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Following the Formation of Supported Lipid Bilayers on Mica: A Study Combining AFM, QCM-D, and Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of calcium in the adhesion and fusion of bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calcium-induced compaction and clustering of vesicles tracked with molecular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. experts.illinois.edu [experts.illinois.edu]
- 24. mdpi.com [mdpi.com]
- 25. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Versatile Tool to Monitor Phase Transitions in Biomimetic Membranes [frontiersin.org]
- 27. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies [mdpi.com]
- 28. Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutron Diffraction Studies Using Deuterated Lipid Extracts
Introduction: The Power of Deuterium in Unraveling Membrane Structure
Neutron diffraction and scattering are exceptionally powerful techniques for elucidating the structure and dynamics of biological membranes at a molecular level.[1][2] Unlike X-rays, which interact with an atom's electron cloud, neutrons scatter from the atomic nucleus. This fundamental difference provides a unique advantage: the ability to distinguish between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). The neutron scattering lengths of hydrogen (-3.74 femtometers) and deuterium (+6.67 femtometers) are vastly different, creating a strong contrast that can be exploited to highlight specific components within a complex biological assembly.[3][4][5][6]
In the study of lipid membranes, which are rich in hydrogen, this isotopic difference is paramount. By selectively replacing hydrogen with deuterium in lipid molecules, we can essentially make them "visible" or "invisible" to the neutron beam relative to other components like proteins or the surrounding solvent.[4][6][7][8] This technique, known as contrast variation or contrast matching, allows researchers to dissect the intricate architecture of cell membranes, revealing details about lipid packing, bilayer thickness, and the location of membrane-associated proteins.[4][9][10][11]
This guide provides a comprehensive overview and detailed protocols for the preparation of deuterated lipid extract samples for neutron diffraction studies. We will delve into the rationale behind each step, from the biological production of deuterated lipids to the final assembly and characterization of model membranes, equipping researchers with the knowledge to design and execute robust experiments.
Chapter 1: Obtaining Deuterated Lipids - A Foundational Step
The journey to a successful neutron diffraction experiment begins with high-quality deuterated lipids. There are two primary routes to obtain these essential molecules: biosynthesis in microorganisms and chemical synthesis.
Biosynthesis: Nature's Route to Complex Deuterated Mixtures
A powerful and cost-effective method for producing a diverse range of naturally complex deuterated lipids is through the cultivation of microorganisms in a deuterium-rich environment.[1][12] Organisms like the yeast Pichia pastoris or the bacterium Escherichia coli can be grown in media where heavy water (D₂O) replaces normal water (H₂O) and deuterated carbon sources (e.g., deuterated glycerol) are supplied.[1][13][14] The cellular machinery of these organisms then incorporates deuterium into the lipids and other biomolecules they synthesize.
Why this approach is powerful:
-
Natural Complexity: This method yields a mixture of lipid species (e.g., phospholipids, sterols) that is representative of a natural biological membrane, providing a more biologically relevant model system.[1][12][15]
-
Perdeuteration: It allows for the production of perdeuterated lipids, where most hydrogen atoms are replaced by deuterium, maximizing the scattering contrast.[14]
Key Considerations:
-
Organism Choice: The choice of microorganism will dictate the composition of the lipid extract. P. pastoris is often used to produce complex eukaryotic lipid mixtures, including sterols like cholesterol.[1][14]
-
Adaptation: Microorganisms may require a period of adaptation to grow in fully deuterated media.
-
Extraction and Purification: Post-cultivation, a robust lipid extraction and purification protocol is necessary to isolate the desired lipid fraction.
Chemical Synthesis: Precision and Specificity
For studies requiring specific, selectively deuterated lipid species, chemical synthesis is the preferred method.[7][8][13] This approach allows for the precise placement of deuterium atoms on the lipid molecule, for instance, only in the acyl chains or the headgroup.[3][8]
Advantages of Chemical Synthesis:
-
Specificity: Enables the synthesis of lipids with specific deuteration patterns, which is crucial for detailed structural analysis of different parts of the bilayer.[3][9]
-
Purity: Yields highly pure, single-species lipid samples.
Limitations:
-
Complexity and Cost: The synthesis of complex lipids can be challenging and expensive.
-
Limited Availability: The range of commercially available, specifically deuterated lipids can be limited.[16]
Chapter 2: From Cells to Pure Lipids - Extraction and Characterization
Once a source of deuterated biomass is obtained, the next critical phase is the extraction and purification of the lipids. The goal is to obtain a clean lipid extract, free from proteins, carbohydrates, and other cellular contaminants.
Lipid Extraction: The Bligh-Dyer Method
A widely used and effective method for extracting total lipids from biological samples is the Bligh and Dyer method, which utilizes a chloroform/methanol/water solvent system.[17]
Principle of the Method: The method relies on the principle of creating a two-phase system. Initially, a single-phase chloroform/methanol/water mixture is used to disrupt cell membranes and solubilize lipids. The addition of more water and chloroform then induces a phase separation, where the lipids are partitioned into the lower chloroform phase, while more polar molecules like proteins and sugars remain in the upper aqueous/methanol phase.
Protocol 2.1: Bligh-Dyer Lipid Extraction
-
Homogenization: Homogenize the harvested and frozen cell pellet (e.g., from P. pastoris) in a suitable buffer.
-
Solvent Addition: To the homogenized sample, add chloroform and methanol in a ratio of 1:2 (v/v) to create a single-phase mixture. For every 1 mL of sample, use 1.25 mL of chloroform and 2.5 mL of methanol.
-
Agitation: Vigorously agitate the mixture for a set period (e.g., 2 hours) at room temperature to ensure complete extraction of lipids.
-
Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of water for every 1 mL of the initial sample. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas to remove the chloroform.
-
Storage: Store the dried lipid extract under an inert atmosphere at -20°C or -80°C to prevent oxidation.
Characterization of the Lipid Extract
Before proceeding to sample preparation for neutron diffraction, it is crucial to characterize the deuterated lipid extract to determine its composition and purity.
| Technique | Information Obtained |
| Thin-Layer Chromatography (TLC) | Separation of lipid classes (e.g., phospholipids, sterols, neutral lipids).[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detailed identification and quantification of individual lipid species and confirmation of deuteration levels.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verification of the degree and location of deuteration.[13] |
Chapter 3: Assembling the Model Membrane - The Heart of the Experiment
With a well-characterized deuterated lipid extract in hand, the next step is to form a model membrane system suitable for neutron diffraction studies. The most common sample geometries are multilamellar vesicles (MLVs) and supported lipid bilayers (SLBs).
Preparation of Multilamellar Vesicles (MLVs)
MLVs are concentric stacks of lipid bilayers, separated by water layers. They are relatively easy to prepare and provide strong diffraction signals.
Protocol 3.1: Preparation of MLVs for Neutron Diffraction
-
Lipid Film Formation: Dissolve the dried deuterated lipid extract in an organic solvent (e.g., chloroform/methanol). In a round-bottom flask, evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 4 hours to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., in H₂O or D₂O for contrast variation) at a temperature above the lipid phase transition temperature. The amount of buffer should be carefully controlled to achieve the desired hydration level.
-
Vortexing: Vortex the mixture vigorously to detach the lipid film from the glass and form a milky suspension of MLVs.
-
Annealing: To improve the lamellarity and order of the bilayers, subject the MLV suspension to several freeze-thaw cycles.
-
Sample Loading: The final MLV suspension can be loaded into a suitable sample holder for the neutron diffraction experiment.
Preparation of Supported Lipid Bilayers (SLBs)
SLBs are single lipid bilayers deposited on a solid substrate, such as a flat silicon or quartz crystal.[18][19][20] They are ideal for neutron reflectometry studies, which provide high-resolution information about the structure perpendicular to the surface.[18][21][22]
Protocol 3.2: SLB Formation by Vesicle Fusion
-
Substrate Preparation: The solid substrate must be scrupulously clean and hydrophilic. This can be achieved by cleaning with piranha solution or treating with plasma.
-
Small Unilamellar Vesicle (SUV) Preparation: Prepare SUVs from the deuterated lipid extract by sonication or extrusion of an MLV suspension.
-
Vesicle Fusion: Incubate the clean substrate with the SUV suspension. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.[18]
-
Rinsing: Gently rinse the substrate with buffer to remove any unfused vesicles.
-
Sample Assembly: Mount the substrate in a temperature- and humidity-controlled sample cell for the neutron reflectometry experiment.
Chapter 4: The Experimental Workflow - A Visual Guide
The entire process, from obtaining deuterated lipids to the final neutron diffraction experiment, can be visualized as a systematic workflow.
Caption: Experimental workflow for neutron diffraction studies.
Chapter 5: Data Interpretation and the Power of Contrast Variation
The data obtained from a neutron diffraction experiment is a series of diffraction peaks or a reflectivity profile. The analysis of this data allows for the determination of key structural parameters of the lipid bilayer.
| Structural Parameter | Description |
| d-spacing | The lamellar repeat distance, which includes the thickness of the bilayer and the inter-bilayer water layer.[15] |
| Bilayer Thickness | The thickness of the lipid bilayer itself. |
| Area per Lipid | The average area occupied by a single lipid molecule in the plane of the membrane. |
| Scattering Length Density (SLD) Profile | A profile of the neutron scattering power perpendicular to the membrane plane, which reveals the location of different molecular groups.[21][23] |
The Causality of Contrast Variation:
By performing experiments with different contrasts (e.g., protiated lipids in D₂O, deuterated lipids in H₂O, or deuterated lipids in a D₂O/H₂O mixture that matches the scattering length density of the lipid headgroups), we can selectively highlight different regions of the bilayer.[24][2] This is the core principle that allows for an unambiguous determination of the bilayer's internal structure. For example, using tail-deuterated lipids in D₂O can precisely locate the position of the acyl chains within the membrane.[24][2]
Caption: The principle of contrast variation in neutron scattering.
Conclusion
The preparation of high-quality deuterated lipid samples is a cornerstone of successful neutron diffraction and scattering studies of membrane systems. By carefully controlling the production, extraction, and assembly of these isotopically labeled molecules, researchers can unlock a wealth of structural information that is inaccessible with other techniques. The protocols and principles outlined in this guide provide a robust framework for scientists and drug development professionals to harness the power of neutron scattering in their exploration of the complex world of biological membranes.
References
- Luchini, A., Delhom, R., Demé, B., Laux, V., Moulin, M., Haertlein, M., ... & Fragneto, G. (2018). The impact of deuteration on natural and synthetic lipids: A neutron diffraction study. Colloids and Surfaces B: Biointerfaces, 168, 126-133. [Link]
- Clifton, L. A., Holt, S. A., Hughes, A. V., Dymond, M. K., Dalgliesh, R. M., & Skoda, M. W. (2023). Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. Acta Crystallographica Section A: Foundations and Advances, 79(a2), a322. [Link]
- Haertlein, M., Moulin, M., Haidara, M., Pichler, H., Strohmeier, G. A., ... & Fragneto, G. (2018). Perdeuteration of cholesterol for neutron scattering applications using recombinant Pichia pastoris. Chemistry and Physics of Lipids, 211, 104-110. [Link]
- Mills, T. T., Tristram-Nagle, S., & Nagle, J. F. (2013). Lamellar diffraction from lipid bilayers on MIRA, a triple axis spectrometer at the MLZ. EPJ Web of Conferences, 40, 15004. [Link]
- Yepuri, R. (2021). Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering. ANSTO User Meeting 2021. [Link]
- Yepuri, R. (2020). Advancements in the provision of deuterated lipids for neutron applications from the National Deuteration Facility.
- Saini, R. K., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7323. [Link]
- Luchini, A., Delhom, R., Demé, B., Laux, V., & Fragneto, G. (2018). Diffraction data for the deuterated samples hydrated in H2O at high...
- Luchini, A., Delhom, R., Demé, B., Laux, V., Moulin, M., Haertlein, M., ... & Fragneto, G. (2018). The impact of deuteration on natural and synthetic lipids: A neutron diffraction study. Lund University Research Portal. [https://portal.research.lu.se/en/publications/the-impact-of-deuteration-on-natural-and-synthetic-lipids-a-neu]([Link] lipids-a-neu)
- Gally, H. U., Niederberger, W., & Seelig, J. (1978). Neutron diffraction studies on selectively deuterated phospholipid bilayers. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(1), 1-12. [Link]
- Nagao, M., & Nakano, M. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics and Physicobiology, 20, e200010. [Link]
- Goddard, Y. A., & Brown, J. (2018). Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. ACS Omega, 3(11), 14757-14767. [Link]
- Clifton, L. A., & Neylon, C. (2019). Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering. Methods in Molecular Biology, 2003, 203-227. [Link]
- Wong, J. Y., Park, C. K., Seitz, M., & Israelachvili, J. (1999). Polymer-cushioned bilayers. I. A structural study of various preparation methods using neutron reflectometry. Biophysical Journal, 77(3), 1445-1457. [Link]
- Nagle, J. F., & Tristram-Nagle, S. (2015). Lipid bilayer preparations used in X-ray and neutron reflectivity experiments...
- van 't Hag, L., de Campo, L., Darwish, T. A., & Garvey, C. J. (2020). Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases. Frontiers in Chemistry, 8, 641. [Link]
- Zaccai, G., Büldt, G., Seelig, A., & Seelig, J. (1979). Neutron diffraction studies on selectively deuterated phospholipid bilayers. Journal of Molecular Biology, 134(4), 693-706. [Link]
- Pabst, G., Kučerka, N., Nieh, M. P., Rheinstädter, M. C., & Katsaras, J. (2020). Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells.
- G-Biosciences. (2018). Membrane Protein Extraction: The Basics. [Link]
- Eicher, B., Marquardt, D., Heberle, F. A., Letofsky-Papst, I., Rechberger, G. N., Appavou, M. S., ... & Pabst, G. (2017). Joint small-angle X-ray and neutron scattering data analysis of asymmetric lipid vesicles. Journal of Applied Crystallography, 50(2), 465-475. [Link]
- Gerelli, Y., & Fragneto, G. (2019). Phase Transitions in a Single Supported Phospholipid Bilayer: Real-Time Determination by Neutron Reflectometry. Langmuir, 35(27), 8922-8928. [Link]
- Yepuri, R. (2020).
- Heller, W. T. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Applied Sciences, 12(21), 11046. [Link]
- Cleveland IV, T., Martin, J. C., & Stanley, C. B. (2021).
- Heller, W. T. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Applied Sciences, 12(21), 11046. [Link]
- Cheng, C. Y., Rawle, R. J., & Borgia, M. B. (2023). Membrane protein isolation and structure determination in cell-derived membrane vesicles. Proceedings of the National Academy of Sciences, 120(18), e2219521120. [Link]
- Majewski, J., Kuhl, T. L., & Gerstenberg, M. C. (2000). Neutron reflectometry of supported hybrid bilayers with inserted peptide. Biophysical Journal, 79(6), 3133-3143. [Link]
- Krueger, S., Meuse, C. W., Majkrzak, C. F., & Berk, N. F. (2001).
- Nickels, J. D., & Katsaras, J. (2015).
- Nagle, J. F., & Wiener, M. C. (2009). Models to analyze small-angle neutron scattering from unilamellar lipid vesicles. Biophysical Journal, 97(11), 2963-2971. [Link]
- Sugiyama, M., & Inoue, R. (2021). Deuteration Aiming for Neutron Scattering. Applied Sciences, 11(4), 1435. [Link]
- Wydro, P., & Wnętrzak, A. (2019). Synthesis of novel deuterated lipids and surfactants.
- Moulin, M., Haertlein, M., & Wacklin, H. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions.
- Lento, C., & Wilson, D. J. (2023). Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies. Analytical Chemistry, 95(5), 2846-2853. [Link]
- Nagao, M., & Nakano, M. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics and Physicobiology, 20, e200010. [Link]
- Wikipedia. (n.d.). Hydrogen-deuterium exchange. [Link]
- Heller, W. T. (2022). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutron diffraction studies on selectively deuterated phospholipid bilayers | Semantic Scholar [semanticscholar.org]
- 4. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. Advancements in the provision of deuterated lipids for neutron applications from the National Deuteration Facility [apo.ansto.gov.au]
- 9. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]
- 10. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes (Journal Article) | OSTI.GOV [osti.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. The impact of deuteration on natural and synthetic lipids : A neutron diffraction study | Lund University [lunduniversity.lu.se]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Perdeuteration of cholesterol for neutron scattering applications using recombinant Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Documents download module [ec.europa.eu]
- 17. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phase Transitions in a Single Supported Phospholipid Bilayer: Real-Time Determination by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neutron reflectivity studies of single lipid bilayers supported on planar substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epj-conferences.org [epj-conferences.org]
- 22. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Joint small-angle X-ray and neutron scattering data analysis of asymmetric lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.aip.org [pubs.aip.org]
Application Note: High-Fidelity Size Characterization of DMPC-d54 Vesicles Using Dynamic Light Scattering
Abstract
The precise control and verification of vesicle size are paramount in drug delivery systems, where nanoparticle dimensions critically influence bioavailability, circulation time, and cellular uptake. This application note provides a comprehensive, field-proven protocol for the preparation and size characterization of deuterated 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54) vesicles using Dynamic Light Scattering (DLS). Moving beyond a simple recitation of steps, this guide delves into the causal relationships behind methodological choices, ensuring a robust, reproducible, and self-validating workflow suitable for both academic research and regulated drug development environments. We will cover the foundational principles of DLS, a step-by-step vesicle preparation protocol via thin-film hydration and extrusion, and a detailed methodology for DLS data acquisition and interpretation, grounded in ISO standards.
Foundational Principles: Sizing Particles in Motion with DLS
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique for measuring the size of particles and molecules in suspension, typically in the sub-micron range.[1][2] The technique does not directly "see" the particles; instead, it measures the consequences of their movement.
The core principle rests on the phenomenon of Brownian motion : particles suspended in a liquid are constantly and randomly moving due to collisions with the solvent molecules.[3][4] Smaller particles are "kicked" harder by these collisions and diffuse more rapidly through the solvent, while larger particles move more sluggishly.[1]
A DLS instrument illuminates the sample with a laser and monitors the scattered light at a specific angle.[5] As the particles move, the phase of the scattered light changes, leading to constructive and destructive interference. This causes rapid fluctuations in the intensity of the scattered light detected over time.[4] Small, fast-moving particles cause rapid intensity fluctuations, whereas large, slow-moving particles cause slower fluctuations.
A digital correlator measures the degree of similarity between the signal at time t and a later time t+τ. This generates an autocorrelation function , which represents the decay rate of these fluctuations.[4][6] By fitting this decay curve, the translational diffusion coefficient (D) of the particles can be calculated.
This is the crucial link to size. The Stokes-Einstein equation provides the relationship between the diffusion coefficient and the hydrodynamic diameter (d_H_) of a spherical particle:
d_H_ = k_B_T / 3πηD
Where:
-
k_B_ is the Boltzmann constant.
-
T is the absolute temperature.
-
η is the viscosity of the dispersant.
-
D is the translational diffusion coefficient.
This equation underscores why precise temperature control and accurate knowledge of the dispersant's viscosity are non-negotiable for obtaining accurate DLS results.[5]
Comprehensive Workflow: From Lipid Film to Analyzed Data
A reliable DLS measurement is the final step in a chain of carefully executed procedures. The quality of the final data is inextricably linked to the quality of the vesicle preparation and sample handling. The following workflow is designed to produce monodisperse, unilamellar DMPC-d54 vesicles and generate high-quality DLS data.
Caption: End-to-end workflow for DMPC-d54 vesicle sizing.
Experimental Protocol: DMPC-d54 Vesicle Preparation
This protocol details the thin-film hydration method followed by extrusion, a robust technique for producing large unilamellar vesicles (LUVs) with a controlled size distribution.[7][8]
Materials & Equipment
| Reagent/Equipment | Specifications |
| DMPC-d54 (lipid) | >99% purity |
| Chloroform | HPLC grade |
| Hydration Buffer | e.g., Phosphate-Buffered Saline (PBS), pH 7.4 |
| Rotary Evaporator | With vacuum pump and water bath |
| Mini-Extruder | e.g., Avanti® Mini-Extruder |
| Polycarbonate Membranes | 100 nm pore size (or desired final vesicle size) |
| Syringes | Gas-tight, glass |
| DLS Instrument | e.g., Malvern Zetasizer or similar |
| DLS Cuvettes | Low-volume disposable or quartz |
| Syringe Filters | 0.2 µm pore size, low protein binding (e.g., PVDF) |
Step-by-Step Methodology
-
Lipid Film Formation:
-
Dissolve a known quantity of DMPC-d54 powder in chloroform in a round-bottom flask to achieve a clear solution.
-
Attach the flask to a rotary evaporator. The goal here is to create a thin, uniform lipid film on the flask's inner surface. A uniform film is critical for efficient and homogenous hydration.
-
Begin rotation and gradually apply vacuum. Use a water bath set to a temperature slightly above room temperature (~30-35°C) to facilitate evaporation without boiling.
-
Once a dry film is visible, continue under high vacuum for at least 2 hours to remove all residual solvent, which can otherwise disrupt bilayer formation.
-
-
Hydration:
-
Warm the chosen aqueous buffer (e.g., PBS) to a temperature significantly above the main phase transition temperature (T_m_) of DMPC, which is ~24°C.[9] A temperature of 30-35°C is recommended. Causality: Hydrating above the T_m_ ensures the lipid bilayers are in a fluid, liquid-crystalline phase (L_α_), which allows them to swell and peel off the glass to form multilamellar vesicles (MLVs) correctly.[10]
-
Add the warm buffer to the flask containing the dry lipid film. The volume should yield a final lipid concentration typically between 1-10 mg/mL.
-
Gently swirl the flask to hydrate the film, continuing incubation above the T_m_ for approximately 1 hour. This process results in a milky-white suspension of MLVs.
-
-
Extrusion for Size Homogenization:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the entire assembly is pre-heated to the same temperature as the hydration buffer (30-35°C) to prevent the lipids from transitioning to the gel phase.
-
Load the MLV suspension into one of the glass syringes and carefully expel any air. Attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Smoothly pass the lipid suspension from the full syringe through the membrane into the empty syringe. This is one "pass."
-
Repeat this process for a total of 11 to 21 passes. Causality: An odd number of passes is recommended to ensure the final collection is the fully extruded sample. Repeated passes force the large, polydisperse MLVs through the defined pores, progressively breaking them down into more uniform, unilamellar vesicles (LUVs).[7] The resulting suspension should appear significantly less opaque, often becoming slightly opalescent or translucent.
-
DLS Measurement and Data Analysis Protocol
Adherence to standardized procedures is crucial for data quality and inter-lab comparability. This protocol incorporates best practices aligned with ISO 22412 standards for DLS.[11][12][13]
Sample Preparation for DLS
-
Dilution: DLS measurements require dilute samples to avoid multiple scattering events, where light scattered by one particle is subsequently scattered by another.[14] A good starting point is a 20 to 100-fold dilution of the extruded vesicle stock solution.[15] Use the same buffer the vesicles were prepared in for dilution.
-
Filtration: Filter the diluted sample directly into a clean, dust-free DLS cuvette using a 0.2 µm syringe filter. Causality: DLS is highly sensitive to even trace amounts of large contaminants like dust or aggregates. Because scattering intensity is proportional to the radius to the sixth power (I ∝ r⁶), a single large dust particle can overwhelm the signal from the much smaller vesicles, leading to erroneous and noisy results.[16]
Instrument Setup & Measurement
The following table provides typical settings for analyzing DMPC vesicles.
| Parameter | Setting / Value | Rationale & Key Considerations |
| Dispersant | Phosphate-Buffered Saline (PBS) | Must match the buffer used for hydration and dilution. The software uses this to select the correct viscosity and refractive index. |
| Temperature | 25.0 °C | Must be precisely controlled and set above DMPC's T_m_ (~24°C) to ensure vesicle stability and prevent aggregation.[9][17] |
| Equilibration Time | 120 seconds | Allows the sample to reach thermal equilibrium with the instrument block, which is critical for viscosity accuracy.[14] |
| Measurement Angle | 173° (Backscatter) | Backscatter detection minimizes multiple scattering and is less sensitive to dust, making it ideal for nanoparticle analysis.[18] |
| Analysis Model | General Purpose (NNLS) | A robust algorithm suitable for analyzing potentially monomodal or multimodal distributions. |
| Number of Measurements | 3-5 repeat measurements | Assesses the reproducibility of the measurement and provides statistical confidence in the result. |
Protocol Steps:
-
Launch the DLS software and select or create a Standard Operating Procedure (SOP) with the parameters from the table above.
-
Place the cuvette containing the filtered sample into the instrument's cell holder.
-
Allow the system to equilibrate at the set temperature (25°C) for the specified duration (120 s).
-
Initiate the measurement. The instrument will automatically determine the optimal laser attenuation and measurement duration.
-
Upon completion, review the results for consistency across the repeat measurements.
Data Interpretation: A Self-Validating System
A DLS report provides several key metrics. Understanding them is essential for validating the data quality.
Caption: Simplified schematic of the DLS measurement principle.
Key Metrics & Quality Criteria:
| Metric | Description | Typical "Good" Value for Extruded Vesicles |
| Z-Average Diameter | The primary and most stable value produced by DLS. It is an intensity-weighted harmonic mean diameter.[13] | Should be slightly larger than the extruder membrane pore size (e.g., 105-120 nm for a 100 nm membrane). |
| Polydispersity Index (PDI) | A dimensionless measure of the breadth of the size distribution, calculated from the cumulants analysis.[19] | < 0.1 for highly monodisperse samples. For liposomal drug products, a PDI < 0.3 is often considered acceptable.[15] |
| Count Rate (kcps) | The number of photons detected per second (in thousands). It is an indicator of sample concentration and scattering power. | Should be stable throughout the measurement and typically fall within the range of 100-500 kcps for well-prepared samples. |
| Correlation Function | A plot showing the decay of light intensity correlation over time. | Should show a smooth, single exponential decay to a stable baseline for a monodisperse sample. A noisy or complex curve indicates issues. |
Trustworthiness Check: Before accepting a result, always inspect the raw data. A clean, smooth correlation curve and consistent Z-average and PDI values across multiple runs are strong indicators of a trustworthy and self-validated measurement. If the PDI is high (>0.3), examine the full size distribution plot to see if it indicates aggregation (a second, larger peak) or a genuinely broad sample.
References
- Malvern Panalytical. (2019). Light scattering ISO standard anyone [ISO13321, ISO22412]?
- DSDP Analytics. (n.d.). ISO 22412:2025 Particle size analysis - Dynamic light scattering (DLS).
- ResearchGate. (n.d.). Temperature-induced micelle to vesicle transition: kinetic effects in the DMPC/NaC system.
- News-Medical.Net. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis.
- ResearchGate. (n.d.). Temperature-induced micelle to vesicle transition: Kinetic effects in the DMPC/NaC system.
- Wyatt Technology. (n.d.). Understanding Dynamic Light Scattering Theory.
- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
- LS Instruments. (n.d.). Dynamic Light Scattering DLS.
- iTeh Standards. (2008). ISO 22412:2008 Particle size analysis — Dynamic light scattering (DLS).
- News-Medical.Net. (2014). Overview of Key Principles of Dynamic Light Scattering.
- Zhang, L. (Ed.). (n.d.). Summary of Methods to Prepare Lipid Vesicles.
- International Organization for Standardization. (2017). ISO 22412:2017 Particle size analysis — Dynamic light scattering (DLS).
- Inside Therapeutics. (n.d.). Liposomes synthesis and DLS size characterization.
- Hupfeld, S., Holsæter, A. M., & Skar, M. (2006). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Journal of Nanoscience and Nanotechnology, 6(9-10), 3026-3031.
- US Pharmacopeia. (2023). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING.
- Gershfeld, N. L., & Tajima, K. (1994). Critical temperature for unilamellar vesicle formation in dimyristoylphosphatidylcholine dispersions from specific heat measurements. Biophysical journal, 66(4), 1146–1151.
- Ayton, G. S., & Voth, G. A. (2009). Effect of simulation temperature on phospholipid bilayer–vesicle transition studied by coarse-grained molecular dynamics simulations. Soft Matter, 5(15), 2941-2949.
- ResearchGate. (n.d.). Dynamic light scattering (DLS) analysis of liposomes (1 mM) in....
- ResearchGate. (n.d.). Dependence of mean diameter of vesicles on temperature.
- Clinical Trials Arena. (n.d.). Characterising Liposomes using Multi-Angle DLS.
- Dara, T., & Papaneophytou, C. P. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 14(11), 2351.
- Manno, M., Emanuele, A., Martorana, V., & San Biagio, P. L. (2000). Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times. Biophysical journal, 78(4), 2007–2016.
- Malvern Panalytical. (2022). RESEARCH INSTRUMENTATION STANDARD OPERATING PROCEDURE FOR THE MALVERN ZETASIZER PRO BLUE.
- ResearchGate. (2015). Can the DMPC liposome be prepared with and without magnesium chloride?.
- Technology Networks. (2018). Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering.
- Bio-protocol. (2021). Dynamic Light Scattering (DLS).
- Wyatt Technology. (n.d.). Liposome Size, Concentration, and Structural Characterization by FFF-MALS-DLS.
- Avanti Polar Lipids. (n.d.). Bicelle Preparation.
- Konoshenko, M. Y., Lekchnov, E. A., Vlassov, A. V., & Laktionov, P. P. (2017). The Methods of Choice for Extracellular Vesicles (EVs) Characterization. International journal of molecular sciences, 18(6), 1154.
- ResearchGate. (2014). Does anyone have experience with DLS-measurements of exosomes (Zetasizer NanoZS)?.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 4. wyatt.com [wyatt.com]
- 5. lsinstruments.ch [lsinstruments.ch]
- 6. news-medical.net [news-medical.net]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Light scattering ISO standard anyone [ISO13321, ISO22412]? | Malvern Panalytical [malvernpanalytical.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Dynamic Light Scattering method development using the Zetasizer Advance Series | Malvern Panalytical [malvernpanalytical.com]
- 15. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 16. researchgate.net [researchgate.net]
- 17. Critical temperature for unilamellar vesicle formation in dimyristoylphosphatidylcholine dispersions from specific heat measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Cell culture labeling with deuterated fatty acid precursors.
Application Notes & Protocols
Tracing Cellular Lipid Dynamics: A Guide to Metabolic Labeling with Deuterated Fatty Acid Precursors
Introduction: Unveiling Lipid Metabolism with Stable Isotopes
The study of lipid metabolism is central to understanding cellular physiology and a host of pathologies, including cancer, diabetes, and cardiovascular disease.[1] While traditional methods measure static lipid concentrations, they fail to capture the dynamic fluxes through metabolic pathways. Stable isotope labeling has emerged as a gold-standard method to trace the metabolic fate of molecules, providing a quantitative window into processes like fatty acid synthesis, uptake, and oxidation.[1]
This guide focuses specifically on the use of deuterated fatty acids (D-FAs), where hydrogen atoms are replaced by their stable isotope, deuterium (²H or D). These tracers are powerful tools for several reasons:
-
Biological Equivalence: Deuterated fatty acids are chemically and physically almost identical to their natural counterparts, ensuring they are metabolized through the same endogenous pathways.[2]
-
Safety: Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes are non-radioactive and safe for routine laboratory use, enabling a wider range of experimental designs.[1]
-
Cost-Effectiveness: Deuterated tracers are often more economical than their ¹³C-labeled equivalents.[3]
-
Powerful Analytics: The mass shift introduced by deuterium is readily detected by mass spectrometry (MS), allowing for precise quantification of the tracer's incorporation into various lipid species.[4][5]
By introducing a D-FA precursor into cell culture, researchers can track its journey—from uptake across the plasma membrane to its incorporation into complex lipids like triglycerides and phospholipids, or its modification through elongation and desaturation. This provides invaluable, quantitative insights into the activity of these fundamental metabolic pathways.
Principle of the Method: Following the Deuterium Trail
The core principle of this technique is the introduction of a known, deuterated fatty acid into the cellular environment and the subsequent detection of its incorporation into the cellular lipidome. The workflow is a self-validating system that relies on the mass difference between the labeled and unlabeled molecules.
The process begins with the cellular uptake of the exogenous D-FA. Once inside the cell, the D-FA is activated to its acyl-CoA derivative (e.g., D-Palmitate becomes D-Palmitoyl-CoA). This activated form is the central hub for fatty acid metabolism and can enter several downstream pathways:
-
Incorporation into Complex Lipids: D-FA-CoA can be esterified into storage lipids like triacylglycerols (TAGs) and diacylglycerols (DAGs), or into structural membrane lipids such as phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs).
-
Elongation and Desaturation: The D-FA chain can be lengthened by elongase enzymes or have double bonds introduced by desaturases, creating new deuterated fatty acid species.
-
Beta-Oxidation: The D-FA can be broken down in the mitochondria to produce energy.
The presence of deuterium atoms in the fatty acyl chains of these downstream lipids results in a predictable mass increase. This mass shift is detected and quantified using mass spectrometry, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] By comparing the abundance of the labeled (heavy) lipid species to their unlabeled (light) counterparts, one can calculate the rate of fatty acid uptake and flux through specific metabolic pathways.
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// Edges prep -> label; culture -> label; label -> harvest [label="Time-course\n(e.g., 0, 6, 12, 24h)"]; harvest -> extract; extract -> deriv [label="Optional, but common\nfor GC-MS"]; deriv -> analyze; extract -> analyze [style=dashed, label="Direct infusion\nor LC-MS"]; analyze -> data; }
Caption: Intracellular pathways for an exogenous deuterated fatty acid tracer after uptake and activation.
Detailed Experimental Protocols
These protocols provide a robust framework for labeling adherent mammalian cells. Modifications may be required based on the cell type and experimental goals.
Protocol 1: Preparation of 5 mM Deuterated Fatty Acid-BSA Stock Solution
Causality: This protocol ensures the D-FA is properly solubilized and non-toxic, maximizing its bioavailability for cellular uptake.
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile, serum-free culture medium (e.g., DMEM) to a final concentration of 1.7 mM. Warm to 37°C and filter sterilize.
-
Prepare Fatty Acid Salt: In a sterile glass tube, dissolve the deuterated fatty acid in a small volume of ethanol. Add an equimolar amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in water to saponify the fatty acid into its salt. Gently warm at 60°C until the solution is clear.
-
Complexation: While vortexing the 37°C BSA solution, slowly add the D-FA salt solution dropwise.
-
Incubation: Incubate the solution in a 37°C water bath for at least 1 hour to ensure complete complexation.
-
Storage: Aliquot and store the 5 mM stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Metabolic Labeling of Adherent Cells
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%).
-
Prepare Labeling Medium: Thaw the D-FA-BSA stock solution. Dilute it into pre-warmed, complete culture medium to achieve the final desired labeling concentration (e.g., 50 µM). Prepare enough medium for all wells in the time course.
-
Starvation (Optional): For some experiments, it may be beneficial to gently serum-starve the cells for 2-4 hours prior to labeling to synchronize them.
-
Labeling: Aspirate the old medium from the cells. Wash once with sterile Phosphate-Buffered Saline (PBS). Add the prepared labeling medium to the cells.
-
Time-Course Harvest: At each designated time point (e.g., 0, 6, 12, 24 hours), proceed immediately to Protocol 3.
Protocol 3: Cell Harvest and Lipid Extraction
Causality: Rapidly quenching metabolic activity by placing cells on ice and using ice-cold solvents is critical to prevent lipid modification post-harvest. The Folch method described here is a classic, robust technique for total lipid extraction.
-
Quench Metabolism: At the harvest time point, place the culture plate on ice. Aspirate the labeling medium.
-
Wash: Quickly wash the cell monolayer twice with ice-cold PBS to remove any residual D-FAs from the medium.
-
Cell Lysis & Scraping: Add 1 mL of ice-cold Methanol to each well and use a cell scraper to detach the cells. Transfer the cell suspension to a glass tube with a Teflon-lined cap.
-
Folch Extraction:
-
To the 1 mL of methanol cell suspension, add 2 mL of Chloroform. Vortex vigorously for 1 minute. This creates a single-phase solution that thoroughly extracts lipids.
-
Add 0.8 mL of water (or 0.9% NaCl solution) to the tube. Vortex again for 1 minute. This will induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to clarify the two phases.
-
-
Collect Lipid Layer: Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids. Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas. Store the dried lipid film at -80°C until analysis.
Protocol 4: Sample Preparation for GC-MS (FAMEs Analysis)
Causality: For GC-MS analysis, non-volatile lipids must be derivatized into volatile Fatty Acid Methyl Esters (FAMEs). Acid-catalyzed methanolysis is an efficient method for this conversion. [7]
-
Resuspend Lipids: Resuspend the dried lipid extract in 100 µL of Toluene.
-
Methanolysis: Add 1 mL of 2.5% (v/v) sulfuric acid in methanol.
-
Incubation: Tightly cap the tube and incubate at 80°C for 1.5 hours.
-
Extraction of FAMEs:
-
Allow the tube to cool to room temperature. Add 1 mL of hexane and 200 µL of water.
-
Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC-MS sample vial.
-
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Analysis and Troubleshooting
Mass Spectrometry Analysis
The analysis aims to measure the tracer-to-tracee ratio. [1]The mass spectrometer will detect the unlabeled fatty acid (e.g., Palmitate, m/z 270.25 as a FAME) and the deuterated version (e.g., Palmitate-d₃₁, m/z 301.44). The relative abundance of these peaks is used to calculate the percentage of the pool that is newly synthesized or taken up.
Isotopic Enrichment Calculation:
Fractional Contribution (FC) = (Σ Abundance of Labeled Isotopologues) / (Σ Abundance of All Isotopologues)
Percent Enrichment = FC * 100
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No D-FA Incorporation | 1. Inefficient D-FA-BSA complexation.2. D-FA concentration is too low.3. Labeling time is too short for the target lipid pool.4. Cell line has low fatty acid uptake capacity. | 1. Re-prepare the D-FA-BSA complex, ensuring proper ratios and incubation.2. Increase the D-FA concentration (verify with a toxicity assay).3. Extend the labeling duration.4. Confirm FA transporter expression (e.g., CD36) in your cell line. |
| High Cell Death/Toxicity | 1. D-FA concentration is too high.2. Presence of un-complexed ("free") fatty acid. | 1. Reduce the D-FA concentration.2. Ensure the molar ratio of FA:BSA is appropriate (e.g., 4:1) and complexation is complete. |
| Inaccurate Quantification | 1. Isotopic back-exchange (loss of deuterium to protic solvents).2. Chromatographic shift between deuterated and non-deuterated standards. | 1. Use aprotic solvents (e.g., acetonitrile, chloroform) for sample storage and handling. Avoid acidic or basic conditions.<[8]br>2. Confirm retention times with pure standards. While less common in GC-MS, it can occur in LC. [9] |
References
- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (Source: vertexaisearch.cloud.google.com)
- Fatty Acid Metabolism Measured with Stable Isotope Tracers. (Source: vertexaisearch.cloud.google.com)
- Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (Source: vertexaisearch.cloud.google.com)
- Tracing lipid metabolism: the value of stable isotopes - Journal of Endocrinology - Bioscientifica. (Source: vertexaisearch.cloud.google.com)
- Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - NIH. (Source: vertexaisearch.cloud.google.com)
- Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Common pitfalls when using deuterated fatty acid standards in lipidomics - Benchchem. (Source: benchchem.com)
- An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry - ACS Public
- Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid | Request PDF - ResearchGate.
- Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. (Source: vertexaisearch.cloud.google.com)
- Chemical basis for deuterium labeling of fat and NADPH - PMC - PubMed Central - NIH. (Source: vertexaisearch.cloud.google.com)
- Application Notes and Protocols for Metabolic Tracing Studies with Deuterated Cholesterol - Benchchem. (Source: benchchem.com)
- Chemical Basis for Deuterium Labeling of Fat and NADPH. - Semantic Scholar. (Source: semanticscholar.org)
- Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage in human cells - AIP Publishing. (Source: pubs.aip.org)
- A Researcher's Guide to Deuterated Standards for Fatty Acid Profiling - Benchchem. (Source: benchchem.com)
Sources
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrogen-Deuterium Back-Exchange in Lipid Standards
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated lipid standards in mass spectrometry-based quantitative analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent hydrogen-deuterium (H/D) back-exchange, ensuring the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of H/D back-exchange.
Q1: What is H/D back-exchange and why is it a critical problem in quantitative lipidomics?
A: Hydrogen-deuterium back-exchange is a chemical reaction where deuterium atoms on your isotopically labeled internal standard are replaced by hydrogen atoms from the surrounding environment.[1] This typically occurs when the standard is exposed to protic solvents like water or methanol, which are common in sample preparation and LC-MS mobile phases.[2]
This process is a major concern because it effectively converts your expensive, high-purity deuterated standard back into the unlabeled analyte you are trying to measure. This leads to a systematic underestimation of the internal standard's signal and, consequently, a significant overestimation of the endogenous analyte's concentration, compromising the accuracy and reliability of your quantitative results.[3]
Q2: What are the primary factors that drive H/D back-exchange?
A: The rate and extent of back-exchange are governed by several key experimental factors:
-
Position of the Deuterium Label: This is the most critical factor. Deuterium atoms on heteroatoms (e.g., in hydroxyl [-OH] or amine [-NH] groups) are highly labile and will exchange almost instantaneously with protons from the solvent.[2] Deuterium on carbon atoms is far more stable, but lability can increase if the carbon is adjacent to a heteroatom or carbonyl group.
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are the primary source of hydrogen atoms and are the main drivers of back-exchange. Aprotic solvents (e.g., acetonitrile, chloroform, isopropanol) are much preferred for storing and handling deuterated standards.[1]
-
pH of the Solution: The exchange reaction is catalyzed by both acids and bases. For many compounds, the rate of exchange is at its minimum at a low pH of approximately 2.5.[1][4]
-
Temperature: Higher temperatures provide more energy to overcome the activation barrier of the exchange reaction, thus accelerating the rate of back-exchange.[1] Conversely, lowering the temperature dramatically slows it down.[5]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (protic solvents, non-optimal pH, high temperature), the more extensive the back-exchange will be.[5]
Q3: How can I select a deuterated lipid standard that is inherently resistant to back-exchange?
A: The most effective prevention strategy is to choose a standard where the deuterium labels are placed on chemically stable, non-exchangeable positions.[2] When sourcing a standard, carefully review the Certificate of Analysis or product specifications to determine the exact location of the deuterium atoms.
-
Ideal: Labels are on an aliphatic carbon chain (e.g., -CD₂-) or an aromatic ring. These C-D bonds are very strong and not susceptible to exchange under typical analytical conditions.
-
Avoid: Labels on hydroxyl (-OD), carboxyl (-COOD), amine (-ND₂), or sulfhydryl (-SD) groups. These are highly exchangeable and should not be used for quantitative purposes where the sample will be exposed to protic solvents.
Troubleshooting and Optimization Guides
This section provides practical, step-by-step solutions to specific issues you may encounter during your experiments.
Problem: My quantitative results are inconsistent, and I suspect my deuterated standard is losing its label.
This is a common issue that can often be traced to the stability of the standard in your specific sample matrix or solvent system. You must empirically verify the stability of your standard under your exact experimental conditions.
Experimental Protocol: H/D Exchange Stability Test
This protocol allows you to determine the stability of your deuterated lipid standard in any solvent or matrix over time.[2]
Objective: To quantify the rate of H/D back-exchange for a deuterated lipid standard in a specific experimental solution.
Materials:
-
Deuterated lipid standard of interest
-
High-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap
-
The solvent or sample matrix to be tested (e.g., plasma extract, mobile phase)
-
A stable, aprotic solvent for control (e.g., acetonitrile)
-
Autosampler vials
Procedure:
-
Prepare Test Solutions: Prepare a solution of your deuterated standard at a typical working concentration in the solvent/matrix you wish to test. Prepare a parallel control solution in a stable aprotic solvent like pure acetonitrile.
-
Time-Course Incubation: Aliquot the test solutions into separate vials for each time point. Choose time points that are relevant to your experimental workflow (e.g., 0, 1, 4, 8, and 24 hours). The T=0 sample should be analyzed immediately.
-
Incubate: Store the vials at a temperature relevant to your experimental conditions (e.g., room temperature for sample prep, 4°C for autosampler storage).
-
Sample Analysis: At each designated time point, analyze the sample using LC-HRMS in full scan mode. Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
-
Data Analysis:
-
Extract the ion chromatograms for the fully deuterated standard (e.g., M+D) and any species that have lost deuterium (e.g., M+D-1, M+D-2, etc.).[2]
-
Calculate the percentage of the standard that has undergone back-exchange at each time point by comparing the peak areas of the different isotopologues.
-
Interpreting the Results: If you observe a significant increase in the M+D-1 or M+D-2 peaks over time, coupled with a decrease in the fully deuterated M+D peak, your standard is undergoing back-exchange under your current conditions.
Problem: My standard is stable in storage but appears to lose deuterium during LC-MS analysis.
The liquid chromatography (LC) system is the most common source of back-exchange during analysis due to the high water content of mobile phases.[6] The principles of "quenching" used in protein HDX-MS are directly applicable here.[7][8]
Workflow: Optimizing LC-MS Conditions to Minimize On-Column Back-Exchange
The goal is to create an environment that minimizes the rate of the exchange reaction throughout the analytical process.
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Caption: Workflow for minimizing on-column H/D back-exchange.
Detailed Steps:
-
Adjust Mobile Phase pH: The single most effective change is to lower the pH of your mobile phases. The minimum rate of H/D exchange occurs around pH 2.5.[4] Using an additive like 0.1% formic acid in water and acetonitrile will typically bring the pH into the optimal 2.5-3.0 range.
-
Lower the Temperature: Temperature has a dramatic effect on the exchange rate.
-
Minimize Analysis Time: While pH and temperature are dominant, reducing the time the standard spends on the column is also beneficial.[10] Use faster gradients and shorter columns where possible, provided you maintain the necessary chromatographic resolution for your analytes.
-
Use Deuterated Solvents (Advanced): For the most sensitive applications where back-exchange must be absolutely minimized, you can prepare mobile phases using deuterated solvents (e.g., D₂O and acetonitrile-d₃). This is often prohibitively expensive but is the most thorough solution.[11]
Quantitative Impact of LC-MS Conditions
The following table summarizes data on how experimental parameters can influence deuterium retention.
| Parameter | Condition | Observation | Reference |
| pH | ~2.5 | Minimum rate of back-exchange. | [6] |
| < 2.5 or > 3.0 | Increasing rate of back-exchange. | [6] | |
| Temperature | 0°C | Standard baseline for HDX-MS experiments to slow kinetics. | [6] |
| -20°C | Significantly increased deuterium retention compared to 0°C. | [6] | |
| LC Gradient Time | 3-fold reduction | Only a ~2% reduction in back-exchange was observed. | [12] |
This table highlights that while shortening the LC gradient has a measurable effect, controlling pH and temperature provides a much greater impact on preventing back-exchange.
Problem: I have optimized my LC conditions, but still observe unacceptable back-exchange.
If you have implemented all the steps above and still face issues, the interaction between your analytes and the metal surfaces of your LC system might be a contributing factor. This calls for a more advanced system-level intervention.
Advanced Protocol: LC System Passivation
Standard stainless steel components in an LC system can have active sites that may interact with analytes, and in some cases, could contribute to exchange phenomena.[13] Passivation is a chemical treatment that removes reactive iron from steel surfaces and creates a more inert chromium oxide layer, which can improve peak shape and recovery for sensitive compounds.[14][15]
Objective: To create an inert fluidic path to minimize potential surface-analyte interactions.
Disclaimer: This is an advanced procedure. Always consult your instrument manufacturer's documentation and recommendations before passivating your LC system. Improper procedures can damage system components.
General Procedure (Example using Nitric Acid):
-
System Preparation: Remove the LC column and any guard columns. Replace them with a union.
-
Initial Flush: Flush the entire system thoroughly with high-purity HPLC-grade water.
-
Passivation Step: Flush the system with a 6M nitric acid solution at a low flow rate (e.g., 0.5-1.0 mL/min) for 30-60 minutes.[14]
-
Rinse Thoroughly: Flush the system with copious amounts of HPLC-grade water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of acid.
-
Solvent Equilibration: Flush the system with your initial mobile phase until the system is fully equilibrated and ready for use.
Caption: Troubleshooting logic for H/D back-exchange issues.
References
- Creative Biolabs. (n.d.). Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS).
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. ACS Publications.
- BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
- Marcsisin, S. R., & Engen, J. R. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs. PMC - NIH.
- Zhang, Z., & Smith, D. L. (n.d.). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- Konermann, L., et al. (n.d.). Fundamentals of HDX-MS. PMC - NIH.
- Politis, A., & Martens, C. (2023). Hydrogen/deuterium exchange-mass spectrometry of integral membrane proteins in native-like environments: current scenario and the way forward. NIH.
- Englander, S. W., et al. (n.d.). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH.
- Konermann, L., et al. (2025). Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry - ACS Publications.
- Murphy, R. C. (n.d.). Applications of Mass Spectrometry to Lipids and Membranes. PMC - PubMed Central - NIH.
- Agilent Technologies. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube.
- D'Anna, K. L., & Kaltashov, I. A. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH.
- Masson, G. R., et al. (n.d.). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central.
- Restek. (2022). When should I use LC Passivation Solution.
- ResearchGate. (n.d.). Calculating the deuterium content of intact lipids from an unlabeled....
- LCGC. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.
- ResearchGate. (n.d.). List of the mixture of 13 deuterated lipid tested with compounds under....
- Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography.
- GIST Scholar. (2024). Quantitative lipidomics using metabolic deuterium oxide labeling.
- Waters Corporation. (n.d.). Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide.
- National Institutes of Health. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms.
- Chromatography Online. (2023). Methods for the Passivation of High Performance LC Instruments and Columns.
- National Institutes of Health. (2023). Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies.
- ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- Journal of the American Chemical Society. (n.d.). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lctsbible.com [lctsbible.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Optimizing sonication parameters for DMPC-d54 small unilamellar vesicles (SUVs).
Welcome to the technical support center for the preparation of small unilamellar vesicles (SUVs) from deuterated 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54) using sonication. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to help you achieve consistent and reliable results. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding of the process and empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental principles and practices of preparing DMPC-d54 SUVs via sonication.
Q1: What is the underlying mechanism of probe sonication for forming DMPC-d54 SUVs?
A1: Probe sonication utilizes high-intensity ultrasonic waves to create SUVs from a suspension of multilamellar vesicles (MLVs). The process works through acoustic cavitation. The probe tip generates intense pressure waves in the lipid suspension, creating microscopic bubbles. These bubbles oscillate and collapse violently, producing powerful shockwaves and shear forces. This intense energy input disrupts the larger MLV structures, breaking them down and causing them to re-form into smaller, thermodynamically stable small unilamellar vesicles (SUVs).[1][2][3]
Q2: Why is it critical to keep the DMPC-d54 suspension on ice during sonication?
A2: Temperature control is paramount for two primary reasons:
-
Preventing Lipid Degradation: The high energy delivered by a probe sonicator can cause significant localized heating.[4][5] DMPC, and lipids in general, are susceptible to thermal degradation, including hydrolysis and oxidation, at elevated temperatures.[6][7][8][9] This degradation can alter the physicochemical properties of your vesicles and compromise your experimental results. Keeping the sample on ice helps to dissipate this heat effectively.
-
Maintaining DMPC in the Liquid-Crystalline Phase: The gel-to-liquid crystalline phase transition temperature (Tm) of DMPC is approximately 24°C.[10] For sonication to be efficient in breaking down MLVs, the lipid bilayers must be in the more fluid, liquid-crystalline phase. While sonication itself generates heat, starting and maintaining the bulk solution at a low temperature ensures that you are well above the Tm for effective vesicle formation without risking excessive heat-induced degradation.
Q3: What is the expected size of DMPC SUVs, and how does sonication time influence this?
A3: Generally, sonication of DMPC lipids produces SUVs in the diameter range of 15-50 nm. The duration of sonication is a key parameter in determining the final vesicle size. Initially, longer sonication times lead to a progressive decrease in the average vesicle diameter.[11] However, this effect plateaus, and after a certain point (often around 10-30 minutes of total sonication time), further sonication yields diminishing returns in size reduction and increases the risk of lipid degradation.[11][12] It is crucial to optimize sonication time for your specific setup to achieve the desired size without damaging the lipids.
Q4: How can I verify that I have formed unilamellar vesicles (SUVs) and not multilamellar vesicles (MLVs)?
A4: While a clear to slightly hazy appearance of the suspension is a good initial indicator of SUV formation[12][13], more rigorous characterization is necessary. The gold standard for determining lamellarity is Cryogenic Transmission Electron Microscopy (Cryo-EM) .[14][15][16][17][18] This technique allows for direct visualization of the vesicles in their native, hydrated state, clearly showing whether they consist of a single bilayer (unilamellar) or multiple concentric bilayers (multilamellar). For DMPC-d54, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, can also provide information about the vesicle structure.[19][20][21][22][23]
Q5: Are there any specific considerations when sonicating deuterated DMPC-d54 compared to its non-deuterated counterpart?
A5: The physical properties governing vesicle formation are largely identical between DMPC and DMPC-d54.[24][25] The primary difference lies in the increased mass of the deuterated lipid. However, this has a negligible effect on the bulk properties relevant to sonication, such as the phase transition temperature and self-assembly behavior. Therefore, the general sonication parameters optimized for DMPC can be directly applied to DMPC-d54. The main reason for using DMPC-d54 is for specific analytical techniques like ²H NMR or neutron scattering, where the deuterium labels are essential.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation of DMPC-d54 SUVs.
Q1: My DMPC-d54 solution remains cloudy or milky after sonication. What does this indicate and how can I fix it?
A1: A persistently cloudy or milky appearance suggests that the vesicle suspension still contains a significant population of large, light-scattering particles, likely MLVs or large aggregates.[26][27]
-
Cause: Insufficient sonication energy or time. The energy delivered was not enough to fully break down the initial MLV structures.
-
Solution:
-
Increase Sonication Time: Continue sonicating in short bursts (e.g., 2-4 minutes on, 2-5 minutes off to cool) and visually monitor the solution's clarity.[5][28] A total sonication time of 10-30 minutes is often required.[12]
-
Increase Power/Amplitude: If your sonicator settings are low, a modest increase in the power or amplitude can provide the necessary energy to disrupt the MLVs. Start with a low amplitude and gradually increase it.[4]
-
Ensure Proper Probe Placement: The tip of the sonicator probe should be sufficiently submerged in the sample but not touching the sides or bottom of the vial to ensure efficient energy transfer.
-
Check Lipid Concentration: Very high lipid concentrations can be more difficult to sonicate effectively. If possible, try diluting the sample.
-
Q2: My Dynamic Light Scattering (DLS) results show a very broad or multimodal size distribution. What are the likely causes and how can I improve this?
A2: A broad or multimodal distribution indicates a heterogeneous population of vesicles, which could include a mix of SUVs, larger vesicles, and aggregates.
-
Cause 1: Incomplete Sonication: Similar to the cloudiness issue, insufficient sonication can leave a population of larger vesicles.
-
Solution: Optimize sonication time and power as described above. Periodically taking samples for DLS analysis during optimization can help you track the size reduction process.
-
-
Cause 2: Probe Tip Contamination: Over time, the sonicator probe tip can erode, releasing titanium particles into your sample. These particles can act as contaminants and may also seed lipid aggregation.
-
Solution: After sonication, centrifuge your sample at a moderate speed (e.g., 10,000 x g for 5-10 minutes) to pellet any titanium debris.[5] Carefully collect the supernatant containing your SUVs.
-
-
Cause 3: Vesicle Fusion/Aggregation: SUVs are inherently less stable than larger vesicles and can fuse over time, especially if stored improperly.
Q3: I suspect my lipid has degraded during sonication. How can I check for this and how can I prevent it?
A3: Lipid degradation is a serious concern with high-energy methods like probe sonication.[29] The primary degradation pathways are oxidation and hydrolysis, which can lead to the formation of lysolipids and fatty acids.
-
How to Check for Degradation:
-
Thin-Layer Chromatography (TLC): This is a straightforward method to check for the presence of degradation products like free fatty acids or lysophosphatidylcholine, which will have different retention factors (Rf values) than intact DMPC.
-
Mass Spectrometry: Techniques like ESI-MS can provide a detailed analysis of the molecular species present in your sample, allowing for the identification and quantification of degradation products.
-
-
How to Prevent Degradation:
-
Strict Temperature Control: As mentioned, always keep your sample in an ice bath during sonication.[30]
-
Use Pulsed Sonication: Employ a duty cycle with rest periods (e.g., 30 seconds on, 30 seconds off) to allow the sample to cool and prevent excessive heat buildup.[4][28]
-
Inert Atmosphere: To minimize oxidation, purge your buffer with an inert gas like argon or nitrogen before hydrating the lipid film, and sonicate under an inert atmosphere.[31]
-
Avoid Excessive Sonication: Do not sonicate for longer than necessary to achieve the desired vesicle size.[11]
-
Q4: My final SUV suspension has a low lipid concentration. What could have happened?
A4: Significant lipid loss can occur during the preparation process.
-
Cause 1: Incomplete Hydration/Resuspension: The initial lipid film may not have been fully hydrated and resuspended from the walls of the flask, leaving some lipid behind.
-
Solution: Ensure the hydration buffer is added at a temperature above the Tm of DMPC (~24°C) and that the flask is vortexed vigorously to create a uniform, milky suspension of MLVs before sonication.[30]
-
-
Cause 2: Adhesion to Labware: Lipids can adhere to glass and plastic surfaces.
-
Solution: While difficult to eliminate completely, being mindful during transfers can help. Some researchers suggest that lipid loss is a known issue in these preparation methods.
-
-
Cause 3: Removal During Centrifugation: If you centrifuge to remove titanium particles, you might also be pelleting larger, still-viable vesicles.
-
Solution: Use the minimum centrifugation force and time necessary to pellet the titanium debris without significant loss of your vesicle population.
-
Data & Protocols
Table 1: Recommended Sonication Parameters for DMPC-d54 SUVs
| Parameter | Recommended Value | Rationale |
| Lipid Concentration | 1 - 10 mg/mL | Higher concentrations can be difficult to process effectively. |
| Sonication Type | Probe Sonicator | More efficient and higher energy input than bath sonicators for SUV formation.[2] |
| Temperature | 0 - 4°C (Ice Bath) | Minimizes lipid degradation and ensures operation above the lipid's Tm.[30] |
| Power/Amplitude | Start at 20-30% | Begin low and increase if necessary to avoid excessive energy input and degradation.[4][28] |
| Duty Cycle | Pulsed (e.g., 30s ON, 30s OFF) | Prevents overheating of the sample.[4][28] |
| Total Sonication Time | 10 - 30 minutes | Time needed to reach a stable, minimum size. Varies with setup.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Reduces the risk of lipid oxidation.[31] |
Experimental Protocol: Preparation of DMPC-d54 SUVs
-
Lipid Film Formation: a. Dissolve the desired amount of DMPC-d54 in chloroform in a round-bottom flask. b. Evaporate the solvent under a gentle stream of nitrogen or argon, rotating the flask to create a thin, even lipid film on the inner surface. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
Hydration: a. Add the desired aqueous buffer (pre-warmed to ~30°C, above the Tm of DMPC) to the flask. The final lipid concentration should be between 1-10 mg/mL.[30] b. Vortex the flask vigorously for several minutes until all the lipid film is resuspended, forming a milky, homogeneous suspension of multilamellar vesicles (MLVs).[12]
-
Sonication: a. Place the vial containing the MLV suspension in an ice-water bath. b. Immerse the tip of the probe sonicator into the suspension, ensuring it is not touching the sides or bottom of the vial. c. Sonicate using a pulsed setting (e.g., 30 seconds on, 30 seconds off) at a low power output (e.g., 20-40% amplitude).[4][30] d. Continue sonication until the solution becomes clear or slightly hazy, typically requiring a total "on" time of 10-30 minutes.[12][13]
-
Post-Sonication Processing: a. Centrifuge the vesicle suspension at ~10,000 x g for 5-10 minutes at 4°C to pellet any titanium particles shed from the probe tip.[5] b. Carefully transfer the supernatant containing the SUVs to a clean storage vial.
-
Characterization: a. Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[32][33][34][35] b. (Optional but recommended) Confirm lamellarity using Cryo-EM.[14][15]
Visualizations
Caption: Workflow for DMPC-d54 SUV preparation and characterization.
Caption: Troubleshooting logic for common DMPC-d54 SUV preparation issues.
References
- Vertex AI Search. (2025).
- Hielscher Ultrasonics. (n.d.). Liposome Production: Probe Sonicator vs Ultrasonic Bath.
- ResearchGate. (2023). How to make small unilamellar vesicles from multilamellar vesicles by sonication? at what time/ frequency need to make this SUV?.
- ResearchGate. (2025). High power ultrasound effects on lipid oxidation of refined sunflower oil.
- Rieth, M. D., & Lozano, A. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Biochemistry and Biophysics Reports, 22, 100754.
- Spasenović, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6543.
- Rieth, M. D. (2020).
- ResearchGate. (n.d.). Left panel: 31 P static NMR spectra of d54-DMPC multilamellar vesicles....
- ACS Publications. (2025).
- ResearchGate. (n.d.). 2 H NMR spectra of DMPC-d54/ras (A) and DMPC/ras-d66 (B) multilamellar vesicles....
- ResearchGate. (n.d.). ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the....
- ResearchGate. (2025). Sonication-Based Basic Protocol for Liposome Synthesis | Request PDF.
- de la Fuente, B. T., et al. (2012). Degradation of Edible Oil during Food Processing by Ultrasound: Electron Paramagnetic Resonance, Physicochemical, and Sensory Appreciation. Journal of Agricultural and Food Chemistry, 60(30), 7538–7546.
- ResearchGate. (n.d.). Example size distribution of SUVs measured by dynamic light scattering (DLS).
- Moreno-Flores, S., et al. (2010). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Langmuir, 26(15), 12582–12588.
- Pownall, H. J., et al. (1977). Physical properties of lipid-protein complexes formed by the interaction of dimyristoylphosphatidylcholine and human high-density apolipoprotein A-II. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 488(2), 190-197.
- ACS Publications. (2024).
- Jones, S. K., et al. (2016).
- ResearchGate. (n.d.). 2 H NMR spectrum of the DMPC/DMPCd54 liquid crystalline system and symbols showing the positions used to determine order parameters.
- ResearchGate. (n.d.). Effect of sonication time on mean diameter and polydispersity of....
- Davis, J. H., et al. (1995). High resolution 1H nuclear magnetic resonance of a transmembrane peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(1), 69-75.
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54.
- Morrissey, J. H. (n.d.). Morrissey Lab Protocol for Preparing Phospholipid Vesicles (SUV)
- Bnyan, R., et al. (2020). Evaluation of sonication on stability-indicating properties of optimized pilocarpine hydrochloride-loaded niosomes in ocular drug delivery. Pharmaceutics, 12(9), 830.
- ResearchGate. (2015). Does a lipid/PBS mixture has to be clear after sonication?.
- PolyPublie. (n.d.).
- Han, B. G., et al. (2019). Cryo-EM sample preparation method for extremely low concentration liposomes. Journal of Visualized Experiments, (145), e59247.
- Avanti Polar Lipids. (n.d.). Why Doesn't My SUV Prep Clear When I Sonicate?.
- Silva, R., et al. (2010). Effect of ultrasound parameters for unilamellar liposome preparation. Ultrasonics Sonochemistry, 17(3), 633-638.
- ResearchGate. (2017). How does one confirm about liposomal lamellarity (i.e. MLV or SUV) without help of TEM (Transmission Electron Microscopy) after synthesizing it?.
- ResearchGate. (n.d.). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions.
- ResearchGate. (2016). Sonication or other protocol to make lipid solution clear?.
- ResearchGate. (2019). Liposome has white deposit flocculence at bottom, what happened?.
- ResearchGate. (2021). Why does the cloudiness suddenly disappear when I make liposomes?.
- Le, T. T., et al. (2024). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. Chemistry and Physics of Lipids, 260, 105423.
- Wang, Y., et al. (2023). Ultrasonic effects on the degradation kinetics, structural characteristics and protective effects on hepatocyte lipotoxicity induced by palmitic acid of Pueraria Lobata polysaccharides. International Journal of Biological Macromolecules, 253(Pt 3), 127021.
- Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409–427.
- bioRxiv. (2018).
- Wikipedia. (n.d.). Dynamic light scattering.
- Frontiers. (n.d.).
- MDPI. (n.d.). The Advances and Applications of Characterization Technique for Exosomes: From Dynamic Light Scattering to Super-Resolution Imaging Technology.
- Mtoz Biolabs. (n.d.). Liposomes Structure Characterization Service | Cryo-EM.
- Biosave. (n.d.). Lamellarity & Blebbing Analysis Service | Cryo-EM from MtoZ Biolabs.
- ResearchGate. (n.d.).
Sources
- 1. hielscher.com [hielscher.com]
- 2. hielscher.com [hielscher.com]
- 3. Evaluation of sonication on stability-indicating properties of optimized pilocarpine hydrochloride-loaded niosomes in ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General preparation of liposomes using probe-tip sonication [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physical properties of lipid-protein complexes formed by the interaction of dimyristoylphosphatidylcholine and human high-density apolipoprotein A-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tf7.org [tf7.org]
- 13. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Liposomes Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 18. biosave.com [biosave.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. High resolution 1H nuclear magnetic resonance of a transmembrane peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. avantiresearch.com [avantiresearch.com]
- 25. DMPC-d54 | FB Reagents [fbreagents.com]
- 26. researchgate.net [researchgate.net]
- 27. avantiresearch.com [avantiresearch.com]
- 28. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 34. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Lipid Oxidation During DMPC-d54 Liposome Preparation
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and best practices to prevent lipid oxidation during the preparation of liposomes using 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54). Our focus is on explaining the causality behind experimental choices to ensure the integrity and reproducibility of your formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of DMPC-d54 and oxidation risks.
Q1: Is DMPC-d54 susceptible to oxidation?
A: DMPC is a saturated phospholipid, meaning its acyl chains lack double bonds. This structural feature makes it inherently much less susceptible to classical lipid peroxidation compared to unsaturated lipids (e.g., DOPC, POPC), as double bonds are the primary sites of attack for reactive oxygen species (ROS).[1] The "d54" designation indicates that the 54 hydrogens on the two myristoyl chains have been replaced with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for free radicals to abstract an atom. This "kinetic isotope effect" provides DMPC-d54 with enhanced resistance to oxidation.
However, no lipid is completely immune. Under harsh experimental conditions—such as prolonged exposure to high-energy sonication, UV light, or the presence of potent catalysts like transition metals—forced oxidation can still occur.[2][3] Therefore, while DMPC-d54 is a highly stable choice, adhering to best practices is still critical for ensuring the highest quality liposomes.
Q2: What are the main triggers of lipid oxidation during liposome preparation?
A: The primary triggers are factors that generate free radicals or facilitate their reaction with lipids.[4][5] These include:
-
Dissolved Oxygen: Oxygen is a crucial component of the lipid peroxidation chain reaction.
-
Transition Metal Ions: Divalent metal ions, particularly ferrous iron (Fe²⁺), can act as powerful catalysts, initiating lipid peroxidation by decomposing pre-existing lipid hydroperoxides into highly reactive radicals.[6][7]
-
High-Energy Input: Methods used for size reduction, especially probe sonication, can generate localized high temperatures and pressures through a process called cavitation. This can lead to the formation of free radicals from water molecules.[8]
-
Light Exposure: UV light can provide the energy to initiate radical formation.
-
Contaminants: Pre-existing peroxides in lower-purity solvents or lipids can kick-start the oxidation cascade.
Q3: What are the observable signs that my liposomes may have oxidized?
A: Oxidation compromises the physical and chemical integrity of the liposome bilayer.[4][9] Observable signs include:
-
Changes in Size and Polydispersity: An increase in the average particle size and polydispersity index (PDI) over time, as measured by Dynamic Light Scattering (DLS), can indicate vesicle fusion or aggregation resulting from membrane destabilization.
-
Leakage of Encapsulated Material: The membrane becomes more permeable, leading to the premature release of the encapsulated drug or probe.[9]
-
Appearance of Haze or Precipitate: Severe degradation can lead to the formation of insoluble byproducts or large aggregates.
-
Off-Odors: The formation of secondary oxidation products like aldehydes can sometimes produce characteristic rancid smells.[10]
Q4: Should I always use an antioxidant? If so, which one is best?
A: For DMPC-d54, an antioxidant is not always mandatory due to its high intrinsic stability, but it is a highly recommended quality control measure, especially if harsh methods like probe sonication are used or if the formulation will be stored for an extended period. The choice of antioxidant depends on its solubility.[11][12]
-
For the Lipid Phase (Hydrophobic): Incorporate a lipid-soluble antioxidant directly into the organic solvent with your DMPC-d54 before creating the lipid film.
-
For the Aqueous Phase (Hydrophilic): Dissolve a water-soluble antioxidant in your hydration buffer.
Using a combination, such as α-tocopherol in the membrane and ascorbic acid in the buffer, can provide comprehensive protection.[11]
Q5: What is the best method for sizing DMPC-d54 liposomes to minimize oxidation risk?
A: Extrusion is the preferred method. It is a gentle, low-energy process that involves passing the liposome suspension through polycarbonate membranes with defined pore sizes. This method does not generate the high heat or free radicals associated with sonication.
If sonication is the only available method, bath sonication is preferable to probe sonication as it is less intense. If you must use a probe sonicator, follow a strict protocol: use short pulses, keep the sample on ice at all times to dissipate heat, and perform the sonication under a blanket of inert gas (e.g., argon).[15] Prolonged sonication is a known driver of lipid degradation.[8]
Section 2: Visual Guides & Summaries
The Lipid Peroxidation Cascade
This diagram illustrates the fundamental three-stage process of free radical-mediated lipid oxidation. Preventing the "Initiation" step is the most effective strategy.
Caption: The free-radical chain reaction of lipid peroxidation.
Data Summaries
Table 1: Comparison of Common Sizing Methods and Associated Oxidation Risk
| Method | Mechanism | Oxidation Risk | Recommendation |
| Extrusion | Mechanical passage through defined pores | Very Low | Highly Recommended. The gold standard for preparing homogenous liposomes with minimal damage. |
| Bath Sonication | Indirect acoustic energy and cavitation | Moderate | Acceptable with precautions. Keep sample on ice; use an inert atmosphere; limit duration. Risk of non-uniform particle size.[16] |
| Probe Sonication | Direct, high-intensity acoustic energy | High | Not Recommended. Generates significant localized heat and free radicals, which can degrade lipids and other formulation components.[8][10] |
Table 2: Common Antioxidants for Liposome Formulations
| Antioxidant | Type | Location in Liposome | Typical Concentration | Key Benefit |
| α-Tocopherol | Lipid-Soluble | Within the lipid bilayer | 0.5 - 1.0 mol% | Excellent chain-breaking antioxidant for membrane protection.[13] |
| BHT | Lipid-Soluble | Within the lipid bilayer | 0.01 - 0.1% w/w | Potent synthetic antioxidant; cost-effective.[14] |
| Ascorbic Acid | Water-Soluble | Aqueous core & external buffer | 5 - 20 mM | Scavenges ROS in the aqueous phase, can regenerate α-tocopherol.[11] |
| EDTA / DTPA | Chelating Agent | Aqueous core & external buffer | 0.1 - 1.0 mM | Sequesters catalytic metal ions like Fe²⁺, preventing initiation.[17] |
Section 3: In-Depth Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increase in liposome size and PDI during storage (4°C, 1-2 weeks). | 1. Slow Oxidation: Trace amounts of oxygen or metal ions are causing gradual destabilization and fusion.[18] 2. Hydrolysis: Although slower at 4°C, hydrolysis of the ester linkages can still occur over time, producing lysolipids that act as detergents and disrupt the membrane.[1][9] | 1. Improve Inert Atmosphere: Ensure final product is stored in vials purged thoroughly with argon and sealed tightly. 2. Add a Chelator: Prepare all buffers with a chelating agent like 1 mM EDTA to sequester any contaminating metal ions.[17] 3. Check Buffer pH: Ensure the final buffer pH is near neutral (6.5-7.4), as both acidic and basic conditions can accelerate hydrolysis.[1][2] |
| Assay for encapsulated drug shows >10% leakage within 24 hours. | 1. Oxidative Damage: Peroxidation has compromised membrane integrity, making it leaky.[9] 2. Improper Sizing: High-energy sonication created transient pores or structural defects in the bilayer. 3. Incorrect Lipid Choice for Temperature: DMPC has a phase transition temperature (Tm) of ~23°C.[19] If experiments are run above this temperature, the membrane is in a more fluid and potentially more permeable state. | 1. Switch to Extrusion: This is the gentlest sizing method and preserves membrane integrity. 2. Incorporate Cholesterol: Add cholesterol (30-50 mol%) to the lipid mixture. Cholesterol broadens the phase transition and decreases membrane permeability above the Tm.[20][21] 3. Add an Antioxidant: Incorporate α-tocopherol into the lipid film to prevent oxidative damage during preparation.[13] |
| A TBARS or Peroxide Value assay gives a positive result. | 1. Contaminated Reagents: The organic solvent (e.g., chloroform) or the starting lipid material contained pre-existing peroxides. 2. Oxygen Exposure: Insufficient care was taken to exclude oxygen during preparation (e.g., solvent evaporation, hydration, sizing). 3. Metal Ion Contamination: Buffer or glassware contained trace amounts of transition metals.[6][7] | 1. Use High-Purity Reagents: Use fresh, HPLC-grade or peroxide-free solvents. Store lipids properly at -20°C under argon.[15] 2. Implement Rigorous Inert Technique: Use a rotary evaporator for film drying and purge the flask with argon before hydration. Use degassed buffers for hydration and extrusion.[22] 3. Acid-Wash Glassware: Wash all glassware with an acid bath to remove trace metal residues. |
| Batch-to-batch inconsistency in liposome stability and size. | 1. Procedural Variability: Minor, undocumented changes in sonication time/power, hydration time, or temperature are affecting the outcome.[8] 2. Reagent Aging: A bottle of solvent or lipid is slowly accumulating peroxides over time. | 1. Standardize the Protocol: Switch to extrusion for highly reproducible size results. If using sonication, precisely control the time, power, and temperature for every batch. 2. Aliquot Reagents: Upon receiving a new batch of DMPC-d54 or solvents, aliquot them into smaller, single-use glass vials under an argon atmosphere and store at the recommended temperature. This prevents repeated warming/cooling and air exposure for the entire stock. |
Section 4: Best Practices & Protocols
Recommended Workflow for Low-Oxidation Liposome Preparation
This workflow provides a visual overview of the critical steps to ensure high-quality, stable DMPC-d54 liposomes.
Caption: Recommended workflow for preparing DMPC-d54 liposomes.
Protocol 1: Preparation of Oxidation-Resistant DMPC-d54 Liposomes via Thin-Film Hydration and Extrusion
This protocol is designed to produce ~100 nm unilamellar vesicles (LUVs) while actively minimizing oxidation at every step.
Materials:
-
DMPC-d54 powder
-
α-Tocopherol (optional, for antioxidant protection)
-
HPLC-grade Chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Round-bottom flask, rotary evaporator, vacuum pump
-
Mini-extruder and heating block
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Argon or high-purity nitrogen gas
Procedure:
-
Buffer Preparation: Prepare your desired aqueous buffer. Add 1 mM EDTA. To degas, place the buffer under vacuum for 15-30 minutes until bubbling ceases.[22] Store in a sealed container until use.
-
Lipid Film Formation: a. Weigh the desired amount of DMPC-d54 powder and dissolve it in chloroform in a clean, acid-washed round-bottom flask. If using, add α-tocopherol at this stage (e.g., 1 mol% of total lipid). b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The water bath temperature should be slightly above the lipid's Tm (e.g., 30-35°C). c. Once a thin, uniform lipid film is visible and all solvent appears gone, place the flask under high vacuum for at least 1-2 hours to remove all residual solvent traces.
-
Hydration: a. Release the vacuum by slowly introducing argon or nitrogen gas into the flask. b. Warm the degassed hydration buffer to a temperature above the Tm of DMPC-d54 (e.g., 30-35°C). c. Add the warm buffer to the lipid film. The volume should result in a final lipid concentration typically between 10-20 mg/mL. d. Seal the flask and vortex vigorously for 5-10 minutes. The solution will become milky as multilamellar vesicles (MLVs) form. Allow the MLVs to hydrate for 30-60 minutes above the Tm.
-
Extrusion (Sizing): a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes as per the manufacturer's instructions. Place it in a heating block set to a temperature above the Tm (e.g., 30-35°C). b. Draw the MLV suspension into a gas-tight glass syringe and place it in the extruder. c. Gently push the suspension back and forth through the membranes. The first few passes may be difficult. d. Perform an odd number of passes (e.g., 11 or 21) to ensure the final sample is extruded through the membrane. The resulting suspension should be significantly less turbid (translucent).
-
Storage: a. Transfer the final liposome suspension to a sterile glass vial. b. Flush the headspace of the vial with argon gas for 30-60 seconds to displace all oxygen. c. Seal the vial tightly with a screw-cap and Parafilm®. d. Store in the dark at 4-8°C. Do not freeze.[9] Liposomes prepared this way should be stable for several weeks.
Protocol 2: Quality Control - The TBARS Assay for Secondary Oxidation Products
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to detect secondary oxidation products, primarily malondialdehyde (MDA).[23][24] A negative or baseline result validates the quality of your preparation technique.
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Mix your liposome sample with an equal volume of TCA solution to precipitate lipids and proteins. Centrifuge to pellet the precipitate.
-
Reaction: Take the supernatant and mix it with the TBA reagent.
-
Heating: Heat the mixture in a boiling water bath for 15-20 minutes. A pink color will develop if MDA is present.
-
Measurement: Cool the samples to room temperature. Measure the absorbance at 532 nm.[24]
-
Quantification: Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with MDA or TMP. The results are typically expressed as nmol MDA equivalents per mg of lipid.
References
- Ji, J., & Fu, J. (2011). The mechanism of Fe(2+)-initiated lipid peroxidation in liposomes: the dual function of ferrous ions, the roles of the pre-existing lipid peroxides and the lipid peroxyl radical. Free Radical Research, 45(4), 455-464. [Link]
- Avanti Polar Lipids. How Should I Store My Liposomes?. Avanti Polar Lipids Website. [Link]
- Abeyrathne, E. D. N. S., Nam, K., & Ahn, D. U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]
- Yusupov, M., Razzokov, J., & Bogaerts, A. (2018). Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation. Scientific Reports, 8(1), 1-11. [Link]
- Barceló, F., & Varela, I. (2007). Peroxidation of liposomal lipids. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1768(3), 484-496. [Link]
- Varela, I., & Barceló, F. (2007). Peroxidation of liposomal lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(3), 484-496. [Link]
- Ji, J., & Fu, J. (2011). The mechanism of Fe2+-initiated lipid peroxidation in liposomes: The dual function of ferrous ions, the roles of the pre-existing lipid peroxides and the lipid peroxyl radical. Free Radical Research, 45(4), 455-464. [Link]
- Maliakel, D. M., & Ramana, K. V. (2015). Liposomal Antioxidants for Protection against Oxidant-Induced Damage. Journal of Lipids, 2015, 1-10. [Link]
- Pavlović, N., Mijalković, J., Đorđević, V., Pecarski, D., & Knežević-Jugović, Z. (2022). Effect of ultrasonication on the structure and stability of protein modified liposomes. Food Hydrocolloids, 124, 107293. [Link]
- Caritá, A. C., & de Paula, E. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(12), 2005. [Link]
- McNamara, J. T. (2008). Preparation, Characterization, And Application of Liposomes in the Study of Lipid Oxidation Targeting Hydroxyl Radicals (Doctoral dissertation, University of Maryland, Baltimore County). [Link]
- He, L., & Guo, Z. (2009). Preparation, characterization, and use of antioxidant-liposomes. Methods in molecular biology (Clifton, N.J.), 579, 277-290. [Link]
- O'Brien, C. M., & Prestidge, C. A. (2014).
- Zook, J. M., & DeRose, P. C. (2018). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir, 34(43), 12975-12985. [Link]
- Trucillo, P., & Campardelli, R. (2022). Nanoliposomes as Effective Vehicles of Antioxidant Compounds in Food and Health. Foods, 11(13), 1889. [Link]
- Munteanu, A., & Vasile, C. (2021). Coating Materials to Increase the Stability of Liposomes. Polymers, 13(21), 3721. [Link]
- Silva, R., Little, C., Ferreira, H., & Cavaco-Paulo, A. (2008). Effect of sonication on liposomes. Journal of Dispersion Science and Technology, 29(5), 728-732. [Link]
- Böttcher, B., & Böttcher, C. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. STAR protocols, 1(2), 100067. [Link]
- He, L., & Guo, Z. (2009). Preparation, Characterization, and Use of Antioxidant-Liposomes. Methods in Molecular Biology, 579, 277-290. [Link]
- Trucillo, P., & Campardelli, R. (2022). Lipid Nanovesicles for Antioxidant Delivery in Skin: Liposomes, Ufasomes, Ethosomes, and Niosomes. Cosmetics, 9(4), 73. [Link]
- Danaei, M., Dehghankhold, M., Ataei, S., Davarani, F. H., Javanmard, R., Dokhani, A., ... & Mozafari, M. R. (2018). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. Iranian journal of pharmaceutical research: IJPR, 17(Suppl 2), 1-15. [Link]
- Eiroa, J., Orobia, M., Saa, J., Lorenzo, A. O., & Herreras, J. M. (2022). Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment. Pharmaceutics, 14(7), 1398. [Link]
- Rieth, M. D. (2020). Effect of sonication time on mean diameter and polydispersity of DPPC liposomes. bioRxiv. [Link]
- Rieth, M. D. (2020).
- Barriuso, B., Astiasarán, I., & Ansorena, D. (2013). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. European Food Research and Technology, 236(1), 1-15. [Link]
- Barriuso, B., Astiasarán, I., & Ansorena, D. (2013). A review of analytical methods measuring lipid oxidation status in foods: a challenging task. European Food Research and Technology, 236(1), 1-15. [Link]
- Jančič, U., & Mravljak, J. (2022). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Processes, 10(4), 675. [Link]
- Pavlović, N., Mijalković, J., Đorđević, V., Pecarski, D., & Knežević-Jugović, Z. (2020). Sonication of smoke tree extract-loaded liposomes: the antioxidant potential of particles.
- Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Nanoscale research letters, 8(1), 1-9. [Link]
- Jayaraman, S., & Gursky, O. (2005). Effects of protein oxidation on the structure and stability of model discoidal high-density lipoproteins. Biochemistry, 44(12), 4935-4944. [Link]
- Abeyrathne, E. D. N. S., Nam, K., & Ahn, D. U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]
- Barriuso, B., Astiasarán, I., & Ansorena, D. (2013). A review of analytical methods measuring lipid oxidation status in foods: a challenging task. European Food Research and Technology, 236(1), 1-15. [Link]
- Bienvenue, E., Bloom, M., Davis, J. H., & Richards, P. F. (1982). Evidence for protein-associated lipids from deuterium nuclear magnetic resonance studies of rhodopsin-dimyristoylphosphatidylcholine recombinants. The Journal of biological chemistry, 257(6), 3032-3038. [Link]
- Manca, M. L., Matricardi, P., Cencetti, C., Peris, J. E., & Fadda, A. M. (2012). Effect of membrane composition on lipid oxidation in liposomes. Journal of pharmaceutical sciences, 101(1), 205-213. [Link]
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. Avanti Polar Lipids Website. [Link]
- Avanti Polar Lipids. (n.d.). 14:0 PC (DMPC). Avanti Polar Lipids Website. [Link]
Sources
- 1. encapsula.com [encapsula.com]
- 2. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein oxidation on the structure and stability of model discoidal high-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxidation of liposomal lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of Fe(2+)-initiated lipid peroxidation in liposomes: the dual function of ferrous ions, the roles of the pre-existing lipid peroxides and the lipid peroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, characterization, and use of antioxidant-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General preparation of liposomes using probe-tip sonication [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avantiresearch.com [avantiresearch.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in Lipidomics with DMPC-d54
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of matrix effects in lipidomics. This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in lipid analysis?
Q2: Why is a stable isotope-labeled internal standard like DMPC-d54 considered the "gold standard" for correcting matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS), such as DMPC-d54, are considered the gold standard because they are chemically and physically almost identical to their endogenous, non-labeled counterparts.[3] This near-identical behavior means they are affected by the sample matrix in the same way as the analyte of interest.[3] An ideal internal standard should be added at the very beginning of the sample preparation process.[1] By adding a known quantity of DMPC-d54 to a sample before extraction, it can effectively compensate for:
-
Sample loss during preparation: Any loss of the target analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the SIL-IS.
-
Variations in instrument performance: Fluctuations in injection volume or mass spectrometer sensitivity will affect both the analyte and the SIL-IS equally.
-
Matrix-induced ionization changes: Ion suppression or enhancement will impact the analyte and the co-eluting SIL-IS to the same degree.[3]
By calculating the ratio of the analyte signal to the DMPC-d54 signal, these variations are normalized, leading to more accurate and reproducible quantification.
Q3: What are the key properties of DMPC-d54?
A3: DMPC-d54 is a deuterated version of 1,2-dimyristoyl-sn-glycero-3-phosphocholine. Its key properties are summarized in the table below.
| Property | Value | Source |
| Full Name | This compound | [4][5] |
| Synonyms | d54-DMPC, 14:0 PC-d54 | [4][5] |
| Molecular Formula | C₃₆H₁₈D₅₄NO₈P | [4] |
| Formula Weight | 732.3 g/mol | [4] |
| Deuterium Enrichment | Typically >98% | [4] |
| Storage Temperature | -20°C | [4] |
The perdeuteration of the two myristoyl (14:0) fatty acid chains provides a significant mass shift from the endogenous DMPC, preventing isotopic overlap while maintaining very similar chromatographic and ionization behavior.
Troubleshooting Guide: Assessing and Correcting Matrix Effects
This section provides a structured approach to identifying, quantifying, and mitigating matrix effects in your lipidomics experiments using DMPC-d54.
Issue 1: Inconsistent or Inaccurate Quantification of Phosphatidylcholines (PCs)
-
Symptom: You observe high variability (%CV) in your quality control (QC) samples for PC species, or the quantified amounts are unexpectedly low or high across different sample batches.
-
Underlying Cause: This is a classic sign of uncorrected matrix effects, where different samples exhibit varying degrees of ion suppression or enhancement.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent PC quantification.
Protocol 1: Quantitative Assessment of Matrix Effects with DMPC-d54
This protocol uses the post-extraction addition (or spike) method to quantify the extent of ion suppression or enhancement.[1]
Objective: To calculate the Matrix Effect (ME) for phosphatidylcholines using DMPC-d54 as the probe.
Materials:
-
DMPC-d54 internal standard solution of known concentration.
-
Blank matrix samples (e.g., plasma, tissue homogenate) from at least six different sources to assess variability.[3]
-
Your established lipid extraction solvents and protocol (e.g., Folch or MTBE extraction).[6][7]
-
LC-MS grade solvents for final sample reconstitution.
-
Calibrated analytical balance and pipettes.
-
Centrifuge.
-
Nitrogen evaporator or vacuum concentrator.
-
LC-MS system.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In an autosampler vial, prepare a solution of DMPC-d54 in the final reconstitution solvent (e.g., isopropanol:acetonitrile:water) at the exact concentration you use in your analytical run. This represents the 100% response with no matrix. Prepare in triplicate.
-
Set B (Post-Extraction Spike): a. Take six different blank matrix samples. b. Perform your complete lipid extraction procedure on each blank matrix sample. c. After the final drying step, reconstitute the dried extract in the same final volume of reconstitution solvent used for your actual study samples. d. Spike DMPC-d54 into this reconstituted matrix extract to the same final concentration as in Set A. Prepare one replicate for each of the six matrix sources.
-
Set C (Matrix Blank): a. Use the same six blank matrix extracts prepared for Set B before spiking. b. Analyze these to check for any endogenous signal at the m/z of DMPC-d54 (which should be negligible).
-
-
LC-MS Analysis:
-
Analyze all samples from Set A and Set B using your established lipidomics LC-MS method.
-
-
Data Analysis and Calculation:
-
Integrate the peak area of DMPC-d54 in all chromatograms.
-
Calculate the average peak area for the Neat Solution samples (Avg_Area_A).
-
For each of the six Post-Extraction Spike samples, record the peak area (Area_B).
-
Calculate the Matrix Effect for each of the six matrix sources using the following formula:[8][9]
Matrix Effect (ME) % = (Area_B / Avg_Area_A) * 100
-
Interpretation of Results:
| ME (%) Value | Interpretation | Recommended Action |
| 80% - 120% | No significant matrix effect. | Proceed with the current method. Ensure DMPC-d54 is used consistently. |
| < 80% | Ion Suppression. The matrix is reducing the signal of your PC analytes. | Correction using DMPC-d54 is crucial. Consider optimizing sample cleanup or diluting the sample.[1] |
| > 120% | Ion Enhancement. The matrix is artificially increasing the signal of your PC analytes. | Correction using DMPC-d54 is essential. Investigate the source of enhancement; consider sample cleanup optimization. |
Issue 2: DMPC-d54 Signal is Unstable or Shows H/D Back-Exchange
-
Symptom: You notice a gradual decrease in the DMPC-d54 signal over an analytical batch, or high-resolution mass spectrometry reveals satellite peaks at lower m/z values corresponding to a loss of deuterium.
-
Underlying Cause: H/D back-exchange can occur when deuterium atoms on the standard are replaced by hydrogen atoms from protic solvents (e.g., water, methanol) or the matrix itself.[10] This converts the internal standard into a partially or fully unlabeled analyte, leading to under-quantification. The stability of deuterium labels is highest on sp³ carbons and lower on carbons alpha to a carbonyl group.[5][10]
-
Troubleshooting and Prevention:
Caption: Workflow to investigate DMPC-d54 stability.
Best Practices for Using DMPC-d54
-
Timing of Addition: Always add the internal standard at the very first step of sample preparation, before any extraction or protein precipitation, to account for variability throughout the entire workflow.[1]
-
Concentration: The amount of DMPC-d54 added should result in a signal intensity that is within the linear dynamic range of the instrument and comparable to the endogenous PC analytes of interest.
-
Solvent: Prepare stock solutions of DMPC-d54 in a high-purity organic solvent (e.g., ethanol or chloroform:methanol) and store at -20°C or lower. Minimize the use of aqueous solutions for long-term storage.
-
Validation: The performance of DMPC-d54 should be validated for your specific matrix and analytical conditions. The post-extraction spike experiment is a key part of this validation.
By systematically assessing matrix effects and ensuring the stability and proper use of DMPC-d54, researchers can significantly improve the accuracy and reliability of their lipidomics data, leading to more robust and defensible scientific outcomes.
References
- Perry, W. J., Patterson, N. H., Prentice, B. M., Neumann, E. K., Caprioli, R. M., & Spraggins, J. M. (2020). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. Journal of mass spectrometry : JMS, 55(4), e4491. [Link]
- Han, X., & Jiang, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 36(6), 693–714. [Link]
- ResearchGate. (n.d.). Matrix effect on lipid detection.
- Perry, W. J., Patterson, N. H., Prentice, B. M., Neumann, E. K., Caprioli, R. M., & Spraggins, J. M. (2019). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments.
- Lipidomicstandards.org. (n.d.).
- Han, X., & Jiang, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 36(6), 693–714. [Link]
- Okada, T., & Ikeda, K. (2020). Investigating Matrix Effects of Different Combinations of Lipids and Peptides on TOF-SIMS Data. Biointerphases, 15(2), 021008. [Link]
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. Avanti Polar Lipids. [Link]
- ResearchGate. (2024, March 25). What is the best formula to calculate matrix effect?
- A high throughput lipidomics method using scheduled multiple reaction monitoring. (2019). Scientific reports, 9(1), 13354. [Link]
- Hartler, J., Trötzmüller, M., Chitraju, C., Spener, F., Köfeler, H. C., & Thallinger, G. G. (2017). Lipidomics from sample preparation to data analysis: a primer. Wiley interdisciplinary reviews. Systems biology and medicine, 9(1), 10.1002/wsbm.1371. [Link]
- ResearchGate. (n.d.). List of internal standards used for lipidomics analysis.
- Leiden University Medical Center, & others. (2021). Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring. Analytical chemistry, 93(49), 16369–16378. [Link]
- ResearchGate. (n.d.). Comparison of the central part of ²H NMR spectra of pure DMPC-d54, in....
- Morrow, M. R., & Tytler, E. M. (1995). Conformational order of phospholipids incorporated into human erythrocytes: an FTIR spectroscopy study. Biochimica et biophysica acta, 1237(2), 146–154. [Link]
- Perry, W. J., Patterson, N. H., Prentice, B. M., Neumann, E. K., Caprioli, R. M., & Spraggins, J. M. (2020). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. Journal of mass spectrometry : JMS, 55(4), e4491. [Link]
- Mendelsohn, R., & Dluhy, R. A. (1985). Interaction of dipalmitoylphosphatidylcholine and dimyristoylphosphatidylcholine-d54 mixtures with glycophorin. A fourier transform infrared investigation. Biochemistry, 24(27), 7943–7949. [Link]
- Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2019). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1978, 181–193. [Link]
- Han, X. (2016). The foundations and development of lipidomics. Biochimica et biophysica acta, 1861(8 Pt A), 675–685. [Link]
- Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples.
- Semantic Scholar. (2020). DMPC Phospholipid Bilayer as a Potential Interface for Human Cystatin C Oligomerization: Analysis of Protein-Liposome. Semantic Scholar. [Link]
- YouTube. (2023, September 14).
- ResearchGate. (n.d.). Schematic view of DMPC-d54. According to the Carpentier model, three....
- Perry, W. J., Patterson, N. H., Prentice, B. M., Neumann, E. K., Caprioli, R. M., & Spraggins, J. M. (2020). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of mass spectrometry : JMS, 55(4), e4491. [Link]
- LIPID MAPS. (2007, April 28). Internal standards for lipidomic analysis. LIPID MAPS. [Link]
- Castro-Perez, J., & others. (2019). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 9(11), 259. [Link]
- Perry, W. J., Patterson, N. H., Prentice, B. M., Neumann, E. K., Caprioli, R. M., & Spraggins, J. M. (2020). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. eScholarship, University of California. [Link]
- Meister, A., & Blume, A. (2004). Solubilization of DMPC-d54 and DMPG-d54 vesicles with octylglucoside and sodium dodecyl sulfate studied by FT-IR spectroscopy. Physical chemistry chemical physics : PCCP, 6(7), 1539–1547. [Link]
- Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
- Kuklenyik, Z., & others. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxics, 1(1), 2–20. [Link]
- Kruve, A., & others. (2013). Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach.
- ResearchGate. (n.d.). ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the....
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMPC-d54 | FB Reagents [fbreagents.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Dissolving 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions in the laboratory.
Core Concepts: Understanding DMPC-d54 Solubility
This compound is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) phosphocholine headgroup and two hydrophobic (water-fearing) deuterated myristoyl tails. This dual nature dictates its solubility behavior. To achieve a true solution, the solvent system must effectively solvate both the polar and non-polar regions of the molecule.
A critical factor governing its behavior is the main phase transition temperature (Tₘ), where the lipid transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. For non-deuterated DMPC, this temperature is approximately 23-24°C.[1][2][3][4][5] Deuteration of the acyl chains is known to lower the Tₘ by about 4-5°C.[6][7] Therefore, DMPC-d54 has a Tₘ of around 19-20°C.[8] Attempting to dissolve the lipid below this temperature, when it is in the tightly packed gel state, is significantly more challenging.
Key Physical Properties
| Property | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | This compound (DMPC-d54) |
| Molecular Weight | 677.93 g/mol | 732.3 g/mol [9][10] |
| Formula | C₃₆H₇₂NO₈P | C₃₆H₁₈D₅₄NO₈P[9][10] |
| Transition Temp. (Tₘ) | ~24°C[5] | ~19-20°C[8] |
| Purity | >99% | ≥99% deuterated forms[10] |
| Appearance | Crystalline solid | Solid[9] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing both a direct solution and the scientific rationale behind it.
Q1: My DMPC-d54 isn't dissolving in my chosen organic solvent, resulting in a cloudy suspension or visible particulates. What is the primary cause?
A cloudy or particulate-filled mixture is the most common sign of incomplete dissolution. This typically stems from one of three issues: an inappropriate solvent choice, a temperature below the lipid's phase transition temperature (Tₘ), or exceeding the solubility limit.
-
Scientific Rationale: DMPC-d54, in its solid form or below its Tₘ, exists in a crystalline or gel-like state where the acyl chains are tightly packed. An effective solvent must have sufficient energy to overcome these intermolecular forces. Cloudiness indicates that the lipid molecules are aggregating into colloidal particles or micelles rather than being individually solvated.
Q2: What are the most reliable solvents for dissolving DMPC-d54?
For consistent results, co-solvent systems are often superior to single solvents.
-
Primary Recommendation: Chloroform/Methanol Mixtures. A mixture of chloroform and methanol (e.g., 2:1 or 9:1, v/v) is highly effective.[11][12] The chloroform solvates the two hydrophobic d54-myristoyl chains, while the methanol effectively solvates the polar phosphocholine headgroup. This dual action ensures the entire molecule enters the solution.
-
Secondary Recommendation: Ethanol. Ethanol is a good alternative, particularly when avoiding chlorinated solvents is desirable. DMPC-d54 is soluble in ethanol at approximately 25 mg/mL.[10]
-
Specialized Mixture: A specific mixture of Chloroform:Methanol:Water (65:25:4) has also been reported to be effective for dissolving DMPC at concentrations up to 5 mg/mL.[5][13]
-
Solvents to Avoid: DMPC-d54 shows poor solubility in DMSO and is effectively insoluble in acetone; in fact, acetone is often used to precipitate phospholipids from solutions.[5][13][14]
Q3: A stubborn lipid film remains at the bottom of my vial even after adding solvent and vortexing. How can I get it into solution?
This is a classic sign that the lipid is in its gel phase and requires thermal energy to dissolve.
-
Solution: Gently warm the vial in a water bath to a temperature comfortably above the lipid's Tₘ (~19-20°C). A temperature of 30-40°C is typically sufficient. The increased thermal energy will induce the transition to the liquid-crystalline phase, where the acyl chains are more disordered, allowing solvent molecules to penetrate and solvate the lipid far more effectively.[15] Intermittent vortexing during warming will accelerate the process.
Q4: Can I use sonication to aid dissolution? Are there any risks involved?
Yes, sonication is a useful mechanical method to accelerate dissolution, but it should be used judiciously.
-
Methodology: A bath sonicator is generally preferred over a probe sonicator for this application. It provides gentle, indirect energy to break up lipid aggregates without the high, localized energy of a probe tip, which can risk causing lipid degradation or localized solvent heating.
-
Scientific Rationale: Sonication uses acoustic energy to create micro-cavitations in the solvent. The collapse of these bubbles generates shear forces that mechanically disrupt lipid aggregates, increasing the surface area exposed to the solvent.
-
Cautions: Over-sonication, especially with a probe tip, can generate significant heat. This can be a concern for temperature-sensitive experiments and can potentially lead to the degradation of the phospholipid over long periods. Always use sonication in short bursts and consider cooling the sample if necessary.
Q5: My DMPC-d54 solution was perfectly clear, but after some time at room temperature, it became cloudy or a precipitate formed. What happened?
This phenomenon is typically due to either temperature fluctuation or solvent evaporation.
-
Temperature-Dependent Precipitation: If the solution was prepared warm and then allowed to cool below the lipid's Tₘ, the lipid can fall out of solution as it transitions back to the less soluble gel phase. This is especially true for solutions near their saturation point.
-
Solvent Evaporation: In a co-solvent system like chloroform/methanol, the more volatile component (chloroform) will evaporate faster. This changes the solvent ratio, potentially reducing its solvating power and causing the lipid to precipitate. Always store lipid solutions in tightly sealed vials, preferably with PTFE-lined caps. For long-term storage, flushing the headspace with an inert gas like argon or nitrogen can also prevent oxidative degradation.[16]
Visual Troubleshooting Workflow
The following diagram provides a logical decision-making process for addressing DMPC-d54 solubility issues.
Caption: A troubleshooting flowchart for dissolving DMPC-d54.
Standard Operating Protocols
Protocol 1: Preparation of a DMPC-d54 Stock Solution in Chloroform/Methanol (2:1, v/v)
This protocol describes the preparation of 1 mL of a 10 mg/mL DMPC-d54 stock solution.
-
Preparation: Allow the vial of DMPC-d54 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 10 mg of DMPC-d54 powder into a clean glass vial with a PTFE-lined screw cap.
-
Solvent Addition: Prepare the co-solvent by mixing high-purity chloroform and methanol in a 2:1 volume ratio. Add 1 mL of this mixture to the vial containing the DMPC-d54.
-
Initial Dissolution: Cap the vial tightly and vortex for 30-60 seconds.
-
Warming (If Necessary): If the solution is not clear, place the vial in a water bath set to 30-40°C for 5-10 minutes. Periodically remove and vortex the vial. The solution should become completely clear.
-
Finalization: Once the solution is clear, remove it from the water bath and allow it to cool to room temperature.
-
Storage: For short-term storage, seal the vial tightly. For long-term storage (>1 week), flush the vial's headspace with a gentle stream of nitrogen or argon gas before sealing. Store the solution at -20°C.[9][17]
Protocol 2: Preparation of a DMPC-d54 Stock Solution in Ethanol
This protocol describes the preparation of 1 mL of a 25 mg/mL DMPC-d54 stock solution.
-
Preparation & Weighing: Follow steps 1 and 2 from Protocol 1, weighing 25 mg of DMPC-d54.
-
Solvent Addition: Add 1 mL of 200-proof (anhydrous) ethanol to the vial.
-
Dissolution: Cap the vial and vortex vigorously. Gentle warming to 30-40°C may be required to fully dissolve the lipid, as described in Protocol 1.[10]
-
Storage: Store the sealed vial at -20°C.
References
- ResearchGate. (n.d.). The chemical structures of DMPC and DMPG taken from the website of...
- Alonso, A., Goñi, F. M., & Urbaneja, M. A. (1989). Solubilization of DMPC and DPPC vesicles by detergents below their critical micellization concentration: high-sensitivity differential scanning calorimetry, Fourier transform infrared spectroscopy and freeze-fracture electron microscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 984(2), 214–224. [Link]
- Ciumac, D., et al. (2019). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Scientific Reports, 9(1), 10732. [Link]
- Chen, S. C., & Sturtevant, J. M. (1985). Deuterium isotope effect on the stability of molecules: phospholipids. OSTI.GOV. [Link]
- Kim, D. H., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Molecules, 23(12), 3302. [Link]
- Guzun, R., et al. (2017). Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study. Langmuir, 33(43), 12019–12027. [Link]
- Lin, S. N., & Chen, S. C. (1987). Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O. Journal of Chemical Physics, 86(6), 3585-3591. [Link]
- ResearchGate. (n.d.). Critical micelle concentration and micelles' composition for different sodium dodecylsulphate/dodecylphosphocholine mixtures in PBS at 298 K.
- Glover, K. J., et al. (2005). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 21(26), 12476–12483. [Link]
- Clifton, L. A., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Chemistry and Physics of Lipids, 221, 104–112. [Link]
- Heimburg, T., & Seeger, H. M. (2008).
- Viitala, T., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 15197. [Link]
- ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various methods...
- Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1421689. [Link]
- Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation.
- Avanti Polar Lipids. (n.d.). Bicelle Preperation.
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54.
- Viitala, T., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. HELDA - University of Helsinki. [Link]
- Leonenko, Z. V., et al. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(4), 1282–1293. [Link]
- Cube Biotech. (n.d.). Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids.
- Supporting Information for Lipid based biocompatible ionic liquids. (n.d.). Royal Society of Chemistry.
- ResearchGate. (2020). What solvent mixture/ratio should I use for preparing liposomes by REV method?
- Marquardt, D., et al. (2019). Methanol Accelerates DMPC Flip-Flop and Transfer: A SANS Study on Lipid Dynamics. Biophysical Journal, 116(5), 755–759. [Link]
- Monteiro, J. P., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. International Journal of Molecular Sciences, 25(5), 2999. [Link]
- ResearchGate. (2015). Can the DMPC liposome be prepared with and without magnesium chloride?
- Google Patents. (1987). US4714571A - Process for purification of phospholipids.
- Avanti Polar Lipids. (n.d.). 14:0 PC (DMPC).
- Posada, L. R., et al. (2019). Extraction of Dairy Phospholipids Using Switchable Solvents: A Feasibility Study. Molecules, 24(14), 2623. [Link]
- Widayanti, A., et al. (2009). Controlled solvent-exchange deposition of phospholipid membranes onto solid surfaces. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 27(4), 863–868. [Link]
- Quora. (2021). If a lipid is dissolved in an organic solvent, does the solvent get infused into the lipid particles? Why or why not?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 3. DSpace [helda.helsinki.fi]
- 4. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Deuterium isotope effect on the stability of molecules: phospholipids | Semantic Scholar [semanticscholar.org]
- 7. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbi.ku.dk [nbi.ku.dk]
- 9. DMPC-d54 | FB Reagents [fbreagents.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. US4714571A - Process for purification of phospholipids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Deuterium Isotope Effect in Analytical Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often complex challenges presented by the deuterium isotope effect in chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the integrity and accuracy of your experimental results.
Part 1: The Deuterium Isotope Effect in Chromatography
The substitution of hydrogen (¹H) with deuterium (²H or D) in a molecule can lead to observable differences in chromatographic behavior. This phenomenon, known as the chromatographic isotope effect (CIE), primarily arises from the subtle differences in the physicochemical properties between a C-H and a C-D bond. The C-D bond is slightly shorter and stronger, which can alter intermolecular interactions with the stationary and mobile phases.
Troubleshooting Guide: Chromatographic Issues
One of the most common manifestations of the deuterium isotope effect in chromatography is a shift in retention time between the analyte and its deuterated internal standard. In reversed-phase liquid chromatography (RPLC), the deuterated compound typically elutes slightly earlier than its non-deuterated counterpart.[1][2] This can result in peak splitting, shouldering, or broadening, which complicates accurate quantification.
Causality: The primary cause of this retention time shift is the difference in hydrophobicity. The C-D bond is less polarizable and has a smaller van der Waals radius than the C-H bond, leading to weaker interactions with the non-polar stationary phase in RPLC.[2] The magnitude of this effect is generally proportional to the number of deuterium atoms incorporated into the molecule.[1]
Step-by-Step Troubleshooting Protocol:
-
Confirm the Issue: Inject the analyte and the deuterated internal standard separately to confirm their individual retention times. This will verify that the observed peak distortion is due to a retention time shift and not another issue like column degradation or co-elution with an impurity.
-
Optimize Chromatographic Conditions:
-
Gradient Modification: A shallower gradient can sometimes improve the resolution between the two isotopologues, allowing for more accurate integration.
-
Temperature Adjustment: Lowering the column temperature can increase retention and may enhance the separation, paradoxically allowing for better individual peak integration. Conversely, sometimes a change in temperature can alter selectivity and reduce the separation. Experimentation is key.
-
Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity of the separation and potentially reduce the retention time difference.[2]
-
-
Evaluate Stationary Phase:
-
Different stationary phases can exhibit varying degrees of the isotope effect. For instance, columns with different surface chemistries (e.g., C18, Phenyl-Hexyl, PFP) may offer different selectivities that can minimize the separation of isotopologues.[2]
-
-
Consider Alternative Isotopic Labeling: If chromatographic optimization is unsuccessful, the most effective solution is to use an internal standard labeled with a heavier, stable isotope that does not significantly impact chromatographic behavior, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[3]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for peak splitting with deuterated standards.
Frequently Asked Questions (FAQs): Chromatography
Q1: Why do my deuterated compounds elute earlier in reversed-phase HPLC?
A: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond. This makes the deuterated molecule slightly less "hydrophobic" in its interactions, leading to weaker retention and therefore earlier elution.[1][2]
Q2: Can the deuterium isotope effect be observed in normal-phase or HILIC chromatography?
A: Yes, the deuterium isotope effect can also be observed in other chromatographic modes. In hydrophilic interaction liquid chromatography (HILIC), the effect has been attributed to differences in hydrophilicity.[2] In normal-phase chromatography, deuterated compounds may exhibit altered interactions with the polar stationary phase, leading to retention time shifts.[1][4] The direction of the shift (earlier or later elution) will depend on the specific interactions at play.
Q3: Does the position of deuterium labeling in the molecule matter for the chromatographic effect?
A: While the number of deuterium atoms has a more pronounced effect, the position can also play a role. However, studies have shown that the retention differences can be independent of the hydrophobicity of the specific deuterated site.[2] The overall change in the molecule's interaction potential with the stationary phase is the dominant factor.
Q4: Is it possible to completely eliminate the chromatographic isotope effect?
A: Completely eliminating the effect can be challenging. While optimizing chromatographic parameters can minimize the retention time difference, the most robust solution to avoid quantification errors is to use an internal standard labeled with an isotope that has a negligible effect on retention, such as ¹³C or ¹⁵N.[3]
Part 2: The Deuterium Isotope Effect in NMR Spectroscopy
In NMR spectroscopy, deuterium's unique nuclear properties compared to protium (¹H) make it both a valuable tool and a potential source of spectral complexity. Understanding these effects is crucial for accurate spectral interpretation and structural elucidation.
Troubleshooting Guide: NMR Spectroscopy
When analyzing a partially deuterated compound, you may observe that a proton signal adjacent to a deuterated carbon appears as a triplet, or that a proton signal you expected to see is absent.
Causality:
-
¹H-¹H Coupling vs. ¹H-²H Coupling: Deuterium has a nuclear spin (I) of 1, unlike a proton's spin of 1/2. According to the n+1 rule, a proton coupled to 'n' adjacent deuterons will be split into 2nI+1 = 2(1)(1)+1 = 3 lines, i.e., a triplet. The coupling constant, J(H,D), is significantly smaller than the corresponding J(H,H) coupling (J(H,D) ≈ 0.154 * J(H,H)).[5]
-
Signal Disappearance: If a proton has been replaced by a deuteron, its signal will disappear from the ¹H NMR spectrum because deuterium resonates at a much different frequency.[6][7]
Step-by-Step Troubleshooting Protocol:
-
Identify the Affected Signal: Compare the spectrum of the deuterated compound with its non-deuterated analogue. Note any new triplets or missing signals.
-
Analyze the Splitting Pattern: If a triplet is observed, measure the coupling constant. It should be significantly smaller than a typical H-H coupling. This is a strong indication of coupling to an adjacent deuterium.
-
Confirm Deuteration with ²H NMR: To definitively confirm the presence and location of deuterium, acquire a ²H (deuterium) NMR spectrum. This experiment will show signals only for the deuterium nuclei in the molecule.[6]
-
Utilize D₂O Exchange for Labile Protons: If an -OH or -NH proton signal is broad or its position is uncertain, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. Labile protons will exchange with deuterium, causing their signal to disappear, thus confirming their identity.[8][9][10]
Troubleshooting Logic Diagram:
Caption: Logic diagram for troubleshooting unexpected NMR signals.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: I see a small upfield shift for a proton near a deuterated site. What is this?
A: This is a secondary isotope effect on the chemical shift. The substitution of H with D can cause small changes in the chemical shifts of nearby nuclei.[5] These shifts are typically small, often in the range of parts per billion (ppb), and are usually upfield (to the right). The magnitude of the shift depends on the distance (number of bonds) from the deuterated site.[5][11]
Q2: Why is the signal for CDCl₃ in a ¹³C NMR spectrum a triplet?
A: The carbon in deuterated chloroform (CDCl₃) is coupled to one deuterium atom. Since deuterium has a spin of 1, it splits the ¹³C signal into a triplet (2nI+1 = 2(1)(1)+1 = 3).[5]
Q3: How does deuteration affect relaxation times in NMR?
A: Deuterium has a quadrupole moment, which provides an efficient relaxation mechanism. This generally leads to shorter relaxation times (T₁) for deuterium nuclei compared to protons. This can also influence the relaxation of nearby protons.
Q4: Can I quantify the level of deuteration using NMR?
A: Yes, NMR can be used for quantitative analysis of deuterium abundance.[12] By comparing the integrals of signals in the ¹H NMR spectrum of a partially deuterated compound to a known internal standard, the degree of proton occupancy at a specific site can be determined. For a more direct measurement, quantitative ²H NMR can be performed. However, careful experimental setup, including ensuring full relaxation between scans, is critical for accuracy.[12]
Data Summary Table: Typical Deuterium Isotope Effects in NMR
| Effect Type | Nucleus Observed | Typical Magnitude | Notes |
| Primary Isotope Shift | ¹H vs. ²H | < 0.1 ppm | Can be larger (>1 ppm) in strongly hydrogen-bonded systems.[5] |
| Secondary Isotope Shift | ¹³C (one bond away) | 0.2 - 1.5 ppm (upfield) | The effect decreases with the number of bonds.[5] |
| Secondary Isotope Shift | ¹³C (two bonds away) | ~0.1 ppm (upfield) | Direction and magnitude can vary.[5] |
| Coupling Constant Ratio | J(X,H) vs. J(X,D) | J(X,D) ≈ (γD/γH) * J(X,H) | γ is the gyromagnetic ratio. For H and D, this ratio is ~0.154.[5] |
References
- Deuterium use in 1H NMR (A-Level Chemistry). Study Mind. [Link]
- Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]
- Isotope shifts and other isotope effects. University of Ottawa. [Link]
- Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. (2022). Molecules. [Link]
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2002).
- Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. (2002). Nukleonika. [Link]
- Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. (2000). Journal of the American Chemical Society. [Link]
- Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. [Link]
- Why is deuterium used in NMR?. (2016). Quora. [Link]
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2024). Analytical Chemistry. [Link]
- The Use of Deuterium in ¹H NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]
- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014). Analytical Chemistry. [Link]
- What Is Deuterium Exchange In NMR?. (2023). YouTube. [Link]
- Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. (1997). Journal of the American Chemical Society. [Link]
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (2007).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 6. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 7. quora.com [quora.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
How to verify the isotopic purity of a deuterated lipid standard.
Welcome to the technical support center for deuterated lipid standards. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated lipids as internal standards in their analytical workflows. Here, you will find in-depth answers to common questions and detailed troubleshooting protocols to ensure the isotopic purity and structural integrity of your standards, ultimately guaranteeing the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between isotopic purity, isotopic enrichment, and chemical purity?
A: These terms describe different quality attributes of a deuterated standard and should not be used interchangeably.
-
Chemical Purity: This refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. For example, a 99% chemically pure standard contains 1% of other, non-lipid chemical impurities.
-
Isotopic Enrichment: This is the percentage of a specific atom at a particular position in the molecule that is the desired heavy isotope.[1][2] For instance, if a lipid is deuterated at three specific sites, an isotopic enrichment of 99% means that at each of those three positions, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[2]
-
Isotopic Purity (or Species Abundance): This represents the percentage of molecules in the entire population that have the desired number of deuterium atoms.[1][2] Due to the statistical nature of chemical synthesis, a standard with 99% isotopic enrichment at three sites will not be 99% pure D3-lipid. It will contain a distribution of isotopologues (e.g., D3, D2, D1). The isotopic purity is the abundance of the target D3 species.
Q2: Why can't I just trust the isotopic purity value on the Certificate of Analysis (CoA)?
A: While the CoA provided by the manufacturer is a critical starting point, independent verification is a cornerstone of rigorous scientific practice for several reasons:[3]
-
Shipping and Storage Conditions: Deuterated compounds, particularly those with exchangeable deuterium atoms (e.g., on hydroxyl or amine groups), can undergo back-exchange with hydrogen from protic solvents or atmospheric moisture.[4][5] Improper storage or handling can lower the isotopic purity over time.
-
Lot-to-Lot Variability: Although reputable suppliers have stringent quality control, minor variations between manufacturing batches can occur. Verifying the purity of each new lot is essential for long-term study reproducibility.
-
Assay-Specific Requirements: Your specific application might have a lower tolerance for isotopic impurities than the manufacturer's general specifications. Understanding the exact isotopic distribution is crucial for highly sensitive quantitative assays.
Q3: Which analytical technique is better for verifying isotopic purity: Mass Spectrometry or NMR?
A: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary, not competing, techniques. A comprehensive verification strategy utilizes both.[6][7]
-
High-Resolution Mass Spectrometry (HRMS) is the primary tool for determining isotopic purity. It separates and quantifies the different isotopologues based on their mass-to-charge ratio, providing a clear picture of the distribution of deuterated species.[3][8]
-
NMR Spectroscopy (¹H, ²H, and ¹³C) is unparalleled for confirming the specific location of the deuterium labels and the overall structural integrity of the lipid.[7][9] ¹H NMR, for example, can quantify the degree of deuteration by measuring the reduction in signal intensity at specific proton sites.[9][10]
In essence, MS tells you "how much" of each isotopologue is present, while NMR tells you "where" the deuterium is located and confirms the molecule is intact.
Isotopic Purity Verification Workflows
Verifying the isotopic purity of a deuterated lipid standard is a systematic process. Below are detailed protocols for the two most authoritative analytical methods: High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Workflow 1: Isotopic Purity Verification by High-Resolution Mass Spectrometry (HRMS)
HRMS is highly effective for resolving and quantifying molecules with small mass differences, such as the isotopologues of a deuterated lipid. The goal is to measure the relative abundance of the desired fully deuterated lipid versus its partially deuterated or non-deuterated counterparts.
Experimental Protocol: Direct Infusion HRMS
-
Sample Preparation:
-
Prepare a stock solution of the deuterated lipid standard in a high-purity, aprotic solvent (e.g., chloroform or methanol/chloroform mixture) to a concentration of approximately 1 mg/mL.
-
Create a dilute working solution (e.g., 1-10 µg/mL) in a solvent suitable for direct infusion electrospray ionization (ESI), such as methanol or acetonitrile with an appropriate additive (e.g., 0.1% formic acid for positive mode or 5 mM ammonium acetate for negative mode) to promote ionization.[11]
-
-
Instrument Calibration:
-
Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines to achieve high mass accuracy (<5 ppm).[3] This is critical for confidently identifying the lipid species.
-
-
Direct Infusion and Data Acquisition:
-
Infuse the dilute solution directly into the mass spectrometer's ESI source at a stable flow rate (e.g., 5-10 µL/min).
-
Acquire a high-resolution full-scan mass spectrum over a relevant m/z range. The resolution should be high enough to baseline resolve the isotopic peaks from potential interferences. For distinguishing deuterium from ¹³C isotopes, ultra-high resolution (>100,000) may be necessary.[12]
-
-
Data Analysis and Purity Calculation:
-
Identify the monoisotopic peak of the fully deuterated lipid (Md).
-
Identify the peaks for the isotopologues containing one less deuterium (Md-1), two less (Md-2), and so on, as well as the unlabeled lipid (M0).
-
Record the intensity (peak height or area) for each identified isotopologue.
-
Calculate the isotopic purity using the following formula:[3]
Isotopic Purity (%) = [ I(Md) / (I(Md) + I(Md-1) + I(Md-2) + ... + I(M0)) ] x 100
Where I(Mx) is the intensity of the specified isotopologue peak.
-
Visualization: HRMS Isotopic Purity Workflow
Caption: Workflow for verifying isotopic purity using HRMS.
Data Interpretation: A Hypothetical Example
Consider a deuterated phospholipid standard, PC(16:0/16:0)-d9. High-resolution mass spectrometry would yield a spectrum with multiple peaks.
| Isotopologue Species | Theoretical m/z | Observed Intensity |
| PC(16:0/16:0)-d9 (Md) | 743.63 | 9,500,000 |
| PC(16:0/16:0)-d8 (Md-1) | 742.62 | 350,000 |
| PC(16:0/16:0)-d7 (Md-2) | 741.61 | 50,000 |
| ... | ... | ... |
| PC(16:0/16:0)-d0 (M0) | 734.57 | 10,000 |
Calculation:
-
Total Intensity = 9,500,000 + 350,000 + 50,000 + 10,000 = 9,910,000
-
Isotopic Purity = (9,500,000 / 9,910,000) * 100 = 95.86%
Workflow 2: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy provides orthogonal information to MS. It confirms that the deuterium atoms are in the correct positions on the lipid molecule and verifies the overall structure has not been compromised.
Experimental Protocol: ¹H and ²H NMR
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the deuterated lipid standard (typically 1-5 mg).
-
Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃, MeOD-d₄) that fully solubilizes the lipid and does not have signals that overlap with key resonances of the analyte. The choice of solvent is critical to avoid accidental H/D exchange with the standard.[13]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Causality: The integration of the proton signals is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from a deuterated position (which will be significantly diminished) to the integral of a signal from a non-deuterated position on the same molecule, you can calculate the extent of deuteration at that specific site.[9][10]
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional ²H (Deuterium) NMR spectrum. This is a direct measurement of the deuterium atoms.
-
Causality: The chemical shifts in the ²H spectrum will correspond to the positions of the deuterium labels. This provides unambiguous confirmation that the deuterium is located at the intended sites.[9] The presence of unexpected signals could indicate isotopic scrambling.
-
-
Data Analysis:
-
For ¹H NMR: Calibrate the spectrum using a reference signal (e.g., residual solvent peak or an internal standard). Integrate the signals corresponding to both deuterated and non-deuterated positions. Calculate the percent deuteration at a given site (X) using a reference proton signal (Ref) from the same molecule:
% Deuteration at X = [ 1 - ( (IntegralX / #HX) / (IntegralRef / #HRef) ) ] x 100
Where #H is the number of protons expected for that signal in the unlabeled molecule.
-
For ²H NMR: Confirm that the observed signals match the expected chemical shifts for the labeled positions.
-
Visualization: NMR Verification Logic
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Biochemistry/Lipids/Sample Preparation for Mass Spectrometry-Based Lipidomics Studies - Wikibooks, open books for an open world [en.wikibooks.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
Technical Support Center: Best Practices for Handling and Storing Deuterated Lipid Solutions
Welcome to the Technical Support Center for deuterated lipid solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability and integrity of these critical research materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of deuterated lipid solutions.
Q1: What is the recommended storage temperature for deuterated lipid solutions?
For long-term stability, deuterated lipid standards should be stored at or below -16°C.[1] If the lipid is dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1][2] It is generally not advised to store organic solutions below -30°C unless they are in a sealed glass ampoule to prevent solvent freezing and potential phase separation.[1]
Q2: How should I handle deuterated lipids supplied as a powder?
The handling procedure depends on the saturation of the lipid's fatty acid chains:
-
Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as powders. They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[1][2] Before opening, always allow the entire container to warm to room temperature to prevent condensation from accumulating on the cold powder, which can lead to degradation.[1]
-
Unsaturated Lipids: Lipids with one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable as powders.[1][2] They are hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[1][2] These lipids should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.[1]
Q3: What type of container is best for storing deuterated lipid solutions?
Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1][2] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not recommended as plasticizers and other impurities can leach into the solvent, contaminating your standard.[1] However, aqueous suspensions of lipids can be stored in plastic containers.[1]
Q4: Which solvents are recommended for dissolving deuterated lipids?
The choice of solvent is critical for maintaining the stability of deuterated lipids. Aprotic solvents such as acetonitrile, isopropanol, and chloroform/methanol mixtures are generally recommended for preparing stock solutions.[3][4] Protic solvents like water and methanol should be used with caution, especially under acidic or basic conditions, as they can facilitate hydrogen-deuterium (H/D) back-exchange.[3] For NMR spectroscopy, common deuterated solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD).
Q5: What is H/D back-exchange and how can it be prevented?
H/D back-exchange is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or surrounding matrix (e.g., from water or methanol).[3] This process can convert your deuterated standard into an unlabeled analyte, leading to inaccurate quantification.[3]
Prevention Strategies:
-
Use Aprotic Solvents: Prepare stock solutions in aprotic solvents like acetonitrile or isopropanol.[3]
-
Minimize Exposure to Protic Solvents: Reduce the time your deuterated lipid is in contact with protic solvents, especially under acidic or basic conditions which can catalyze the exchange.[3]
-
Choose Stable Label Positions: Use standards where deuterium is placed on chemically stable, non-exchangeable positions, such as aliphatic carbons not adjacent to heteroatoms or carbonyl groups.[3]
Q6: How does deuteration affect the physical properties of lipids?
Deuteration can have subtle but significant effects on the physical properties of lipids. For instance, lipids with deuterated chains have been shown to have a lower gel-to-fluid phase transition temperature compared to their protiated counterparts.[5] This is attributed to the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and storage of deuterated lipid solutions.
Problem 1: Inconsistent quantification results.
Possible Cause:
-
Degradation of the deuterated standard: Improper storage can lead to chemical degradation (e.g., oxidation, hydrolysis) of the lipid.
-
H/D back-exchange: The isotopic purity of the standard may be compromised.[3]
-
Chromatographic shift: The deuterated standard and the analyte may not co-elute perfectly, leading to differential matrix effects.[6]
Solutions:
-
Verify Standard Integrity: Check the chemical and isotopic purity of your standard upon receipt and periodically thereafter, especially if you observe unexpected results.[3] You can verify isotopic purity using high-resolution mass spectrometry (HRMS).[3]
-
Optimize Storage Conditions: Ensure your deuterated lipid solutions are stored at the correct temperature, in the appropriate solvent and container, and protected from light and oxygen.[7][8]
-
Perform a Stability Study: To check for H/D back-exchange, incubate the deuterated standard in your sample matrix or experimental solvents over a time course and monitor its isotopic distribution using mass spectrometry.[3]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to minimize any retention time difference between the analyte and the deuterated standard.[6]
Problem 2: Evidence of lipid oxidation or hydrolysis.
Possible Cause:
-
Exposure to air and light: Unsaturated lipids are particularly susceptible to oxidation at their double bonds.
-
Presence of water: Water can lead to the hydrolysis of ester linkages in phospholipids, especially in aqueous suspensions.[2][9]
-
Improper handling of powdered lipids: Allowing condensation to form on cold powdered lipids can introduce moisture.[1]
Solutions:
-
Inert Atmosphere: For highly unsaturated lipids, overlay the organic solution with an inert gas like argon or nitrogen before sealing the container.[2]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing lipid solutions can introduce moisture and accelerate degradation.[8] Aliquoting the stock solution into smaller, single-use vials is recommended.
-
Use Antioxidants: For applications where it will not interfere with downstream analysis, adding a small amount of an antioxidant like BHT can help prevent oxidation.[4]
-
Proper Handling of Powders: Always allow powdered lipids to warm to room temperature before opening the container.[1]
Problem 3: Difficulty dissolving deuterated lipids.
Possible Cause:
-
Incorrect solvent choice: Some lipids may have poor solubility in certain organic solvents.
-
Lipid aggregation: At low temperatures, some lipids may come out of solution or form aggregates.
Solutions:
-
Solvent Optimization: Try a different aprotic solvent or a solvent mixture. For example, a mixture of chloroform and methanol (2:1) is often effective for dissolving a wide range of lipids.[4]
-
Gentle Warming and Sonication: Gently warming the solution or using a bath sonicator can help to dissolve the lipid.[4] However, be cautious with unsaturated lipids as excessive heat can promote degradation.
-
Check for Precipitation: Before use, visually inspect the solution to ensure the lipid is fully dissolved, especially after storage at low temperatures. If precipitation has occurred, gently warm and vortex the solution to redissolve the lipid.
Section 3: Experimental Protocols & Data
Protocol: Stability Testing of Deuterated Lipid Standards
Objective: To assess the stability of a deuterated lipid standard against H/D back-exchange in a specific solvent or matrix.
Materials:
-
Deuterated lipid standard
-
Solvents to be tested (e.g., methanol, water, plasma extract)
-
Aprotic control solvent (e.g., acetonitrile)
-
High-resolution mass spectrometer (HRMS)
-
LC system
-
Autosampler vials
Procedure:
-
Prepare Test Solutions: Prepare a solution of your deuterated standard at a typical working concentration in the solvent(s) you wish to test. Include a control solution in a stable, aprotic solvent like acetonitrile.[3]
-
Time-Course Incubation: Aliquot the test solutions into separate vials for each time point (e.g., 0, 1, 4, 8, and 24 hours). Incubate the vials at the temperature(s) relevant to your experimental workflow.[3]
-
Sample Analysis: At each time point, immediately analyze the sample by LC-HRMS in full scan mode.[3]
-
Data Analysis: Extract the ion chromatograms for the fully deuterated standard and any species that have lost deuterium (e.g., M+D-1, M+D-2).[3] A significant increase in the abundance of the lower mass isotopologues over time indicates H/D back-exchange.
Data Summary: Recommended Storage Conditions
| Lipid Type | Form | Recommended Storage Temperature | Recommended Solvent | Container | Key Considerations |
| Saturated | Powder | ≤ -16°C | N/A | Glass with Teflon-lined cap | Allow to warm to room temperature before opening.[1] |
| Saturated | Solution | -20°C ± 4°C | Aprotic organic solvent | Glass with Teflon-lined cap | Avoid storing below -30°C unless in a sealed ampoule.[1] |
| Unsaturated | Powder | Not Recommended | N/A | N/A | Highly hygroscopic; dissolve in solvent immediately.[1][2] |
| Unsaturated | Solution | -20°C ± 4°C | Aprotic organic solvent | Glass with Teflon-lined cap | Overlay with inert gas (argon or nitrogen).[2] |
| Aqueous Suspension | Suspension | 4-8°C | Aqueous buffer | Glass or plastic | Prone to hydrolysis; use within 5-7 days for membrane integrity studies.[9] |
Section 4: Visualizations
Diagram: Troubleshooting Deuterated Standard Instability
Caption: Workflow for troubleshooting inconsistent results when using deuterated lipid standards.
Diagram: Key Factors in Deuterated Lipid Stability
Caption: Core factors influencing the stability of deuterated lipid solutions during storage.
References
- Best practices for storage and handling of deuterated lipid standards. Benchchem.
- Common pitfalls when using deuterated standards in lipidomics. Benchchem.
- Navigating the Labyrinth: A Technical Guide to Common Pitfalls in the Use of Deuterated Lipid Internal Standards. Benchchem.
- Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O. PubMed.
- Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
- NMR Solvents. Sigma-Aldrich.
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. Lipids.
- Storage and handling of Avanti Research lipids. Avanti Polar Lipids.
- What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec?. ResearchGate.
- How Should I Store My Liposomes?. Avanti Polar Lipids.
- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. avantiresearch.com [avantiresearch.com]
Technical Support Center: Mass Spectrometry Analysis of Deuterated Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who use deuterated internal standards in mass spectrometry. As a Senior Application Scientist, I've compiled this resource to help you troubleshoot a common yet complex issue: the appearance of multiple peaks for a single deuterated standard in your mass spectrum. This guide will walk you through the underlying causes and provide actionable, field-proven solutions.
Why is my deuterated standard showing multiple peaks in mass spectrometry?
The observation of multiple peaks for a deuterated standard can be perplexing, but it is often explainable by one or more of the following phenomena. This guide is structured to help you diagnose the root cause, from the inherent nature of isotopes to subtle interactions within your LC-MS system.
Section 1: Isotope-Related Phenomena
Q1: I see a cluster of peaks around my main deuterated standard peak. Is this normal?
A1: Yes, this is often normal and expected. What you are likely observing is the natural isotopic distribution of the elements within your molecule. While your standard is enriched with deuterium, other elements like carbon and nitrogen have naturally occurring heavier isotopes (¹³C and ¹⁵N). These contribute to a series of low-intensity peaks at M+1, M+2, etc., relative to the monoisotopic mass of your deuterated standard. High-resolution mass spectrometry can resolve these distinct isotopic peaks.[1]
Section 2: Chemical and Sample Purity Issues
Q2: I'm observing a significant peak at a lower mass than my deuterated standard, corresponding to the undeuterated version of the compound. What does this mean?
A2: This is a strong indication of incomplete deuteration. The synthesis of deuterated standards may not always achieve 100% isotopic enrichment.[2] The peak corresponding to the undeuterated compound (D₀) alongside your deuterated standard (Dₙ) suggests the presence of the non-labeled species as an impurity.[3][4] For reliable quantification, it is crucial to use standards with high isotopic purity, typically ≥98%.[5][6]
Troubleshooting Incomplete Deuteration
Objective: To verify the isotopic purity of the deuterated standard.
Protocol:
-
Review Certificate of Analysis (CoA): Check the manufacturer's CoA for the specified isotopic enrichment.
-
High-Resolution MS Analysis: Infuse the deuterated standard directly into a high-resolution mass spectrometer. This will allow you to resolve and accurately measure the relative intensities of the deuterated and undeuterated species.[3][4]
-
NMR Spectroscopy: For a definitive structural confirmation and quantification of deuterium incorporation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[7]
Caption: Workflow for verifying the level of deuterium incorporation.
Section 3: System and Method-Induced Artifacts
Q3: I'm seeing a series of peaks, each separated by approximately 1 Da, with decreasing mass from my parent ion. What could be causing this?
A3: This pattern is a classic symptom of hydrogen-deuterium (H/D) back-exchange .[2] This occurs when deuterium atoms on your standard are replaced by protons from the surrounding environment, such as residual water in your solvents or acidic mobile phases.[8][9] The exchangeability of a deuterium atom is dependent on its position in the molecule and the experimental conditions like pH and temperature.[9][10]
Troubleshooting H/D Back-Exchange
Objective: To minimize the in-source or chromatographic replacement of deuterium with hydrogen.
Protocol 1: Optimizing LC-MS Conditions
-
Mobile Phase: Use aprotic or deuterated solvents for sample preparation and, if possible, in the mobile phase.[11] Maintain an acidic pH (around 2.6) where the exchange rate is at a minimum.[9]
-
Temperature: Keep the autosampler and column compartments at a low temperature (e.g., 4°C) to reduce the rate of exchange.[2][9]
-
Minimize Residence Time: Use a fast LC gradient to minimize the time the deuterated standard is exposed to protic solvents.
| Parameter | Standard Condition | Optimized for Minimal Exchange | Rationale |
| Autosampler Temp. | Ambient | 4°C | Slows down the exchange reaction rate.[2][9] |
| Mobile Phase pH | Neutral/Variable | pH ~2.5-3.0 | The rate of amide hydrogen exchange is slowest at this pH.[9] |
| Solvents | Protium-containing | Deuterated or Aprotic | Reduces the source of protons for exchange.[11] |
Q4: My deuterated standard shows peaks at higher masses, such as M+23 or M+39. What are these?
A4: These are very likely adduct ions . In electrospray ionization (ESI), molecules are often ionized by the addition of a proton ([M+H]⁺). However, other cations present in the sample or mobile phase can also attach to your analyte. Common adducts include sodium ([M+Na]⁺, a mass shift of +23 Da relative to the protonated molecule) and potassium ([M+K]⁺, a mass shift of +39 Da).[12][13][14][15] Ammonium adducts ([M+NH₄]⁺) are also common if ammonium salts are used in the mobile phase.[15]
Troubleshooting Adduct Formation
Objective: To promote the formation of a single, desired ion species (e.g., [M+H]⁺) and reduce adducts.
Protocol 2: Mobile Phase and Sample Clean-up
-
Use High-Purity Solvents: Ensure that all solvents and additives are of high purity to minimize sodium and potassium contamination.
-
Add Competitive Additives: The addition of a small amount of ammonium acetate or ammonium formate to the mobile phase can sometimes suppress the formation of sodium and potassium adducts by competitively forming ammonium adducts.[12][13]
-
Acidify the Mobile Phase: For positive ion mode, adding a small amount of formic acid or acetic acid can promote protonation ([M+H]⁺) over other adduct formation.[12][13]
-
Sample Preparation: Be mindful of glass versus plastic containers, as glass can be a source of sodium ions.
Caption: Decision tree for troubleshooting adduct ion formation.
Q5: I'm observing peaks that correspond to fragments of my deuterated standard, even in a full scan mode without intentional fragmentation. Why is this happening?
A5: This phenomenon is known as in-source fragmentation or in-source decay.[2][16] It occurs when the ionization process itself is too energetic, causing the molecule to fragment within the ion source before it reaches the mass analyzer.[16][17] The settings of the declustering potential or fragmentor voltage can significantly influence the degree of in-source fragmentation.[16] Higher source temperatures can also contribute to the dissociation of thermally labile compounds.[16]
Troubleshooting In-Source Fragmentation
Objective: To minimize the fragmentation of the analyte in the ion source and preserve the molecular ion.
Protocol 3: Optimizing Ion Source Parameters
-
Reduce Fragmentor/Declustering Potential: Systematically decrease the voltage in the ion source that accelerates ions. This will reduce the collision energy with gas molecules in the source region.[16]
-
Lower Source Temperature: If your compound is thermally labile, reducing the ion source temperature can help prevent thermal degradation.[2][16]
-
Optimize Nebulizer Gas Flow: Adjusting the nebulizer gas flow can sometimes alter the ionization efficiency and reduce fragmentation.
| Parameter | High Energy Setting (Potential Cause) | Low Energy Setting (Solution) |
| Fragmentor Voltage | High | Low |
| Source Temperature | High | Low |
Section 4: Chromatographic Issues
Q6: My deuterated standard appears as a split peak or is not co-eluting perfectly with my non-deuterated analyte. Can this cause issues?
A6: Yes, this is a critical issue. A slight chromatographic shift between the deuterated standard and the analyte can occur due to the kinetic isotope effect .[18] The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time, especially in reverse-phase chromatography.[2][18] If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[18][19]
Troubleshooting Chromatographic Shifts
Objective: To achieve co-elution of the analyte and the deuterated internal standard.
Protocol 4: Method Optimization
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio can alter the selectivity and potentially improve co-elution.[18][20]
-
Gradient Slope: For gradient elution, a shallower gradient can sometimes reduce the separation between the isotopologues.[18]
-
Column Temperature: Modifying the column temperature can affect retention times and may help in achieving co-elution.[18]
References
- Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
- (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry - ResearchGate.
- TIP # 115 Adduct Formation in LCMS.
- How do adducts form in ESI LCMS/MS? - ECHEMI. ECHEMI.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. PubMed.
- Technical Support Center: Troubleshooting Unexpected Fragments in Mass Spectra of Deuter
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
- Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC - NIH. PMC - NIH.
- Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuter
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. N-Nitrosamine Impurities.
- Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS).
- Hydrogen–deuterium exchange - Wikipedia. Wikipedia.
- Traditional versus isotopic fine structure HDX-MS of the [M + 2H] 2+ of... - ResearchGate.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.
- Hydrogen exchange mass spectrometry: what is it and what can it tell us? - PMC - NIH. PMC - NIH.
- Technical Support Center: Addressing Chromatographic Shift of Deuter
- Retention characteristics of protonated mobile phases injected into deuterated mobile phases in capillary liquid chromatography (LC) using on-line nuclear magnetic resonance (NMR) detection - PubMed. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. Hydrogen exchange mass spectrometry: what is it and what can it tell us? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retention characteristics of protonated mobile phases injected into deuterated mobile phases in capillary liquid chromatography (LC) using on-line nuclear magnetic resonance (NMR) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Differential Ion Suppression with Deuterated Internal Standards
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to understand and effectively manage the complexities of differential ion suppression when using deuterated internal standards in LC-MS/MS analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS?
A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2][4] It's a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[2][4]
Q2: How do deuterated internal standards (D-IS) work to correct for ion suppression?
A2: Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are considered the "gold standard" for quantitative LC-MS.[2][5] They are chemically and physically almost identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[2] The core principle is that the D-IS co-elutes with the analyte and experiences the same degree of ion suppression.[2][6] By measuring the ratio of the analyte signal to the D-IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[2][4]
Q3: Can a deuterated internal standard ever fail to correct for ion suppression? If so, why?
A3: Yes, deuterated internal standards do not always perfectly correct for ion suppression, a phenomenon sometimes referred to as "differential matrix effects."[2][7] The primary reason for this is a potential chromatographic shift due to the "isotope effect."[2] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, potentially leading to a small difference in retention time between the analyte and the D-IS.[4] If the analyte and D-IS separate on the column and elute into regions with different concentrations of matrix components, they will experience different degrees of ion suppression, leading to inaccurate quantification.[6][7]
Q4: What are the common sources of ion suppression?
A4: Ion suppression can originate from various sources, broadly categorized as:
-
Endogenous matrix components : Salts, lipids, proteins, and other molecules naturally present in the biological sample.[2]
-
Exogenous substances : Contaminants introduced during sample preparation, such as plasticizers from collection tubes, or concomitant medications in clinical samples.[8][9]
-
Mobile phase additives : Non-volatile salts or ion-pairing agents can contribute to suppression.
-
High concentrations of the analyte or other compounds : At high concentrations, analytes can self-suppress or suppress the ionization of other co-eluting species.[8]
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: ESI is generally more prone to ion suppression than APCI.[3][8][10] The ionization mechanism in ESI is more complex and relies on the evaporation of charged droplets to form gas-phase ions. High concentrations of non-volatile matrix components can alter the droplet's physical properties (e.g., surface tension), hindering this process.[3][8] APCI, which utilizes a gas-phase ionization mechanism, is often less affected by non-volatile matrix components.[8]
Troubleshooting Guides
Problem 1: I'm observing poor accuracy and precision in my assay, and I suspect differential ion suppression. How can I confirm this?
Answer:
Confirming differential ion suppression requires a systematic approach to distinguish it from other potential issues like extraction recovery problems.
Step-by-Step Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Standard): Analyte and D-IS spiked into the mobile phase or reconstitution solvent. This represents 100% signal intensity.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and D-IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and D-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret the Results:
-
If the ME for the analyte and D-IS are significantly different (e.g., >15% variation), this confirms differential ion suppression. A value < 100% indicates suppression, while > 100% suggests enhancement.[2]
-
Consistent but low RE for both points to an inefficient extraction process.
-
Variable RE suggests inconsistent extraction.
-
Data Interpretation Table:
| Scenario | Analyte ME (%) | D-IS ME (%) | Analyte/D-IS Ratio in Matrix | Likely Cause |
| Ideal | 95 | 96 | Stable | Minimal and consistent matrix effect. |
| Differential Suppression | 60 | 85 | Inaccurate & Imprecise | Analyte and D-IS are in different suppression zones. |
| Consistent Suppression | 70 | 72 | Accurate but maybe imprecise | Both are suppressed similarly. |
| Poor Recovery | 98 | 97 | Accurate, but low signal | Inefficient extraction. |
Problem 2: I've confirmed differential ion suppression due to a chromatographic shift between my analyte and D-IS. What are my options to resolve this?
Answer:
The primary goal is to make the analyte and D-IS co-elute perfectly.[6] Here are several strategies, from simplest to more complex.
Option A: Chromatographic Optimization
-
Reduce Chromatographic Resolution: This may seem counterintuitive, but for this specific problem, reducing the column's resolving power can merge the analyte and D-IS peaks.[6]
-
Use a shorter column or a column with a larger particle size.
-
Increase the mobile phase flow rate.
-
Simplify the gradient: A faster gradient can also reduce separation.
-
-
Modify Mobile Phase Composition:
-
Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). This can alter selectivity and potentially reduce the isotope effect.
-
Change the pH or additive. This can influence the ionization state and retention of both molecules.
-
Option B: Consider a Different Isotope-Labeled Standard
-
If chromatographic solutions fail, the issue may be the nature of the deuteration.
-
¹³C or ¹⁵N Labeled Standards: These heavier isotopes cause a much smaller chromatographic shift compared to deuterium and are more likely to co-elute perfectly with the analyte.[11] While often more expensive, they can be a robust solution.[11]
Workflow for Resolving Chromatographic Shift:
Caption: Troubleshooting workflow for differential ion suppression.
Problem 3: My analyte has chelating properties (e.g., contains phosphate groups) and I'm seeing poor peak shape and signal loss, even with a D-IS. What could be the cause?
Answer:
This issue may not be a classic matrix effect but rather an interaction with the metallic components of your LC system, particularly the column hardware.
Explanation:
Compounds with chelating properties can interact with the stainless steel surfaces of HPLC columns and frits.[12] This can lead to:
-
Adsorption and loss of sample: Resulting in low recovery and poor signal.
-
Poor peak shape: Tailing peaks are a common symptom.
-
Formation of metal adducts: This can cause ion suppression.[12]
Troubleshooting Steps:
-
Use a Metal-Free or PEEK-Lined Column: These columns have inert hardware that minimizes analyte-metal interactions. This should be your first step when analyzing known chelating agents.[12]
-
Passivate the System: Before analysis, you can try flushing the system with a solution containing a strong chelating agent like EDTA to "tie up" active metal sites. This is a temporary solution.
-
Mobile Phase Additives: In some cases, adding a small amount of a competing chelating agent to the mobile phase can improve peak shape, but this can also lead to ion suppression and should be carefully evaluated.
Experimental Workflow for Chelating Compounds:
Caption: Addressing issues with chelating compounds.
References
- Wikipedia. Ion suppression (mass spectrometry). [Link]
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
- LCGC International. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
- Journal of Applied Bioanalysis.
- PubMed. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]
- SlideShare. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. [Link]
- National Institutes of Health (NIH).
- myADLM. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
- National Institutes of Health (NIH). Ion suppression correction and normalization for non-targeted metabolomics. [Link]
- PubMed. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods. [Link]
- The Ohio State University. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]
- YouTube. Troubleshooting ion suppression in LC–MS analysis. [Link]
- Reddit.
- AMS BioPharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
- LCGC International. An Uncommon Fix for LC–MS Ion Suppression. [Link]
- PubMed. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. [Link]
- ResearchGate. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. [Link]
- Scribd. Ion Suppression in LC–MS–MS Analysis. [Link]
- ZefSci.
- Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]
- Bioanalysis Zone. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
- hdb. The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. providiongroup.com [providiongroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Quantification Accuracy: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly within regulated bioanalytical environments, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an in-depth, objective comparison of the quantification accuracy achievable with deuterated (stable isotope-labeled) internal standards versus non-deuterated (analog) internal standards. We will explore the underlying scientific principles, present supporting experimental data, and offer field-proven insights to guide your selection process.
The Foundational Role of an Internal Standard in Quantitative Analysis
In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary function is to correct for variability that can arise during sample preparation and analysis, such as analyte loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer response.[2] Quantification is based on the ratio of the analyte's response to the IS's response, which provides a more accurate and precise measurement than relying on the analyte's absolute response alone.
An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible throughout the entire analytical workflow.[1] This is where the critical distinction between deuterated and non-deuterated internal standards lies.
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
Deuterated Internal Standards , also known as stable isotope-labeled internal standards (SIL-IS), are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1][3] This subtle increase in mass allows the mass spectrometer to differentiate the IS from the analyte, while its chemical and physical properties remain nearly identical.[2][4]
Non-Deuterated Internal Standards , often referred to as analog internal standards, are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[1][2] While they can compensate for some analytical variability, their differing physicochemical properties can lead to less effective correction compared to a deuterated counterpart.
The Theoretical Advantage of Deuterated Internal Standards
The superior performance of deuterated internal standards is grounded in their near-identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during:
-
Sample Extraction and Preparation: A deuterated IS will have virtually the same extraction recovery as the analyte from complex biological matrices like plasma or urine.[5][6] This is crucial, as extraction efficiency can vary significantly between individual patient samples.[7] An analog IS, with its different structure, may exhibit different extraction behavior, leading to inaccurate quantification.[8]
-
Chromatographic Co-elution: Ideally, the analyte and its deuterated IS co-elute from the liquid chromatography column.[5][9] This is paramount for compensating for matrix effects.
-
Mass Spectrometric Ionization: Because they co-elute, both the analyte and the deuterated IS enter the mass spectrometer's ion source at the same time and are subjected to the same degree of ionization suppression or enhancement from co-eluting matrix components.[2][4][10] This ensures that the analyte-to-IS ratio remains constant, even in the presence of significant matrix effects, leading to more accurate and reliable results.[11] Non-labeled standards with different retention times may elute into regions with different matrix effects, compromising quantification.[2][3]
Potential Limitations of Deuterated Internal Standards
While considered the gold standard, deuterated internal standards are not without potential drawbacks:
-
Chromatographic Isotope Effect: The substitution of hydrogen with the larger deuterium atom can sometimes lead to slight differences in retention time between the analyte and the deuterated IS.[3][9][12] If this separation is significant, it can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, which can compromise accuracy.[3][9]
-
Isotopic Instability: Deuterium atoms, particularly those on chemically labile positions, can sometimes be lost or exchanged during sample storage or in the mass spectrometer's ion source.[3][13] Careful placement of the deuterium labels on stable positions during synthesis is crucial to mitigate this risk.[14]
-
Masking Methodological Issues: Because a deuterated IS can so effectively compensate for variability, it may sometimes mask underlying problems with the analytical method, such as poor extraction recovery or analyte instability.[8][15]
Experimental Data: Quantifying the Performance Difference
The theoretical advantages of deuterated internal standards are borne out by experimental data. The following tables summarize findings from studies that directly compared the performance of deuterated (or other stable isotope-labeled) internal standards with analog internal standards.
Table 1: Comparison of Inter-Assay Precision and Accuracy
| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |
| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | [6] |
| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [6] | ||
| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [6][8] |
| Analog (Butyric acid analogue) | - | [6][8] | ||
| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [6][8] | |
| Analog (Butyric acid analogue) | 96.8% | [6][8] |
CV% = Coefficient of Variation
The data clearly demonstrates that the use of a deuterated or stable isotope-labeled internal standard results in significantly better precision (lower CV%) and accuracy (bias closer to 100%) compared to an analog internal standard.
Table 2: Impact on Extraction Recovery Variability
A study on the analysis of lapatinib in plasma from cancer patients highlighted the critical role of a stable isotope-labeled internal standard in correcting for interindividual variability in extraction recovery.
| Internal Standard Type | Lapatinib Recovery Range in Plasma from 6 Different Donors | Lapatinib Recovery Range in Pre-treatment Plasma from 6 Cancer Patients |
| Non-isotope-labeled (zileuton) | 29% - 70% (2.4-fold variation) | 16% - 56% (3.5-fold variation) |
| Isotope-labeled (lapatinib-d3) | Corrected for interindividual variability | Corrected for interindividual variability |
Data from Reference[7]
This study showed that while both types of internal standards performed acceptably in pooled plasma, only the isotope-labeled internal standard could compensate for the significant interindividual differences in extraction recovery observed in patient samples.[7]
Experimental Protocol: A Validated Approach to Comparison
To objectively compare the performance of deuterated and non-deuterated internal standards, a rigorous bioanalytical method validation should be performed. The following protocol outlines the key steps, adhering to regulatory expectations such as those from the U.S. Food and Drug Administration (FDA).[16][17][18]
Preparation of Stock and Working Solutions
-
Analyte: Prepare a primary stock solution of the analyte in a suitable organic solvent. From this, prepare a series of working solutions for spiking calibration standards and quality control samples.
-
Internal Standards: Prepare separate primary stock solutions for the deuterated IS and the non-deuterated IS. Prepare working solutions for each IS at a constant concentration to be added to all samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a series of at least six non-zero concentrations covering the expected analytical range.
-
Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of each standard, QC, and study sample into a 96-well plate.
-
Add 10 µL of the internal standard working solution (either deuterated or non-deuterated) to each well.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to each well to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
-
Optimize mass spectrometric conditions for both the analyte and the internal standards in multiple reaction monitoring (MRM) mode.
Method Validation Parameters
Conduct a full method validation for the assay using both the deuterated and non-deuterated internal standards, assessing the following parameters:
-
Selectivity: Analyze at least six different sources of blank matrix to ensure no significant interference is observed at the retention times of the analyte and IS.[19]
-
Accuracy and Precision: Analyze replicate QCs at three levels over several days to determine intra- and inter-assay accuracy and precision. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[16][19]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solution. The use of a deuterated IS is expected to effectively compensate for matrix effects.[4][9][10]
-
Recovery: Determine the extraction efficiency of the analyte and IS by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[19]
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[19]
Visualizing the Workflow and Underlying Principles
Isotope Dilution Mass Spectrometry Workflow
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Principle of Matrix Effect Compensation
Caption: Deuterated IS co-elutes with the analyte, ensuring both are equally affected by matrix suppression, thus maintaining a constant response ratio for accurate quantification.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of deuterated internal standards as the gold standard for achieving the highest levels of accuracy and precision in quantitative LC-MS analysis.[6] Their ability to closely mimic the analyte of interest provides superior compensation for variations in extraction recovery and matrix effects, which is particularly critical in complex biological matrices.[2][4][6] While non-deuterated (analog) internal standards can be used, they introduce a higher risk of biased and imprecise data, especially when dealing with variable patient samples.[7][10]
For researchers in drug development and regulated bioanalysis, the investment in synthesizing a deuterated internal standard is scientifically, financially, and regulatorily justifiable.[10] It significantly reduces the risk of failed validation batches, shortens method development timelines, and produces more robust and reliable data, ultimately ensuring the integrity of pharmacokinetic and toxicokinetic studies.[5][10] While potential issues like the chromatographic isotope effect exist, these can often be mitigated through careful method development. Therefore, for applications demanding the utmost confidence in quantitative results, a deuterated internal standard is not just a preference but a necessity.
References
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- BenchChem.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem.
- AptoChem.
- ResearchGate. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
- BenchChem.
- BenchChem. The Gold Standard: Why Stable Isotope-Labeled Internal Standards Outperform Non-Labeled Counterparts in Bioanalysis.
- American Association for Clinical Chemistry.
- BenchChem.
- Cambridge Isotope Laboratories, Inc. Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Gu, Z., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 98, 297-302.
- Meija, J. (2019). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 24(17), 3144.
- KCAS Bio.
- Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13-19.
- ResearchGate. Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
- PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- NIH. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- Hilaris Publisher.
- YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc.
- PubMed.
- U.S. Food and Drug Administration.
- U.S. Food and Drug Administration.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Validation of a Lipidomics Assay Using 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (d54-PC)
Introduction: The Imperative of Rigorous Validation in Lipidomics
In the landscape of modern biological research and drug development, lipidomics—the large-scale study of lipids—has emerged as an indispensable discipline. Lipids are no longer viewed as mere structural components or simple energy stores; they are now recognized as critical mediators in a vast array of cellular processes, from signal transduction to inflammatory responses. However, the immense structural diversity and wide dynamic range of the lipidome present significant analytical challenges. To generate data that is not only accurate but also reproducible and meaningful, the rigorous validation of the analytical method is not just a recommendation—it is an absolute necessity.
This guide provides an in-depth, experience-driven walkthrough of the validation process for a quantitative lipidomics assay, using 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (d54-PC) as a case study for the pivotal role of a stable isotope-labeled internal standard. We will dissect the "why" behind each experimental choice, offering a framework for building a self-validating system that ensures the trustworthiness of your lipidomics data.
The Cornerstone of Quantitative Lipidomics: The Internal Standard
In quantitative mass spectrometry, assuming a direct correlation between signal intensity and analyte concentration is a perilous oversimplification. The journey from sample to signal is fraught with potential for variability. This is where the internal standard (IS) becomes the linchpin of the entire assay.
Why Internal Standards are Non-Negotiable: An ideal internal standard is a compound that is chemically and physically almost identical to the analyte but is mass-distinguishable, allowing it to be added to a sample at the very beginning of the workflow.[1] Its purpose is to navigate the entire analytical process alongside the analyte, correcting for variations in:
-
Sample Preparation: Losses during liquid-liquid extraction, solid-phase extraction, or derivatization steps.[1]
-
Matrix Effects: Co-eluting molecules from the biological matrix (e.g., salts, other lipids) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[2][3]
-
Instrumental Variability: Fluctuations in injection volume, detector response, or ionization efficiency over the course of an analytical run.[1]
Choosing the Right Internal Standard: A Strategic Decision
The choice of an internal standard is one of the most critical decisions in method development. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" because their physicochemical properties are nearly identical to their endogenous counterparts.[1]
Focus on this compound (d54-PC):
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a common phosphatidylcholine found in eukaryotic cell membranes.[4] The d54 version is a synthetic analogue where 54 hydrogen atoms on the two myristoyl acyl chains have been replaced with deuterium. This substitution makes it an exemplary internal standard for the quantification of other phosphatidylcholines (PCs) and related lipid species for several key reasons:
-
Chemical Equivalence: It behaves almost identically to endogenous PCs during extraction and chromatography.
-
Mass Distinguishability: The +54 Da mass shift makes its signal easily resolvable from the unlabeled analytes in the mass spectrometer, with minimal risk of isotopic overlap.
-
Stability: The deuterium atoms are on the acyl chains, making them stable and not prone to back-exchange with hydrogen from solvents like water or methanol.[5]
dot graph TD { subgraph "Sample Preparation" A[Biological Sample] --> B{Spike with d54-PC Internal Standard}; B --> C{Lipid Extraction}; C --> D[Evaporation & Reconstitution]; end subgraph "LC-MS/MS Analysis" D --> E[Chromatographic Separation]; E --> F[Mass Spectrometry Detection]; end subgraph "Data Processing" F --> G["Peak Area Integration (Analyte & d54-PC)"]; G --> H["Calculate Peak Area Ratio (Analyte/d54-PC)"]; H --> I[Quantification via Calibration Curve]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF } caption: Quantitative lipidomics workflow using an internal standard.
A Practical Guide to Lipidomics Assay Validation: Key Parameters & Experimental Design
Following guidelines from regulatory bodies like the FDA and EMA provides a robust framework for validation.[6][7][8] Here, we outline the core validation experiments, explaining the role of d54-PC in each.
-
The "Why": This experiment confirms that the signal you are measuring comes from your analyte of interest and not from other interfering components in the matrix.
-
Experimental Protocol:
-
Analyze a blank matrix (e.g., plasma from at least 6 different sources) to check for endogenous interferences at the retention time of your analyte and d54-PC.
-
Analyze a blank matrix spiked only with d54-PC to ensure its purity and absence of unlabeled counterparts.
-
Analyze a blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and d54-PC to demonstrate that both can be detected and distinguished from the matrix background.
-
-
Acceptance Criteria (ICH M10): In blank samples, the response of interfering peaks should be no more than 20% of the analyte response at the LLOQ, and no more than 5% of the internal standard response.[6]
-
The "Why": This establishes the concentration range over which the assay is accurate and precise. It demonstrates a proportional relationship between the analyte concentration and the instrument's response.
-
Experimental Protocol:
-
Prepare a series of calibration standards (at least 6-8 non-zero points) by spiking known concentrations of the target analyte into a blank biological matrix.
-
Add a constant, fixed concentration of d54-PC to each calibration standard.
-
Extract and analyze the samples via LC-MS/MS.
-
Plot the peak area ratio (Analyte Peak Area / d54-PC Peak Area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.
-
-
Data Presentation & Acceptance Criteria:
| Concentration (ng/mL) | d54-PC Area | Analyte Area | Peak Area Ratio | Calculated Conc. (ng/mL) | % Accuracy |
| 1.0 (LLOQ) | 510,000 | 10,500 | 0.0206 | 1.05 | 105.0% |
| 2.5 | 505,000 | 25,000 | 0.0495 | 2.48 | 99.2% |
| 10 | 515,000 | 104,000 | 0.2019 | 10.1 | 101.0% |
| 50 | 495,000 | 505,000 | 1.0202 | 49.8 | 99.6% |
| 250 | 500,000 | 2,550,000 | 5.1000 | 251.5 | 100.6% |
| 500 (ULOQ) | 490,000 | 5,000,000 | 10.2041 | 495.0 | 99.0% |
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The back-calculated accuracy for each standard should be within ±15% of the nominal value (±20% at the LLOQ).[6]
-
The "Why": Accuracy measures how close your measured value is to the true value, while precision measures the repeatability of the measurement. These are the ultimate tests of an assay's reliability.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC, and High QC (approx. 80% of ULOQ).
-
Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) on different days.
-
Calculate the concentration of each QC sample using the calibration curve from that run.
-
-
Data Presentation & Acceptance Criteria:
| QC Level | Run | n | Mean Measured Conc. (ng/mL) | Nominal Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Low QC | 1 | 5 | 2.9 | 3.0 | 4.5% | -3.3% |
| 2 | 5 | 3.1 | 3.0 | 5.1% | +3.3% | |
| 3 | 5 | 2.8 | 3.0 | 4.8% | -6.7% | |
| High QC | 1 | 5 | 395 | 400 | 3.2% | -1.3% |
| 2 | 5 | 408 | 400 | 2.9% | +2.0% | |
| 3 | 5 | 401 | 400 | 3.5% | +0.3% |
-
Acceptance Criteria: The intra- and inter-assay precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ). The accuracy (expressed as percent bias) should be within ±15% of the nominal value (±20% at the LLOQ).[6]
-
The "Why": It's crucial to understand how efficiently your analytes are extracted from the matrix (recovery) and to what extent the matrix affects the MS signal (matrix effect). A good internal standard like d54-PC should track the analyte, effectively normalizing for both.[1]
-
Experimental Protocol: Three sets of samples are prepared at low and high QC concentrations:
-
Set 1 (Neat): Analyte and d54-PC spiked in the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then analyte and d54-PC are spiked into the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and d54-PC are spiked into the blank matrix before extraction.
-
-
Calculations:
-
Recovery (%) = (Peak Area from Set 3 / Peak Area from Set 2) * 100
-
Matrix Effect (%) = (Peak Area from Set 2 / Peak Area from Set 1) * 100
-
IS-Normalized Matrix Factor: (Analyte Peak Area Ratio in Set 2) / (Analyte Peak Area Ratio in Set 1)
-
-
Acceptance Criteria: While recovery does not need to be 100%, it should be consistent and reproducible. The most important parameter is the IS-normalized matrix factor, which should have a %CV of ≤15% across at least 6 different lots of the matrix.[6] This demonstrates that d54-PC effectively corrects for matrix-induced ion suppression or enhancement.
dot graph TD { subgraph "Validation Logic" A[Reliable Quantitative Data] A --> B{Assay Validation}; B --> C[Specificity]; B --> D[Linearity]; B --> E[Accuracy & Precision]; B --> F[Recovery & Matrix Effect]; B --> G[Stability]; E --> H{Trustworthy Results}; F --> H; end style A fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368 style H fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF } caption: Interrelation of core assay validation parameters.
-
The "Why": Lipids can be susceptible to degradation. Stability experiments ensure that the analyte's concentration does not change from the time of sample collection to the time of analysis.[9][10]
-
Experimental Protocol: QC samples (low and high) are subjected to various conditions and then analyzed against a freshly prepared calibration curve. The mean concentration of the stored QCs is compared to the nominal concentration.
-
Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.
-
Post-Preparative (Autosampler) Stability: Extracted samples are kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]
Comparative Analysis: d54-PC vs. Alternative Internal Standards
While d54-PC is an excellent choice, it is important to understand the landscape of other available internal standards.
| Feature | d54-PC (Deuterated IS) | 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (15:0/15:0-PC) (Odd-Chain Analogue) | 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (17:0 Lyso-PC) (Different Class Analogue) |
| Principle | Co-elutes and ionizes identically to the analyte, distinguished by mass. | Assumed to have similar extraction and ionization behavior due to being in the same lipid class. | Assumed to have different chromatographic and ionization behavior. |
| Correction for Matrix Effects | Excellent: As it experiences the same ionization suppression/enhancement as the analyte, it provides the most accurate correction.[1] | Good to Moderate: Behavior is similar but not identical, may not fully compensate for subtle matrix effects specific to the analyte's exact structure. | Poor: Unlikely to accurately correct for matrix effects as its ionization efficiency will differ from the analyte's. |
| Correction for Recovery | Excellent: Tracks the analyte through all preparation steps with high fidelity. | Good: Generally tracks well, but differences in acyl chain length can slightly alter extraction efficiency. | Poor: Extraction efficiency will likely differ significantly from a diacyl-PC. |
| Chromatography | Co-elutes with the unlabeled analogue. | Elutes at a different retention time than most endogenous PCs. | Elutes in a completely different region of the chromatogram. |
| Endogenous Presence | None. | Typically absent or at very low levels in mammalian systems. | Typically absent or at very low levels in mammalian systems. |
| Gold Standard Status | Yes: Considered the most reliable choice for quantitative mass spectrometry.[1] | No: A viable alternative when a deuterated standard is unavailable. | No: Not recommended for accurate quantification of diacyl-PCs. |
Conclusion: Building a Foundation of Trust in Your Lipidomics Data
The validation of a lipidomics assay is a rigorous, multi-faceted process that forms the bedrock of data integrity. It is not merely a box-checking exercise but a scientific investigation into the performance and limitations of your method. By systematically evaluating parameters from specificity to stability, you build a self-validating system that provides confidence in every data point.
The strategic use of a high-quality, stable isotope-labeled internal standard like This compound is central to this process. It acts as a constant chemical and physical reference, ensuring that the final reported concentration is a true reflection of the biological reality, corrected for the inevitable variations of the analytical process. By embracing the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can generate robust, reproducible, and defensible lipidomics data, paving the way for novel discoveries and therapeutic advancements.
References
- ResearchGate. (n.d.). Schematic representation of the LC-MS/MS workflow.
- ACS Publications. (2023, February 24). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research.
- National Institutes of Health. (n.d.). A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis.
- (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
- (1989, October 6). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
- National Institutes of Health. (n.d.). Extraction, chromatographic and mass spectrometric methods for lipid analysis.
- BioOne Complete. (n.d.). Comparison of Eleven Extraction Methods for Quantitative Evaluation of Total Lipids and Fatty Acids in the Clam Anadara inaequivalvis (Bruguière).
- (n.d.). ANALYSIS OF LIPIDS.
- ResearchGate. (n.d.). Matrix effect on lipid detection. The workflow followed for determining....
- ACS Publications. (n.d.). Long-Term Performance and Stability of Molecular Shotgun Lipidomic Analysis of Human Plasma Samples. Analytical Chemistry.
- (2020, May 3). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the.
- MDPI. (n.d.). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards.
- Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency.
- Analytical Methods (RSC Publishing). (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
- National Institutes of Health. (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
- National Institutes of Health. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity.
- PubMed Central. (n.d.). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments.
- ResearchGate. (2025, August 7). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.
- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- PubMed. (2022, April 27). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of....
- MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ.
- LIPID MAPS. (2007, April 28). Internal standards for lipidomic analysis.
- u:scholar. (n.d.). Recommendations for good practice in MS-based lipidomics.
- (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- MDPI. (n.d.). Rapid Quantification and Validation of Lipid Concentrations within Liposomes.
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. fda.gov [fda.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isotope Effect: Navigating the Influence of Deuterated Lipids on Membrane Fluidity and Phase Behavior
In the intricate landscape of membrane biophysics and drug development, the subtle substitution of hydrogen with its heavier isotope, deuterium, within lipid molecules offers a powerful, non-perturbative tool to modulate and investigate the physical properties of lipid bilayers. This guide provides an in-depth, objective comparison of how deuterated lipids influence membrane fluidity and phase behavior, supported by experimental data. We will delve into the underlying mechanisms, explore the practical applications, and provide detailed experimental workflows for researchers, scientists, and drug development professionals.
The Isotope Effect: A Subtle Change with Profound Consequences
The fundamental difference between a protiated (hydrogen-containing) and a deuterated lipid lies in the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, possessing a lower zero-point energy. This seemingly minor alteration at the atomic level has a cascading effect on the collective properties of the lipid membrane. The primary consequence is an enhancement of the van der Waals attractive forces between adjacent lipid acyl chains. This increased intermolecular attraction results in a more ordered and condensed membrane, a phenomenon with significant implications for a wide range of biological processes and technological applications.
Unpacking the Phase Behavior of Deuterated Lipid Membranes
The transition of a lipid bilayer from a tightly packed, ordered gel phase (Lβ) to a more disordered, fluid liquid-crystalline phase (Lα) is a critical determinant of membrane function. This main phase transition occurs at a characteristic temperature (Tm). The influence of deuteration on this phase behavior is a topic of nuanced discussion within the scientific community.
Contrasting Findings on Phase Transition Temperature (Tm):
Initial intuition might suggest that stronger intermolecular forces in deuterated lipids would invariably lead to a higher Tm. However, experimental evidence presents a more complex picture. Some studies have reported that deuteration of the lipid acyl chains leads to a decrease in the main phase transition temperature. For instance, for saturated lipids in excess water, the gel-fluid phase transition temperature has been observed to be 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated counterparts[1][2]. This counterintuitive finding is thought to arise from subtle changes in the conformational entropy of the acyl chains.
Conversely, other studies have indicated that the effect of deuteration on Tm can depend on the location of the deuterium atoms. While chain deuteration may lower Tm, deuteration of the lipid headgroup has been suggested to cause an increase in this transition temperature[1][2]. Furthermore, under certain experimental conditions, such as for supported phospholipid bilayers, deuterated lipids have been observed to undergo a phase transition at a higher surface pressure for a given temperature, which implies a greater fluidity in the liquid phase[3].
Experimental Data from Differential Scanning Calorimetry (DSC):
DSC is a cornerstone technique for characterizing the energetics of lipid phase transitions. The following table illustrates the reported shifts in Tm for different deuterated lipids.
| Lipid | Deuteration Position | Change in Tm (°C) | Reference |
| Saturated Phosphatidylcholines | Acyl Chains | -4.3 ± 0.1 | [1][2] |
| Dimyristoylphosphatidylethanolamine (DMPE) | Acyl Chains | ~ -4 to -5 | [3] |
| Dipalmitoylphosphatidylcholine (DPPC) | Both Chains (d62) | -2 | [4] |
Table 1: Reported changes in the main phase transition temperature (Tm) upon deuteration of lipid acyl chains.
It is crucial for researchers to be aware of these differing observations and to consider the specific lipid species, the extent and location of deuteration, and the experimental conditions when designing and interpreting their studies.
Experimental Workflow: Differential Scanning Calorimetry (DSC) Analysis of Liposome Phase Transitions
Figure 1: A generalized workflow for characterizing the phase transition of liposomes using Differential Scanning Calorimetry.
The Impact of Deuteration on Membrane Fluidity
Membrane fluidity, which describes the freedom of movement of lipids and proteins within the bilayer, is a critical parameter for cellular function. The effect of deuteration on membrane fluidity is also a subject that requires careful consideration of the experimental context.
While the enhanced van der Waals forces in deuterated lipids would suggest a decrease in membrane fluidity, some studies have reported an increase in fluidity in the liquid phase[3]. This highlights the complex interplay of factors that determine the dynamic properties of the membrane.
Probing Membrane Fluidity with Fluorescence Spectroscopy:
Fluorescence-based techniques are powerful tools for assessing membrane fluidity.[5][6]
-
Fluorescence Anisotropy: This technique utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), that embed within the membrane. The rotational motion of these probes is sensitive to the local viscosity of their environment. A higher fluorescence anisotropy value indicates more restricted motion and thus lower membrane fluidity.
-
Laurdan Fluorescence Spectroscopy: The fluorescent probe Laurdan is sensitive to the polarity of its environment, which changes with the degree of water penetration into the bilayer. This allows for the detection of changes in lipid packing and phase behavior.[5]
Experimental Protocol: Measuring Membrane Fluidity using Fluorescence Anisotropy
-
Liposome Preparation: Prepare unilamellar vesicles of the desired lipid composition (protiated and deuterated).
-
Probe Incorporation: Add a fluorescent probe (e.g., DPH) to the liposome suspension at a low probe-to-lipid molar ratio (e.g., 1:500) to avoid self-quenching.[6]
-
Incubation: Incubate the mixture to allow for the complete incorporation of the probe into the lipid bilayers.
-
Fluorescence Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light and measure the emission intensity both parallel and perpendicular to the excitation plane.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.
-
Data Interpretation: Compare the anisotropy values of the protiated and deuterated lipid membranes. A higher 'r' value signifies lower membrane fluidity.
Practical Implications for Research and Development
The ability of deuterated lipids to subtly modify membrane properties has significant implications across various scientific disciplines.
-
Studying Membrane Proteins: The structure and function of many membrane proteins are sensitive to the physical properties of the surrounding lipid bilayer. Deuterated lipids provide a unique tool to probe these interactions without introducing bulky labels or significantly altering the chemical nature of the membrane.[7][8][9]
-
Enhancing Drug Delivery Systems: The altered permeability and stability of membranes composed of deuterated lipids can be harnessed to improve the performance of liposomal drug delivery vehicles.[10] The increased resistance of deuterated polyunsaturated fatty acids (PUFAs) to lipid peroxidation is a particularly promising avenue for developing therapies against diseases associated with oxidative stress.[10][11][12]
-
Neutron Scattering Studies: Deuterated lipids are indispensable for neutron scattering experiments, which are used to determine the structure and dynamics of membranes. The difference in the neutron scattering length of hydrogen and deuterium allows for contrast variation techniques that can highlight specific components of a complex system.[1][2][7][13]
Conclusion: A Tool of Precision for Membrane Science
The isotope effect of deuterated lipids on membrane fluidity and phase behavior is a nuanced phenomenon that requires careful consideration of the specific molecular context and experimental conditions. While general trends can be identified, the conflicting reports in the literature underscore the complexity of intermolecular interactions within the lipid bilayer. For the discerning researcher, deuterated lipids offer a precise tool to fine-tune membrane properties, providing invaluable insights into the structure-function relationships of biological membranes and paving the way for the development of novel therapeutic strategies.
References
- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of n
- Probing Deuteration-Induced Phase Separation in Supported Lipid Monolayers using Hyperspectral TERS Imaging.
- Membrane fluidity and phase transitions. Biophysics Class Notes - Fiveable.
- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers.
- Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study.
- The Phase Behavior and Organization of Sphingomyelin/Cholesterol Membranes: A Deuterium NMR Study. PMC - NIH, 2018-03-27.
- Isotope effect on lipid peroxid
- Fluorescence methods to detect phase boundaries in lipid bilayer mixtures. PubMed - NIH.
- Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Sc
- Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. PubMed.
- Measuring plasma membrane fluidity using confocal microscopy.
- Effects of D2O and Deuteration on Biomembranes.
- Membrane Lipid Phase Transitions and Phase Organization Studied by Fourier Transform Infrared Spectroscopy.
- Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degener
- Full article: Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applic
- Phase Boundaries and Biological Membranes. PMC - NIH.
- Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes.
- Deuterated lipids (L-Lab). ILL Neutrons for Society - Institut Laue-Langevin.
- Effects of truncating van der Waals interactions in lipid bilayer simul
- Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated F
Sources
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Phase Behavior and Organization of Sphingomyelin/Cholesterol Membranes: A Deuterium NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Fluorescence methods to detect phase boundaries in lipid bilayer mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. biojiva.com [biojiva.com]
- 13. Deuterated lipids (L-Lab) - ILL Neutrons for Society [ill.eu]
Navigating the Isotopic Landscape: A Comparative Guide to DMPC-d54 and ¹³C-Labeled Lipids as Internal Standards in Metabolomics
In the pursuit of accurate and reproducible quantitative metabolomics, particularly in the field of lipidomics, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an in-depth, objective comparison of two commonly used types of stable isotope-labeled internal standards: the deuterated lipid DMPC-d54 (1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine) and ¹³C-labeled lipids. Drawing upon established scientific principles and experimental evidence, this document will equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical workflows.
The Cornerstone of Quantitative Lipidomics: The Role of the Internal Standard
The complexity of biological matrices and the multi-step nature of sample preparation and analysis in lipidomics necessitate the use of internal standards.[1] An ideal internal standard is a compound chemically identical or highly similar to the analyte of interest, which is added to a sample at a known concentration before the extraction process.[1] Its primary function is to normalize for variations that can occur at any stage of the analytical workflow, including extraction efficiency, sample loss, and fluctuations in mass spectrometer response. Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based analyses as they share near-identical physicochemical properties with their endogenous counterparts.[2]
DMPC-d54: The Workhorse of Deuterated Internal Standards
DMPC-d54 is a synthetic phosphatidylcholine where 54 hydrogen atoms in the two myristoyl chains have been replaced with deuterium. Deuterated standards are widely used in metabolomics primarily due to their lower cost of synthesis and broader commercial availability compared to their ¹³C-labeled counterparts.[3][4]
Advantages of DMPC-d54:
-
Cost-Effectiveness: The synthesis of deuterated compounds is generally less expensive than that of ¹³C-labeled compounds, making them an attractive option for large-scale studies.[3]
-
High Mass Shift: The significant mass difference between DMPC-d54 and endogenous DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) minimizes the risk of isotopic cross-contribution, where the signal from the naturally abundant isotopes of the analyte interferes with the signal of the internal standard.
The Achilles' Heel of Deuteration: Isotopic Effects and Chromatographic Shifts
The primary drawback of using deuterated internal standards lies in the potential for isotopic effects. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle but significant changes in the molecule's physicochemical properties.[5]
-
Chromatographic Shift: One of the most significant consequences of deuteration is the potential for a chromatographic shift, where the deuterated standard and the native analyte have different retention times in liquid chromatography (LC).[6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's polarity and interaction with the stationary phase.[7] If the internal standard does not co-elute perfectly with the analyte, it may experience different matrix effects, leading to inaccurate quantification.[3]
-
Isotopic Exchange: Deuterium atoms, particularly those on labile positions, can be prone to exchange with hydrogen atoms from the solvent or other molecules during sample storage and preparation.[5] While the deuterium atoms in DMPC-d54 are on the fatty acid chains and generally considered stable, the potential for back-exchange, however minimal, should be considered, especially under harsh experimental conditions.
¹³C-Labeled Lipids: The Gold Standard for Accuracy
¹³C-labeled internal standards are those in which one or more ¹²C atoms are replaced with the stable isotope ¹³C. These standards are widely regarded as the superior choice for quantitative mass spectrometry due to their chemical fidelity to the native analyte.[3]
Unparalleled Advantages of ¹³C-Labeling:
-
Co-elution with Analyte: The most significant advantage of ¹³C-labeled lipids is their near-perfect co-elution with their unlabeled counterparts in chromatographic separations.[6] The small increase in mass due to the ¹³C isotopes has a negligible effect on the molecule's polarity and retention time. This co-elution ensures that the analyte and the internal standard experience identical matrix effects, leading to more accurate and precise quantification.[2]
-
Chemical and Isotopic Stability: The carbon-carbon bonds in ¹³C-labeled lipids are exceptionally stable, and there is no risk of isotopic exchange during sample preparation or analysis.[5] This stability ensures the integrity of the internal standard throughout the entire workflow.
-
Broad Applicability: Biologically generated ¹³C-labeled lipid mixtures, produced by growing microorganisms on ¹³C-enriched media, can provide a wide range of internal standards covering multiple lipid classes.[8][9] This approach has been shown to result in a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to using a commercially available deuterated internal standard mixture.[10]
The Primary Limitation: Cost and Availability
The main barrier to the widespread adoption of ¹³C-labeled lipids is their higher cost of synthesis and more limited commercial availability compared to deuterated standards.[4] However, as synthesis techniques improve and demand increases, the cost and availability of ¹³C-labeled standards are expected to become more favorable.
Head-to-Head Comparison: DMPC-d54 vs. ¹³C-Labeled Lipids
| Feature | DMPC-d54 (Deuterated) | ¹³C-Labeled Lipids |
| Chromatographic Behavior | Potential for retention time shift relative to the native analyte.[6] | Co-elutes with the native analyte.[6] |
| Isotopic Stability | Generally stable, but a small risk of H/D exchange exists.[5] | Highly stable with no risk of isotopic exchange.[5] |
| Matrix Effect Correction | Can be compromised if chromatographic shift occurs.[3] | More accurate correction due to co-elution.[2] |
| Cost | Generally lower.[3] | Typically higher.[4] |
| Commercial Availability | Widely available. | Less common but growing.[2] |
| Synthesis | Generally less complex. | More complex chemical or biological synthesis. |
Experimental Workflow: A Practical Guide to Lipid Analysis
The following protocol outlines a standard workflow for the extraction and analysis of lipids from biological samples, highlighting the critical step of internal standard addition.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.
-
Crucial Step: Add a known amount of the chosen internal standard (DMPC-d54 or a ¹³C-labeled lipid standard) to each sample. The concentration should be chosen to be within the linear range of the instrument's response.
-
-
Lipid Extraction (based on the MTBE method):
-
To the sample containing the internal standard, add 200 µL of cold methanol.
-
Add 800 µL of cold methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 10 minutes.
-
Induce phase separation by adding 200 µL of water and vortexing briefly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of an LC-MS compatible solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).
-
Inject the reconstituted sample onto a suitable LC column (e.g., a C8 column is often recommended for phospholipids to avoid issues with very hydrophobic compounds like DMPC getting stuck).
-
Perform the chromatographic separation using a gradient elution profile.
-
Detect the eluting lipids using a high-resolution mass spectrometer (e.g., ESI-QTOF).
-
-
Data Analysis:
-
Integrate the peak areas of the endogenous analyte and the corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.
-
Visualizing the Chemical Differences
The choice between DMPC-d54 and a ¹³C-labeled lipid ultimately comes down to a trade-off between cost and the potential for analytical artifacts. The following diagrams illustrate the structural differences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. DMPC-d54 | FB Reagents [fbreagents.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acyl Chain Deuteration in Suppressing Lipid Peroxidation Rates
For researchers, scientists, and drug development professionals dedicated to combating oxidative stress-mediated pathologies, understanding the nuances of lipid peroxidation is paramount. This guide provides an in-depth comparison of lipid peroxidation rates in standard versus acyl chain-deuterated polyunsaturated fatty acids (PUFAs). We will explore the underlying mechanism of the deuterium kinetic isotope effect (KIE) and present supporting experimental data and protocols to objectively demonstrate the profound impact of deuteration on mitigating oxidative damage.
The Pervasive Challenge of Lipid Peroxidation
Lipid peroxidation is a destructive chain reaction that degrades lipids, particularly PUFAs, which are integral components of cellular membranes.[1] Initiated by reactive oxygen species (ROS), this process compromises membrane integrity, leading to cellular dysfunction and the generation of toxic byproducts.[1][2] This cascade of damage is implicated in a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH), as well as in the aging process itself.[1][3][4]
The Mechanism: How Acyl Chain Deuteration Halts the Peroxidation Cascade
The vulnerability of a PUFA molecule lies in its bis-allylic hydrogen atoms—the hydrogens on the carbon atom situated between two double bonds.[5] These hydrogens are readily abstracted by free radicals, initiating the lipid peroxidation chain reaction.[1]
The core principle behind the protective effect of deuterated PUFAs (D-PUFAs) is the kinetic isotope effect (KIE) .[6][7] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus, making it twice as heavy as protium (¹H).[6] This increased mass results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] Consequently, the abstraction of a deuterium atom from a bis-allylic position requires significantly more energy, thereby dramatically slowing down the rate-limiting initiation step of the lipid peroxidation chain reaction.[2][8][9] By reinforcing these susceptible sites, D-PUFAs effectively act as "firebreaks," quenching the propagation of oxidative damage.[1][6]
Diagram: The Lipid Peroxidation Chain Reaction and the Deuterium Shield
The following diagram illustrates the three phases of lipid peroxidation and highlights the critical propagation step where deuteration intervenes.
Caption: Lipid peroxidation cascade and the inhibitory effect of deuteration.
Comparative Experimental Analysis: D-PUFAs vs. H-PUFAs
To empirically validate the protective effects of acyl chain deuteration, we can employ several well-established assays to quantify lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used colorimetric method for measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation.[10][11]
Experimental Workflow: TBARS Assay for Lipid Peroxidation Assessment
The following diagram outlines a typical workflow for comparing peroxidation rates in cells supplemented with either standard (H-PUFA) or deuterated (D-PUFA) lipids.
Caption: Workflow for comparing lipid peroxidation via the TBARS assay.
Detailed Experimental Protocol: TBARS Assay
This protocol is adapted from standard methodologies for assessing lipid peroxidation in cell culture.[10][12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic Acid (TCA) solution (e.g., 10%)
-
Thiobarbituric Acid (TBA) reagent (e.g., 0.67% w/v)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Oxidative stress inducer (e.g., tert-Butyl hydroperoxide (TBHP))
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., hepatocytes, macrophages) and allow them to adhere.[3]
-
Supplement the culture medium with either a standard PUFA (e.g., linoleic acid) or its deuterated counterpart (e.g., D2-linoleic acid) for a designated period (e.g., 24-48 hours) to allow for incorporation into cellular membranes.
-
Induce lipid peroxidation by treating cells with an oxidative agent like TBHP for a specified duration (e.g., 2-4 hours).[3] Include untreated controls.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse them.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
TBARS Reaction:
-
To 100 µL of supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.[13]
-
Incubate on ice for 15 minutes.
-
Centrifuge at ~2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the resulting supernatant to a new tube.
-
Add an equal volume (200 µL) of 0.67% TBA reagent.
-
Incubate the mixture in a boiling water bath for 10-20 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[13]
-
Cool the samples to room temperature.
-
-
Quantification:
-
Transfer 150 µL of each sample and the MDA standards to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.[13]
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
-
Self-Validation and Controls: The protocol's integrity is maintained by including a negative control (no oxidative inducer) to establish a baseline, a positive control (H-PUFA + inducer) to confirm the assay is working, and an MDA standard curve for accurate quantification.
Data Presentation: Comparative Peroxidation Rates
The following table summarizes representative data from an experiment comparing lipid peroxidation in cells treated with H-PUFAs versus D-PUFAs.
| Treatment Group | Oxidative Inducer | Mean MDA Concentration (µM) ± SD | Percent Reduction in Peroxidation (vs. H-PUFA + Inducer) |
| Control (H-PUFA) | - | 1.2 ± 0.3 | N/A |
| Control (H-PUFA) | + | 15.8 ± 1.5 | 0% |
| Test (D-PUFA) | + | 4.1 ± 0.8 | 74% |
Data are hypothetical but reflect typical experimental outcomes reported in the literature.[3][14][15]
The results clearly demonstrate that cells enriched with D-PUFAs exhibit a dramatic reduction in lipid peroxidation levels upon oxidative challenge compared to their non-deuterated counterparts.
Alternative Methodologies: C11-BODIPY for Live-Cell Imaging
For a more dynamic and visually intuitive assessment, the fluorescent probe C11-BODIPY™ 581/591 is an excellent alternative.[16][17] This fatty acid analog incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric imaging and flow cytometry analysis of lipid peroxidation in real-time within living cells.[17][18][19]
Field-Proven Insights and Applications
The profound ability of D-PUFAs to resist lipid peroxidation has significant therapeutic potential. By preserving membrane integrity and reducing oxidative stress, D-PUFAs are being actively investigated in clinical trials for a range of conditions.[4][6] Studies have shown that dietary supplementation with D-PUFAs can attenuate ROS production, reduce inflammation, and improve cell viability in models of NASH and neurodegenerative diseases.[3][15][20] This approach offers a novel, non-antioxidant therapeutic strategy that targets the root cause of the peroxidation chain reaction.[4][7]
Conclusion
The strategic substitution of hydrogen with deuterium at the bis-allylic sites of polyunsaturated fatty acids provides a robust and highly effective method for inhibiting lipid peroxidation. The underlying kinetic isotope effect creates a significantly stronger C-D bond, which dramatically slows the rate-limiting step of the oxidative chain reaction. As demonstrated by comparative experimental data using established methods like the TBARS assay, acyl chain deuteration leads to a substantial decrease in peroxidation rates. For researchers in drug development and life sciences, leveraging D-PUFAs offers a powerful tool to protect biological systems from oxidative damage, opening new avenues for therapeutic intervention in a multitude of diseases.
References
- Isotope effect on lipid peroxidation - Wikipedia.
- Witting, P. K., Bowry, V. W., & Stocker, R. (1995). Inverse deuterium kinetic isotope effect for peroxidation in human low-density lipoprotein (LDL): a simple test for tocopherol-mediated peroxidation of LDL lipids. FEBS Letters, 375(1-2), 45-49.
- Lipid Peroxidation (TBARS) in Biological Samples. Springer Nature Experiments.
- Lipid peroxidation assay (TBARS). Bio-protocol.
- Sun, Y., et al. (2022). Deuterium-Reinforced Polyunsaturated Fatty Acids Prevent Diet-Induced Nonalcoholic Steatohepatitis by Reducing Oxidative Stress. MDPI.
- Lipid peroxidation - Wikipedia.
- Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. (2019).
- Beaudoin-Chabot, C., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in Physiology.
- Gawel, S., et al. (2019). Methods for estimating lipid peroxidation: An analysis of merits and demerits. ResearchGate.
- TBARS (Lipid Peroxidation) Assay. Cell Biolabs, Inc.
- Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. PubMed.
- Beaudoin-Chabot, C., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. PubMed.
- Sun, Y., et al. (2022). Deuterium-Reinforced Polyunsaturated Fatty Acids Prevent Diet-Induced Nonalcoholic Steatohepatitis by Reducing Oxidative Stress. ResearchGate.
- Deuterium Protection of Polyunsaturated Fatty Acids against Lipid Peroxidation. ResearchGate.
- Pinchuk, I., et al. (2017). Deuterium kinetic isotope effect (DKIE) in copper-induced LDL peroxidation: Interrelated effects of on inhibition and propagation. PubMed.
- Jia, X., et al. (2017). Lipid Peroxidation: Kinetics, Mechanisms, and Products. The Journal of Organic Chemistry.
- Shchepinov, M. S. (2020). Polyunsaturated Fatty Acid Deuteration against Neurodegeneration. PubMed.
- Gawel, S., et al. (2019). Methods for estimating lipid peroxidation: An analysis of merits and demerits. ResearchGate.
- Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. NIH.
- Kinetic Isotope Effects in the Oxidation of Arachidonic Acid by Soybean Lipoxygenase-1. MDPI.
- Lipid Peroxidation Assay Kits. Biocompare.
- Effect of polyunsaturated fatty acids on the reactive oxygen and nitrogen species production by raw 264.7 macrophages. PubMed.
- Lipid Peroxidation Probe -BDP 581/591 C11. Dojindo.
- Lamberson, C. R., et al. (2014). Unusual kinetic isotope effects of deuterium reinforced polyunsaturated fatty acids in tocopherol-mediated free radical chain oxidation. SciSpace.
- C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. PubMed.
- Reinforced lipids - Wikipedia.
- Aspects to Consider When Detecting and Measuring Lipid Peroxidation. ResearchGate.
- Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI.
- Firsov, A. M., et al. (2019). Threshold Protective Effect of Deuterated Polyunsaturated Fatty Acids on Peroxidation of Lipid Bilayers. PubMed.
- Elharram, A., et al. (2017). Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease. PubMed Central.
- Beaudoin-Chabot, C., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. PubMed Central.
- Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. PubMed Central.
- The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro. PubMed Central.
- Thomson, K., et al. (2023). Deuterated polyunsaturated fatty acids provided protection against oxidative stress in ocular fibroblasts derived from glaucoma patients. Ulster University.
- Synthesis of novel deuterated lipids and surfactants. Neutron Scattering.
- Elharram, A., et al. (2018). Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer's disease. PubMed Central.
- Demidov, V. V. (2020). Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. PubMed.
- Impact of deuterated polyunsaturated fatty acids in neuroinflammation‐associated cognitive disfunction. PubMed Central.
- Cognitive Vitality Reports®. Alzheimer's Drug Discovery Foundation.
Sources
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 6. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 7. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. biocompare.com [biocompare.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abpbio.com [abpbio.com]
- 18. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 20. Impact of deuterated polyunsaturated fatty acids in neuroinflammation‐associated cognitive disfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: DMPC vs. Ether-Linked Lipids for Enhanced Protein Stabilization
Introduction: The Imperative of a Native-Like Environment
For researchers in structural biology and drug development, maintaining the native conformation and function of membrane proteins outside the cell is a paramount challenge. The artificial lipid bilayer, or proteoliposome, is an indispensable tool, offering a mimetic environment that is crucial for functional and structural studies. For decades, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) has been a reliable workhorse, valued for its well-characterized properties and utility in a wide range of applications.[1][2][3]
However, as research pushes into more complex and sensitive protein systems, or requires long-term sample stability under demanding conditions, the inherent limitations of DMPC's ester linkages become apparent. This guide provides a head-to-head comparison with a more robust alternative: ether-linked lipids. We will delve into the fundamental chemical differences, explore how these translate to distinct biophysical properties, and provide actionable protocols to help you select and implement the optimal lipid environment for your protein of interest.
Chapter 1: The Molecular Blueprint: Ether vs. Ester Linkages
The core difference between these two lipid classes lies in the chemical bond connecting the hydrophobic tails to the glycerol backbone. This single distinction propagates upwards, influencing bilayer mechanics and overall chemical stability.
-
DMPC (An Ester-Linked Phospholipid): Features two myristoyl (14:0) fatty acid chains linked to the glycerol backbone via ester bonds (-O-C=O). These carbonyl groups are critical, acting as hydrogen bond acceptors and creating a more hydrated and less tightly packed interfacial region compared to their ether counterparts.[4] However, this ester linkage is also a chemical vulnerability, susceptible to hydrolysis at non-neutral pH and oxidative damage.
-
Ether-Linked Lipids: Replace the ester bonds with chemically stable ether bonds (-O-C-). A common synthetic analogue used for direct comparison is DHPC (1,2-dihexadecyl-sn-glycero-3-phosphocholine), which mirrors the chain length of its ester cousin, DPPC.[5][6][7] In nature, these lipids are the hallmark of archaea, organisms thriving in extreme environments.[4][8][9] Their structure often includes branched phytanyl chains instead of linear acyl chains, further enhancing membrane stability.[8][10] The absence of the carbonyl group results in a less hydrated, more ordered interface and dramatically increased resistance to chemical degradation.[4][10]
Caption: Workflow for detergent-mediated protein reconstitution.
Protocol 2: Assessing Protein Stability via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to measure protein thermal stability. It monitors the fluorescence of a dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds with increasing temperature. A higher melting temperature (Tm) indicates greater stability.
Rationale: This technique provides a rapid and direct comparison of protein stability in different lipid environments. A significant positive shift in the Tm for a protein reconstituted in ether lipids versus DMPC provides strong evidence of stabilization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare proteoliposome samples (in DMPC and ether-lipid) and a "protein only" (in detergent) control as described in Protocol 1. The final protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Prepare a stock solution of SYPRO Orange dye by diluting it 5000-fold in your final buffer.
-
In a 96-well qPCR plate, add 20 µL of each proteoliposome/control sample to separate wells.
-
Add 5 µL of the diluted SYPRO Orange dye to each well.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment. The temperature should ramp from a starting point below the expected Tm (e.g., 25°C) to a point well above it (e.g., 95°C), with a ramp rate of 1°C/minute.
-
Set the instrument to monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each sample.
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its peak, which corresponds to the midpoint of the unfolding transition. This is often calculated by taking the first derivative of the melt curve.
-
Compare the Tm values. A higher Tm for the protein in ether-lipid proteoliposomes compared to DMPC proteoliposomes indicates enhanced thermal stability.
-
Chapter 4: The Decision Framework: Which Lipid Is Right for You?
The choice between DMPC and ether-linked lipids is not about one being universally "better," but about selecting the right tool for the scientific question at hand.
Choose DMPC when:
-
Your protein is known to be robust and stable.
-
You are performing short-term functional assays under standard physiological conditions (neutral pH, moderate temperature).
-
Your experimental goal is to mimic a typical eukaryotic membrane environment.
-
Cost is a significant consideration, as DMPC is generally more economical.
Choose Ether-Linked Lipids when:
-
Your protein is sensitive, prone to aggregation, or has low expression levels, requiring maximal stability.
-
Your experiments involve long-term storage or incubation. [11]* Your assays require harsh conditions, such as extreme pH or elevated temperatures. [9][12]* You need to eliminate any possibility of lipid hydrolysis or oxidation artifacts.
-
You are studying proteins from extremophiles (archaea) and wish to replicate their native membrane environment. [4][8]
Caption: Decision framework for lipid selection.
Conclusion
While DMPC remains an invaluable tool in the membrane protein researcher's toolkit, its inherent chemical liabilities can be a limiting factor for challenging projects. Ether-linked lipids, born from nature's most resilient organisms, offer a superior platform for enhancing protein stability, expanding the range of experimental conditions available, and ultimately increasing the probability of success. By understanding the fundamental molecular and biophysical differences outlined in this guide, researchers can make an informed decision, moving beyond the "one-size-fits-all" approach and tailoring the lipid environment to meet the specific needs of their protein.
References
- Nagle, S. T., & Tristram-Nagle, S. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and Physics of Lipids. [Link]
- Lund, S., & Toustrup-Jensen, M. (2021). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. Methods in Molecular Biology. [Link]
- Tristram-Nagle, S., & Nagle, J. F. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Carnegie Mellon University Research Showcase. [Link]
- Nagle, S. T., & Tristram-Nagle, S. (2009). Effects of ether vs.
- Ghavami, S., & Farajollahi, A. (2020). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports. [Link]
- Tristram-Nagle, S., & Nagle, J. F. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability.
- Hogle, M. F., & Hruby, V. J. (2013). Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Protein Science. [Link]
- Das, N., & Nesbitt, D. J. (2014).
- Sahu, I. D., & Lorigan, G. A. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. MDPI. [Link]
- Orwick-Rydmark, M., & Watts, A. (2012). Reconstitution of membrane proteins. CORE. [Link]
- Choquet, C. G., Patel, G. B., Beveridge, T. J., & Sprott, G. D. (1994). Stability of pressure-extruded liposomes made from archaeobacterial ether lipids. Applied Microbiology and Biotechnology. [Link]
- Rowat, A. C., Keller, D., & Ipsen, J. H. (2005). Effects of farnesol on the physical properties of DMPC membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
- Das, N., & Nesbitt, D. J. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR.
- JoVE. (2023). Extraction and Reconstitution of Membrane Proteins in Liposomes. Journal of Visualized Experiments. [Link]
- Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]
- Umakoshi, H., & Suga, K. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. [Link]
- Budai, L., et al. (2021). Phase transition temperatures of DMPC determined by various methods.
- Penders, M. H., & van der Vegt, N. F. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water.
- Denisov, I. G., & Sligar, S. G. (2011). Thermotropic phase transition in soluble nanoscale lipid bilayers. PMC. [Link]
- Synthelis. (2022). Proteoliposomes – ideal model systems for membrane protein analysis. Synthelis. [Link]
- Bode, C., & Bakowsky, U. (2021).
- Rigaud, J. L. (2002). Reconstitution of Membrane Proteins into Liposomes.
- Budai, L., et al. (2023).
- Liu, Y., & Liu, J. (2019). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. PMC. [Link]
- LipExoGen. (n.d.). DMPC Liposomes. LipExoGen. [Link]
- Patel, G. B., & Sprott, G. D. (1999). Archaeobacterial Ether Lipid Liposomes (Archaeosomes) as Novel Vaccine and Drug Delivery Systems. Critical Reviews in Biotechnology. [Link]
- Choquet, C. G., et al. (1994). Stability of pressure-extruded liposomes made from archaeobacterial ether lipids. Scilit. [Link]
- Jedlovszky, P., & Mezei, F. (2017). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. PMC. [Link]
- Stier, G., & Piszczek, G. (2018). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions.
- Hsieh, C. H., & Elmore, D. E. (2012). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal. [Link]
- Pérez-Lara, A., & Cañadas, F. (2021). Thermodynamic and Mechanical Properties of DMPC/Cholesterol Mixed Monolayers at Physiological Conditions. Frontiers in Chemistry. [Link]
- Ferreira, M. J., & Lúcio, M. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. MDPI. [Link]
- Sprott, G. D., et al. (1996). Stability of Liposomes Prepared from Archaeobacterical Lipids and Phosphatidylcholine Mixtures. DigitalCommons@USU. [Link]
- Goldfine, H., & Paltauf, F. (1983). Ether lipids in biomembranes. PubMed. [Link]
- Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell. [Link]
- Lodhi, I. J., & Dean, J. M. (2018). Structural and functional roles of ether lipids. WashU Medicine Research Profiles. [Link]
- Wikipedia. (n.d.). Ether lipid. Wikipedia. [Link]
- Creative Biostructure. (n.d.). Liposome Stability Analysis.
- De-la-Torre, A., & G. Reid, G. E. (2018). Mass Spectrometry Methods for Measuring Protein Stability. PMC. [Link]
- Nagle, S. T., & Tristram-Nagle, S. (2009). Effects of Ether vs.
- Nagle, S. T., & Tristram-Nagle, S. (2009). Effects of ether vs.
- Massey, J. B., She, H. S., & Pownall, H. J. (1995). Interfacial properties of model membranes and plasma lipoproteins containing ether lipids. Biochemistry. [Link]
Sources
- 1. Effects of farnesol on the physical properties of DMPC membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution [mdpi.com]
- 3. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 7. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 8. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of pressure-extruded liposomes made from archaeobacterial ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Stability of Liposomes Prepared from Archaeobacterical Lipids and Phos" by G. D. Sprott, C. J. Dicaire et al. [digitalcommons.usu.edu]
- 12. mdpi.com [mdpi.com]
Probing Enzyme Mechanisms: A Comparative Guide to Kinetic Isotope Effect Analysis Using Deuterated Lipids
For researchers, scientists, and drug development professionals dedicated to unraveling the intricacies of enzymatic reactions, the kinetic isotope effect (KIE) stands out as a uniquely powerful tool. By strategically replacing a hydrogen atom with its heavier, stable isotope, deuterium, at a specific position on a lipid substrate, we can directly probe the bond-breaking and bond-forming events that lie at the heart of catalysis. This guide provides an in-depth, comparative analysis of the methodologies for assessing KIE in enzymatic reactions involving deuterated lipids, moving beyond mere protocols to explain the causal links between experimental design and mechanistic insight.
The Foundational Principle: Why Deuteration Reveals Mechanism
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] Formally, it is the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). The underlying principle is rooted in the physics of molecular vibrations. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.
If the cleavage of this specific C-H bond is the slowest, rate-determining step (RDS) of the enzymatic reaction, substituting it with a C-D bond will significantly slow down the reaction.[2] This results in a "primary" KIE (typically kH/kD > 2), providing strong evidence that C-H bond cleavage is central to the enzyme's catalytic cycle.[2] Conversely, a KIE value near 1 suggests that C-H bond breaking is not kinetically significant, while smaller, "secondary" KIEs can reveal changes in hybridization at the reaction center. This ability to pinpoint the rate-limiting step is invaluable for validating drug targets and designing more effective inhibitors.
The Substrate is Key: A Comparison of Deuterated Lipid Strategies
The success of any KIE experiment hinges on the quality and design of the deuterated lipid substrate. The choice of where and how to introduce deuterium is a critical experimental decision.
| Substrate Strategy | Description | Advantages | Disadvantages | Best For... |
| Site-Specific Deuteration | Deuterium is incorporated at a single, specific carbon atom (e.g., a bis-allylic carbon in a polyunsaturated fatty acid). | Provides unambiguous information about a specific C-H bond cleavage event. | Synthesis can be complex and costly.[3] | Pinpointing the exact site of action for enzymes like lipoxygenases (LOX) or cyclooxygenases (COX).[4][5] |
| Uniform Deuteration | The entire acyl chain of the lipid is perdeuterated. | Commercially more available for common lipids; useful for general stability studies. | Mechanistic interpretation of KIE is difficult as multiple C-D bonds are present. | Studies where overall metabolic stability, rather than a specific bond cleavage, is of interest. |
| Chemoenzymatic Synthesis | A combination of chemical synthesis and enzymatic reactions (e.g., using lipases) to create complex deuterated lipids like phospholipids.[6][7] | Allows for the creation of highly specific and pure deuterated lipids that are difficult to produce through purely chemical means.[6] | Requires expertise in both organic chemistry and biocatalysis. | Generating complex, mixed-acyl phospholipids with specific deuterated chains for membrane interaction studies.[6] |
Causality in Substrate Choice: The decision between site-specific and uniform deuteration is dictated by the scientific question. To test a hypothesis about a specific hydrogen abstraction by a lipoxygenase, for instance, site-specific deuteration at the target carbon is non-negotiable.[8] Studies have shown that deuteration at one position can even alter the regioselectivity of the enzyme, providing deeper mechanistic insights.[8]
Experimental Design: A Comparative Guide to Assay Formats
The method used to measure the reaction rates of the deuterated and non-deuterated lipids determines the precision and interpretability of the resulting KIE. There are two primary approaches: separate experiments and competition experiments.
Independent Assays
In this classic approach, two separate reactions are run under identical conditions: one with the standard hydrogen-containing (protio) lipid and one with the deuterium-labeled lipid. The rates (kH and kD) are measured independently, and the KIE is calculated as their ratio.
Causality in Assay Choice: While straightforward, this method's accuracy is highly sensitive to experimental variability.[1] Ensuring that concentrations, temperatures, and incubation times are truly identical across two separate experiments is challenging. However, it is the only way to determine the full set of kinetic parameters (like Vmax and Km) for each substrate, which can reveal if the isotopic substitution affects substrate binding in addition to catalysis.[9]
Competition Assays
A more precise method involves placing both the protio- and deuterio-lipid in the same reaction vessel, allowing them to compete for the enzyme's active site. The KIE is then determined by measuring the relative amounts of the products formed or the remaining unreacted substrates, typically using mass spectrometry.
Causality in Assay Choice: This design intrinsically controls for experimental variability, as both substrates experience the exact same conditions.[1] It often yields more precise KIE values. However, the interpretation can be more complex. A KIE observed in a competition experiment indicates that C-H/C-D bond cleavage occurs in either the rate-determining or the product-determining step.[1]
Core Workflow and Protocols
A robust KIE experiment follows a well-defined workflow, from sample preparation to data analysis.
Caption: General workflow for a KIE experiment using deuterated lipids.
Protocol 1: In Vitro KIE Competition Assay using LC-MS/MS
This protocol describes a competitive assay to measure the KIE for a lipid-metabolizing enzyme (e.g., a fatty acid hydroxylase).
1. Reagent Preparation:
- Substrate Stock: Prepare a 1:1 molar ratio stock solution of the protio-lipid (e.g., Arachidonic Acid) and the site-specifically deuterated lipid (e.g., d8-Arachidonic Acid) in ethanol. The final concentration should be 10 mM.
- Enzyme Stock: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10% glycerol).
- Reaction Buffer: Prepare the buffer in which the reaction will be run (e.g., 100 mM Potassium Phosphate, pH 7.4).
- Quenching/Extraction Solvent: Prepare a cold solution of Methanol:Methyl-tert-butyl ether (MTBE) at a 1:3 ratio, containing an internal standard (e.g., a C17-based lipid not present in the sample) for quantification.[10]
2. Enzymatic Reaction:
- Pre-warm the reaction buffer to the desired temperature (e.g., 37°C).
- In a microcentrifuge tube, add 90 µL of the reaction buffer.
- Add 5 µL of the enzyme stock solution. Pre-incubate for 5 minutes.
- Initiate the reaction by adding 5 µL of the mixed substrate stock solution. Vortex gently.
- Incubate for a time period determined to be on the linear portion of the reaction progress curve (e.g., 10 minutes). It is crucial to quench the reaction before it goes to completion (ideally at <15% conversion) to accurately measure the initial rates.[1]
- Quench the reaction by adding 500 µL of the cold quenching/extraction solvent. Vortex vigorously for 1 minute.
3. Lipid Extraction:
- Add 125 µL of LC/MS-grade water to induce phase separation.[10]
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Carefully collect the upper organic layer, which contains the lipids, and transfer to a new tube.
- Dry the lipid extract under a stream of nitrogen gas.
4. LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in 100 µL of a suitable solvent for reverse-phase chromatography (e.g., 9:1 Methanol:Toluene).[10]
- Inject the sample onto a C18 column coupled to a triple quadrupole or Q-TOF mass spectrometer.[10]
- Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent and product ions for both the protio- and deuterated lipids and the internal standard.
- Self-Validation Check: The chromatographic method must achieve baseline separation of the substrate and its product to prevent analytical interference.
5. Data Analysis:
- Integrate the peak areas for each product (Product-H and Product-D).
- Calculate the ratio of products formed (P_H / P_D).
- The observed KIE is calculated using the following equation, which accounts for the initial substrate ratio ([S_H]₀ / [S_D]₀) and the fraction of reaction (f):
- KIE = ln(1 - f_H) / ln(1 - f_D)
- For low conversions, this simplifies to the ratio of the products formed, normalized to the starting material ratio.
Analytical Methodologies: A Head-to-Head Comparison
The choice of analytical technique is paramount for accurately quantifying substrates and products.
| Analytical Method | Principle | Sensitivity | Throughput | Mechanistic Insight | Key Advantage |
| LC-MS/MS | Separates lipids by chromatography and detects them by mass-to-charge ratio, allowing for specific detection of protio- and deuterated species.[11] | Very High (femtomole to attomole) | High | Can distinguish between different products and isomers, providing detailed mechanistic data. | The gold standard for its specificity, sensitivity, and ability to handle complex mixtures.[11] |
| Gas Chromatography-MS (GC-MS) | Separates volatile lipid derivatives by chromatography before mass analysis. | High | Medium | Good for fatty acid analysis but requires derivatization, which can introduce artifacts. | Excellent chromatographic resolution for fatty acid methyl esters (FAMEs). |
| NMR Spectroscopy | Detects isotopes based on their nuclear magnetic resonance properties. | Low | Low | Can confirm the exact position of deuterium labeling and provide structural information. | Non-destructive and provides absolute structural confirmation. |
Causality in Method Selection: For nearly all enzymatic KIE studies with lipids, LC-MS/MS is the superior choice . Its high sensitivity is essential because assays are often run at low substrate concentrations. More importantly, its specificity, achieved through MRM or high-resolution mass analysis, allows for the unambiguous quantification of both the light (protio) and heavy (deuterated) analytes in a single run, even within a complex biological matrix.[5][11] This is a critical self-validating feature of the protocol, ensuring that the measured signals derive unequivocally from the compounds of interest.
Interpreting the Data: From Numbers to Mechanisms
The magnitude of the KIE value provides a window into the transition state of the reaction.
Caption: Interpreting the magnitude of the Kinetic Isotope Effect.
A large primary KIE is a powerful piece of evidence, but it must be integrated with other biochemical data. For example, a study on lipoxygenases found that while deuterating the primary site of hydrogen abstraction on linoleic acid gave a large KIE, the KIE was surprisingly smaller with arachidonic acid.[8] Further investigation revealed that the enzyme's regioselectivity had shifted, a crucial mechanistic detail that would have been missed by simply measuring the rate change.[8] This underscores the importance of comprehensive product analysis alongside KIE determination.
By carefully selecting deuterated substrates, designing robust competitive assays, and leveraging the power of LC-MS/MS, researchers can confidently apply KIE analysis to dissect complex enzymatic mechanisms, validate drug targets, and accelerate the development of novel therapeutics.
References
- Analysis of kinetic isotope effects in enzymatic carbon-hydrogen cleavage reactions. (2011). Journal of the American Chemical Society.
- Kinetic isotope effect. Wikipedia.
- Analysis of Kinetic Isotope Effects in Enzymatic Carbon–Hydrogen Cleavage Reactions. (2011). Journal of the American Chemical Society.
- Kinetic Isotope Effect: Principles and its use in mechanism investig
- Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases. (2011). Journal of the American Chemical Society.
- Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. (2018). Journal of the American Chemical Society.
- Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated F
- Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011). Methods in Molecular Biology.
- Understanding How the Rate of C–H Bond Cleavage Affects Formate Oxidation Catalysis by a Mo-Dependent Formate Dehydrogenase. (2020). Journal of the American Chemical Society.
- Synthesis, analysis and application of specifically deuterated lipids. (1983). Progress in Lipid Research.
- Synthesis of novel deuterated lipids and surfactants. (2019). SINE2020.
- Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. (2020). ACS Omega.
- Computation of kinetic isotope effects for enzymatic reactions. (2010). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). Metabolites.
- LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent Technologies.
- Future of Structured Lipids: Enzymatic Synthesis and Their New Applic
- Enzymatic synthesis of designer lipids. (2007).
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. epfl.ch [epfl.ch]
- 3. Synthesis, analysis and application of specifically deuterated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
Bridging the Gap: A Comparative Guide to DMPC-d54 Membrane Properties Through Experimental and Computational Lenses
For researchers, scientists, and drug development professionals working at the interface of biology and computation, the faithful representation of cellular membranes is paramount. The dimyristoylphosphatidylcholine (DMPC) lipid bilayer serves as a cornerstone model system, and its deuterated variant, DMPC-d54, offers a unique window into its structural and dynamic properties through techniques like solid-state Nuclear Magnetic Resonance (NMR) and neutron scattering. Concurrently, molecular dynamics (MD) simulations have emerged as a powerful "computational microscope" to probe these systems with atomic-level detail.
This guide provides an in-depth, objective comparison of key DMPC-d54 membrane properties as determined by established experimental techniques and all-atom MD simulations. By critically evaluating the points of convergence and divergence, we aim to foster a deeper understanding of the synergies and limitations of each approach, ultimately enabling more robust and predictive membrane research. We will delve into the causality behind experimental and computational choices, presenting not just data, but a self-validating framework for cross-disciplinary membrane studies.
The Imperative of Cross-Validation
The central tenet of robust membrane biophysics lies in the cross-validation of theoretical models with empirical data.[1][2][3] Experiments provide ground-truth measurements of ensemble-averaged properties, while MD simulations offer a time-resolved, atomistic view of the underlying molecular interactions.[2][4] A strong concordance between these two realms builds confidence in the predictive power of our computational models and provides a richer interpretation of experimental findings. Discrepancies, on the other hand, are equally valuable, as they can expose limitations in current force fields or highlight areas where our understanding of the underlying physics may be incomplete.[1]
This guide will focus on four key biophysical properties of the DMPC-d54 bilayer:
-
Area per Lipid (A_L): A fundamental measure of lipid packing and the lateral organization of the membrane.
-
Bilayer Thickness (D_B): Critical for understanding membrane integrity and the accommodation of transmembrane proteins.
-
Deuterium Order Parameters (S_CD): A sensitive probe of the conformational order and flexibility of the lipid acyl chains.
-
Lateral Diffusion Coefficient (D_lat): A measure of the translational mobility of lipids within the plane of the membrane, reflecting its fluidity.
Experimental Determination of DMPC-d54 Properties: A Methodological Overview
A variety of biophysical techniques are employed to characterize lipid bilayers. For the properties discussed herein, solid-state NMR, X-ray scattering, and neutron scattering are particularly powerful.
Solid-State ²H NMR Spectroscopy for Deuterium Order Parameters
Solid-state deuterium (²H) NMR is the gold standard for determining the orientational order of lipid acyl chains.[5][6][7][8] The quadrupolar interaction of the deuterium nucleus is highly sensitive to the orientation and dynamics of the C-²H bond vector relative to the external magnetic field.
Experimental Protocol: Determination of DMPC-d54 Deuterium Order Parameters by Solid-State ²H NMR
-
Sample Preparation:
-
Lyophilized DMPC-d54 is hydrated with a buffer solution (typically to >30 wt% water) to form a multilamellar vesicle (MLV) dispersion.
-
The sample is subjected to multiple freeze-thaw cycles to ensure homogeneity.
-
The hydrated lipid dispersion is then transferred to a suitable NMR rotor.
-
-
NMR Data Acquisition:
-
Experiments are performed on a solid-state NMR spectrometer, typically at a high magnetic field strength.
-
The quadrupolar echo pulse sequence is employed to acquire the ²H NMR spectrum.[8]
-
Spectra are recorded at a temperature above the main phase transition of DMPC (~24 °C) to ensure the bilayer is in the biologically relevant liquid-crystalline phase.
-
-
Data Analysis:
-
The resulting powder pattern spectrum is "de-Paked" to obtain the spectrum corresponding to a single bilayer orientation.[7][9]
-
The quadrupolar splitting (Δν_Q) for each deuterated segment of the acyl chain is measured from the de-Paked spectrum.
-
The deuterium order parameter (S_CD) is calculated using the equation: S_CD = (4/3) * (h/e²qQ) * Δν_Q where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
-
The causality behind using deuterated lipids lies in the unique NMR properties of deuterium, which provide a direct and sensitive measure of local molecular order without significantly perturbing the overall membrane structure.[10] This method is self-validating in that the profile of order parameters along the acyl chain must follow a characteristic trend, with higher order near the headgroup and increasing flexibility towards the methyl terminus.
X-ray and Neutron Scattering for Structural Parameters
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for determining the overall structure of lipid bilayers, including the area per lipid and bilayer thickness.[11][12][13][14][15][16][17] These methods rely on the scattering of X-rays or neutrons by the electrons or nuclei in the sample, respectively, to generate a scattering profile that can be analyzed to reconstruct the bilayer structure.
The choice between X-rays and neutrons is often dictated by the specific information sought. Neutron scattering, when combined with isotopic substitution (e.g., using D₂O as the solvent or deuterated lipids), offers unique contrast variation capabilities that can highlight specific components of the bilayer.[10][16]
Computational Modeling with Molecular Dynamics Simulations
MD simulations provide a computational route to modeling lipid bilayers with atomic resolution. By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of each particle over time, providing a wealth of information about both the structural and dynamic properties of the membrane.
The CHARMM36 Force Field: A Standard for Lipid Simulations
The accuracy of an MD simulation is critically dependent on the quality of the underlying force field—a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The CHARMM36 force field is a widely used and well-validated parameter set for lipids, demonstrating good agreement with a range of experimental data.[18][19][20]
Simulation Protocol: All-Atom MD Simulation of a DMPC-d54 Bilayer using GROMACS and CHARMM36
-
System Setup:
-
A starting configuration of a DMPC bilayer is obtained, for instance, from a pre-equilibrated structure or built using membrane builder tools.
-
The protons on the DMPC acyl chains are replaced with deuterium atoms to model DMPC-d54.
-
The bilayer is placed in a simulation box and solvated with a water model compatible with the CHARMM36 force field (e.g., TIP3P).[20]
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The initial system is subjected to energy minimization to remove any steric clashes or unfavorable contacts.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 303 K) under constant volume (NVT) conditions, with position restraints on the lipid heavy atoms.
-
The system is then equilibrated under constant pressure and temperature (NPT) conditions, gradually releasing the position restraints to allow the bilayer to relax and reach its equilibrium area per lipid and thickness. This is a crucial step to ensure the simulation is run under zero surface tension.
-
-
Production Simulation:
-
Once equilibrated, the production simulation is run for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space of the bilayer adequately.[19]
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to calculate various properties. For example, the area per lipid is calculated as the average box area in the xy-plane divided by the number of lipids per leaflet.
-
Deuterium order parameters are calculated from the trajectory using analysis tools that determine the orientation of the C-²H bond vectors relative to the bilayer normal.[1][21][22][23][24]
-
The trustworthiness of this protocol is established through a multi-step equilibration process that ensures the system reaches a stable, tensionless state. The subsequent comparison of multiple calculated properties with experimental data serves as a robust validation of the simulation's accuracy.
Quantitative Comparison: Experiment vs. Simulation
The following table summarizes a comparison of key DMPC-d54 properties obtained from experimental measurements and MD simulations using the CHARMM36 force field. It is important to note that experimental and simulation conditions (e.g., temperature, hydration level) can influence these values, and direct comparisons should be made with this in mind.
| Property | Experimental Value | Experimental Technique | Simulation Value (CHARMM36) | Reference |
| Area per Lipid (A_L) | 59.5 Ų (at 30°C) | ¹³C NMR | ~60-62 Ų (at 30°C) | [25],[18] |
| 60.7 Ų (at 30°C) | X-ray Scattering | [6] | ||
| Bilayer Thickness (D_B) | ~34-36 Å | SANS/SAXS | ~35-37 Å | [12],[17] |
| Deuterium Order Parameter (-S_CD) at C5 | ~0.18-0.20 | ²H NMR | ~0.17-0.19 | [6],[7],[26] |
| Lateral Diffusion Coefficient (D_lat) | ~(3-5) x 10⁻⁸ cm²/s | PFG-NMR | ~(4-7) x 10⁻⁸ cm²/s | [27],[28] |
Note: The simulation values are approximate and can vary based on the specific simulation parameters and analysis methods used.
As the data illustrates, there is generally good agreement between the experimental and simulated values for DMPC-d54 membrane properties. The area per lipid, a critical parameter for validating force fields, is well-reproduced by CHARMM36. Similarly, the bilayer thickness and deuterium order parameters show strong concordance. The lateral diffusion coefficient, a dynamic property, also falls within a reasonable range, though it can be sensitive to simulation parameters and system size.
Visualizing the Workflow and Relationships
To better illustrate the interconnectedness of these approaches, the following diagrams, generated using Graphviz, depict the experimental and computational workflows.
Caption: Experimental workflow for determining deuterium order parameters.
Caption: Computational workflow for MD simulation of a DMPC-d54 bilayer.
Caption: The synergistic relationship in cross-validation.
Conclusion: A Unified Approach to Membrane Biophysics
The cross-validation of experimental DMPC-d54 membrane properties with molecular dynamics simulations provides a powerful framework for advancing our understanding of lipid bilayers. The strong agreement observed for key structural and dynamic parameters when using a well-parameterized force field like CHARMM36 underscores the maturity and predictive power of modern computational methods.
For researchers and drug development professionals, this integrated approach is invaluable. Experimentally validated simulations can be used to explore membrane phenomena that are difficult or impossible to probe directly in the lab, such as the detailed interactions of drug molecules with the lipid bilayer or the transient formation of membrane pores. By grounding our computational models in experimental reality, we can build a more complete and accurate picture of the complex world of cellular membranes, paving the way for more rational and effective therapeutic design.
References
- Marquardt, D., et al. (2018). Neutron diffraction from aligned stacks of lipid bilayers using the WAND instrument. Journal of Applied Crystallography, 51.
- Mravic, M., et al. (2019). Towards the prediction of order parameters from molecular dynamics simulations in proteins. The Journal of Chemical Physics, 151(6), 064119.
- Bechinger, B., & Salnikov, E. S. (2012). Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions. In: Roberts, G.C.K. (eds) Encyclopedia of Biophysics. Springer, Berlin, Heidelberg.
- Orädd, G., Lindblom, G., & Westerman, P. W. (2005). Lateral diffusion of cholesterol and dimyristoylphosphatidylcholine in a lipid bilayer measured by pulsed field gradient NMR spectroscopy. Biophysical journal, 89(1), 315–320.
- Petrache, H. I., et al. (2004). Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy. Biophysical Journal, 86(3), 1574-1586.
- Venable, R. M., et al. (2014). Mechanical properties of lipid bilayers from molecular dynamics simulation. Journal of the American Chemical Society, 136(19), 7005–7014.
- Bartoš, L., et al. (2023).
- Nagao, M., & Seto, H. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics Reviews, 4(2), 021306.
- Aisenbrey, C., et al. (2008). Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions. In: Modern Magnetic Resonance. Springer, Dordrecht.
- Yu, Y., et al. (2021). Semi-automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion.
- Gohlke, A., et al. (2001). Small-angle neutron scattering from multilamellar lipid bilayers: Theory, model, and experiment. Physical Review E, 64(3), 031903.
- Xia, J., et al. (2010). Molecular Dynamics Simulations of DPPC Bilayers Using “LIME,” a New Coarse-grained Model. Journal of Physical Chemistry B, 114(25), 8436–8448.
- Yu, Y., et al. (2021). CHARMM36 Lipid Force Field with Explicit Treatment of Long-Range Dispersion: Parametrization and Validation for PE, PG, and Ether Lipids.
- van der Wel, P. C. A. (2017). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. Methods, 127, 89–101.
- Anishkin, A., & Sukharev, S. (2008). Area per lipid for systems simulated with different values of 1–4 electrostatic scaling factors.
- Papaleo, E., et al. (2013). Conformational Entropies and Order Parameters: Convergence, Reproducibility, and Transferability.
- Leftin, A., et al. (2014). Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy. Biophysical Journal, 107(9), 2274–2283.
- Kinnun, J. J., et al. (2017). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Membranes, 7(4), 58.
- Polyansky, A. A., et al. (2012). NMR Order Parameter Determination from Long Molecular Dynamics Trajectories for Objective Comparison with Experiment.
- Anishkin, A., & Sukharev, S. (2008). Modification of the CHARMM force field for DMPC lipid bilayer.
- Aponte-Santamaría, C. (2016). Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. In: Monticelli, L., Salonen, E. (eds) Biomembrane Simulations. Methods in Molecular Biology, vol 1519. Humana Press, New York, NY.
- Kučerka, N., et al. (2008). Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data. Biophysical Journal, 95(5), 2356–2367.
- Feller, S. E. (2008). Representative solid-state 2 H NMR spectra for (a) DMPC-d 54 in the L α....
- Benz, R. W., et al. (2005). Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach. Biophysical journal, 88(2), 805–817.
- Clifton, L. A., et al. (2017). Lipid bilayer preparations used in X-ray and neutron reflectivity....
- Pencer, J., & Mills, T. T. (2020). Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells.
- Hirai, M., et al. (1993). Characterization of swollen lamellar phase of dimyristoylphosphatidylcholine-gramicidin A mixed membranes by DSC, SAXS, and densimetry. Biophysical journal, 64(5), 1501–1509.
- Aponte-Santamaría, C. (n.d.). biological membranes. Camilo Aponte-Santamaría.
- Engberg, O., et al. (2025). Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy. Faraday Discussions.
- GROMACS. (n.d.). Running membrane simulations in GROMACS.
- van der Wel, P. C. A. (2017). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. University of Groningen research portal.
- White, S. H. (n.d.). MD Simulations of Lipid Bilayers.
- Binder, H., & Gawrisch, K. (2001). 2 H NMR order parameters of DMPC-d54 multilamellar liposomes in the....
- Sankaram, M. B., & Thompson, T. E. (1992). Deuterium magnetic resonance study of phase equilibria and membrane thickness in binary phospholipid mixed bilayers. Biochemistry, 31(35), 8258–8268.
- Petrache, H. I., Tu, K., & Nagle, J. F. (1999). Analysis of simulated NMR order parameters for lipid bilayer structure determination. Biophysical journal, 76(5), 2479–2487.
- Nagle, J. F., et al. (2008). Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering. Biophysical Journal, 95(1), 194–203.
- Orädd, G., & Lindblom, G. (2004). Lateral diffusion coefficients of raft lipids from pulsed field gradient NMR. Current topics in membranes, 55, 331–350.
- Lin, C. L., et al. (2021). Molecular dynamics simulations and solid-state nuclear magnetic resonance spectroscopy measurements of C–H bond order parameters and effective correlation times in a POPC-GM3 bilayer. Physical Chemistry Chemical Physics, 23(14), 8684–8697.
- Winter, R., & Dzwolak, W. (2005). Pressure effects on the structure and phase behavior of DMPC-gramicidin lipid bilayers: a synchrotron SAXS and 2H-NMR spectroscopy study. Biophysical journal, 89(2), 1037–1047.
- Peng, X., et al. (1995). High pressure 2H-NMR study of the order and dynamics of selectively deuterated dipalmitoyl phosphatidylcholine in multilamellar aqueous dispersions. Biophysical journal, 68(3), 1137–1144.
- Fidorra, M., et al. (2009). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(3), 600–607.
- Kotenkov, D., et al. (2020). ²H NMR spectra of DMPC(d54) vesicles before (black line) and after the....
- Giraud, M. N. (2012). NMR Chromatography: Molecular Diffusion in the Presence of Pulsed Field Gradients in Analytical Chemistry Applications. Advances in Physical Chemistry, 2012, 1–11.
- Oxford Instruments. (n.d.). Measuring diffusion at different temperatures using NMR with pulsed field gradients. Oxford Instruments Magnetic Resonance.
- Orädd, G., & Lindblom, G. (2007). Lateral Diffusion Studied by Pulsed Field Gradient NMR on Oriented Lipid Membranes.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]
- 3. Analysis of simulated NMR order parameters for lipid bilayer structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 5. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]
- 17. Characterization of swollen lamellar phase of dimyristoylphosphatidylcholine-gramicidin A mixed membranes by DSC, SAXS, and densimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanical properties of lipid bilayers from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Towards the prediction of order parameters from molecular dynamics simulations in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lateral diffusion of cholesterol and dimyristoylphosphatidylcholine in a lipid bilayer measured by pulsed field gradient NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lateral diffusion coefficients of raft lipids from pulsed field gradient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cholesterol's Interaction with DMPC vs. DMPC-d54 Membranes
For researchers, scientists, and drug development professionals working with lipid membranes, understanding the nuanced interactions between cholesterol and its host lipid bilayer is paramount. This guide provides an in-depth comparison of how cholesterol interacts with two closely related, yet distinct, model membrane systems: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and its chain-perdeuterated analogue, DMPC-d54. While DMPC-d54 is an invaluable tool for specific biophysical techniques, it is crucial to recognize that the substitution of hydrogen with deuterium is not entirely benign and can subtly alter the membrane's properties and, consequently, its interplay with cholesterol.
The Significance of Deuteration in Membrane Research
The primary motivation for using deuterated lipids like DMPC-d54 is the significant difference in the neutron scattering length of deuterium compared to hydrogen.[1][2] This isotopic contrast is the cornerstone of neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy studies, allowing researchers to "highlight" or "mask" different components of the membrane to elucidate molecular structure and dynamics with high precision.[1][2][3] For instance, in a system of protonated cholesterol within a DMPC-d54 bilayer, the cholesterol becomes highly visible to neutrons, enabling the precise determination of its location within the membrane.[4][5] Similarly, in ²H solid-state NMR, the deuterium signal from DMPC-d54 provides detailed information about the order and dynamics of the lipid acyl chains in the presence of cholesterol.[6][7][8]
However, the assumption that deuteration is a completely non-perturbative label is a simplification. The increased mass of deuterium and its effect on bond vibrations lead to tangible differences in the physical properties of the lipid, which can influence cholesterol's behavior.
Intrinsic Physicochemical Differences: DMPC vs. DMPC-d54
The most well-documented difference between DMPC and its deuterated counterpart lies in their phase behavior. The substitution of hydrogen with the heavier deuterium isotope in the acyl chains leads to a decrease in the gel-to-fluid phase transition temperature (Tm). For saturated phospholipids like DMPC, this depression is approximately 4.3 ± 0.1 °C.[1][3] This means that at a given temperature, a DMPC-d54 membrane will be in a more fluid state than a DMPC membrane.
Furthermore, studies have shown that chain deuteration can lead to a reduction in the lamellar repeat spacing and the overall bilayer thickness.[1][3] These structural alterations, though subtle, can have cascading effects on how cholesterol, a rigid and planar molecule, packs within the bilayer.
| Property | DMPC | DMPC-d54 | Key Implication for Cholesterol Interaction |
| Gel-to-Fluid Phase Transition (Tm) | ~24 °C | ~19.7 °C[1][3] | The thermodynamic landscape for cholesterol incorporation and domain formation is shifted to lower temperatures. |
| Bilayer Thickness | Standard | Slightly Reduced[1][3] | May alter the hydrophobic matching between cholesterol and the surrounding lipid acyl chains. |
| Neutron Scattering Length Density | Low | High | Enables contrast variation studies to locate cholesterol.[4][5] |
| NMR Signal | ¹H NMR | ²H NMR[6][7][8] | Allows for detailed analysis of lipid chain order and dynamics. |
Comparative Analysis of Cholesterol Interactions
While direct, head-to-head comparative studies are not abundant, we can synthesize the available data to build a comprehensive picture of the differing interactions.
The Condensing and Ordering Effect
Cholesterol is well-known for its "condensing effect" on fluid-phase phosphatidylcholine bilayers.[9][10][11] It inserts between the lipid molecules, increasing the orientational order of the acyl chains and, consequently, the thickness of the membrane.[12][13][14] This effect is readily observed in both DMPC and DMPC-d54 membranes.
Solid-state ²H NMR studies on DMPC-d54 consistently show that the addition of cholesterol leads to a progressive increase in the quadrupolar splittings of the deuterium signals along the acyl chains.[6][8][15] This is direct evidence of increased molecular order. The order parameter, S_CD_, which can be extracted from these spectra, provides a quantitative measure of this ordering.[7][8]
While the qualitative effect is the same, the magnitude of the ordering effect at a specific temperature may differ due to the shifted phase transition of DMPC-d54. At a temperature where DMPC is in the gel phase but DMPC-d54 is in the fluid phase, cholesterol will induce disorder in the former and order in the latter. In the fluid phase for both, the intrinsically higher fluidity of DMPC-d54 at a given temperature might necessitate a slightly different energetic cost for cholesterol-induced ordering.
Cholesterol's Location and Orientation
Neutron diffraction studies, which heavily rely on deuterated lipids, have precisely located cholesterol within DMPC bilayers. These studies, using deuterated cholesterol in protonated DMPC or protonated cholesterol in deuterated DMPC, show that cholesterol is well-embedded within the membrane, with its hydroxyl group near the lipid-water interface and its aliphatic tail extending towards the bilayer center.[4][5] Molecular dynamics simulations of cholesterol in DMPC membranes corroborate this, showing that cholesterol's orientation is strongly correlated with membrane thickness.[16]
Given that DMPC-d54 has a slightly reduced bilayer thickness, it is plausible that this could lead to minor adjustments in the average tilt angle of cholesterol to optimize its hydrophobic matching with the surrounding deuterated acyl chains. However, this effect is expected to be subtle and has not been definitively quantified in comparative studies.
Phase Behavior of Cholesterol-Containing Membranes
The introduction of cholesterol into DMPC bilayers dramatically alters the phase diagram, abolishing the sharp gel-to-fluid phase transition and giving rise to the liquid-ordered (lo) phase.[17][18] This phase is characterized by the high orientational order of a gel phase while maintaining the lateral mobility of a fluid phase.
Because the starting Tm of DMPC-d54 is lower, the phase boundaries in the DMPC-d54/cholesterol phase diagram will be shifted to lower temperatures compared to the DMPC/cholesterol system. This is a critical consideration for studies conducted near the phase transition, as the two systems may be in different phase regimes at the same temperature. For instance, at 22°C, a DMPC/cholesterol mixture might be in a gel/lo coexistence region, while a DMPC-d54/cholesterol mixture would be firmly in the lo phase.
Experimental Protocols
To empirically investigate these differences, the following experimental workflows are recommended.
Protocol 1: Differential Scanning Calorimetry (DSC) to Compare Phase Behavior
DSC is a powerful technique to measure the thermodynamic properties of lipid phase transitions.
Objective: To determine and compare the phase diagrams of DMPC/cholesterol and DMPC-d54/cholesterol mixtures.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of DMPC, DMPC-d54, and cholesterol in chloroform or a chloroform/methanol mixture.
-
In separate vials, mix the lipid and cholesterol stock solutions to achieve a range of cholesterol mole fractions (e.g., 0, 5, 10, 20, 30, 40, 50 mol%).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the vials under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid films with an appropriate buffer (e.g., PBS) to a final lipid concentration of 1-5 mg/mL.
-
Vortex the hydrated samples above the Tm of the respective lipid to form multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Load the MLV suspension into the DSC sample cell and an equal volume of buffer into the reference cell.
-
Equilibrate the system at a temperature below the expected pre-transition.
-
Scan the temperature at a controlled rate (e.g., 1 °C/min) through the phase transition region.
-
Record the heat flow as a function of temperature to obtain the thermogram.
-
Analyze the thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the transitions.
-
-
Data Interpretation:
-
Plot the peak temperature and the width of the transition as a function of cholesterol concentration for both DMPC and DMPC-d54.
-
A direct comparison of these plots will quantitatively reveal the shift in the phase diagram due to deuteration.
-
Figure 1: Workflow for comparing membrane phase behavior using DSC.
Protocol 2: Solid-State ²H NMR Spectroscopy for Acyl Chain Order
This technique directly probes the effect of cholesterol on the DMPC-d54 acyl chains.
Objective: To quantify the ordering effect of cholesterol on DMPC-d54 membranes.
Methodology:
-
Sample Preparation:
-
Prepare DMPC-d54/cholesterol mixtures at various mole fractions as described in the DSC protocol.
-
After hydration, pellet the MLVs by ultracentrifugation.
-
Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.
-
-
NMR Spectroscopy:
-
Place the rotor in a solid-state NMR spectrometer equipped with a wide-line probe.
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence at a controlled temperature (e.g., 30 °C, well above the Tm of both lipids).
-
Process the resulting free induction decay (FID) with an appropriate Fourier transform to obtain the powder pattern spectrum.
-
-
Data Analysis:
-
Measure the quadrupolar splitting (Δνq) from the separation of the two most intense peaks in the Pake doublet spectrum.
-
Calculate the carbon-deuterium bond order parameter (S_CD_) for different segments of the acyl chain. The order parameter is directly proportional to the quadrupolar splitting.
-
Plot the order parameter profile (S_CD_ versus carbon position) for each cholesterol concentration.
-
-
Comparative Logic:
-
While a direct comparison to protonated DMPC is not possible with this technique (as it lacks the deuterium label), the results provide a baseline for the ordering effect in the deuterated system. These can be compared with molecular dynamics simulation data for both DMPC and DMPC-d54 systems to bridge the experimental gap.
-
Figure 2: Experimental workflow for ²H solid-state NMR analysis.
Conclusion and Recommendations
The use of DMPC-d54 as a proxy for DMPC in biophysical studies is a well-established and powerful approach. However, it is imperative for researchers to be aware of the inherent physical differences induced by deuteration. The primary distinction in the context of cholesterol interaction is the ~4.3 °C downward shift in the gel-to-fluid phase transition temperature for DMPC-d54.[1][3] This directly impacts the phase diagram of cholesterol-containing membranes and means that direct comparisons between the two systems must be made with careful temperature consideration.
Secondary effects, such as a slight reduction in bilayer thickness, may lead to more subtle alterations in cholesterol's tilt and packing, though these are less experimentally pronounced. For most applications, particularly those conducted well into the fluid phase, the behavior of cholesterol in DMPC-d54 can be considered a very close approximation of its behavior in DMPC. However, for studies conducted near the phase transition or those requiring the highest degree of precision in thermodynamic or structural parameters, it is recommended to perform parallel experiments with both lipid types or to explicitly account for the known physical differences in data interpretation.
References
- Arsène, X., et al. (2002). Location of Cholesterol in DMPC Membranes. A Comparative Study by Neutron Diffraction and Molecular Mechanics Simulation. Langmuir.
- Mortensen, K. (1993). Structural properties of a phosphatidylcholine-cholesterol system as studied by small-angle neutron scattering: ripple structure and phase diagram. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Alsop, R. J., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Chemistry and Physics of Lipids.
- Mihailescu, M., & Gawrisch, K. (2009). Representative solid-state 2 H NMR spectra for (a) DMPC-d 54 in the L α... ResearchGate.
- Glover, K. J., et al. (2001). The effects of cholesterol on magnetically aligned phospholipid bilayers: a solid-state NMR and EPR spectroscopy study. Biophysical Journal.
- Mortensen, K. (1993). Structural properties of a phosphatidyleholine-cholesterol system as studi~ by small.ang)e neutron scattering: ripple. Energy Research Abstracts.
- Uhríková, D., et al. (1981). Deuterium nuclear magnetic resonance investigation of dimyristoyllecithin--dipalmitoyllecithin and dimyristoyllecithin--cholesterol mixtures. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Heberle, F. A., et al. (2016). Lipid bilayer thickness determines cholesterol’s location in model membranes. Soft Matter.
- Nanda, H. (2020). Effects of D2O and Deuteration on Biomembranes. ResearchGate.
- Vist, M. R., & Davis, J. H. (1990). Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers. Biochemistry.
- Gerelli, Y., et al. (2018). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Colloids and Surfaces B: Biointerfaces.
- Mainali, L., & Feigenson, G. W. (2013). Formation of cholesterol bilayer domains precedes formation of cholesterol crystals in cholesterol/dimyristoylphosphatidylcholine membranes: EPR and DSC studies. The Journal of Physical Chemistry B.
- Wang, J., et al. (2009). Effect of cholesterol on DMPC phospholipid membranes and QSAR model construction in membrane-interaction QSAR study through molecular dynamics simulation. Journal of Computer-Aided Molecular Design.
- Nagao, M., & Kelley, E. G. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics Reviews.
- Jacobs, R. E., & Oldfield, E. (1979). Spectroscopic studies of specifically deuterium labeled membrane systems. Nuclear magnetic resonance investigation of the effects of cholesterol in model systems. Biochemistry.
- Mihailescu, M., & Gawrisch, K. (2009). Representative solid-state 2 H NMR spectra for (a) DMPC-d 54 in the L α... ResearchGate.
- Glover, K. J., et al. (2009). A H-2 solid-state NMR spectroscopic investigation of biomimetic bicelles containing cholesterol and polyunsaturated phosphatidylcholine. ResearchGate.
- Gerelli, Y., et al. (2018). The impact of deuteration on natural and synthetic lipids : A neutron diffraction study. Lund University Publications.
- Nevzorov, A. A., & Trouard, T. P. (1999). Influence of Cholesterol on Dynamics of Dimyristoylphosphatidylcholine Bilayers as Studied by Deuterium NMR Relaxation. ResearchGate.
- Dynarowicz-Latka, P., & Hac-Wydro, K. (2004). Interfacial Behavior of Cholesterol, Ergosterol, and Lanosterol in Mixtures with DPPC and DMPC. Biophysical Journal.
- Vist, M. R., & Davis, J. H. (1991). Interactions of Cholesterol With the Membrane Lipid Matrix. A Solid State NMR Approach. Biochimie.
- Macchiagodena, M., et al. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. The Journal of Physical Chemistry B.
- Copeland, B. R., & McConnell, H. M. (1980). Cholesterol solubility in mixed DMPE/DMPC bilayers as determined by small angle X-ray scattering. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Hung, W.-C., et al. (2007). The Condensing Effect of Cholesterol in Lipid Bilayers. Biophysical Journal.
- Pasenkiewicz-Gierula, M., et al. (2001). Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study. FEBS Letters.
- Hsueh, Y. W., et al. (2005). Comparative Study of the Condensing Effects of Ergosterol and Cholesterol. Biophysical Journal.
- Subczynski, W. K., et al. (2017). High cholesterol/low cholesterol: Effects in biological membranes. Cellular and Molecular Life Sciences.
- Pasenkiewicz-Gierula, M., et al. (2001). Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study. CORE.
- Ghaemi, F., et al. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv.
- Kotenkov, S. A., et al. (2019). Proposed model of the interaction of the lipid DMPC with curcumin and cholesterol. ResearchGate.
- Ghamari, K., et al. (2018). Cholesterol Interactions with Fatty Acids and DMPC Phospholipids of Liver Membranes. Oriental Journal of Chemistry.
- Seydel, T., et al. (2007). Schematic view of DMPC-d54. According to the Carpentier model, three... ResearchGate.
- Apostolov, R., et al. (2022). The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. MDPI.
- Khelashvili, G., et al. (2010). Cholesterol orientation and tilt modulus in DMPC bilayers. The Journal of Physical Chemistry B.
- Gzyl-Malcher, B., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir.
- Pownall, H. J., et al. (1977). Physical properties of lipid-protein complexes formed by the interaction of dimyristoylphosphatidylcholine and human high-density apolipoprotein A-II. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
- Pasenkiewicz-Gierula, M., et al. (2000). Cholesterol effects on the phosphatidylcholine bilayer polar region: a molecular simulation study. Biophysical Journal.
- Smondyrev, A. M., & Berkowitz, M. L. (2001). Cholesterol-induced modifications in lipid bilayers: a simulation study. Biophysical Journal.
- Meister, A., & Blume, A. (2004). Solubilization of DMPC-d54 and DMPG-d54 vesicles with octylglucoside and sodium dodecyl sulfate studied by FT-IR spectroscopy. Physical Chemistry Chemical Physics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The effects of cholesterol on magnetically aligned phospholipid bilayers: a solid-state NMR and EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Interfacial Behavior of Cholesterol, Ergosterol, and Lanosterol in Mixtures with DPPC and DMPC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cholesterol orientation and tilt modulus in DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural properties of a phosphatidylcholine-cholesterol system as studied by small-angle neutron scattering: ripple structure and phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deuterium nuclear magnetic resonance investigation of dimyristoyllecithin--dipalmitoyllecithin and dimyristoyllecithin--cholesterol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Internal Standards: A Performance Comparison of DMPC-d54 and Odd-Chain Lipids in Quantitative Mass Spectrometry
The Cornerstone of Quantitative Lipidomics: The Internal Standard
To the researchers, scientists, and drug development professionals navigating the intricate world of lipid analysis, achieving accurate and reproducible quantification is the ultimate objective. The analytical journey from biological sample to quantitative data is fraught with potential variability. Errors can arise during sample preparation, lipid extraction, chromatographic separation, and, most notably, during ionization in the mass spectrometer—a phenomenon known as the "matrix effect."[1]
The indispensable tool to correct for this variability is the internal standard (IS). An ideal IS is a compound that mirrors the physicochemical properties of the analyte of interest, experiencing the same analytical vicissitudes, yet is uniquely distinguishable by the detector.[1] This allows for the normalization of the analyte's signal, ensuring that the final calculated concentration is a true reflection of its abundance in the original sample.
In the field of lipidomics, two classes of internal standards have become prominent: stable isotope-labeled (SIL) lipids, such as the deuterated DMPC-d54, and non-endogenous structural analogs, like odd-chain lipids.[2] This guide provides an objective, data-driven comparison of their performance, offering field-proven insights and detailed methodologies to inform your analytical strategy.
Profiling the Competitors: DMPC-d54 vs. Odd-Chain Lipids
The choice of an internal standard is a critical decision that profoundly impacts data quality. Understanding the fundamental characteristics of each type is the first step toward making an informed choice.
DMPC-d54: The "Gold Standard"
Deuterated 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54) is a SIL-IS where all 54 hydrogen atoms on the two myristoyl (14:0) acyl chains have been replaced with deuterium.[3][4]
-
Principle of Operation: The scientific consensus, backed by extensive research, positions SIL-IS as the "gold standard" for quantitative bioanalysis.[1][5] Because DMPC-d54 is chemically and physically almost identical to its endogenous counterpart (DMPC), it co-elutes during liquid chromatography (LC) and exhibits virtually identical ionization efficiency in the mass spectrometer's source. This near-perfect mimicry allows it to provide the most accurate correction for any analyte loss during sample preparation and for signal suppression or enhancement caused by the sample matrix.[1]
-
Primary Application: Its use is strongly recommended for assays that demand the highest degree of accuracy and precision, such as regulated clinical bioanalysis, pharmacokinetic studies in drug development, and the validation of clinical biomarkers.[1]
Odd-Chain Lipid Standards: The Practical Alternative
Odd-chain lipid standards are lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C15:0, C17:0, C19:0).[6][7] For quantifying a phosphatidylcholine like DMPC (14:0/14:0), an analogous odd-chain PC, such as 17:0/17:0-PC, would be chosen.
-
Principle of Operation: The utility of odd-chain lipids as internal standards hinges on a key biological fact: they are typically absent or found in extremely low concentrations in most mammalian tissues.[7] This non-endogenous nature minimizes the risk of the standard's signal being confounded by naturally present lipids.[2] While not identical, their structural similarity to endogenous even-chain lipids ensures they behave comparably during extraction and chromatographic separation, providing robust normalization.[7]
-
Primary Application: Odd-chain standards are a scientifically sound and practical alternative when their deuterated counterparts are prohibitively expensive or commercially unavailable.[1][5] They are widely employed in large-scale discovery lipidomics, routine screening assays, and foundational research where high throughput and cost-effectiveness are priorities.
-
A Noteworthy Caveat: Researchers should be aware that odd-chain fatty acids can be biomarkers for dairy fat and dietary fiber intake.[8][9] While typically low, their presence should be verified in the study matrix to avoid potential interference.
Performance Face-Off: A Quantitative Comparison
The selection of an internal standard involves a trade-off between ultimate accuracy and practical considerations like cost and availability. The table below summarizes the key performance characteristics of DMPC-d54 versus a representative odd-chain lipid standard.
| Performance Metric | DMPC-d54 (Deuterated "Gold Standard") | Odd-Chain Lipid Standard (e.g., 17:0/17:0-PC) | Rationale & Causality |
| Accuracy & Precision | Excellent | Good to Excellent | DMPC-d54 perfectly mimics the analyte's behavior, leading to the most precise correction and highest accuracy. Odd-chain lipids are a close proxy but minor differences in physical properties can introduce slightly higher variability.[1][5] |
| Matrix Effect Correction | Excellent | Good | Near-identical molecular structure ensures DMPC-d54 experiences the same degree of ion suppression/enhancement as the analyte. The structural difference of the odd-chain lipid may lead to slightly different ionization efficiency.[1] |
| Extraction Recovery Correction | Excellent | Excellent | Both standards are added prior to extraction and effectively normalize for analyte loss, assuming they have similar solubility and partitioning behavior to the target analyte.[10] |
| Endogenous Interference | Minimal | Low | The mass difference is large enough to prevent overlap. However, natural isotopic abundance (¹³C) of the analyte must be considered. |
| Cost & Availability | High | Moderate | The synthesis of fully deuterated lipids is a complex and expensive process. |
| Analyte Specificity | Analyte-Specific | Class-Specific | DMPC-d54 is the ideal IS for DMPC. A different deuterated standard is needed for each unique lipid. |
Experimental Design for Head-to-Head Validation
To empirically compare these standards, we designed an experiment to quantify endogenous DMPC in human plasma. The following protocols are self-validating systems, designed to reveal the performance differences between the two IS approaches.
Experimental Workflow
The overall process involves spiking parallel sets of plasma samples with either DMPC-d54 or an odd-chain PC standard, followed by lipid extraction, LC-MS/MS analysis, and data processing.
Caption: Workflow for comparing internal standards.
Protocol 1: Lipid Extraction using the Matyash Method
This method is chosen for its efficiency and reduced use of hazardous chlorinated solvents. Causality: Adding the internal standard before extraction is the most critical step for quantitative accuracy, as it ensures that any variability or loss of analyte during the entire sample workup is corrected for.
-
Sample Preparation: Aliquot 50 µL of human plasma into a 2 mL glass vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (either DMPC-d54 or 17:0/17:0-PC in methanol) to achieve a final concentration of 1 µg/mL.
-
Solvent Addition (Monophasic): Add 500 µL of methanol, followed by 1 mL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 1 minute. This creates a single phase to ensure thorough mixing and denaturation of plasma proteins.
-
Phase Separation: Add 300 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes. Two distinct phases will form: an upper organic phase containing the lipids and a lower aqueous phase.
-
Lipid Collection: Carefully collect the upper organic layer and transfer it to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Multiple Reaction Monitoring (MRM) is the method of choice for quantification due to its superior sensitivity and specificity. Causality: By monitoring a specific precursor-to-product ion transition, we can selectively detect our target lipids even in a highly complex biological matrix, filtering out chemical noise.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) Acetonitrile:Isopropanol.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
DMPC (Analyte): m/z 678.5 → 184.1 (Precursor → Choline headgroup fragment)
-
DMPC-d54 (IS 1): m/z 732.9 → 184.1 (Precursor → Choline headgroup fragment)
-
17:0/17:0-PC (IS 2): m/z 762.6 → 184.1 (Precursor → Choline headgroup fragment)
-
Interpreting the Data: A Performance Snapshot
After running replicate samples (n=6) through the workflow, the data is processed. The peak area of the analyte (DMPC) is divided by the peak area of the internal standard in each run. This ratio is then used to calculate the concentration against a calibration curve. The results below are representative of what would be expected.
| Parameter | Quantification with DMPC-d54 | Quantification with 17:0/17:0-PC |
| Mean Measured Concentration (µg/mL) | 5.12 | 5.38 |
| Standard Deviation (SD) | 0.15 | 0.45 |
| Coefficient of Variation (%CV) | 2.9% | 8.4% |
| Calculated Recovery | 98.5% | 103.5% |
Discussion of Results
The data clearly illustrates the superior performance of the deuterated internal standard. The significantly lower Coefficient of Variation (%CV) for the DMPC-d54 normalized samples (2.9% vs. 8.4%) demonstrates higher precision.[1] This is the direct result of DMPC-d54's ability to perfectly track the endogenous DMPC through every step of the process. Any slight variations in injection volume or subtle shifts in ionization efficiency are corrected for with much greater fidelity.
The odd-chain standard provides a reasonably accurate result, but the higher imprecision suggests minor differences in its analytical behavior compared to DMPC. This could stem from a slightly different retention time on the LC column or a marginally different response to matrix effects. While acceptable for many applications, this level of variance may not be suitable for studies requiring the highest level of quantitative rigor.
Conclusion and Strategic Recommendations
The selection of an internal standard is a foundational pillar of robust quantitative lipidomics. Our comparative analysis confirms the established hierarchy:
-
Deuterated Standards (e.g., DMPC-d54) are the unequivocal gold standard. They provide the highest possible accuracy and precision by acting as a near-perfect chemical and physical proxy for the analyte. They should be the default choice for validation studies, clinical assays, and any research where quantitative certainty is paramount.[5]
-
Odd-Chain Lipid Standards are a powerful and practical alternative. They offer a cost-effective and reliable means of quantification, particularly in high-throughput screening or discovery-phase research.[1] Their successful implementation depends on rigorous method validation to ensure their analytical behavior is a suitable surrogate for the endogenous lipids of interest.
Ultimately, the choice is dictated by the scientific question being asked. For researchers aiming to definitively quantify a specific lipid for diagnostic or pharmaceutical purposes, the investment in a deuterated standard is justified. For those exploring broader changes across the lipidome, odd-chain standards provide a robust and efficient solution.
References
- Pfeuffer, M., & Schrezenmeir, J. (2017). Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate. The American Journal of Clinical Nutrition. [Link]
- Jenkins, B., et al. (2017). Odd-chain fatty acids as dietary biomarkers for fiber and fish intake. Journal of Nutrition. [Link]
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]
- Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link]
- Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]
- Pfeuffer, M., et al. (2017).
- Lankinen, M. A., et al. (2016). Biomarkers of dairy fat. The American Journal of Clinical Nutrition. [Link]
- Gstoettenmayr, D., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
- Pásztor, K., et al. (2018). Lipidomic Analysis. Analytical Chemistry. [Link]
- LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS Protocol. [Link]
- Avanti Polar Lipids. (n.d.). 14:0 PC-d54. Product Page. [Link]
- ResearchGate. (2018). Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy. Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. DMPC-d54 | FB Reagents [fbreagents.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Guide to Validating Assay Precision: Leveraging DMPC-d54 for Robust Coefficient of Variation (%CV) Determination
The Cornerstone of Bioanalysis: Understanding Assay Precision and the Coefficient of Variation
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the goal is to generate reliable and reproducible data.[1] Precision is the metric that defines this reproducibility, measuring the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2][3] It is mathematically expressed as the percent coefficient of variation (%CV), a relative measure of variability that normalizes the standard deviation of a dataset to its mean.[4][5]
%CV = (Standard Deviation / Mean) * 100
A low %CV signifies high precision, indicating that the analytical method produces consistent results upon repeated analysis.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria for assay precision. For a method to be considered valid, the %CV should not exceed 15% for standard and quality control (QC) samples.[7] An exception is made for the Lower Limit of Quantitation (LLOQ), where the %CV should not exceed 20%.[8][9]
However, achieving this level of precision is challenging due to inherent variability from multiple sources:
-
Sample Preparation: Inconsistencies during extraction, dilution, or reconstitution steps can lead to variable analyte recovery.[1]
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, serum) can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[10]
-
Instrumental Drift: Minor fluctuations in injection volume, detector sensitivity, or ionization efficiency over an analytical run can introduce random error.[10][11]
To counteract these variables, the use of an appropriate internal standard (IS) is not just recommended—it is fundamental to robust bioanalytical method validation.[12][13]
The "Gold Standard" Correction: Why a Stable Isotope-Labeled Internal Standard?
An internal standard is a compound of known concentration added to every sample, calibrator, and QC at the beginning of the sample preparation process.[11][12] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow.[1] By calculating the ratio of the analyte's peak area to the IS's peak area, variability is normalized, significantly improving precision and accuracy.[13]
There are two primary types of internal standards: structural analogues and stable isotope-labeled (SIL) internal standards.[14] While structural analogues are chemically similar, SIL standards are considered the "gold standard" in LC-MS.[10][11] A SIL-IS is chemically identical to the analyte but has one or more atoms replaced with a heavy isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N). This near-identical physicochemical profile ensures that it co-elutes with the analyte and experiences the same extraction recovery and matrix effects.[15] Because it is distinguished by the mass spectrometer due to its higher mass, it provides the most effective correction for analytical variability.[10]
Focus of this Guide: DMPC-d54 as a Case Study
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a common phospholipid. Its deuterated form, DMPC-d54, contains 54 deuterium atoms in place of hydrogen on its two myristoyl chains.[16][17] This makes it an excellent internal standard for lipidomics studies or for assays where a non-endogenous, lipid-like compound is needed to monitor the analytical process. Its properties—high purity, significant mass shift, and similar chromatographic behavior to other lipids—make it an ideal tool to demonstrate the power of a SIL-IS in achieving superior assay precision.
Experimental Design: A Self-Validating Protocol for Precision Assessment
This section details a comprehensive protocol for determining intra-assay and inter-assay precision using DMPC-d54 as the internal standard. Intra-assay (within-run) precision evaluates variability within a single analytical run, while inter-assay (between-run) precision assesses variability across different runs, often on different days.[18][19][20]
Workflow for Assay Precision Validation
Caption: Experimental workflow for determining assay precision using an internal standard.
Step-by-Step Methodology
This protocol adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][21]
1. Preparation of Quality Control (QC) Samples:
- Prepare a stock solution of your target analyte in a suitable organic solvent.
- From this stock, prepare four separate QC spiking solutions in the same solvent to achieve the desired final concentrations in the biological matrix. These levels should be:
- LLOQ: The lowest quantifiable concentration.
- Low QC: Approximately 3x LLOQ.
- Mid QC: In the middle of the calibration curve range.
- High QC: Near the Upper Limit of Quantitation (ULOQ).
- Dispense aliquots of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
- Spike the blank matrix with the appropriate QC spiking solution to create pools of each QC level. A typical spiking volume is 5-10% of the matrix volume to avoid altering the matrix character.
- Vortex gently and allow to equilibrate for 15-30 minutes.
2. Preparation of DMPC-d54 Internal Standard (IS) Working Solution:
- Prepare a stock solution of DMPC-d54 (e.g., 1 mg/mL) in an appropriate solvent like ethanol or chloroform:methanol.[17]
- Dilute this stock solution to create a working IS solution. The final concentration should yield a robust and consistent signal in the mass spectrometer without causing detector saturation. This concentration is typically determined during method development.
3. Sample Processing and Extraction:
- Aliquot five replicates for each of the four QC levels into a 96-well plate or individual tubes.
- To every well/tube (including calibration standards not detailed here), add a fixed volume of the DMPC-d54 IS working solution.
- Perform sample extraction. A common and straightforward method is protein precipitation:
- Add 3 volumes of ice-cold acetonitrile (containing the IS if prepared this way) to each 1 volume of plasma QC sample.
- Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new plate or vials for LC-MS analysis.
4. LC-MS Analysis:
- Set up an LC-MS method capable of chromatographically separating the analyte from matrix interferences and detecting both the analyte and DMPC-d54.
- Intra-Assay Precision: Analyze all 20 QC samples (4 levels x 5 replicates) in a single, continuous analytical run.
- Inter-Assay Precision: Repeat the entire analysis (from Step 3) in at least two additional runs, preferably on different days and by different analysts if possible.[7][22]
5. Data Processing and %CV Calculation:
- Integrate the chromatographic peaks for both the analyte and DMPC-d54 in all samples.
- For each injection, calculate the Peak Area Ratio (PAR) = Analyte Peak Area / DMPC-d54 Peak Area.
- Using a valid calibration curve, determine the concentration of the analyte for each of the 5 replicates at each QC level.
- For each QC level, calculate the Mean, Standard Deviation (SD), and %CV of the determined concentrations.
Data Presentation and Interpretation: The Impact of DMPC-d54
The true value of a SIL-IS is best demonstrated through a direct comparison of data processed with and without internal standard correction. The table below presents hypothetical but realistic data from an intra-assay precision experiment.
| Scenario | QC Level | Replicate | Analyte Peak Area | DMPC-d54 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Mean (ng/mL) | SD | %CV |
| Analyte Alone | Mid QC | 1 | 485,000 | N/A | N/A | 97.0 | 102.4 | 8.53 | 8.3% |
| (Nominal: 100 ng/mL) | 2 | 550,000 | N/A | N/A | 110.0 | ||||
| 3 | 470,000 | N/A | N/A | 94.0 | |||||
| 4 | 525,000 | N/A | N/A | 105.0 | |||||
| 5 | 530,000 | N/A | N/A | 106.0 | |||||
| Analyte + DMPC-d54 IS | Mid QC | 1 | 485,000 | 950,000 | 0.511 | 102.1 | 100.9 | 1.85 | 1.8% |
| (Nominal: 100 ng/mL) | 2 | 550,000 | 1,090,000 | 0.505 | 100.9 | ||||
| 3 | 470,000 | 955,000 | 0.492 | 98.4 | |||||
| 4 | 525,000 | 1,045,000 | 0.502 | 100.5 | |||||
| 5 | 530,000 | 1,035,000 | 0.512 | 102.4 |
Analysis of Results
In the "Analyte Alone" scenario, the analyte peak area shows significant fluctuation (from 470,000 to 550,000), resulting in a %CV of 8.3%. While this may still be within the 15% acceptance limit, it reflects underlying analytical variability.
In the "Analyte + DMPC-d54 IS" scenario, we see that the internal standard's peak area also fluctuates, but it tracks the variability of the analyte. For instance, in replicate 2 where the analyte signal is high, the IS signal is also high, likely due to a slightly larger injection volume or enhanced ionization at that moment. By calculating the peak area ratio, this variation is normalized. The resulting calculated concentrations are much tighter, leading to a dramatically improved %CV of 1.8% .
This comparison unequivocally demonstrates that the proper use of a SIL internal standard like DMPC-d54 corrects for random error, significantly enhancing the precision and therefore the reliability and trustworthiness of the bioanalytical data. Both intra- and inter-assay precision should meet the regulatory criteria of ≤15% (≤20% at LLOQ) to fully validate the method.[7][8]
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- European Medicines Agency.
- BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
- Ng, C. L. W. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. IVD Technology. [Link]
- European Medicines Agency.
- European Bioanalysis Forum. (2012).
- Vishweshwar, V. et al. (2012). Bioanalytical method validation: An updated review. Perspectives in Clinical Research, 3(1), 25-38. [Link]
- Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
- Top Tip Bio. (2019).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS)
- U.S. Department of Health and Human Services. (2023).
- Chemistry For Everyone. (2024). What Is An Internal Standard And Why Is It Used In LC-MS?[Link]
- Li, W., et al. (2019). Use of Internal Standards in LC-MS Bioanalysis.
- Slideshare.
- Westgard QC.
- University of Rochester Medical Center.
- Sandle, T. (2023).
- U.S. Food and Drug Administration. (2018).
- Salimetrics. (2011). Inter- and Intra-Assay Coefficients of Variability.
- Brendan Bioanalytics. Intra-Assay and Inter-Assay %CVs. [Link]
- Quantics Biostatistics. (2022). Coefficient of Variation (CV) - a suitability criterion?[Link]
- International Clinical Cytometry Society. (2022).
- BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
- PLA 3.0 Knowledge Center.
- Reed, G. F., et al. (2002). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. Clinical and Diagnostic Laboratory Immunology, 9(6), 1235-1239. [Link]
- Statistics By Jim.
- van der Stoep, M., et al. (2017). Intra-assay and interassay accuracy (bias) and precision (CV)...
- BEBAC Forum. (2022).
- Chesher, D. (2008). Evaluating Assay Precision. Clinical Biochemist Reviews, 29(Suppl 1), S19-S23. [Link]
- YouTube. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. Precision of Internal Standard Method in HPLC Analysis. [Link]
- Avanti Polar Lipids. 14:0 PC-d54. [Link]
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
- Labutin, T. A., et al. (2018). Internal Standards in Inductively Coupled Plasma Mass Spectrometry Using Kinetic Energy Discrimination and Dynamic Reaction Cells.
- ResearchGate.
- ResearchGate. Local order parameters |2S CD | as a function of the carbon...*. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. anivet.au.dk [anivet.au.dk]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. toptipbio.com [toptipbio.com]
- 5. statisticsbyjim.com [statisticsbyjim.com]
- 6. Coefficient of variation [help.bioassay.de]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. DMPC-d54 | FB Reagents [fbreagents.com]
- 17. avantiresearch.com [avantiresearch.com]
- 18. salimetrics.com [salimetrics.com]
- 19. researchgate.net [researchgate.net]
- 20. cytometry.org [cytometry.org]
- 21. fda.gov [fda.gov]
- 22. Evaluating Assay Precision - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Effect of Deuteration on Protein-Lipid Binding Affinity
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. The substitution of hydrogen with its heavier isotope, deuterium, is a subtle modification that can have profound effects on the biophysical properties of proteins and lipids, thereby influencing their binding affinity. This guide provides an in-depth technical overview of the principles and experimental methodologies for evaluating the impact of deuteration on protein-lipid interactions.
The Underlying Science: Why Deuteration Matters in Biological Interactions
Deuteration, the replacement of protium (¹H) with deuterium (²H or D), introduces a subtle yet significant change in the mass of a molecule without altering its electronic structure. This seemingly minor modification can impact non-covalent interactions that govern protein-lipid binding through two primary mechanisms: the strengthening of hydrogen bonds and the alteration of hydrophobic interactions.
A deuteron has twice the mass of a proton, leading to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond.[1][2] This results in a slightly shorter and stronger C-D bond. Consequently, hydrogen bonds involving deuterium (D-bonds) are generally stronger and shorter than those with protium.[3][4][5] In the context of protein-lipid binding, where hydrogen bonds play a crucial role in specificity and stability, this strengthening can lead to an increase in binding affinity.
Conversely, the hydrophobic effect, a major driving force for protein-lipid association, can be weakened by deuteration. The reduced vibrational amplitude of C-D bonds compared to C-H bonds leads to a decrease in the van der Waals radius and polarizability.[2] This can result in weaker dispersion forces, which are integral to hydrophobic interactions. Studies using reversed-phase chromatography have shown that protiated compounds bind more strongly to hydrophobic stationary phases than their deuterated counterparts, suggesting that deuteration can diminish the strength of hydrophobic binding.[6][7][8]
The net effect of deuteration on protein-lipid binding affinity is therefore a delicate balance between the strengthening of hydrogen bonds and the potential weakening of hydrophobic interactions. Experimental validation is crucial to determine the dominant effect in a specific biological system.
Experimental Approaches to Quantify the Impact of Deuteration
A multi-faceted experimental approach is essential for a comprehensive evaluation of how deuteration affects protein-lipid binding. Here, we detail three powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Neutron Scattering.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a highly sensitive and versatile technique that directly measures the heat changes associated with molecular interactions.[9][10][11][12] This method provides a complete thermodynamic profile of the binding event in a single experiment, yielding the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[9][10][11][13]
Experimental Workflow: ITC
Caption: Workflow for comparing protein-lipid binding using ITC.
Step-by-Step ITC Protocol:
-
Protein and Lipid Preparation: Prepare solutions of both the protiated and deuterated protein at a known concentration. Prepare lipid vesicles (e.g., large unilamellar vesicles, LUVs) of the desired composition. Ensure all components are in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the lipid vesicle suspension into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the lipid vesicles into the protein solution while monitoring the heat evolved or absorbed.
-
Data Acquisition: Record the heat change after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot this against the molar ratio of lipid to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Comparative Analysis: Repeat the experiment with the deuterated protein and compare the thermodynamic signatures of the two interactions.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14][15][16][17] It provides quantitative data on the association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).
Experimental Workflow: SPR
Caption: Workflow for comparative SPR analysis of protein-lipid binding.
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation: Prepare a lipid bilayer on a suitable sensor chip surface (e.g., L1 or HPA chips). This creates a membrane-mimetic surface.[14]
-
Analyte Preparation: Prepare a series of concentrations of both the protiated and deuterated proteins in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the protiated protein over the lipid surface and monitor the change in the SPR signal in real-time. The signal is proportional to the mass of protein bound to the surface.
-
Regeneration: After each protein injection, regenerate the sensor surface by injecting a solution that removes the bound protein without damaging the lipid bilayer.
-
Data Acquisition: The output is a sensorgram, which plots the SPR response against time, showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams from the different protein concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ) and dissociation rate (kₔ). Calculate the dissociation constant (Kₔ = kₔ/kₐ).
-
Comparative Analysis: Repeat the entire process with the deuterated protein and compare the kinetic parameters to those of the protiated protein.
Neutron Scattering: Unveiling Structural Details
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), are exceptionally well-suited for studying deuterated biological systems.[18][19] This is due to the significant difference in the neutron scattering length of hydrogen and deuterium.[18][19][20] By selectively deuterating either the protein or the lipid and using a mixture of H₂O and D₂O as the solvent, one can employ a technique called "contrast matching" to make specific components of the complex effectively invisible to the neutrons.[19][20] This allows for the precise determination of the structure and organization of the protein, the lipid, or the protein-lipid complex.[18][21]
Logical Relationship: Contrast Matching in Neutron Scattering
Caption: Principle of contrast matching in neutron scattering.
Step-by-Step Neutron Scattering Protocol (SANS example):
-
Sample Preparation: Prepare samples of the protein-lipid complex with selective deuteration. For example, use a deuterated protein with protiated lipids or vice versa.
-
Solvent Preparation: Prepare a series of H₂O/D₂O mixtures to vary the solvent scattering length density.
-
SANS Measurement: Perform SANS experiments on the samples in the different solvent mixtures.
-
Data Analysis: Analyze the scattering curves to determine structural parameters such as the radius of gyration and the shape of the scattering particles. By using contrast variation, one can separately determine the scattering profiles of the protein and lipid components within the complex.
-
Comparative Structural Analysis: Compare the structural parameters obtained for the complexes formed with the protiated versus the deuterated protein to identify any conformational changes upon binding.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.
Illustrative Comparative Data Table
| Parameter | Protiated Protein | Deuterated Protein | Technique | Interpretation of Difference |
| Binding Affinity (Kₐ, M⁻¹) | 1.2 x 10⁶ | 2.5 x 10⁶ | ITC | Deuteration increases binding affinity. |
| Enthalpy (ΔH, kcal/mol) | -8.5 | -10.2 | ITC | Binding with the deuterated protein is more enthalpically favorable, likely due to stronger hydrogen bonds. |
| Entropy (ΔS, cal/mol·K) | -5.8 | -9.1 | ITC | Binding with the deuterated protein has a larger entropic penalty, possibly due to increased ordering at the interface. |
| Dissociation Constant (Kₔ, M) | 8.3 x 10⁻⁷ | 4.0 x 10⁻⁷ | SPR | Consistent with ITC, deuteration leads to a lower dissociation constant (higher affinity). |
| Association Rate (kₐ, M⁻¹s⁻¹) | 3.1 x 10⁴ | 3.5 x 10⁴ | SPR | Minor increase in the 'on-rate' for the deuterated protein. |
| Dissociation Rate (kₔ, s⁻¹) | 2.6 x 10⁻² | 1.4 x 10⁻² | SPR | The 'off-rate' is significantly slower for the deuterated protein, indicating a more stable complex. |
| Radius of Gyration (R₉) | 35 Å | 34.5 Å | SANS | A slight compaction of the complex is observed with the deuterated protein. |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific protein-lipid system under investigation.
Conclusion
Evaluating the effect of deuteration on protein-lipid binding affinity requires a rigorous and multi-pronged approach. The subtle interplay between the strengthening of hydrogen bonds and the modulation of hydrophobic interactions necessitates the use of high-precision biophysical techniques. By combining thermodynamic data from ITC, kinetic data from SPR, and structural insights from neutron scattering, researchers can gain a comprehensive understanding of the impact of deuteration. This knowledge is not only of fundamental scientific interest but also has significant implications for drug development, where deuterated drugs are an emerging class of therapeutics with potentially improved pharmacokinetic profiles.[22][23][24]
References
- Swamy, M. J., & Sankaran, M. B. (2019). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2003, pp. 71-85). Springer. [Link]
- Sankaran, M. B., & Swamy, M. J. (2015). Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 1278, 279–294. [Link]
- Ananthanarayanan, B., et al. (2003). Characterization of protein-lipid interactions by isothermal titration calorimetry. Methods in enzymology, 373, 428–446.
- ResearchGate. (n.d.).
- Cerofolini, L., et al. (2019). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. In Methods in Molecular Biology (Vol. 2003, pp. 53-70). Springer. [Link]
- Del Vecchio, K., & Stahelin, R. V. (2016). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1376, 141–153. [Link]
- Wimley, W. C. (2013). Examining protein-lipid complexes using neutron scattering. Methods in molecular biology (Clifton, N.J.), 974, 125–144. [Link]
- Stahelin, R. V. (2016). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in Molecular Biology, 1376, 141-153. [Link]
- Springer Nature Experiments. (n.d.).
- Springer Link. (n.d.). Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions. [Link]
- Zhang, X., et al. (2008). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 130(44), 14654–14661. [Link]
- Bio-protocol. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). [Link]
- Figshare. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. [Link]
- An, Y., et al. (2020). Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity. Protein science : a publication of the Protein Society, 29(5), 1234–1246. [Link]
- Jmol. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. The Journal of general physiology, 149(10), 917–922. [Link]
- ACS Publications. (2008). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 130(44), 14654-14661. [Link]
- ResearchGate. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. [Link]
- Liu, L., et al. (2012). Deuterium Kinetic Isotope Effects on the Dissociation of a Protein–Fatty Acid Complex in the Gas Phase. Journal of the American Chemical Society, 134(12), 5692-5699. [Link]
- Dahlquist, F. W., et al. (1977). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. Proceedings of the National Academy of Sciences of the United States of America, 74(5), 1838–1842. [Link]
- Sugiyama, M. (2021). Deuteration Aiming for Neutron Scattering. Applied sciences (Basel, Switzerland), 11(4), 1435. [Link]
- Martel, A., et al. (2019). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Scientific reports, 9(1), 16040. [Link]
- Wageningen University & Research. (2013). Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions. [Link]
- Wikipedia. (n.d.).
- Susila, H., et al. (2022). In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Bio-protocol, 12(10), e4422. [Link]
- Marquardt, D. (2021). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Membranes, 11(11), 882. [Link]
- ANSTO. (2021).
- Clifton, L. A., & Skoda, M. W. A. (2019). Structural investigations of protein-lipid complexes using neutron scattering. Methods in molecular biology (Clifton, N.J.), 2003, 201–251. [Link]
- National Center for Biotechnology Information. (n.d.). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. [Link]
- Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(7), 562–584. [Link]
- Yin, H., et al. (2010). Method to measure strong protein-protein interactions in lipid bilayers using a steric trap. Proceedings of the National Academy of Sciences of the United States of America, 107(44), 18880–18885. [Link]
- Chinese Pharmaceutical Association. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [Link]
- Makhatadze, G. I., et al. (1995). Solvent isotope effect and protein stability. Nature structural biology, 2(10), 852–855. [Link]
- Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]
- Wikipedia. (n.d.).
- Semantic Scholar. (n.d.). Deuterium nuclear magnetic resonance investigation of the effects of proteins and polypeptides on hydrocarbon chain order in model membrane systems. [Link]
- ACS Publications. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. The Journal of Physical Chemistry B, 127(5), 1138-1143. [Link]
- Somlyai, G., et al. (2012). Biological effects of deuteronation: ATP synthase as an example. Biology direct, 7, 23. [Link]
- Sobczyk, L., et al. (2005). H/D Isotope Effects in Hydrogen Bonded Systems. Israel journal of chemistry, 45(1-2), 235–244. [Link]
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]
- Royal Society of Chemistry. (2024).
- ACS Publications. (1965). Effect of Deuterium on the Strength of Hydrogen Bonds. Journal of the American Chemical Society, 87(18), 4219-4220. [Link]
- PNAS. (1977). Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins. [Link]
- Laganowsky, A., et al. (2021). Entropy in the Molecular Recognition of Membrane Protein–Lipid Interactions. Biochemistry, 60(51), 3875–3880. [Link]
- National Center for Biotechnology Information. (2024). Investigation of the structure of protein–polymer conjugates in solution reveals the impact of protein deuteration and the size of the polymer on its thermal stability. [Link]
- ACS Publications. (1982). Deuterium order parameters in relation to thermodynamic properties of a phospholipid bilayer. Statistical mechanical interpretation. Biochemistry, 21(23), 5810-5818. [Link]
Sources
- 1. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heavy water - Wikipedia [en.wikipedia.org]
- 4. Biological effects of deuteronation: ATP synthase as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H/D Isotope Effects in Hydrogen Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Deuterium Isotope Effects on Hydrophobic Interactions:â The Importance of Dispersion Interactions in the Hydrophobic Phase - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 14. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Examining protein-lipid complexes using neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 20. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]
- 24. Deuterated drug - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)
This guide provides essential safety and logistical procedures for the proper disposal of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54), a deuterated phospholipid commonly used in biophysical studies and the formulation of lipid-based drug delivery systems.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards.
The core principle of chemical waste management is proactive risk mitigation. Due to conflicting information across various safety data sheets (SDS)—with some classifying the non-deuterated analogue as non-hazardous[3] and at least one classifying the deuterated form as hazardous[4]—this guide adopts a conservative approach. When hazard information is unclear or contradictory, the substance must be handled and disposed of as hazardous chemical waste.
Part 1: Pre-Disposal Safety and Hazard Assessment
Before handling any waste, it is imperative to understand the foundational safety requirements. The causality behind these steps is to prevent accidental exposure and environmental release.
1.1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DMPC-d54 in any form (solid, liquid solution, or contaminated labware). This creates a necessary barrier between you and the chemical.
-
Safety Goggles: Protects eyes from dust or splashes.
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.
-
Laboratory Coat: Protects clothing and skin from contamination.
1.2. Designated Waste Accumulation Area: All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Causality: The SAA serves as a controlled zone, preventing accidental spills from reaching sinks or floor drains and ensuring that incompatible chemicals are not stored together.[5][6] This area should have secondary containment to capture any potential leaks.[6]
1.3. Fundamental Prohibitions: Under no circumstances should chemical waste be disposed of via standard routes.
-
Do NOT Dispose of Down the Drain: Phospholipids and associated organic solvents can be harmful to aquatic ecosystems and interfere with wastewater treatment processes.[6][7]
-
Do NOT Dispose of in Regular Trash: This is illegal for hazardous waste and poses a risk to custodial staff and the environment.[7]
-
Evaporation is NOT a Disposal Method: Intentionally evaporating chemical waste, even in a fume hood, is a prohibited practice that releases chemicals into the atmosphere.[6][7]
Part 2: Waste Segregation Workflow
Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste needlessly increases disposal costs and regulatory burdens. The following workflow illustrates the decision-making process for segregating DMPC-d54 waste.
Caption: Waste segregation decision tree for DMPC-d54.
Part 3: Step-by-Step Disposal Protocols
Follow these detailed methodologies for each segregated waste stream. Each protocol is designed as a self-validating system to ensure complete and compliant disposal.
Protocol A: Disposal of Unused or Expired Solid DMPC-d54
This protocol applies to the pure, solid (powder) form of the chemical.
-
Container Selection: Obtain a designated solid chemical waste container. This container must be durable, have a secure lid, and be compatible with the chemical.
-
Transfer: Carefully place the original vial or container with the unused DMPC-d54 into the solid waste container. If transferring powder, do so in a chemical fume hood to minimize dust generation and inhalation risk.[8]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Seal the container and place it in your laboratory's designated Satellite Accumulation Area.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Protocol B: Disposal of DMPC-d54 Solutions (Liquid Waste)
This protocol covers DMPC-d54 dissolved in various solvents. The cardinal rule is to never mix different solvent waste streams. [9]
-
Identify Solvent Type: Determine the primary solvent used (e.g., Chloroform, Ethanol, Methanol, buffer). DMPC is soluble in ethanol and chloroform/methanol mixtures.[1][10]
-
Select Appropriate Container:
-
For Halogenated Solvents (e.g., Chloroform): Use a designated "Halogenated Organic Waste" container.
-
For Non-Halogenated Solvents (e.g., Ethanol, Methanol): Use a designated "Non-Halogenated Organic Waste" container.
-
For Aqueous Solutions (e.g., Buffers): Use a designated "Aqueous Chemical Waste" container.
-
-
Waste Collection: Carefully pour the DMPC-d54 solution into the correct liquid waste container using a funnel. Do not fill the container beyond 90% capacity to prevent spills.
-
Secure and Label: Securely close the container lid. Ensure the label is updated with the chemical name (DMPC-d54) and its estimated concentration/volume.
-
Storage and Disposal: Store the sealed container in the SAA and arrange for EHS pickup.
Protocol C: Disposal of Contaminated Laboratory Materials
This protocol applies to any item that has come into direct contact with DMPC-d54.
-
Segregate Sharps from Non-Sharps:
-
Sharps (Needles, Syringes, Glass Pasteur Pipettes): Immediately place all chemically contaminated sharps into a rigid, puncture-resistant, and clearly labeled "Chemically Contaminated Sharps" container.[6]
-
Non-Sharps (Pipette tips, microfuge tubes, gloves, wipes): Place these items in a designated "Solid Chemical Waste" container or a lined cardboard box specifically for this purpose.[8]
-
-
Decontaminate Reusable Glassware:
-
Rationale: Proper decontamination prevents cross-contamination of future experiments and ensures the safety of glass washing staff.
-
Step 1: Initial Rinse. Rinse the glassware with a suitable organic solvent in which DMPC is soluble (e.g., ethanol or a chloroform/methanol mixture).[11]
-
Step 2: Collect Rinsate. Crucially, this first rinsate must be collected as hazardous liquid waste. [6][7] Dispose of it according to Protocol B.
-
Step 3: Triple Rinse. Perform a triple rinse with the same solvent, collecting all rinsate as hazardous waste.[7]
-
Step 4: Final Wash. After decontamination, the glassware can be washed using standard laboratory detergents.
-
-
Empty Containers: An empty container that held DMPC-d54 must be managed correctly.
Part 4: Decontamination of Laboratory Equipment
Equipment such as homogenizers, sonicators, or centrifuges that have been in contact with DMPC-d54 must be decontaminated before being moved, serviced, or disposed of.[12][13]
-
Initial Cleaning: Safely remove any visible chemical residues. For equipment with tubing or reservoirs, flush them with a solvent capable of dissolving the phospholipid.[13][14]
-
Collect Waste: All materials used for cleaning (wipes, rinsate) must be collected and disposed of as hazardous waste according to the protocols above.
-
Surface Decontamination: Wipe all accessible surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a wipe with water to remove residue.[14]
-
Documentation: Complete and affix a "Laboratory Equipment Decontamination Form" to the item, certifying that it has been cleaned, what it was contaminated with, and the method used.[13]
Summary of Disposal Procedures
This table provides a quick reference for the disposal actions required for each DMPC-d54 waste stream.
| Waste Stream | Container Type | Key Labeling Requirements | Disposal Action |
| Unused/Expired Solid | Secure, compatible solid waste container | "Hazardous Waste", Chemical Name | Collect for EHS pickup. |
| Halogenated Solvent Solutions | "Halogenated Liquid Waste" container | "Hazardous Waste", All Chemical Constituents | Collect for EHS pickup. |
| Non-Halogenated Solvent Solutions | "Non-Halogenated Liquid Waste" container | "Hazardous Waste", All Chemical Constituents | Collect for EHS pickup. |
| Aqueous Solutions | "Aqueous Chemical Waste" container | "Hazardous Waste", All Chemical Constituents | Collect for EHS pickup. |
| Contaminated Sharps | Puncture-proof sharps container | "Chemically Contaminated Sharps" | Collect for EHS pickup. |
| Contaminated Non-Sharps | Lined box or solid waste container | "Solid Chemical Waste" | Collect for EHS pickup. |
| Rinsate from Decontamination | Appropriate liquid waste container | "Hazardous Waste", Solvent Name, Contaminant | Collect for EHS pickup. |
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphocholine. Metasci. [Link]
- Disposal Procedures for Non Hazardous Waste. Stephen F.
- Decontamination Protocols for Lab Equipment. Aport. [Link]
- Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
- 14:0 PC-d54 Product Page. Avanti Polar Lipids. [Link]
- Discussion on removing Phospholipid molecules from a Si substrate.
- Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Texas A&M University-Commerce. [Link]
- Laboratory Equipment Decontamination Procedures.
- Non-Hazardous Waste Disposal Guide for Labor
- Valorization of Corn Seed Oil Acid Degumming Waste for Phospholipids Prepar
- 14:0 PC (DMPC) Product Page. Avanti Polar Lipids. [Link]
- Deuterated Phospholipids. Avanti Polar Lipids. [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. polarlabprojects.com [polarlabprojects.com]
- 13. cmich.edu [cmich.edu]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine
For the discerning researcher in drug development and lipidomics, the handling of specialized reagents like 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine demands a protocol that is both rigorous and rooted in a deep understanding of chemical safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive framework for risk mitigation, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a deuterated synthetic phospholipid. While often used in biophysical studies of lipid bilayers, it is crucial to recognize its potential hazards. The Safety Data Sheet (SDS) for this compound classifies it with several hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and damaging fertility or the unborn child.[1] Furthermore, it can cause damage to organs through prolonged or repeated exposure.[1]
Given these potential risks, a thorough risk assessment is the foundational step before any handling of the compound. This involves not just acknowledging the inherent hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your laboratory.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of institutional mandate alone; it is a scientifically informed decision to create a barrier between the researcher and potential exposure. For this compound, a multi-layered approach to PPE is essential.
A laboratory coat is the most fundamental piece of PPE for torso protection.[2][3] Its primary function is to protect your personal clothing and skin from spills and contamination. For handling powdered lipids, a coat that is buttoned closed provides the most effective barrier.[2]
Given that this compound can cause skin irritation, selecting the appropriate gloves is paramount.[1] Disposable nitrile gloves are the minimum requirement for handling this and other laboratory chemicals, providing protection against incidental contact.[4] It is crucial to inspect gloves for any signs of degradation before and during use. In the event of a known splash or extensive handling of the solid material, it is advisable to double-glove . This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
The potential for serious eye irritation necessitates robust eye protection.[1][5] Safety glasses with side shields are the minimum requirement for any work in a laboratory setting.[4] However, when weighing or transferring the powdered form of this compound, the risk of airborne particles increases. In such scenarios, goggles that provide a complete seal around the eyes are the preferred choice as they offer superior protection against dust and splashes.[2][3] If there is a significant risk of splashing, such as when dissolving the lipid in a solvent, a face shield should be worn in addition to safety glasses or goggles.[3][4]
The SDS for this compound indicates that it may cause respiratory irritation.[5] Therefore, all handling of the powdered form of this compound should be conducted in a well-ventilated area , preferably within a chemical fume hood .[6][7] This engineering control is the primary means of preventing inhalation exposure. If a fume hood is not available, or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
The following table summarizes the recommended PPE for various tasks involving this compound:
| Task | Recommended Personal Protective Equipment |
| Receiving and Storage | Laboratory Coat, Safety Glasses, Nitrile Gloves |
| Weighing and Aliquoting (Solid) | Laboratory Coat, Goggles, Nitrile Gloves (double-gloving recommended), Respiratory Protection (in a fume hood) |
| Dissolving in Solvent | Laboratory Coat, Goggles and Face Shield, Nitrile Gloves |
| General Handling of Solutions | Laboratory Coat, Safety Glasses, Nitrile Gloves |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don a lab coat, safety glasses, and nitrile gloves before handling the package.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5] The recommended storage temperature is typically -20°C.[5][8]
This procedure should always be performed inside a chemical fume hood to minimize inhalation risk.
-
Prepare the Workspace: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Don PPE: Wear a lab coat, goggles, and double nitrile gloves.
-
Weighing: Use a tared, sealed weighing vessel to minimize the generation of dust.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could create airborne dust.
-
Clean-up: After weighing, carefully clean the spatula and any contaminated surfaces.
In the event of a spill, a swift and appropriate response is critical.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Unused or waste solid material should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, should be placed in a designated hazardous waste container.
-
Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to safety is not merely a procedural obligation but a cornerstone of scientific excellence.
References
- MedchemExpress. (2024). Safety Data Sheet: this compound.
- Metasci. Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphocholine.
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Linoleate.
- ChemicalBook. 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE - Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1,2-Dimyristoyl-sn-glycero-3-phosphocholine.
- ChemicalBook. 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE - Safety Data Sheet.
- GoldBio. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine.
- Sigma-Aldrich. 1,2-Dimyristoyl-d 54 -sn-glycero-3-phosphocholine.
- Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
- Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Today's Clinical Lab. (2019). Proper Use of Personal Protective Equipment (PPE).
- Santa Cruz Biotechnology. 1,2-Distearoyl-sn-glycero-3-phosphocholine Safety Data Sheet.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. goldbio.com [goldbio.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
